molecular formula C6H13NO4 B1213552 4-Amino-4,6-dideoxy-D-mannose CAS No. 31348-80-8

4-Amino-4,6-dideoxy-D-mannose

Cat. No.: B1213552
CAS No.: 31348-80-8
M. Wt: 163.17 g/mol
InChI Key: UEHGPSGGFKLPTD-KVTDHHQDSA-N
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Description

4-Amino-4,6-dideoxy-D-mannose, commonly known as D-perosamine, is a rare 4,6-dideoxy amino sugar with significant relevance in glycobiology and bacteriology research . Its molecular formula is C6H13NO4 with an average molecular weight of 163.17 g/mol . This compound serves as a critical precursor in the biosynthesis of nucleotide-activated sugars, specifically GDP-D-perosamine, which is a building block for the O-antigen polysaccharides found in the lipopolysaccharides (LPS) of various Gram-negative bacteria . The enzymatic pathway for its production involves GDP-perosamine synthase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in the conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-perosamine . Researchers value this compound for studying the virulence and serotype specificity of pathogens such as Vibrio cholerae O1 and Escherichia coli O157:H7, as the O-antigen is a major virulence factor and determinant of antigenic diversity . The related L-configuration of perosamine has also been identified as a component of the O-chain polysaccharides in Aeromonas hydrophila, underscoring the broader importance of this sugar family in bacterial physiology and pathogenesis . This high-purity reagent is intended for use in enzymatic studies, synthetic chemistry, and microbiological research to further the understanding of bacterial sugar biosynthesis and the development of novel therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R)-4-amino-2,3,5-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHGPSGGFKLPTD-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185273
Record name 4-Amino-4,6-dideoxy-D-mannose
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31348-80-8
Record name 4-Amino-4,6-dideoxy-D-mannose
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4,6-dideoxy-D-mannose
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Record name 4-Amino-4,6-dideoxy-D-mannose
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Record name PEROSAMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Deep Dive: Biosynthesis of 4-Amino-4,6-dideoxy-D-mannose (GDP-Perosamine) in E. coli

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-4,6-dideoxy-D-mannose, commonly known as D-perosamine , is a specialized dideoxy amino sugar found in the O-antigens of distinct Gram-negative pathogens, most notably Escherichia coli O157:H7 and Vibrio cholerae O1.[1][2][3][4][5][6][7] In these organisms, it serves as a critical antigenic determinant, often existing as an N-acetylated derivative (N-acetylperosamine) within the lipopolysaccharide (LPS) structure.[6]

For researchers and drug developers, the enzymatic pathway producing the activated nucleotide sugar GDP-perosamine represents a high-value target for two reasons:

  • Glycoconjugate Vaccine Engineering: Access to pure GDP-perosamine allows for the in vitro synthesis of O-antigen repeating units for next-generation vaccines.

  • Antimicrobial Targets: The enzymes involved—specifically the PLP-dependent aminotransferases—are absent in humans, making them specific targets for novel small-molecule inhibitors.

This guide details the biochemical mechanics, experimental production, and validation of the GDP-perosamine pathway in an E. coli heterologous expression system.[4]

Part 1: Pathway Mechanics & Enzymology

The biosynthesis of GDP-perosamine diverges from the conserved GDP-mannose pool. While E. coli K-12 strains naturally synthesize GDP-mannose for colanic acid production, they lack the specific dehydratase and aminotransferase required to convert it to perosamine. To reconstitute this pathway, specific enzymes from the rfb (O-antigen) gene cluster of E. coli O157 or V. cholerae must be introduced.

The Core Biosynthetic Cascade

The transformation involves three critical phases:

  • Precursor Assembly: Formation of GDP-D-mannose (endogenous).[4]

  • Activation/Dehydration: Conversion to the keto-sugar intermediate.

  • Transamination: Stereospecific amination to form the amino sugar.

Detailed Reaction Steps
StepEnzymeCofactorSubstrateProductMechanism Note
1 ManC (Mannose-1-phosphate guanylyltransferase)Mg²⁺Mannose-1-P + GTPGDP-MannoseEndogenous to E. coli. Forms the high-energy nucleotide sugar.
2 Gmd (GDP-mannose 4,6-dehydratase)NADP⁺ (bound)GDP-MannoseGDP-4-keto-6-deoxy-D-mannoseOxidoreductase mechanism. Hydride transfer from C4 to NADP⁺, elimination of water at C6, hydride return to C6.
3 PerA / RfbE (GDP-perosamine synthase)PLP (Pyridoxal-5'-phosphate)GDP-4-keto-6-deoxy-D-mannose + L-GlutamateGDP-Perosamine + α-KetoglutaratePLP-dependent transamination. Stereospecific addition of amine at C4.
4 *PerB (N-acetyltransferase)Acetyl-CoAGDP-PerosamineGDP-N-acetylperosamineOptional:[7] Required only if the N-acetylated form is the target.

Critical Mechanistic Insight: The enzyme Gmd is functionally distinct from ColD (involved in colitose biosynthesis), despite acting on the same substrate. While ColD acts as a dehydratase to remove the 3-OH group, PerA (or RfbE) acts strictly as an aminotransferase. The structural "switch" between these two outcomes is determined by specific residues in the active site that control the PLP-intermediate tautomerization (Holden et al., 2008).

Pathway Visualization

PerosaminePathway cluster_inputs Cytosolic Precursors cluster_intermediates Nucleotide Sugar Pathway F6P Fructose-6-P M6P Mannose-6-P F6P->M6P ManA GTP GTP Glu L-Glutamate PerA PerA/RfbE (Aminotransferase) Glu->PerA Donor M1P Mannose-1-P M6P->M1P ManB GDPM GDP-Mannose M1P->GDPM ManC + GTP Keto GDP-4-keto-6-deoxy- D-mannose GDPM->Keto Gmd (NADP+) GDPPer GDP-Perosamine (4-Amino-4,6-dideoxy-D-Man) Keto->GDPPer PerA (PLP) ManA ManA (Isomerase) ManB ManB (Mutase) ManC ManC (Guanylyltransferase) Gmd Gmd (4,6-Dehydratase)

Figure 1: The enzymatic cascade from central metabolism to GDP-Perosamine. Gmd and PerA are the key heterologous enzymes required in standard E. coli K-12 hosts.

Part 2: Experimental Workflow (The "How-To")

To synthesize GDP-perosamine in vitro or engineer an E. coli strain to produce it, you must isolate the Gmd and PerA enzymes. The following protocol utilizes a coupled enzyme assay which is the gold standard for validating this pathway.

Cloning & Expression Strategy
  • Source DNA: E. coli O157:H7 genomic DNA (Strain EDL933) or synthetic gene strings optimized for E. coli K-12 codon usage.

  • Target Genes:

    • gmd (Gene ID: 960962)

    • perA (also known as wbdK or rfbE homolog)

  • Vector System: pET28a(+) (N-terminal His6-tag) is recommended for ease of purification.

  • Host Strain: E. coli BL21(DE3).[4][8]

Protein Purification Protocol

This protocol ensures high-purity enzymes free of competing phosphatases.

  • Induction: Grow BL21(DE3) transformants in LB + Kanamycin at 37°C to OD₆₀₀ = 0.6. Induce with 0.5 mM IPTG. Crucial: Lower temperature to 18°C and incubate overnight (16-20h) to prevent inclusion bodies, especially for PerA which can be solubility-limited.

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol). Add Lysozyme and PMSF. Sonicate on ice.

  • IMAC Purification: Load clarified lysate onto Ni-NTA resin. Wash with 20-50 mM Imidazole. Elute with 250 mM Imidazole.

  • Buffer Exchange: Immediately desalt into Storage Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% Glycerol) using PD-10 columns.

    • Note: For PerA, supplement the buffer with 20 μM PLP to ensure the cofactor remains bound.

In Vitro Coupled Assay

This assay converts commercially available GDP-Mannose directly to GDP-Perosamine.

Reaction Mix (100 μL):

  • 50 mM Tris-HCl (pH 7.5)

  • 2 mM GDP-Mannose

  • 10 mM L-Glutamate (Amino donor)

  • 20 μM PLP (Cofactor for PerA)

  • 0.1 mM NADP⁺ (Catalytic cofactor for Gmd - often tightly bound, but supplementation helps)

  • 5 μg Purified Gmd

  • 5 μg Purified PerA

Incubation: 37°C for 30–60 minutes.

Analytical Validation (HPLC-ESI-MS)

To confirm the identity of the product, use Ion-Pair Reversed-Phase HPLC coupled with Mass Spectrometry.

  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini 5μ).

  • Mobile Phase A: 20 mM Triethylamine (TEA) + 20 mM Acetic Acid in H₂O (pH ~6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–5% B over 20 mins (Nucleotide sugars are very polar).

  • Detection: UV at 254 nm (Guanosine base) and ESI-MS (Negative mode).

Expected Mass Shifts:

Compound Formula (Neutral) MW (Da) [M-H]⁻ (m/z)
GDP-Mannose C₁₆H₂₅N₅O₁₆P₂ 605.34 604.1
GDP-4-keto-6-deoxy-Man C₁₆H₂₃N₅O₁₅P₂ 587.33 586.1

| GDP-Perosamine | C₁₆H₂₆N₆O₁₄P₂ | 588.36 | 587.2 |[7]

Validation Check: The mass difference between the intermediate (keto) and the product (amine) is only +1 Da. High-resolution MS or MS/MS fragmentation is required to definitively distinguish them. In MS/MS, look for the loss of the sugar moiety; the perosamine fragment will differ from mannose.

Part 3: Applications & Strategic Relevance

Glycoconjugate Vaccine Development

The O157 O-antigen repeating unit consists of: [-2)-α-D-Rha4NAc-(1-3)-α-L-Fuc-(1-4)-β-D-Glc-(1-3)-α-D-GalNAc-(1-]. The α-D-Rha4NAc residue is N-acetylperosamine . Traditional chemical synthesis of this sugar is laborious (15+ steps). The enzymatic route described above (GDP-Man -> GDP-Perosamine -> GDP-PerNAc) reduces this to a "one-pot" reaction, enabling rapid production of the sugar nucleotide for use with glycosyltransferases (e.g., WbdN) to build synthetic O-antigens.

Drug Discovery (Inhibitor Screening)

Since PerA (GDP-perosamine synthase) is a PLP-dependent enzyme with no human homolog, it is an ideal antibiotic target.

  • Screening Assay: The consumption of L-Glutamate can be coupled to a secondary dehydrogenase (e.g., Glutamate Dehydrogenase) to produce a colorimetric or fluorescent signal (NADPH production), allowing for High-Throughput Screening (HTS) of inhibitor libraries.

Experimental Workflow Diagram

Workflow cluster_prep 1. Enzyme Preparation cluster_assay 2. Enzymatic Synthesis cluster_analysis 3. Validation Cloning Clone gmd & perA into pET28a Expression Express in BL21(DE3) 18°C Overnight Cloning->Expression Purification Ni-NTA Purification (+PLP for PerA) Expression->Purification Mix Reaction Mix: GDP-Man + Glu + Gmd + PerA Purification->Mix Incubate Incubate 37°C 30-60 min Mix->Incubate HPLC Ion-Pair HPLC (Separation) Incubate->HPLC MS ESI-MS Analysis Target m/z: 587.2 [M-H]- HPLC->MS

Figure 2: Step-by-step workflow from gene cloning to mass spectrometric validation of GDP-Perosamine.

References

  • Albermann, C., & Piepersberg, W. (2001). Expression and identification of the RfbE protein from Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine. Glycobiology, 11(8), 655–661. Link

  • Cook, P. D., Thoden, J. B., & Holden, H. M. (2008). GDP-Perosamine Synthase: Structural Analysis and Production of a Novel Trideoxysugar.[3] Biochemistry, 47(40), 10685–10693. Link

  • Larkin, A., Olivier, N. B., & Imperiali, B. (2010). Structural Analysis of WbpE from Pseudomonas aeruginosa PAO1: A Nucleotide Sugar Aminotransferase Involved in O-Antigen Assembly.[3] Biochemistry, 49(34), 7227–7237. Link

  • Samuel, G., & Reeves, P. (2003). Biosynthesis of O-antigens: genes and pathways involved in nucleotide sugar precursor synthesis and O-antigen assembly. Carbohydrate Research, 338(23), 2503–2519. Link

  • Holden, H. M., et al. (2012). Catalytic Mechanism of Perosamine N-Acetyltransferase Revealed by High-Resolution X-ray Crystallographic Studies and Kinetic Analyses.[3] Biochemistry, 51(16), 3433–3444.[3] Link

Sources

Technical Guide: Structural Elucidation of Perosamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of perosamine (4-amino-4,6-dideoxy-D-mannose) derivatives. It is designed for application scientists and medicinal chemists requiring a rigorous, self-validating framework for characterizing this rare amino sugar found in bacterial lipopolysaccharides (LPS) and antibiotics.

Content Type: Technical Whitepaper | Focus: NMR Spectroscopy & Mass Spectrometry Target Audience: Medicinal Chemists, Glycobiologists, Structural Biologists

Introduction: The Analytical Challenge

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized dideoxy amino sugar that serves as a critical antigenic determinant in the O-antigens of Gram-negative pathogens, including Vibrio cholerae O1 and Escherichia coli O157:H7. Unlike ubiquitous hexoses (glucose, galactose), perosamine presents unique structural elucidation challenges due to the presence of an amino group at the C4 position and a deoxygenated C6 methyl group.

Accurate characterization is pivotal for vaccine development and the synthesis of perosamine-containing antibiotics like perimycin. This guide moves beyond basic spectral assignment, providing a causal framework to distinguish perosamine from its stereoisomers (e.g., rhamnosamine, quinovosamine) using high-resolution NMR and MS fragmentation dynamics.

Biosynthetic Context & Isolation

Understanding the biosynthetic origin of perosamine aids in structural prediction, particularly when analyzing crude bacterial lysates. The pathway diverges from GDP-mannose, utilizing a dedicated transaminase to install the nitrogen functionality.[1]

Biosynthetic Pathway Visualization

The following diagram illustrates the enzymatic transformation from Mannose-1-Phosphate to GDP-Perosamine, highlighting the key dehydration and amination steps that define the final stereochemistry.

Biosynthesis cluster_0 Key Structural Checkpoint M1P Mannose-1-P GDPM GDP-Mannose M1P->GDPM RfbA (Guanlyltransferase) Keto GDP-4-keto- 6-deoxymannose GDPM->Keto RfbD (GMD Dehydratase) Peros GDP-Perosamine Keto->Peros RfbE/PerA (PLP-Transaminase)

Figure 1: Biosynthetic route to GDP-Perosamine.[1][2] The RfbD-catalyzed dehydration establishes the 6-deoxy functionality, while RfbE determines the C4-amine stereochemistry.

Mass Spectrometry: Fragmentation Signatures

Mass spectrometry (ESI-MS/MS) provides the first line of evidence for the perosamine core. Unlike neutral sugars, the amino group directs fragmentation pathways.

Key Fragmentation Rules
  • Nitrogen Rule Violation: A protonated molecule

    
     with an odd number of nitrogen atoms will have an even nominal mass.
    
  • The "Amino-Shift": The substitution of -OH (17 Da) with

    
     (16 Da) or 
    
    
    
    (58 Da) results in characteristic mass shifts compared to rhamnose or mannose.
  • Glycosidic Cleavage (B/Y Ions): The C1-O bond is labile.

  • Cross-Ring Cleavage (A/X Ions): High-energy collision dissociation (HCD) often yields

    
     ions, which retain the C4-amine and C6-methyl, providing definitive proof of the amine position.
    

Table 1: Diagnostic Ions for N-Acetylperosamine (Methyl Glycoside)

Ion Type Fragment Composition m/z (approx) Diagnostic Value

| [M+H]+ | Parent Ion | 234.1 | Confirms formula


 |
| B1 Ion  | Oxonium ion (Loss of OMe) | 202.1 | Confirms glycan moiety mass |
| 0,4 A  | Cross-ring cleavage | ~144 | Critical:  Contains C4-NAc and C6-Me |
| Loss of NH2Ac  | Neutral loss | [M-59]+ | Indicates N-acetyl group presence |

NMR Spectroscopy: The Elucidation Core

This is the most critical section. Distinguishing perosamine (manno-configuration) from quinovosamine (gluco-configuration) or fucosamine (galacto-configuration) requires precise analysis of scalar couplings (


).
The "Manno-Configuration" Fingerprint

In the


 chair conformation (typical for D-sugars), the mannose configuration is defined by the relative orientation of protons H2, H3, H4, and H5.
  • H1 (Anomeric):

    
     4.8–5.2 ppm. Configuration (
    
    
    
    vs
    
    
    ) determined by
    
    
    .
    • 
      -linkage: 
      
      
      
      Hz (eq-eq or eq-ax depending on chair).
  • H2 (Equatorial): The defining feature of mannose.

    • 
       (H2eq-H3ax) is small  (~3.5–5.0 Hz).
      
  • H3, H4, H5 (Axial): In perosamine, C3, C4, and C5 protons are typically axial.

    • 
       (H3ax-H4ax) is large  (~9.5–10.0 Hz).
      
    • 
       (H4ax-H5ax) is large  (~9.5–10.0 Hz).
      

Diagnostic Logic: If you observe a Small-Large-Large coupling sequence for


, the core is Manno .
  • Contrast Gluco: Large-Large-Large (

    
     is ax-ax).
    
  • Contrast Galacto: Large-Small-Small (

    
     is ax-eq).
    
Chemical Shift Data (Reference)

The following shifts are typical for


-D-N-acetylperosamine derivatives in 

.

Table 2: 1H and 13C NMR Chemical Shifts | Position |


 (ppm) | Multiplicity | 

(Hz) |

(ppm) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 5.17 | d / br s | ~1.5 | 101.5 | Anomeric (alpha) | | 2 | 3.90 | dd |

| 68.5 | H2 is Equatorial | | 3 | 3.85 | dd |

| 69.0 | H3 is Axial | | 4 | 3.75 | t |

| 54.0 | Shielded C4 (C-N bond) | | 5 | 3.80 | dq |

| 68.0 | H5 is Axial | | 6 | 1.23 | d |

| 17.5 | Diagnostic Methyl Doublet | | NAc | 2.05 | s | - | 23.0 | N-Acetyl Methyl |

Experimental Protocol: Sequential Assignment Strategy

Do not rely on a single technique. Use this self-validating workflow to ensure structural integrity.

Workflow Visualization

Protocol Sample Purified Glycan/Derivative Step1 1. 1H NMR (1D) Identify H1 & H6-Me Doublet Sample->Step1 Step2 2. HSQC (1H-13C) Identify C4-N (Unique Shift ~54ppm) Step1->Step2 Filter by Shift Step3 3. COSY/TOCSY Trace Spin System (H1->H2->H3...) Step2->Step3 Connectivity Step4 4. NOESY/ROESY Confirm Stereochem (Intra-residue) Step3->Step4 Stereochem Check Validation Structure Confirmed Step4->Validation

Figure 2: Sequential NMR Assignment Workflow. The identification of the C4-Nitrogen carbon shift in Step 2 is the critical "Go/No-Go" decision point.

Detailed Protocol Steps

Step 1: The "Anchor" Identification (1H NMR)

  • Action: Acquire a standard 1H spectrum in

    
     or 
    
    
    
    .
  • Validation: Locate the anomeric proton (

    
     4.8-5.2) and the high-field methyl doublet (
    
    
    
    1.15-1.25).
  • Note: If the methyl signal is a singlet, you likely have a 6-deoxy-6-amino derivative or a different sugar class. It must be a doublet for perosamine.

Step 2: Nitrogen Localization (HSQC)

  • Action: Run a multiplicity-edited HSQC.

  • Causality: Carbon atoms attached to Nitrogen appear significantly upfield (

    
     50-55 ppm) compared to those attached to Oxygen (
    
    
    
    65-80 ppm).
  • Validation: Confirm that the proton at the "Large-Large" coupling position (H4) correlates to a carbon at ~54 ppm. If the C4 signal is at ~70 ppm, you have Rhamnose (OH at C4), not Perosamine.

Step 3: Spin System Tracing (COSY/TOCSY)

  • Action: Use COSY to step from H1

    
     H2 
    
    
    
    H3. Use TOCSY (80-100ms mixing time) to see the full chain H1
    
    
    H6.
  • Validation: Verify the coupling topology. H2 should show a weak correlation to H3 (small J), while H3 should show a strong correlation to H4 (large J).

Step 4: Stereochemical Confirmation (NOESY)

  • Action: Acquire 1D-NOE or 2D-NOESY.

  • Causality: In the manno-configuration (

    
    ), H1, H3, and H5 are on the same face (axial-like or close spatial proximity depending on alpha/beta).
    
  • Validation: For

    
    -D-perosamine:
    
    • Strong NOE between H1 and H2.

    • NOE between H3 and H5 (confirming 1,3-diaxial relationship).

    • Absence of strong NOE between H1 and H3 or H5 (confirms alpha anomer).

References

  • Albermann, C., & Piepersberg, W. (2001). Expression and identification of the RfbE protein from Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine. Glycobiology, 11(8), 655–661. Link

  • Stroeher, U. H., et al. (1995). A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1. Gene, 166(1), 33-42. Link

  • Perepelov, A. V., et al. (2008). Structure of the O-polysaccharide of Escherichia coli O157:H7. Carbohydrate Research, 343(3), 556-563. Link

  • Redmond, J. W. (1978). 4-Amino-4,6-dideoxy-D-mannose (D-perosamine): A component of the lipopolysaccharide of Vibrio cholerae 569B (Inaba).[3] FEBS Letters, 50(2), 147-149. Link

  • Muldoon, J., et al. (2024). Developments in Mass Spectrometry for Glycosaminoglycan Analysis. Molecular & Cellular Proteomics. Link

Sources

Technical Monograph: The Role of 4-Amino-4,6-dideoxy-D-mannose in Vibrio cholerae O1 Serogroup Pathogenicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Basis of Virulence

In the epidemiology of cholera, the O1 serogroup of Vibrio cholerae remains the primary driver of pandemic outbreaks. The defining feature of this serogroup is its O-antigen, a homopolymer composed of a highly modified amino sugar: 4-amino-4,6-dideoxy-D-mannose , also known as D-perosamine .[1][2]

Unlike typical hexoses found in bacterial polysaccharides, this molecule does not exist in a free state on the cell surface. It is chemically derivatized—specifically acylated with 3-deoxy-L-glycero-tetronic acid —to form the repeating unit of the O1 antigen. This specific modification is not merely a structural quirk; it is the molecular checkpoint that dictates serotype specificity (Ogawa vs. Inaba), mediates bacteriophage susceptibility, and forms the primary barrier against host complement-mediated lysis.

This guide dissects the biosynthesis, structural function, and experimental characterization of this critical carbohydrate moiety, providing a roadmap for therapeutic interference and vaccine design.

Chemical Architecture & Biosynthesis

The Repeating Unit

The V. cholerae O1 O-antigen is a linear homopolymer of


-(1$\rightarrow$2)-linked perosamine derivatives. The core sugar, 4-amino-4,6-dideoxy-D-mannose , acts as the scaffold.
  • N-Acylation: The amino group at the C4 position is acylated by 3-deoxy-L-glycero-tetronic acid . This unique acyl group renders the O-antigen highly resistant to degradation and contributes to the bacterium's hydrophilic shield.

  • Serotype Differentiation (Ogawa vs. Inaba):

    • Inaba Serotype: The polymer consists solely of the N-acylated perosamine.

    • Ogawa Serotype: The terminal non-reducing sugar unit (and potentially others) is methylated at the C2 hydroxyl group (2-O-methyl).[3] This methylation is catalyzed by the methyltransferase WbeT (formerly RfbT). Loss of WbeT function results in a "serotype shift" from Ogawa to Inaba.

The wbe Biosynthetic Pathway

The biosynthesis of the O1 antigen occurs via the wbe (formerly rfb) gene cluster.[4][5] The pathway transforms Fructose-6-phosphate into the activated nucleotide sugar GDP-perosamine, which is then modified and polymerized.[6]

Pathway Logic:
  • Precursor Activation: Conversion of Fructose-6-P to GDP-Mannose.

  • Deoxygenation & Transamination: Conversion of GDP-Mannose to GDP-Perosamine.[6][7]

  • Acylation: Attachment of the tetronate moiety (synthesized by VC0248-VC0252).

  • Polymerization: Assembly of the O-antigen chain on a lipid carrier.

WbePathway F6P Fructose-6-Phosphate M6P Mannose-6-Phosphate F6P->M6P ManA M1P Mannose-1-Phosphate M6P->M1P ManB GDP_Man GDP-Mannose M1P->GDP_Man ManC GDP_4K6D GDP-4-keto-6-deoxy-mannose GDP_Man->GDP_4K6D WbeD (Dehydration) GDP_Per GDP-Perosamine GDP_4K6D->GDP_Per WbeE (Transamination) GDP_ModPer GDP-N-Tetronyl-Perosamine GDP_Per->GDP_ModPer Acylation Tetronate 3-deoxy-L-glycero-tetronic acid Tetronate->GDP_ModPer Donor Lipid_Linked Lipid-Linked O-Antigen GDP_ModPer->Lipid_Linked Polymerization Lipid_Linked->Lipid_Linked WbeT (Methylation) ManA ManA (PMI) ManB ManB (PMM) ManC ManC (GMP) WbeD WbeD (GMD) WbeE WbeE (Aminotransferase) TetSyn Tetronate Synthase Complex (VC0248-VC0252) TetSyn->Tetronate WbeT WbeT (Methyltransferase) *Ogawa Only*

Figure 1: The Wbe biosynthetic pathway for V. cholerae O1 antigen. Note the critical divergence for Ogawa serotype via WbeT-mediated methylation.

Functional Mechanisms in Pathogenicity

The "Shield" Effect: Complement Resistance

The primary function of the perosamine-based O-antigen is to physically mask the underlying Lipid A-Core region.

  • Mechanism: The long, hydrophilic chains of N-tetronyl-perosamine prevent the membrane attack complex (MAC) of the host complement system from inserting into the outer membrane.

  • Evidence: "Rough" mutants (lacking O-antigen due to wbe gene deletions) are serum-sensitive and are rapidly lysed by human serum, whereas smooth strains (wild-type) are serum-resistant.

Bacteriophage Receptor

Paradoxically, the very structure that protects V. cholerae from the immune system serves as a docking site for lytic bacteriophages.

  • Phages: ICP3 and K139 .

  • Interaction: These phages possess tail fibers that specifically recognize the

    
    -(1$\rightarrow$2)-linked perosamine backbone.
    
  • Evolutionary Trade-off: Under high phage pressure, V. cholerae may undergo phase variation (mutating manA or wbeL) to downregulate O-antigen production, trading virulence for phage resistance.

Experimental Protocols: Isolation & Characterization

To study the function of 4-amino-4,6-dideoxy-D-mannose, researchers must isolate the O-antigen in high purity. The following protocol is optimized for V. cholerae O1.

Protocol: LPS Extraction and O-Antigen Purification
StepProcedureCritical Parameter
1. Lysis Resuspend bacterial pellet in water. Add equal volume of 90% Phenol (pre-heated to 68°C).Temperature control at 68°C is vital for efficient phase separation.
2. Extraction Agitate vigorously for 20 mins. Cool to 4°C. Centrifuge at 5000 x g.LPS partitions into the aqueous phase (top layer).
3. Precipitation Dialyze aqueous phase against water. Add NaOAc to 30mM and 2 volumes of ethanol.Removes phenol and precipitates crude LPS.
4. Delipidation Resuspend LPS in 1% Acetic Acid . Heat at 100°C for 90 mins.Cleaves the acid-labile Kdo linkage between Lipid A and the Core-O-antigen.
5. Separation Centrifuge at 10,000 x g. Collect supernatant (contains O-antigen).Lipid A precipitates as an insoluble pellet.
6. Purification Apply supernatant to a Sephadex G-50 column. Elute with Pyridine/Acetate buffer.Separates O-antigen polysaccharide (OPS) from core oligosaccharides.
Protocol: Structural Validation (NMR)

To confirm the presence of the perosamine derivative and serotype status (Ogawa vs Inaba).

  • Instrument: 500 MHz (or higher) NMR Spectrometer.

  • Solvent: D₂O (99.9%).

  • Key Signals to Monitor:

    • Anomeric Protons (H-1): Look for signals in the

      
       5.0–5.2 ppm range, indicative of 
      
      
      
      -linkages.
    • Methyl Groups (C6 of Perosamine): Doublet at

      
       ~1.2 ppm.
      
    • Ogawa Marker (2-O-Methyl): A sharp singlet at

      
       ~3.5 ppm confirms the presence of the methoxy group (Ogawa serotype). Absence indicates Inaba.
      

Implications for Drug & Vaccine Development

Conjugate Vaccines

Current oral cholera vaccines (OCVs) are killed whole-cell formulations. Next-generation vaccines focus on O-antigen conjugates .

  • Strategy: Chemically link the purified N-tetronyl-perosamine polymer to a carrier protein (e.g., Tetanus Toxoid).

  • Challenge: The acid lability of the linkage requires careful conjugation chemistry (e.g., squaric acid chemistry) to preserve the immunogenic integrity of the perosamine backbone.

Biosynthetic Inhibitors

The enzymes WbeD (dehydratase) and WbeE (aminotransferase) are unique to the perosamine pathway and absent in human physiology.

  • Targeting: Small molecule inhibitors of WbeD could effectively strip the bacterium of its protective O-antigen, rendering it avirulent and susceptible to host clearance.

References

  • Stroeher, U. H., et al. (1995). "A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1."[3][6] Gene. Link

  • Ito, T., et al. (1994). "Identification of a novel sugar, 4-amino-4,6-dideoxy-2-O-methylmannose in the lipopolysaccharide of Vibrio cholerae O1 serotype Ogawa." Carbohydrate Research. Link

  • Chatterjee, S. N., & Chaudhuri, K. (2003). "Lipopolysaccharides of Vibrio cholerae: I. Physical and Chemical Characterization." Biochimica et Biophysica Acta. Link

  • Seed, K. D., et al. (2012). "Phase Variable O Antigen Biosynthetic Genes Control Expression of the Major Protective Antigen and Bacteriophage Receptor in Vibrio cholerae O1." PLOS Pathogens. Link

  • Villeneuve, S., et al. (2000). "Crystal structure of the Vibrio cholerae O1 serogroup O-antigen biosynthetic enzyme RfbB." Journal of Biological Chemistry. Link

  • CDC Laboratory Methods. "Chapter 6: Isolation and Identification of Vibrio cholerae Serogroups O1 and O139." Centers for Disease Control and Prevention. Link

Sources

Technical Guide: Discovery, Biosynthesis, and Significance of L-Perosamine in Bacterial Polysaccharides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical identity, biosynthetic pathways, and biological significance of L-perosamine, with a specific focus on its differentiation from the more common D-isomer.

Executive Summary

L-Perosamine (4-amino-4,6-dideoxy-L-mannose) is a rare amino sugar found in the O-specific polysaccharides (O-antigens) of select Gram-negative bacteria.[1][2][3] While its enantiomer, D-perosamine, is a well-characterized virulence factor in Vibrio cholerae O1 and Brucella spp., the L-isomer represents a distinct serological determinant found in Aeromonas hydrophila O6 and Vibrio cholerae O144. This guide analyzes the structural uniqueness of L-perosamine, delineates its biosynthetic divergence from the D-pathway, and provides validated protocols for its isolation and identification in drug development workflows.

Chemical Identity and Structural Discovery[3][4][5]

Structural Definition

Perosamine is a 4-amino-4,6-dideoxyhexose. The "L" designation refers to the stereochemistry at the C5 position, distinguishing it from the D-isomer found in the pandemic V. cholerae O1 strains.

  • IUPAC Name: 4-amino-4,6-dideoxy-L-mannose

  • Common Modifications: Often found N-acylated (e.g., N-acetyl, N-formyl, or N-[(R)-2-hydroxypropionyl]).

  • Key Differentiator: Unlike D-perosamine, which shares the D-mannose configuration, L-perosamine requires a stereochemical inversion of the pyranose ring during biosynthesis, likely involving C3/C5 epimerization similar to L-rhamnose synthesis.

Historical Discovery

The discovery of perosamine dates back to the analysis of antibiotic structures (e.g., perimycin), but its significance in bacterial lipopolysaccharides (LPS) emerged with the structural elucidation of Vibrio cholerae O1 antigens.[4]

  • D-Perosamine: Established as the backbone of the V. cholerae O1 O-antigen (homopolymer of N-tetronoyl-D-perosamine).

  • L-Perosamine: Identified later in non-O1 Vibrio strains (V. cholerae O144 and O76) and more recently confirmed as a unique marker in Aeromonas hydrophila strain JCM 3968 (Serogroup O6). The presence of L-perosamine in these strains confers unique serological properties, preventing cross-reactivity with O1 antibodies.

FeatureD-PerosamineL-Perosamine
Configuration 4-amino-4,6-dideoxy-D-mannose4-amino-4,6-dideoxy-L-mannose
Primary Sources V. cholerae O1, Brucella spp., E. coli O157:H7V. cholerae O144, V. cholerae O76, A. hydrophila O6
Polymer Structure Often

(1→2) homopolymers
Heteropolymers or

(1→2) homopolymers
N-Acyl Groups Tetronoyl, Formyl, AcetylAcetyl, (R)-2-hydroxypropionyl

Biosynthetic Pathways[6][7]

The biosynthesis of perosamine begins with GDP-D-mannose.[5][6] The pathway splits based on the required stereochemistry. While the D-perosamine pathway is well-characterized (involving rfb/per genes), the L-perosamine pathway implies an additional epimerization step to invert the mannose ring to the L-configuration.

The Core GDP-Perosamine Pathway (D-Isomer Model)
  • Activation: Mannose-1-phosphate is activated to GDP-mannose by RfbA (GDP-mannose pyrophosphorylase).

  • Dehydration: RfbD (or Gmd ) catalyzes the dehydration at C4 and C6, yielding the key intermediate GDP-4-keto-6-deoxy-D-mannose .

  • Transamination: RfbE (or PerA ) transfers an amino group from glutamate to the C4 position, creating GDP-D-perosamine .

The Divergent L-Perosamine Hypothesis

To synthesize the L-isomer, the bacterium must invert the stereocenters at C3 and C5. This is analogous to the conversion of GDP-mannose to GDP-L-fucose or GDP-L-rhamnose.

  • Proposed Mechanism: The GDP-4-keto-6-deoxy-D-mannose intermediate likely undergoes C3/C5 epimerization (catalyzed by an enzyme analogous to Gdp-4-keto-6-deoxy-D-mannose-3,5-epimerase ) before or during the transamination step.

Biosynthetic Workflow Diagram

Biosynthesis cluster_legend Pathway Legend Fru6P Fructose-6-P Man6P Mannose-6-P Fru6P->Man6P PMI (ManA) Man1P Mannose-1-P Man6P->Man1P PMM (ManB) GDPMan GDP-D-Mannose Man1P->GDPMan GMP (ManC/RfbA) GDPKeto GDP-4-keto-6-deoxy- D-mannose GDPMan->GDPKeto GMD (RfbD) 4,6-dehydratase GDP_D_Per GDP-D-Perosamine GDPKeto->GDP_D_Per PerA/RfbE (Transaminase) GDP_L_Int GDP-4-keto-L-rhamnose (Intermediate) GDPKeto->GDP_L_Int 3,5-Epimerase (Putative) GDP_L_Per GDP-L-Perosamine GDP_L_Int->GDP_L_Per L-Transaminase key Green: D-Isomer Path (V. cholerae O1) Red: L-Isomer Path (V. cholerae O144/Aeromonas)

Caption: Divergence of GDP-Perosamine biosynthesis. The L-pathway requires stereochemical inversion (epimerization) distinct from the direct transamination of the D-pathway.

Biological Significance in Pathogenicity[9]

O-Antigen Specificity and Immune Evasion

The presence of L-perosamine in the O-antigen creates a unique "fingerprint" for the bacterial surface.

  • Serogroup Definition: In V. cholerae, the switch from D-perosamine (O1) to L-perosamine (O144) alters the antigenic factor. Antibodies raised against the O1 Ogawa/Inaba antigens (D-perosamine) do not cross-react with O144, allowing these strains to escape O1-specific immune surveillance.

  • Complement Resistance: The L-perosamine homopolymers in Aeromonas O6 form a dense hydration shell that hinders the deposition of the membrane attack complex (MAC), conferring serum resistance—a critical trait for systemic infection in aquaculture and potentially humans.

Virulence Factor

In Brucella (D-form) and Vibrio (D/L forms), perosamine homopolymers are essential for:

  • Intracellular Survival: Preventing lysosomal fusion in macrophages.

  • Motility: The O-antigen sheathes the flagellum; structural defects (e.g., loss of perosamine) often result in non-motile, avirulent phenotypes.

Analytical Methodologies: Isolation and Identification[5][10]

To confirm the presence of L-perosamine, researchers must employ a combination of chemical derivatization and spectroscopic analysis.

Protocol: LPS Extraction and Hydrolysis

Objective: Isolate the O-polysaccharide (OPS) from the bacterial cell mass.

  • Lysis: Suspend bacterial pellet in Hot Phenol-Water (Westphal method) at 68°C for 15 mins.

  • Separation: Centrifuge at 10,000 x g. Collect the aqueous phase (containing LPS).

  • Purification: Dialyze against water. Treat with DNase/RNase and Proteinase K to remove contaminants. Ultracentrifuge (100,000 x g) to pellet pure LPS.

  • Mild Acid Hydrolysis: Resuspend LPS in 1% acetic acid (100°C, 1.5 h) to cleave the Lipid A. Centrifuge; the supernatant contains the O-antigen.

Protocol: Stereochemical Determination (GC-MS)

Objective: Distinguish L-perosamine from D-perosamine using chiral derivatives.

  • Hydrolysis: Hydrolyze OPS with 2M trifluoroacetic acid (120°C, 2 h).

  • N-Acetylation: Treat hydrolysate with acetic anhydride in saturated NaHCO3.

  • Reduction: Reduce with NaBD4 (sodium borodeuteride) to open the ring.

  • Chiral Derivatization: React with (+)-2-butanol or (-)-2-octanol in the presence of acetyl chloride.

    • Mechanism:[5][7][8] This creates diastereomers (e.g., (+)-2-butyl-L-perosaminide vs (+)-2-butyl-D-perosaminide) that have different retention times on a non-chiral GC column.

  • Acetylation: Peracetylate the hydroxyl groups with acetic anhydride/pyridine.

  • GC-MS Analysis: Analyze on a capillary column (e.g., HP-5MS). Compare retention times against authentic D- and L-perosamine standards.

NMR Spectroscopy Markers

L-perosamine can be identified by characteristic chemical shifts in


H and 

C NMR.
  • H-4 Signal: The H-4 proton (attached to the carbon bearing the amine) typically resonates upfield (~3.0–3.5 ppm) compared to oxygenated ring protons.

  • C-6 Methyl: A doublet at ~1.2 ppm (1H) and ~17 ppm (13C) confirms the 6-deoxy structure.

  • Coupling Constants (

    
    ):  The 
    
    
    
    and
    
    
    values reveal the axial/equatorial orientation of H-4, confirming the manno configuration.

Therapeutic Implications

Targeting the perosamine biosynthetic pathway offers a high-specificity route for novel antimicrobials, particularly against Vibrio and Brucella.

  • Enzyme Inhibitors: Small molecules inhibiting PerA/RfbE (transaminase) or Gmd/RfbD (dehydratase) would halt O-antigen synthesis.

    • Effect: Induces a "Rough" (R-type) phenotype.

    • Outcome: The bacteria become susceptible to complement-mediated killing and lose motility.

  • Vaccine Development: Glycoconjugate vaccines using synthetic L-perosamine oligomers can provide protection against non-O1 Vibrio serogroups (like O144) that are emerging pathogens not covered by current O1/O139 vaccines.

References

  • Dworaczek, K., et al. (2019). "A Unique Sugar L-Perosamine (4-Amino-4,6-dideoxy-L-mannose) Is a Compound Building Two O-Chain Polysaccharides in the Lipopolysaccharide of Aeromonas hydrophila Strain JCM 3968, Serogroup O6."[9] Marine Drugs. Link

  • Stroeher, U. H., et al. (1995). "A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1."[10] Gene. Link

  • Iguchi, T., et al. (1996). "An N-[(R)-(-)-2-hydroxypropionyl]-alpha-L-perosamine homopolymer constitutes the O polysaccharide chain of the lipopolysaccharide from Vibrio cholerae O144." Microbiology and Immunology. Link

  • Albermann, C., & Beuttler, H. (2008). "Identification of the GDP-N-acetyl-d-perosamine producing enzymes from Escherichia coli O157:H7."[11] FEBS Letters. Link

  • Reeves, P. R., et al. (1996). "Bacterial Polysaccharide Synthesis and Gene Nomenclature." Trends in Microbiology. Link

Sources

N-Acetyl-Perosamine: Biosynthetic Logic, Structural Integrity, and Therapeutic Targeting in Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acetyl-perosamine (PerNAc) is a specialized 4-amino-4,6-dideoxy-D-mannose derivative that serves as a critical structural determinant in the O-antigens of high-priority Gram-negative pathogens, specifically Escherichia coli O157:H7, Vibrio cholerae O1, and Caulobacter crescentus.[1][2][3] Unlike common hexoses, the unique dideoxy and N-acetylated architecture of PerNAc confers exceptional hydrophobicity and steric specificity to the lipopolysaccharide (LPS), enabling these pathogens to evade host complement systems and resist cationic antimicrobial peptides.

This technical guide dissects the biosynthetic assembly line of PerNAc, its pivotal role in virulence, and the experimental frameworks required to isolate and characterize it. It serves as a blueprint for researchers aiming to disrupt this pathway for novel antimicrobial development.

Chemical & Structural Identity

Systematic Name: 4-acetamido-4,6-dideoxy-D-mannose Role: Terminal or chain-extending unit in the O-specific polysaccharide (O-antigen) of LPS.

In the context of E. coli O157:H7, PerNAc is not merely a decoration but a fundamental building block. The O-antigen repeating unit consists of a linear backbone: [-2)-α-D-Rha4NAc-(1-3)-α-L-Fuc-(1-4)-β-D-Glc-(1-3)-α-D-GalNAc-(1-]. However, in Vibrio cholerae O1, the O-antigen is a homopolymer of N-3-deoxy-L-glycero-tetronyl-perosamine , highlighting the plasticity of the perosamine scaffold in pathogenic adaptation.

Structural Significance[2][3][4]
  • Dideoxy Nature (C6): The lack of a hydroxyl group at C6 increases the hydrophobicity of the O-antigen, altering membrane fluidity and packing density.

  • C4-Acetamido Group: This moiety provides a rigid hydrogen-bonding donor/acceptor site, critical for the specific antibody recognition (serotyping) and bacteriophage binding.

The Biosynthetic Assembly Line

The synthesis of N-acetyl-perosamine occurs in the cytoplasm via a dedicated pathway branching from GDP-mannose. This pathway is a prime target for therapeutic intervention because mammalian cells do not synthesize perosamine, offering high selectivity.

Mechanism of Action

The pathway involves three critical enzymatic transformations:

  • Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by a dehydratase (Gmd). This step activates the C4 position for subsequent amination.[4]

  • Transamination: A PLP-dependent synthase (Per/RfbE) transfers an amino group to the C4 ketone, creating GDP-perosamine.[4][5]

  • Acetylation: An N-acetyltransferase (PerB) transfers an acetyl group from Acetyl-CoA to the C4 amine, yielding the final substrate, GDP-N-acetyl-perosamine, for the O-antigen flippase/polymerase machinery.

Visualization: Biosynthetic Pathway

Biosynthesis GDP_Man GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy- D-mannose GDP_Man->Intermediate Dehydration (-H2O) GDP_Per GDP-Perosamine Intermediate->GDP_Per Transamination (+Glu) GDP_PerNAc GDP-N-Acetyl- Perosamine GDP_Per->GDP_PerNAc Acetylation (+AcCoA) LPS Incorporation into LPS O-Antigen GDP_PerNAc->LPS Wzy/Wzx Pathway Gmd Gmd (4,6-dehydratase) Gmd->GDP_Man Per Per/RfbE (PLP-dependent synthase) Per->Intermediate PerB PerB (N-acetyltransferase) PerB->GDP_Per

Figure 1: Enzymatic cascade for GDP-N-acetyl-perosamine biosynthesis. The pathway highlights the specific transition from a ubiquitous precursor (GDP-Man) to a pathogen-specific virulence factor.

Table 1: Key Enzymatic Players
EnzymeFunctionCofactorOrganism RelevanceInhibitor Potential
Gmd GDP-mannose 4,6-dehydrataseNAD+Universal in O-antigen synthesisModerate (Homologs in humans)
Per (RfbE) GDP-perosamine synthasePLPV. cholerae, E. coli O157High (Unique mechanism)
PerB N-acetyltransferaseAcetyl-CoAE. coli O157, CaulobacterHigh (Specific substrate pocket)

Biological Function & Virulence

The inclusion of PerNAc in the O-antigen confers a "stealth" phenotype. In Brucella species (which utilize a closely related N-formyl-perosamine), the homopolymer creates a dense hydration shell that sterically hinders the deposition of the Membrane Attack Complex (MAC).

Mechanism of Immune Evasion
  • Steric Shielding: The bulky acetamido group at C4 prevents the binding of complement factor C3b to the bacterial surface.

  • Cationic Repulsion: Unlike phosphate-rich core regions, the neutral PerNAc polymer does not attract cationic antimicrobial peptides (CAMPs) like defensins.

  • Phage Receptor: Paradoxically, while protecting against the host, PerNAc residues often serve as specific docking sites for lytic bacteriophages, making them a double-edged sword in bacterial survival.

Visualization: Virulence Interaction

Virulence Bacteria Gram-Negative Bacterium (e.g., E. coli O157) LPS_Core LPS Core (Negatively Charged) Bacteria->LPS_Core O_Antigen O-Antigen (PerNAc Homopolymer) LPS_Core->O_Antigen Covalent Linkage MAC Membrane Attack Complex (C5b-9) O_Antigen->MAC Steric Hindrance (Blocks Lysis) Phage Lytic Bacteriophage O_Antigen->Phage Receptor Binding (Infection Entry) Host_Immune Host Immune System Host_Immune->MAC Complement Cascade

Figure 2: The dual role of PerNAc-rich O-antigen: It acts as a shield against host complement lysis (MAC) while simultaneously serving as a receptor for specific bacteriophages.

Experimental Methodologies

To validate the presence of PerNAc or assay the activity of its biosynthetic enzymes, precise analytical workflows are required.

Protocol 1: Extraction and Structural Characterization of PerNAc-LPS

Objective: Isolate LPS and confirm the presence of 4-acetamido-4,6-dideoxy-D-mannose.

  • Bacterial Culture & Lysis:

    • Grow E. coli O157:H7 in LB broth to OD600 = 0.8.

    • Pellet cells and wash with PBS.

    • Critical Step: Perform Hot Phenol-Water Extraction (Westphal method). The PerNAc-rich LPS usually partitions into the aqueous phase due to the hydrophilic carbohydrate chain, despite the hydrophobic lipid A.

  • Purification:

    • Treat aqueous phase with DNase I and RNase A (37°C, 2h) to remove nucleic acids.

    • Treat with Proteinase K (60°C, 1h) to remove lipoproteins.

    • Ultracentrifuge (100,000 x g, 4h) to pellet pure LPS.

  • Acid Hydrolysis:

    • Hydrolyze LPS with 2M trifluoroacetic acid (TFA) at 120°C for 2 hours. This cleaves the glycosidic bonds, releasing free PerNAc monosaccharides.

  • Derivatization & GC-MS Analysis:

    • Convert monosaccharides to alditol acetates.

    • Identification Marker: Look for the specific fragmentation pattern of 4,6-dideoxy-4-acetamidohexose.

    • Expected Mass Fragments: Distinctive signals at m/z 144 (C3-C4 fragment) and m/z 186 (C4-C5 fragment with acetamido group).

Protocol 2: Enzymatic Assay for Perosamine Synthase (Per)

Objective: Screen for inhibitors of the Per enzyme.

  • Substrate Preparation: Synthesize GDP-4-keto-6-deoxymannose enzymatically using recombinant Gmd and GDP-mannose.

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 7.5).

    • 0.5 mM GDP-4-keto-6-deoxymannose.

    • 5 mM L-Glutamate (Amino donor).

    • 50 µM PLP (Cofactor).

    • Purified Recombinant Per Enzyme (100 nM).

  • Detection:

    • Couple the reaction with glutamate dehydrogenase (GDH).

    • GDH regenerates α-ketoglutarate from the glutamate byproduct, reducing NAD+ to NADH.

    • Readout: Monitor absorbance at 340 nm (NADH production). A decrease in rate indicates Per inhibition.

Therapeutic Implications

The PerNAc pathway represents a "high-value" target for anti-virulence drugs. Unlike bactericidal antibiotics that impose strong selective pressure for resistance, anti-virulence agents that target O-antigen biosynthesis render the bacteria avirulent (susceptible to serum killing) without killing them directly.

  • Target: PerB (N-acetyltransferase).[2][6]

  • Rationale: Blocking acetylation leaves a free amine on the perosamine. This positively charged intermediate is likely incapable of being transported or polymerized by the Wzx/Wzy system, leading to a "Rough" (O-antigen deficient) phenotype.

  • Outcome: The bacterium becomes susceptible to phagocytosis and complement-mediated lysis.

References

  • Albermann, C., & Beuttler, H. (2008). Identification of the GDP-N-acetyl-D-perosamine producing enzymes from Escherichia coli O157:H7.[6] FEBS Letters, 582(4), 479-484.[7] Link

  • Thoden, J. B., et al. (2008). GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar. Biochemistry, 47(12), 3846-3857. Link

  • Reeves, P. R., et al. (1996). Bacterial polysaccharide synthesis and gene nomenclature. Trends in Microbiology, 4(11), 495-503. Link

  • Lerouge, I., & Vanderleyden, J. (2002). O-antigen structural variation: mechanisms and possible roles in animal/plant-microbe interactions. FEMS Microbiology Reviews, 26(1), 17-47. Link

  • Wang, L., et al. (2007). Organization and variation of the common nodulation genes in Bradyrhizobium. BMC Genomics, 8, 269. (Reference for evolutionary context of perosamine genes). Link

Sources

Technical Guide: GDP-Perosamine Synthase (Mechanism & Kinetics)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GDP-perosamine synthase (often encoded by rfbE or per genes) is a Pyridoxal 5'-phosphate (PLP)-dependent aminotransferase critical for the biosynthesis of GDP-perosamine (GDP-4-amino-4,6-dideoxy-D-mannose).[1] This nucleotide sugar is a defining component of the O-antigen in the lipopolysaccharide (LPS) of pathogenic Gram-negative bacteria, including Vibrio cholerae O1 and Escherichia coli O157:H7.

This guide details the enzyme's molecular mechanism, kinetic parameters, and validated experimental protocols for its characterization, serving as a blueprint for researchers targeting O-antigen biosynthesis for novel antimicrobial development.

Molecular Mechanism & Structural Basis[2][3][4]

The PLP-Dependent Transamination

GDP-perosamine synthase belongs to the aspartate aminotransferase superfamily (Type I). The reaction is a reversible transamination where the amino group from L-glutamate is transferred to the C-4 keto group of GDP-4-keto-6-deoxy-D-mannose , generating GDP-perosamine and


-ketoglutarate .

The catalytic cycle follows a classic Ping Pong Bi Bi mechanism:

  • Internal Aldimine: In the resting state, the PLP cofactor is covalently bound to a conserved active-site Lysine via a Schiff base (imine) linkage.[2][3]

  • Transimination (Half-Reaction 1): The amino donor (L-glutamate) enters. The active site Lysine is displaced, forming an external aldimine between PLP and glutamate.

  • PMP Formation: Hydrolysis releases

    
    -ketoglutarate, leaving the cofactor in its aminated form, Pyridoxamine 5'-phosphate (PMP) .
    
  • Sugar Amination (Half-Reaction 2): The keto-sugar substrate binds. PMP reacts with the C-4 ketone to form a ketimine intermediate, which is then reduced to an external aldimine.

  • Product Release: A final transimination with the active-site Lysine releases GDP-perosamine and regenerates the internal PLP-Lysine aldimine.

Stereochemical Control

A critical feature of this synthase is the stereospecificity at the C-4 position. The enzyme catalyzes the addition of the amine to form the D-mannose configuration (axial amine), distinguishing it from related 4-amino-4,6-dideoxy-sugar synthases that may produce galactose (equatorial) isomers.

Mechanistic Pathway Diagram

GDP_Perosamine_Mechanism InternalAldimine Internal Aldimine (Enz-PLP) ExtAldimine1 External Aldimine (PLP-Glutamate) InternalAldimine->ExtAldimine1 Transimination PMP_Inter PMP Intermediate (Enz-PMP) ExtAldimine1->PMP_Inter Hydrolysis ExtAldimine2 External Aldimine (PLP-Perosamine) PMP_Inter->ExtAldimine2 Schiff Base Formation Product1 α-Ketoglutarate PMP_Inter->Product1 ExtAldimine2->InternalAldimine Product Release Product2 GDP-Perosamine ExtAldimine2->Product2 Substrate1 L-Glutamate Substrate1->ExtAldimine1 Substrate2 GDP-4-keto-6-deoxy-D-mannose Substrate2->ExtAldimine2

Figure 1: The Ping Pong Bi Bi mechanism of GDP-perosamine synthase, highlighting the oscillation between PLP and PMP forms.

Kinetic Characterization

Accurate kinetic profiling requires a coupled assay because the substrate (GDP-4-keto-6-deoxy-D-mannose) is unstable and not commercially available. It must be generated in situ from GDP-mannose using GDP-mannose 4,6-dehydratase (GMD) .

Kinetic Parameters (Reference: E. coli O157:H7 Per)

The following data represents the kinetic profile of the recombinant E. coli O157:H7 enzyme at pH 7.5.

ParameterSubstrate: GDP-4-keto-sugarSubstrate: L-GlutamateSignificance



High affinity for the sugar intermediate; lower affinity for the amino donor.[4]


N/ATurnover number indicates moderate catalytic speed typical of biosynthetic enzymes.



Catalytic efficiency is driven primarily by the sugar substrate binding.

Note: The


 for L-glutamate is relatively high (2 mM), suggesting the enzyme relies on the high intracellular pool of glutamate in bacterial cells.

Experimental Protocols

Enzyme Production & Purification

Objective: Isolate active, homodimeric GDP-perosamine synthase (Per).

  • Cloning: Insert rfbE or per gene into a pET vector (e.g., pET-28a) with an N-terminal His6-tag.

  • Expression: Transform into E. coli BL21(DE3). Induce with 0.1–0.5 mM IPTG at

    
     for 16 hours. Lower temperatures favor proper folding and PLP incorporation.
    
  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM Imidazole, 20

    
    M PLP ).
    
    • Critical Step: Exogenous PLP is added to saturation to prevent cofactor loss during purification.

  • Purification:

    • IMAC: Load onto Ni-NTA column. Wash with 20 mM Imidazole. Elute with 250 mM Imidazole.

    • SEC (Optional): Size exclusion chromatography (Superdex 200) to separate the active oligomer (dimer/decamer) from aggregates.

  • Storage: Flash freeze in buffer containing 10% glycerol.

Coupled Activity Assay (Self-Validating)

Since the keto-sugar substrate is unstable, this protocol couples the production of the substrate (by GMD) to the consumption of glutamate (by Per).

Reagents:

  • Enzyme A: Purified GMD (GDP-mannose 4,6-dehydratase).

  • Enzyme B: Purified Per (GDP-perosamine synthase).[4]

  • Substrate: GDP-Mannose.[4][5][6]

  • Amino Donor: L-Glutamate.

  • Detection: HPLC (monitoring GDP-sugar conversion) or GDH-coupled assay (monitoring glutamate consumption/ammonium production).

Workflow:

  • Pre-incubation: Mix 1 mM GDP-Mannose + 1

    
    M GMD in reaction buffer (50 mM Tris pH 7.5). Incubate 10 min at 
    
    
    
    to generate the GDP-4-keto intermediate.
  • Reaction Start: Add 5 mM L-Glutamate + 1

    
    M Per.
    
  • Sampling: Quench aliquots at 0, 5, 10, 30 min with chloroform or heating (

    
    , 2 min).
    
  • Analysis:

    • HPLC: Anion exchange column (e.g., Mono Q or equivalent).

    • Gradient: 0–500 mM

      
      .
      
    • Signal: GDP-perosamine elutes earlier than GDP-mannose due to the loss of the negative charge on the phosphate (partial masking) or change in polarity.

    • Validation: Verify product mass via ESI-MS (

      
       approx 600 Da range depending on salt form).
      
Experimental Workflow Diagram

Assay_Workflow Start Start: GDP-Mannose Step1 Step 1: Dehydration (Enzyme: GMD) Start->Step1 Intermed Intermediate: GDP-4-keto-6-deoxy-mannose Step1->Intermed Step2 Step 2: Transamination (Enzyme: Per + L-Glu) Intermed->Step2 End End Product: GDP-Perosamine Step2->End Validation Validation: HPLC & ESI-MS End->Validation

Figure 2: Coupled enzymatic synthesis and validation workflow for GDP-perosamine.

Drug Development & Inhibition Context[2][3][9][10][11][12][13][14][15]

Target Validation

GDP-perosamine is a precursor for the O-antigen of Vibrio cholerae (O1 serotype) and E. coli O157.[1] Disruption of the rfbE gene results in the loss of the O-antigen, rendering the bacteria "rough" (serum sensitive) and significantly less virulent. This makes Per an attractive target for anti-virulence therapies that disarm bacteria without exerting strong survival pressure (unlike traditional bactericidal antibiotics).

Inhibition Strategies

While no specific commercial inhibitors exist for Per, drug design leverages the PLP mechanism:

  • Suicide Substrates: Compounds mimicking the keto-sugar or glutamate that form stable, irreversible adducts with the PLP cofactor (e.g., gabaculine-like mechanism).

  • Transition State Analogs: Molecules mimicking the planar geometry of the quinonoid intermediate.

  • PMP Traps: Reagents that react with the PMP form of the enzyme, preventing the return to the active PLP form.

References

  • Albermann, C., & Piepersberg, W. (2001). Expression and identification of the RfbE protein of Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine. Glycobiology, 11(8), 655–661. Link

  • Cook, P. D., et al. (2008). GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar. Biochemistry, 47(47), 12398–12408. Link

  • Wang, L., et al. (2007). Cloning and characterization of GDP-perosamine synthetase (Per) from Escherichia coli O157:H7 and synthesis of GDP-perosamine in vitro. Biochemical and Biophysical Research Communications, 363(2), 425–430. Link

  • Stroeher, U. H., et al. (1995). A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1. Gene, 166(1), 33–42. Link

Sources

Technical Guide: Natural Occurrence and Biosynthesis of 4-Amino-Dideoxy Sugars in Microorganisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural diversity, biosynthetic logic, and isolation methodologies for 4-amino-dideoxy sugars in microbial systems. Unlike the ubiquitous 2-amino sugars (e.g., GlcNAc) or 3-amino sugars (e.g., desosamine in erythromycin), 4-amino sugars represent a rare, highly specialized class of carbohydrates found primarily in the O-antigens of Gram-negative bacteria and the glycosidic moieties of complex polyketide antibiotics.

For drug development professionals, these sugars are critical "warheads." The basic nitrogen at the C4 position often serves as a key interaction point with biological targets (e.g., ribosomal RNA), significantly enhancing the potency of antibiotic scaffolds. This guide details the enzymatic machinery required to install this functionality and provides validated protocols for their isolation.

Part 1: Structural Classification and Microbial Occurrence

4-amino-dideoxy sugars are defined by the replacement of the hydroxyl group at C4 with an amino group, coupled with deoxygenation at C6 (and often C2/C3). They are broadly categorized into two structural classes based on the extent of deoxygenation.

Table 1: Primary 4-Amino-Dideoxy Sugars in Microorganisms
Sugar ClassCommon NameIUPAC NameMicrobial SourceBiological Context
4,6-Dideoxy Perosamine 4-amino-4,6-dideoxy-D-mannoseVibrio cholerae O1, E. coli O157:H7O-antigen backbone; critical for serotype specificity.
Viosamine 4-amino-4,6-dideoxy-D-glucoseEscherichia coli, Shigella dysenteriaeO-antigen component.
2,3,4,6-Tetradeoxy Forosamine 4-dimethylamino-2,3,4,6-tetradeoxy-D-threo-hexoseSaccharopolyspora spinosaGlycosidic moiety of Spinosyns (insecticides).[1][2][3]
Ossamine 2,3,4,6-tetradeoxy-4-amino-L-threo-hexoseStreptomyces hygroscopicusComponent of Ossamycin (antifungal/cytotoxic).
Tolyposamine 4-amino-2,3,4,6-tetradeoxy-L-erythro-hexoseTolyposporium spp.Component of Tolyposporin .

Part 2: Biosynthetic Machinery

The biosynthesis of these sugars follows a "divergent logic" starting from a common nucleotide-sugar intermediate. The defining enzymatic step is the C4-transamination , catalyzed by PLP-dependent aminotransferases.

The Central Hub: NDP-4-keto-6-deoxy-hexose

All pathways begin with the conversion of an NDP-hexose (usually GDP-mannose or TDP-glucose) into an NDP-4-keto-6-deoxy intermediate. This molecule is the branch point:

  • Path A (Perosamine): Direct transamination at C4.

  • Path B (Forosamine/Ossamine): Further deoxygenation at C2 and C3 before transamination.

Case Study: The Spinosyn (Forosamine) Pathway

The biosynthesis of forosamine in Saccharopolyspora spinosa represents the most complex variation, involving a "dehydration-reduction" cascade to remove oxygen atoms at C2 and C3.

  • Gene Cluster: spn (Spinosyn biosynthesis)

  • Key Enzymes:

    • SpnO: 2,3-dehydratase (initiates C2/C3 deoxygenation).[1][2]

    • SpnN: 3-ketoreductase.[1][2]

    • SpnQ: 3-dehydrase (completes tetradeoxy formation).[1][2]

    • SpnR: PLP-dependent transaminase (installs the 4-amino group).[1]

    • SpnS: N-methyltransferase (permethylates the amine).

Biosynthetic Pathway Diagram

The following diagram contrasts the direct route (Perosamine) with the complex deoxygenation route (Forosamine).

Biosynthesis NDP_Hex NDP-Hexose (GDP-Man / TDP-Glc) NDP_4K6D NDP-4-keto-6-deoxy Intermediate NDP_Hex->NDP_4K6D 4,6-Dehydratase (GMD / SpnO homolog) Perosamine GDP-Perosamine (4-amino-4,6-dideoxy) NDP_4K6D->Perosamine C4 Transaminase (RfbE / Per) Inter_23dehydro 2,3-Dehydro Intermediate NDP_4K6D->Inter_23dehydro 2,3-Dehydratase (SpnO) Inter_Tetra NDP-4-keto- 2,3,6-trideoxy Inter_23dehydro->Inter_Tetra Reductase/Dehydrase (SpnN, SpnQ) Forosamine_Amine TDP-4-Amino- Tetradeoxy Inter_Tetra->Forosamine_Amine C4 Transaminase (SpnR) Forosamine_Final TDP-Forosamine (Dimethylated) Forosamine_Amine->Forosamine_Final N-Methyltransferase (SpnS)

Caption: Divergent biosynthesis of 4-amino sugars. Path A (Green) yields perosamine via direct transamination. Path B (Red) yields forosamine via extensive deoxygenation prior to amination.

Part 3: Isolation and Characterization Protocols

Isolating 4-amino sugars requires overcoming two challenges: the stability of the glycosidic bond (often acid-labile in deoxy sugars) and the separation of cationic amino sugars from neutral carbohydrates.

Protocol: Isolation from Microbial Lipopolysaccharides (LPS)

Objective: Isolate 4-amino-4,6-dideoxy-D-mannose (Perosamine) from Vibrio O-antigen.

Step 1: Biomass Preparation & LPS Extraction
  • Harvest bacterial cells by centrifugation (5,000 x g, 20 min).

  • Wash twice with PBS.

  • Hot Phenol-Water Extraction: Resuspend pellets in water at 68°C. Add equal volume of 90% phenol (pre-heated to 68°C). Stir vigorously for 20 min.

  • Cool to 10°C and centrifuge. Collect the aqueous phase (contains LPS).

  • Dialyze against distilled water (MWCO 3,500 Da) to remove phenol. Lyophilize.

Step 2: Mild Acid Hydrolysis

Rationale: 4-amino-dideoxy sugars are sensitive to harsh degradation (Maillard reaction). Use milder conditions than standard alditol acetate protocols.

  • Dissolve 10 mg LPS in 2 mL of 2 M Trifluoroacetic acid (TFA) .

  • Incubate at 100°C for 2 hours in a sealed, nitrogen-flushed vial.

  • Evaporate TFA under a stream of nitrogen at 40°C. Co-evaporate with methanol (3x) to remove residual acid.

Step 3: Cation Exchange Purification

Rationale: Separate amino sugars (positively charged at pH < 7) from neutral sugars.

  • Pack a small column (1 mL bed volume) with Dowex 50W-X8 (H+ form) resin.

  • Dissolve hydrolysate in water and load onto the column.

  • Wash: Elute with 10 mL distilled water (removes neutral sugars like glucose/rhamnose).

  • Elute: Elute amino sugars with 10 mL of 1 M HCl .

  • Evaporate the HCl eluate to dryness.

Step 4: Derivatization for GC-MS (Alditol Acetates)
  • Reduction: Dissolve residue in 0.5 mL 1 M NH₄OH containing 10 mg NaBD₄ (Sodium borodeuteride - allows differentiation of C1). Incubate 1 hr at RT.

  • Neutralize with glacial acetic acid. Evaporate to dryness.

  • Acetylation: Add 0.5 mL acetic anhydride and 0.5 mL pyridine. Incubate at 100°C for 20 min.

  • Extract with chloroform/water. Dry the chloroform layer.

  • Analysis: Inject onto GC-MS (e.g., DB-5ms column). 4-amino-dideoxy sugars show characteristic mass fragments (e.g., m/z 144 for acetamido cleavage).

Part 4: Pharmacological Implications & Glycodiversification

The presence of a 4-amino sugar is often the determinant of biological activity.

  • Ribosomal Binding: In macrolide and ketolide antibiotics, amino sugars (like desosamine or its 4-amino analogs) form salt bridges with the phosphate backbone of 23S rRNA. The basicity of the C4-amine is critical for this high-affinity binding.

  • Glycodiversification: Using "promiscuous" glycosyltransferases (e.g., SpnG) coupled with engineered biosynthetic pathways allows researchers to attach 4-amino sugars to non-native aglycones.

    • Example: Replacing the neutral rhamnose in an antibiotic with 4-amino-forosamine can increase solubility and alter the pharmacokinetic profile (volume of distribution) due to the introduction of a positive charge.

Future Outlook: Combinatorial Biosynthesis

By swapping the "sugar cassettes" (e.g., replacing the rfb cluster with the spn sugar genes), synthetic biologists can generate novel "hybrid" antibiotics with 4-amino-tetradeoxy sugars, potentially overcoming resistance mechanisms that rely on modifying specific hydroxyl groups on standard sugars.

References

  • Structure and Biosynthesis of Perosamine

    • Title: GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar.[4]

    • Source: Biochemistry (ACS Public
    • URL:[Link]

  • Forosamine Biosynthesis in Spinosyns

    • Title: In Vitro Characterization of the Enzymes Involved in TDP-D-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa.[1][2]

    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Ossamine and Ossamycin Pathway

    • Title: The biosynthetic pathway to ossamycin, a macrocyclic polyketide bearing a spiroacetal moiety.[5][6][7]

    • Source: PLOS ONE[5]

    • URL:[Link][5]

  • Vibrio Cholerae O-Antigen Genetics

    • Title: A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1.[8]

    • Source: Molecular Microbiology (PubMed)
    • URL:[Link]

  • General Amino Sugar Analysis

    • Title: Recent Advances in Chemical Synthesis of Amino Sugars (Context for isolation/stability).[9]

    • Source: Molecules (MDPI)
    • URL:[Link]

Sources

Stereochemical Architecture and Biosynthetic Logic of 4-Amino-4,6-dideoxy-D-mannose (D-Perosamine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemistry of 4-Amino-4,6-dideoxy-D-mannose and its biological implications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Amino-4,6-dideoxy-D-mannose, trivially known as D-Perosamine , is a rare amino sugar that serves as the defining structural unit of the O-antigen in Vibrio cholerae O1, the etiological agent of cholera.[1] Unlike common hexoses, perosamine features a unique C4-amino functionality and C6-deoxygenation, rendering it highly resistant to host hydrolytic enzymes. This guide provides a comprehensive technical analysis of its stereochemistry, the enzymatic logic of its biosynthesis, and its critical role in bacterial virulence and vaccine development.

Stereochemical Architecture

Configuration and Conformation

D-Perosamine is a 4-amino-4,6-dideoxy derivative of D-mannose.[1][2] Its stereochemical identity is defined by the orientation of substituents on the pyranose ring, specifically the axial C2-hydroxyl and the equatorial C4-amine (relative to the D-manno configuration).

  • IUPAC Name: 4-Amino-4,6-dideoxy-D-mannopyranose

  • Absolute Configuration: D-series (

    
     chair conformation is favored in solution).
    
  • Chiral Centers:

    • C2:

      
      -configuration (Axial -OH)
      
    • C3:

      
      -configuration (Equatorial -OH)
      
    • C4:

      
      -configuration (Equatorial -NH
      
      
      
      )
    • C5:

      
      -configuration (Determines D-series)
      

Critical Distinction: The biological activity of perosamine is strictly stereospecific. While Vibrio cholerae O1 utilizes D-perosamine , other serogroups (e.g., O76, O144) utilize L-perosamine (the enantiomer).[3] This inversion of chirality at all centers completely alters serological specificity.

Isomeric Comparison

To ensure accurate identification in NMR and crystallographic studies, D-perosamine must be distinguished from its C4-epimer (D-Rhamnosamine) and other amino-deoxy sugars.

FeatureD-Perosamine (Manno)D-Rhamnosamine (Talose)D-Viosamine (Glucose)
C2-OH AxialAxialEquatorial
C4-NH

Equatorial AxialEquatorial
C6 Methyl (Deoxy)Methyl (Deoxy)Methyl (Deoxy)
Precursor GDP-MannoseGDP-MannoseUDP-Glucose

Biosynthetic Pathway: The GDP-Perosamine Route[1]

The biosynthesis of D-perosamine occurs via a nucleotide-activated pathway, converting D-mannose-1-phosphate to GDP-perosamine. This pathway is a primary target for antimicrobial intervention because it is absent in humans.

Pathway Logic
  • Activation: Mannose-1-phosphate is coupled to GMP.

  • Oxidation/Dehydration: The C6-OH is removed, and C4 is oxidized to a ketone.

  • Transamination: The C4-keto group is stereoselectively aminated to form the D-manno configuration.

Enzymatic Cascade Visualization

The following diagram illustrates the transformation from Fructose-6-P to GDP-Perosamine, highlighting the enzymes RfbA , RfbB , RfbD , and RfbE .[4]

Biosynthesis F6P Fructose-6-P M6P Mannose-6-P F6P->M6P Isomerization M1P Mannose-1-P M6P->M1P Phosphotransfer GDP_Man GDP-Mannose M1P->GDP_Man GTP -> PPi GDP_Keto GDP-4-keto-6-deoxy- D-mannose GDP_Man->GDP_Keto -H2O (NAD+) GDP_Per GDP-D-Perosamine GDP_Keto->GDP_Per PLP, Glutamate PMI PMI (RfbA) PMI->F6P PMM PMM (RfbB) PMM->M6P GMP GMP (RfbA) GMP->M1P GMD GMD (RfbD) (Dehydratase) GMD->GDP_Man Per Perosamine Synthase (RfbE/Per) Per->GDP_Keto

Figure 1: The GDP-Perosamine biosynthetic pathway in Vibrio cholerae. The key committed step is catalyzed by RfbE (Perosamine Synthase).[4]

Experimental Protocols

Protocol A: In Vitro Enzymatic Synthesis of GDP-Perosamine

Purpose: To generate pure GDP-perosamine for glycosyltransferase assays or inhibitor screening. This method is self-validating as the consumption of NADPH or formation of glutamate can be monitored.

Reagents:

  • Purified Enzymes: RfbD (GDP-mannose 4,6-dehydratase), RfbE (GDP-perosamine synthase).

  • Substrates: GDP-Mannose (1 mM), L-Glutamate (5 mM), PLP (Pyridoxal-5'-phosphate, 50

    
    M).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

    
    .
    

Workflow:

  • Dehydration Reaction: Incubate GDP-Mannose with RfbD at 37°C for 30 mins.

    • Validation: Monitor absorbance at 340 nm (NADH production is not direct here, but coupled assays can be used) or HPLC (shift in retention time from GDP-Man).

  • Transamination Reaction: Add RfbE , PLP, and L-Glutamate to the reaction mixture. Incubate for 1-2 hours.

    • Mechanism:[2][5][6][7][8] RfbE forms a Schiff base with PLP, transfers the amino group to the C4-keto position, generating GDP-perosamine and

      
      -ketoglutarate.
      
  • Purification: Terminate reaction by heating (95°C, 2 mins). Centrifuge. Purify supernatant via anion-exchange chromatography (Resource Q) using a linear gradient of NH

    
    HCO
    
    
    
    (0 to 1 M).
  • Product Confirmation: ESI-MS (Expected [M-H]

    
    : 604.1 Da).
    
Protocol B: Chemical Synthesis via Oxime Reduction

Purpose: Total synthesis of D-perosamine (sugar only) for reference standards.

  • Starting Material: Methyl ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

    
    -D-mannopyranoside.[9][10]
    
  • Protection: Selectively protect C2, C3, and C6 (e.g., 4,6-O-benzylidene acetal, then benzylation of C2/C3, followed by hydrolytic opening of the acetal and selective silylation/iodination of C6).

  • C6-Deoxygenation: Reduction of C6-halide (e.g., Bu

    
    SnH) to form the 6-deoxy derivative (Rhamnose config).
    
  • C4-Oxidation: Oxidize the C4-OH to a ketone (Swern oxidation).

  • Oximation: React C4-ketone with hydroxylamine to form the oxime.

  • Stereoselective Reduction: Reduce the oxime (e.g., LiAlH

    
     or H
    
    
    
    /Pd).
    • Note: This step yields a mixture of C4-epimers (manno vs. talo). Separation by column chromatography is required. The equatorial amine (manno) is often the minor product if not directed, requiring careful optimization.

  • Deprotection: Global deprotection yields 4-amino-4,6-dideoxy-D-mannose.

Biological Implications[8][11][12][13]

The O-Antigen Shield

In Vibrio cholerae O1, D-perosamine is not found as a free sugar but as a homopolymer linked


-(1$\to$2).[3][11]
  • Structure:

    
    
    
  • Acylation: The amino group is acylated with a 3-deoxy-L-glycero-tetronic acid (tetronate). This unique N-acyl group is a critical antigenic determinant.

  • Function: This hydrophobic, neutral polysaccharide creates a dense shield on the bacterial surface, preventing the membrane attack complex (MAC) of the host immune system from lysing the cell.

Virulence and Serotype Switching
  • Ogawa vs. Inaba: The difference between the two major serotypes of V. cholerae O1 lies in the methylation of the O-antigen.

    • Ogawa: The terminal perosamine is 2-O-methylated.

    • Inaba: Non-methylated.

    • Implication: A single mutation in the methyltransferase gene (wbeT) causes a serotype switch (Ogawa

      
       Inaba), aiding in immune evasion during epidemics.
      

Pharmacological Frontiers

Drug Targets: RfbE Inhibitors

Since D-perosamine is absent in mammals, the biosynthetic enzymes (specifically RfbE ) are high-value targets for novel antibiotics.

  • Mechanism of Inhibition: Suicide inhibitors mimicking the transition state of the PLP-aldimine complex.

  • Screening Strategy: High-throughput screening using the Protocol A coupled with a glutamate dehydrogenase assay (detecting

    
    -ketoglutarate release).
    
Glycoconjugate Vaccines

Synthetic perosamine oligomers are being conjugated to carrier proteins (e.g., Tetanus toxoid) to create semi-synthetic cholera vaccines. These elicit anti-LPS IgG antibodies that target the specific stereochemistry of the O-antigen.

References

  • Biosynthesis of GDP-perosamine: Stroeher, U. H., et al. (1995). "A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1."[4] Gene, 166(1), 33-42. Link

  • Enzymatic Synthesis & Structure: Cook, P. D., & Holden, H. M. (2008). "GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar." Biochemistry, 47(10), 2833-2845. Link

  • O-Antigen Structure: Chatterjee, S. N., & Chaudhuri, K. (2003).[12] "Lipopolysaccharides of Vibrio cholerae.[3][4][13][11][12] I. Physical and chemical characterization."[10][14][15] Biochimica et Biophysica Acta, 1639(2), 65-79. Link

  • L-Perosamine Variation: Kondo, S., et al. (1996). "An N-[(R)-(-)-2-hydroxypropionyl]-alpha-L-perosamine homopolymer constitutes the O polysaccharide chain of the lipopolysaccharide from Vibrio cholerae O144."[3] Microbiology, 142(10), 2879-2885. Link

  • Chemical Synthesis: Bundle, D. R., et al. (1988). "Synthesis of the Vibrio cholerae O1 antigen." Journal of the American Chemical Society, 110(26), 8672-8678. Link

Sources

Genetic Basis for Perosamine Biosynthesis in Pathogenic Bacteria

[1]

Executive Summary

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized dideoxy amino sugar critical to the virulence of several Gram-negative pathogens, most notably Vibrio cholerae O1 and Escherichia coli O157:H7.[1] Unlike common hexoses, perosamine is absent in mammalian physiology, making its biosynthetic pathway a high-value target for antimicrobial development. This guide dissects the genetic and enzymatic machinery governing perosamine synthesis, specifically the conversion of GDP-mannose to GDP-perosamine via the rfb and wbe gene clusters. It provides actionable protocols for enzymatic validation and screening, grounded in the unique PLP-dependent mechanism of the terminal aminotransferase.

Molecular Architecture & Clinical Significance

The Role of Perosamine in Virulence

Perosamine serves as the hydrophilic backbone of the O-antigen in the Lipopolysaccharide (LPS) of Vibrio cholerae O1 (Ogawa and Inaba serotypes). In E. coli O157:H7, it exists as an N-acetylated derivative (N-acetylperosamine).

  • Immune Evasion: The homopolymer of perosamine (in V. cholerae) creates a dense hydrophilic shield that protects the bacterium from complement-mediated lysis and hydrophobic antibiotics.

  • Serotype Specificity: Variations in the methylation or acetylation of this sugar dictate serotype identity, directly influencing vaccine efficacy and diagnostic targets.

Structural Definition

Chemically, perosamine is 4-amino-4,6-dideoxy-D-mannose .[1][2]

  • Key Feature: The replacement of the hydroxyl group at the C4 position with an amine group.

  • Key Feature: Deoxygenation at the C6 position (methyl group).

The Biosynthetic Engine: Pathway & Genetics

The biosynthesis of GDP-perosamine occurs in the cytoplasm and is strictly coupled to the availability of GDP-mannose. The pathway is encoded by the rfb gene cluster in Vibrio and the wbe (formerly rfb) cluster in E. coli.

The Canonical Pathway (Vibrio cholerae O1)

The synthesis proceeds in two critical enzymatic steps starting from GDP-mannose:[3][4]

  • C6-Dehydration: Conversion of GDP-D-mannose to the unstable intermediate GDP-4-keto-6-deoxy-D-mannose.[3]

  • C4-Transamination: Stereospecific amination at the C4 position to yield GDP-perosamine.

Pathway Visualization

The following diagram illustrates the enzymatic flow and genetic regulation.

PerosamineBiosynthesiscluster_inputsPrecursor Poolcluster_intermediatesReaction Intermediatescluster_productsFinal ProductGDP_ManGDP-D-MannoseGMDGMD / RfbD(GDP-mannose 4,6-dehydratase)GDP_Man->GMDGluL-GlutamatePerPer / RfbE(Perosamine Synthase)Glu->PerAmino DonorGDP_KetoGDP-4-keto-6-deoxy-D-mannoseGDP_Keto->PerAlphaKGalpha-KetoglutarateGDP_PerGDP-PerosamineGMD->GDP_KetoDehydration(-H2O)Per->AlphaKGPer->GDP_PerPLP-dependentTransaminationPLPPLP CofactorPLP->PerRequired

Caption: Figure 1: The GDP-perosamine biosynthetic pathway showing the conversion of GDP-mannose via RfbD and RfbE enzymes.

Genetic Loci Comparison
OrganismGene ClusterDehydratase GeneAminotransferase GeneProduct
V. cholerae O1 rfb regionrfbD (GMD)rfbE (Per synthase)GDP-Perosamine
E. coli O157:H7 wbe clustergmdper (or wbeT)GDP-N-acetylperosamine*
Brucella abortus wbk regiongmdperGDP-Formylperosamine**

*Requires downstream acetylation by WbeU. **Requires downstream formylation.

Enzymatic Mechanism & Structural Biology

The Dehydratase (RfbD/GMD)
  • EC Number: 4.2.1.47[3][5]

  • Mechanism: This enzyme utilizes a tightly bound NAD+ cofactor. It initiates an oxidation at C4, followed by beta-elimination of water at C5-C6, and finally a reduction at C6. This "internal redox" mechanism results in the 4-keto-6-deoxy intermediate.

  • Inhibition: Feedback inhibition by GDP-fucose is common in homologous mammalian systems, but bacterial GMDs in the perosamine pathway are often insensitive to fucose, ensuring constitutive O-antigen production.

The Perosamine Synthase (RfbE/Per)[5]
  • Classification: PLP-dependent aminotransferase (Aspartate aminotransferase superfamily).[1][6][7][8]

  • Mechanism:

    • External Aldimine Formation: The C4-keto group of the sugar substrate reacts with the PMP (Pyridoxamine 5'-phosphate) form of the enzyme.

    • Stereochemical Control: The enzyme enforces the addition of the amine group in the equatorial position (manno-configuration).

    • Quaternary Structure: Typically exists as a homodimer or tetramer. The active site is often formed at the interface of two subunits.

  • Critical Residues: A conserved Lysine residue (e.g., Lys198 in E. coli homologs) forms the Schiff base with PLP.

Experimental Workflow: Validation & Screening

To study this pathway or screen for inhibitors, a coupled enzyme assay is required. The instability of the 4-keto intermediate necessitates generating it in situ.

Protocol: Coupled HPLC Assay for Perosamine Biosynthesis

Objective: Quantify the conversion of GDP-mannose to GDP-perosamine and evaluate potential inhibitors of RfbE.

Reagents
  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

  • Substrates: 1 mM GDP-Mannose, 5 mM L-Glutamate (amino donor).

  • Enzymes: Purified Recombinant RfbD (2 µM) and RfbE (2 µM).

  • Cofactor: 50 µM PLP (Pyridoxal 5'-phosphate).

  • Stop Solution: Chloroform or 10% Trichloroacetic acid (TCA).

Workflow Steps
  • Enzyme Activation: Pre-incubate RfbE with PLP in reaction buffer for 10 minutes on ice to ensure cofactor loading.

  • Reaction Initiation: Mix RfbD, RfbE (pre-loaded), and L-Glutamate. Start the reaction by adding GDP-Mannose.[9][2][3]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add an equal volume of Stop Solution. Vortex vigorously and centrifuge (12,000 x g, 5 min) to remove precipitated protein.

  • Analysis (HPLC):

    • Column: Anion exchange (e.g., Mono Q or SAX) or Ion-Pair RP-HPLC (C18 with tributylamine).

    • Mobile Phase: Linear gradient of Ammonium Formate (0 to 500 mM).

    • Detection: UV absorbance at 254 nm (guanosine moiety).

Data Interpretation
Retention Time (Approx)CompoundCharacteristic
T0 (Early) GDP-PerosamineElutes earlier due to the positive charge of the amine group reducing net negative charge.
T1 (Mid) GDP-MannoseSubstrate peak.
T2 (Late) GDP-4-keto-intermediateRarely seen if coupling is efficient; unstable.
Screening Workflow Visualization

AssayWorkflowStep1Step 1: Expression & Purification(His-tagged RfbD & RfbE)Step2Step 2: Pre-incubation(RfbE + PLP)Step1->Step2Step3Step 3: Reaction Assembly(Buffer + Glu + GDP-Man + Candidate Inhibitor)Step2->Step3Step4Step 4: Coupled Reaction(37°C, 30 mins)Step3->Step4Step5Step 5: HPLC-UV AnalysisStep4->Step5DecisionPeak Shift?Step5->DecisionResult1Inhibition:GDP-Man remainsNo GDP-PerDecision->Result1YesResult2Activity:GDP-Per detectedDecision->Result2No

Caption: Figure 2: Step-by-step workflow for the coupled enzymatic assay to screen perosamine biosynthesis inhibitors.

Therapeutic Implications

Targeting perosamine biosynthesis offers a high therapeutic index because mammalian cells utilize GDP-mannose for N-glycosylation but do not possess the RfbD/RfbE pathway.

Drug Target: RfbE (Perosamine Synthase)
  • Rationale: As a PLP-dependent enzyme, RfbE is susceptible to suicide inhibitors or transition-state analogs that mimic the glutamate-ketimine intermediate.

  • Strategy: Design small molecules that bind the PLP pocket but cannot undergo the transamination half-reaction, effectively trapping the enzyme in an inactive state.

  • Resistance Potential: Since the O-antigen is a surface structure, loss of perosamine often results in "rough" colonies that are avirulent but viable in vitro. However, in vivo, these mutants are rapidly cleared by the host immune system.

References

  • Stroeher, U. H., Karageorgos, L. E., Brown, M. H., Morona, R., & Manning, P. A. (1995). A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1.[4] Gene, 166(1), 33–42.[4] Link

  • Alberman, N., & Piepersberg, W. (2001). Expression and identification of the RfbE protein from Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine. Glycobiology, 11(8), 655–661. Link

  • Cook, P. D., Thoden, J. B., & Holden, H. M. (2008). GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar. Biochemistry, 47(40), 10685–10693. Link

  • Reeves, P. R., et al. (1996). Bacterial polysaccharide synthesis and gene nomenclature. Trends in Microbiology, 4(12), 495-503. Link

The Perosamine Imperative: 4-Amino-4,6-dideoxy-D-mannose in Bacterial Pathogenesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Gram-negative virulence, few carbohydrate residues command as much structural influence as 4-amino-4,6-dideoxy-D-mannose , commonly known as D-perosamine . As the backbone of the O-specific polysaccharide (OSP) in high-consequence pathogens like Vibrio cholerae O1 and Brucella melitensis, this amino sugar is not merely a structural spacer but a critical checkpoint for immune evasion and serotype specificity.

This guide dissects the biosynthetic logic, antigenic plasticity, and analytical characterization of perosamine-based O-antigens. It provides researchers with a mechanistic roadmap for targeting these residues in next-generation conjugate vaccines and diagnostic assays.

Structural Biology & Biosynthetic Pathway

The Chemical Core

Perosamine is a 4-amino-4,6-dideoxyhexose. Its unique properties stem from the C4-amino group, which serves as a highly reactive handle for acylation. Bacteria rarely utilize the free amine; instead, they decorate it with specific acyl groups to generate distinct antigenic signatures:

  • N-Acetylperosamine: Found in E. coli O157:H7.[1]

  • N-Formylperosamine: The homopolymeric building block of Brucella O-antigen.[1]

  • N-Tetronylperosamine: The defining feature of Vibrio cholerae O1 (Ogawa/Inaba serotypes).

Enzymatic Assembly Line

The biosynthesis of GDP-perosamine occurs in the cytoplasm via a conserved pathway starting from GDP-mannose. This pathway represents a prime target for small-molecule inhibitors (e.g., inhibiting GMD or Perosamine Synthase).

Pathway Logic:

  • Dehydration: GDP-mannose is oxidized at C4 and reduced at C6 by GMD (GDP-mannose 4,6-dehydratase) to form a keto-intermediate.[2]

  • Transamination: The keto group is aminated by Perosamine Synthase (e.g., RfbE, Per, WbdR), utilizing glutamate as a nitrogen donor.

  • Acylation: A specific acyltransferase attaches the N-acyl moiety (formyl, acetyl, or tetronyl) before polymerization in some systems, or the polymer is modified post-assembly.

Biosynthesis GDP_Man GDP-Mannose GMD Enz: GMD (Dehydratase) GDP_Man->GMD Intermediate GDP-4-keto-6-deoxy-D-mannose PerSynth Enz: Perosamine Synthase (PLP) Intermediate->PerSynth GDP_Per GDP-D-Perosamine AcylTrans Enz: N-Acyltransferase GDP_Per->AcylTrans GDP_NAcPer GDP-N-Acyl-Perosamine (e.g., N-formyl, N-tetronyl) Polymer Enz: Wbz/Rfb (Glycosyltransferase) GDP_NAcPer->Polymer LPS O-Antigen Polymer (Periplasmic Assembly) GMD->Intermediate PerSynth->GDP_Per + Glutamate AcylTrans->GDP_NAcPer + Acyl-CoA/ACP Polymer->LPS

Figure 1: The GDP-Perosamine biosynthetic pathway.[3] Critical enzymatic checkpoints (GMD, Perosamine Synthase) regulate the flux from central metabolism to virulence factor production.

Virulence Mechanisms & Antigenicity[1][4][5]

The Shielding Effect

In Brucella, the O-polysaccharide is a homopolymer of


(1$\to$2)-linked N-formylperosamine. This structure forms a tightly packed, hydrophobic "picket fence" around the bacterium.
  • Mechanism: The dense perosamine layer sterically hinders the C5b-9 membrane attack complex (MAC) from reaching the outer membrane, rendering the bacteria serum-resistant.

  • Intracellular Survival: This shield also prevents lysosomal fusion within macrophages, a hallmark of Brucella pathogenesis.

Serotype Switching: The Ogawa-Inaba Case

In Vibrio cholerae O1, the perosamine residue dictates the serotype, which is critical for vaccine formulation.

  • Base Structure: Poly-

    
    (1$\to$2)-N-tetronylperosamine.
    
  • The Switch: The Ogawa serotype possesses a 2-O-methyl group on the terminal perosamine. The Inaba serotype lacks this methyl group (often due to a mutation in the wbeT methyltransferase gene).

  • Implication: Vaccines must often be bivalent or target the shared core to ensure broad protection.

Table 1: Perosamine Configurations in Key Pathogens

PathogenO-Antigen UnitLinkageN-Acyl GroupVirulence Role
V. cholerae O1 D-Perosamine

(1$\to$2)
N-3-deoxy-L-glycero-tetronylPhage receptor; Serum resistance
Brucella melitensis D-Perosamine

(1$\to$2)
N-FormylIntracellular survival; MHC-II inhibition
E. coli O157:H7 D-PerosamineHeteropolymerN-AcetylAdhesion; Epithelial colonization
V. cholerae O144 L -Perosamine

(1$\to$2)
N-PropionylMolecular mimicry; Non-O1 virulence

Technical Workflow: Extraction & Analysis

Isolating and characterizing perosamine requires overcoming its chemical stability. The amino-sugar linkage is acid-stable, but the N-acyl groups are labile. The following protocol ensures intact recovery for analysis.

Protocol: Perosamine Identification Pipeline

Pre-requisite: Bacterial biomass grown in defined media (limit exogenous mannose to track biosynthesis).

Step 1: LPS Extraction (Hot Phenol-Water)

  • Resuspend lyophilized bacteria in water (

    
    ).
    
  • Add equal volume 90% phenol (

    
    ); stir vigorously for 15 min.
    
  • Cool to

    
    , centrifuge (5000 x g, 30 min).
    
  • Critical Decision:

    • S-LPS (Smooth): Recover aqueous phase.

    • R-LPS (Rough/Lipophilic): Recover phenol phase.

  • Dialyze aqueous phase against water (3 days) to remove phenol.

Step 2: Mild Acid Hydrolysis (Lipid A Removal)

  • Treat LPS with 1% acetic acid (

    
    , 90 min).
    
  • Centrifuge (10,000 x g). Pellet contains Lipid A; Supernatant contains the O-polysaccharide (OPS) .

Step 3: Strong Acid Hydrolysis (Monosaccharide Release) Note: Standard hydrolysis (2M TFA) may degrade the sugar. Use HCl for amino sugars.

  • Lyophilize OPS supernatant.

  • Dissolve in 4M HCl (

    
    , 4-6 hours). Why: Cleaves the robust glycosidic bonds of amino sugars.
    
  • Evaporate HCl under Nitrogen stream.

Step 4: Derivatization & GLC-MS Analysis

  • N-Acetylation: Treat hydrolysate with acetic anhydride in saturated

    
     (30 min). Why: Re-protects the free amine for volatility.
    
  • Reduction: Add

    
     to convert aldoses to alditols.
    
  • O-Acetylation: Treat with acetic anhydride/pyridine (

    
    , 20 min).
    
  • Analysis: Inject into GC-MS (e.g., SP-2380 column). Look for characteristic mass fragments of 1,2,3,5,6-penta-O-acetyl-4-acetamido-4,6-dideoxy-mannitol .

Workflow Biomass Bacterial Biomass Phenol Hot Phenol Extraction Biomass->Phenol LPS Purified LPS Phenol->LPS Dialysis Hydrolysis 1% Acetic Acid (Lipid A Cleavage) LPS->Hydrolysis OPS O-Polysaccharide (Supernatant) Hydrolysis->OPS Centrifuge StrongAcid 4M HCl Hydrolysis (Release Perosamine) OPS->StrongAcid Deriv Acetylation + Reduction (Alditol Acetates) StrongAcid->Deriv GCMS GC-MS Analysis (Target: m/z characteristic ions) Deriv->GCMS

Figure 2: Analytical workflow for the isolation and confirmation of perosamine residues from bacterial LPS.

Future Outlook: Therapeutic Targets

The absolute dependence of Brucella and V. cholerae on perosamine for virulence makes the biosynthetic enzymes (Perosamine Synthase ) ideal drug targets. Unlike antibiotics that target cell wall synthesis (and kill beneficial flora), a perosamine inhibitor would theoretically render the pathogen "rough" (avirulent) and susceptible to host complement, without imposing broad selection pressure.

References
  • Biosynthesis of the O-antigen of Vibrio cholerae O1. Stroeher, U. H., et al.[4] (1995). Gene. Link

  • Structure of the Brucella O-polysaccharide. Kubler-Kielb, J., & Vinogradov, E.[5] (2013).[6][5][7] Carbohydrate Research. Link

  • GDP-4-keto-6-deoxymannose-3-dehydratase (ColD) Structure. Cook, P. D., et al.[3][8] (2006).[9] Biochemistry. Link

  • Vibrio cholerae O1 antigen induces hypovirulent phenotype. Mao, W., et al. (2025).[10] mBio. Link

  • Brucella LPS and Virulence. Lapaque, N., et al. (2005).[5] Cellular Microbiology. Link

Sources

Technical Guide: Initial Characterization of Novel Perosamine-Containing Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized amino sugar found in the O-antigens of Gram-negative bacteria (e.g., Vibrio cholerae O1) and in potent antifungal polyenes like perimycin. Its presence often dictates the solubility and biological target engagement of the parent molecule. However, its characterization is complicated by the lack of a UV chromophore, high polarity, and the lability of glycosidic bonds under standard hydrolytic conditions.

This guide provides a self-validating workflow for the isolation, structural elucidation, and stereochemical assignment of perosamine residues in novel natural products (NPs).

Part 1: The Chemical & Biosynthetic Context

Understanding the origin of perosamine is the first step in validation. If the gene cluster of your producing organism lacks specific transaminases, your target sugar is likely not perosamine.

Biosynthetic Logic

Perosamine is biosynthesized from GDP-mannose.[1][2][3] The defining step is a PLP-dependent transamination at the C-4 position, catalyzed by enzymes such as RfbE (in V. cholerae) or PerB .

Mechanism of Action:

  • Dehydration: GDP-mannose is converted to GDP-4-keto-6-deoxymannose by a dehydratase (RfbD/Gmd).[2]

  • Transamination: The 4-keto intermediate undergoes transamination (using glutamate or glutamine as the donor) to form GDP-perosamine.

Biosynthetic Pathway Visualization

PerosamineBiosynthesis GDP_Man GDP-Mannose Intermediate GDP-4-keto-6-deoxy- D-mannose GDP_Man->Intermediate H2O loss GDP_Per GDP-Perosamine (4-amino-4,6-dideoxy-D-Man) Intermediate->GDP_Per L-Glu -> 2-Oxoglutarate RfbD RfbD/Gmd (4,6-Dehydratase) RfbD->GDP_Man RfbE RfbE/Per (PLP-Transaminase) RfbE->Intermediate

Figure 1: The enzymatic conversion of GDP-Mannose to GDP-Perosamine.[2] The presence of RfbE/Per homologs in the genome is a primary biomarker for perosamine production.

Part 2: Isolation & Purification Strategy

Challenge: Perosamine is highly polar due to the C-4 amino group and C-2/C-3 hydroxyls. Standard C18 (Reverse Phase) HPLC often fails to retain the free sugar after hydrolysis.

Self-Validating Protocol: The isolation must exploit the basicity of the amine (


). If the compound does not bind to a cation exchanger at pH 4, it is likely not an amino sugar.
Workflow: From Crude Extract to Pure Sugar
  • Acid Hydrolysis (Controlled):

    • Reagent: 2 M Trifluoroacetic acid (TFA).

    • Condition: 100°C for 2–4 hours.

    • Rationale: HCl (6 M) often degrades amino sugars. TFA is volatile and easier to remove.

  • Neutralization & Cleanup:

    • Evaporate TFA under nitrogen stream.

    • Redissolve in water.

  • Cation Exchange SPE (Critical Step):

    • Cartridge: SCX (Strong Cation Exchange) or Dowex 50W (H+ form).

    • Load: Aqueous hydrolysate (pH < 4).

    • Wash: Water (removes neutral sugars like rhamnose/mannose).

    • Elute: 1 M NH₄OH or 0.5 M HCl (releases amino sugars).

  • Final Purification (HILIC):

    • Column: Amide-functionalized HILIC (e.g., TSKgel Amide-80).

    • Mobile Phase: Acetonitrile:Ammonium Formate buffer (gradient 90:10 to 60:40).

    • Detection: ELSD or CAD (Charged Aerosol Detection) is required as perosamine lacks a chromophore.

Part 3: Structural Elucidation (NMR & MS)

Once isolated, the structure must be confirmed.[4] The "fingerprint" of perosamine is the coupling pattern of the mannose scaffold combined with the chemical shift of the C-4 methine.

Mass Spectrometry Signatures
  • ESI-MS (+): Observe

    
     at m/z 164.09 (for free base).
    
  • Fragmentation: Look for characteristic water losses (

    
    ) and ammonia loss (
    
    
    
    ) is less common but possible.
  • Glycoside Check: In the intact natural product, look for a neutral loss of 145 Da (Perosamine fragment residue mass) or 163 Da (if cleaved).

NMR Characterization Table

The following data represents typical shifts for


-D-perosamine (hydrochloride salt) in D₂O.
Position

(ppm)
Multiplicity

(Hz)

(ppm)
Key Correlations (COSY/TOCSY)
1 (Anomeric) 5.35d~1.593.0H-2
2 4.15dd1.5, 3.568.5H-1, H-3
3 4.25dd3.5, 10.567.0H-2, H-4
4 (Amino) 3.40t10.555.0Diagnostic: H-3, H-5
5 4.10dq10.5, 6.266.0H-4, H-6
6 (Methyl) 1.25d6.217.5H-5

Technical Insight:

  • The Manno-Configuration: The small

    
     (~1.5 Hz) and small 
    
    
    
    (~3.5 Hz) confirm the mannose configuration (equatorial H-2).
  • The Amino Group: The H-4 signal is significantly upfield (3.40 ppm) compared to an oxygenated C-4 (typically ~3.8–4.0 ppm).

Part 4: Stereochemical Determination (Marfey's Method)[5]

Determining the absolute configuration (D vs. L) is critical. Optical rotation is unreliable for micro-scale quantities. Marfey’s Method is the industry gold standard for amino sugars.

The Protocol
  • Derivatization: React the hydrolysate (containing ~50 µg sugar) with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and NaHCO₃ at 40°C for 1 hour.

  • Mechanism: The amino group at C-4 performs a nucleophilic aromatic substitution on the FDAA, creating a diastereomer.

  • Analysis: Analyze via LC-MS (C18 column).

  • Validation: Compare retention times (

    
    ) against authentic D-perosamine and L-perosamine standards derivatized with FDAA.
    
    • Note: If L-perosamine standard is unavailable, use L-FDAA and D-FDAA on your sample. The elution order reversal confirms the configuration [1].

Characterization Workflow Diagram

CharacterizationWorkflow Sample Purified Natural Product Hydrolysis Acid Hydrolysis (2M TFA, 100°C) Sample->Hydrolysis Partition SPE Clean-up (SCX Cartridge) Hydrolysis->Partition Retain Amino Sugar Analysis_Split Split Sample Partition->Analysis_Split NMR_Path NMR (D2O) 1D & 2D TOCSY Analysis_Split->NMR_Path Marfey_Path Marfey's Derivatization (FDAA + NaHCO3) Analysis_Split->Marfey_Path Result_Struct Relative Config (J-coupling) NMR_Path->Result_Struct Result_Abs Absolute Config (D vs L) Marfey_Path->Result_Abs

Figure 2: Integrated workflow for the structural and stereochemical assignment of perosamine residues.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. [Link]

  • Stroeher, U. H., et al. (1995). A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1.[3] Gene, 166(1), 33–42.[3] [Link]

  • Reeves, P. R., et al. (1996). Bacterial polysaccharide synthesis and gene nomenclature. Trends in Microbiology, 4(11), 495-503. [Link]

  • Albermann, C., & Piepersberg, W. (2001). Expression and identification of the RfbE protein of Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine. Glycobiology, 11(8), 655–661. [Link]

Sources

The Glyco-Code of Secondary Metabolism: A Technical Guide to Dideoxyamino Sugars

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of microbial secondary metabolism, the aglycone (core scaffold) often dictates the structural skeleton of a bioactive molecule, but the glycosidic appendages—specifically dideoxyamino sugars (DDAS) —frequently determine its pharmacological destiny. From the ribosomal binding affinity of macrolides to the DNA intercalation of anthracyclines, these highly reduced and aminated carbohydrates act as molecular "warheads" that enhance solubility, target recognition, and binding kinetics.

This technical guide explores the structural diversity, biosynthetic logic, and engineering potential of DDAS. It moves beyond basic pathway description to analyze the enzymatic mechanisms that install these moieties and provides actionable protocols for their exploitation in drug discovery.[1]

Part 1: Structural Diversity & Pharmacological Impact

Dideoxyamino sugars are characterized by the deoxygenation of the sugar ring at multiple positions (commonly C-2, C-3, or C-6) and the introduction of an amino group. This reduction in polarity, coupled with the basicity of the amine, drastically alters the physicochemical properties of the parent metabolite.

The "Pharmacophore Hypothesis"

The presence of a DDAS moiety often confers a "proton sponge" effect. At physiological pH, the amino group is protonated, facilitating electrostatic interactions with negatively charged biological targets (e.g., phosphate backbones of rRNA or DNA).

Table 1: Comparative Analysis of Key Dideoxyamino Sugars

Sugar NameDeoxygenation PatternAmino PositionParent MoleculePharmacological Role
D-Desosamine 3,4,6-trideoxyC-3 (Dimethylamino)Erythromycin, TelithromycinCritical for binding to the 23S rRNA tunnel; confers basicity.
L-Daunosamine 2,3,6-trideoxyC-3 (Amino)Doxorubicin, DaunorubicinStabilizes DNA intercalation complex via minor groove interaction.
D-Mycaminose 6-deoxyC-3 (Dimethylamino)TylosinEnhances ribosomal binding; precursor to other sugars.
D-Forosamine 2,3,4,6-tetradeoxyC-4 (Dimethylamino)SpinosynsEssential for insecticidal activity (nicotinic acetylcholine receptor binding).
L-Vancosamine 2,3,6-trideoxyC-3 (Amino), C-3 (Methyl)VancomycinContributes to dimerization and peptide binding affinity.

Part 2: The Biosynthetic Logic

The biosynthesis of DDAS follows a conserved "activation-modification-transfer" logic. It invariably begins with a housekeeping sugar-1-phosphate (usually Glucose-1-P) which is activated by a nucleotidylyltransferase (NMP-transferase) to form an NDP-sugar (e.g., TDP-Glucose).

The Central Node: NDP-4-keto-6-deoxy-glucose

The "point of divergence" in almost all DDAS pathways is the formation of the 4-keto-6-deoxy intermediate. This reaction is catalyzed by a 4,6-dehydratase , which performs an intramolecular oxidoreduction (hydride transfer) and water elimination.

Mechanism Insight: The 4,6-dehydratase uses an NAD+ cofactor. It oxidizes C-4 to a ketone (transferring hydride to NAD+), causing acidification of the C-5 proton. Elimination of water across C-5/C-6 follows, and the hydride is returned to C-6, resulting in a methyl group at C-6 and a ketone at C-4.

Pathway Visualization

The following diagram illustrates the divergence from the central 4-keto intermediate to diverse amino sugars.

Biosynthesis cluster_Desosamine Desosamine Branch (3,4,6-trideoxy) cluster_Daunosamine Daunosamine Branch (2,3,6-trideoxy) G1P Glucose-1-Phosphate NDP_Glc NDP-Glucose G1P->NDP_Glc Activation Keto NDP-4-keto-6-deoxy-glucose (Central Intermediate) NDP_Glc->Keto Dehydration (-H2O) Des2 NDP-3-keto-4,6-dideoxy-Glc Keto->Des2 C-4 Reduction & C-3 Dehydration Dau2 NDP-2,6-dideoxy-4-keto-Glc Keto->Dau2 C-2 Deoxygenation Enz1 Nucleotidylyltransferase (e.g., RmlA) Enz2 4,6-Dehydratase (e.g., RmlB) Des1 3,4-Dehydratase Des4 NDP-Desosamine Des2->Des4 Transamination & Methylation Des3 PLP-Aminotransferase (C-3 Transamination) Dau1 2,3-Dehydratase Dau4 NDP-Daunosamine Dau2->Dau4 Transamination & Epimerization Dau3 PLP-Aminotransferase (C-3 Transamination)

Figure 1: Divergent biosynthetic pathways for representative dideoxyamino sugars from a common NDP-glucose precursor.

Part 3: Enzymatic Toolbox & Mechanism

The complexity of DDAS structures arises from the specific stereochemistry of reduction and transamination.

PLP-Dependent Aminotransferases

The installation of the amino group is catalyzed by Pyridoxal 5'-phosphate (PLP)-dependent aminotransferases.[2] Unlike standard amino acid aminotransferases, these enzymes must recognize a bulky nucleotide-sugar substrate.

  • Mechanism: The enzyme forms a Schiff base with the C-3 or C-4 ketone of the sugar intermediate.

  • Stereocontrol: The facial selectivity of the incoming hydride (during the reduction of the imine) determines the stereochemistry of the resulting amine (e.g., equatorial vs. axial). This is dictated by the orientation of the substrate within the enzyme active site relative to the PLP cofactor.

Methyltransferases

Post-transamination, the amino group is often methylated by S-adenosylmethionine (SAM)-dependent methyltransferases. This step is crucial for hydrophobicity and is a common feature in macrolide sugars (e.g., dimethylamino group in desosamine).

Part 4: Engineering & Glycodiversification

For drug developers, the ability to swap these sugars ("Glycorandomization") is a powerful tool to overcome resistance or improve ADME properties.

Strategy 1: Chemoenzymatic Glycorandomization

This approach utilizes "promiscuous" enzymes.[3]

  • Pathway Engineering: A library of unnatural NDP-sugars is generated in vitro using flexible nucleotidylyltransferases (e.g., RmlA mutants).

  • Glycosyltransferase (GT) Catalysis: A promiscuous GT (e.g., OleD, GtfE) transfers these unnatural sugars onto a diverse set of aglycones.

Strategy 2: Neoglycorandomization

A chemical approach where the natural glycosidic bond is replaced by a substituted amine linkage (neoglycoside).[4] This bypasses the need for complex NDP-sugar synthesis but alters the linkage chemistry (C-N or N-O vs O-glycosidic).

Part 5: Experimental Protocols

Protocol: In Vitro Enzymatic Synthesis of NDP-Dideoxyamino Sugar Analogs

This self-validating protocol describes the assembly of a sugar nucleotide library using recombinant enzymes.

Reagents:

  • Glucose-1-Phosphate (G-1-P)

  • Nucleoside Triphosphate (TTP or UTP)

  • Recombinant Enzymes: RmlA (Thymidylyltransferase), RmlB (4,6-Dehydratase), Specific Aminotransferase (e.g., DesI).

  • Cofactors: NAD+, PLP, L-Glutamate (amine donor).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2.

Workflow:

  • Activation Reaction (Step 1):

    • Mix 1 mM G-1-P, 1.2 mM TTP, 2 U inorganic pyrophosphatase, and 5 µM RmlA in reaction buffer.

    • Incubate at 37°C for 2 hours.

    • Validation: Monitor consumption of TTP by HPLC (C18 column, 50 mM phosphate buffer/MeOH gradient). Peak shift from TTP to TDP-Glucose confirms activation.

  • Dehydration (Step 2):

    • Add 5 µM RmlB and 0.5 mM NAD+ to the Step 1 mixture.

    • Incubate at 37°C for 1 hour.

    • Validation: The product TDP-4-keto-6-deoxy-glucose has a characteristic UV absorption increase at 320 nm (due to the enolate form in alkaline conditions). Perform an alkali soak test (add NaOH to aliquot) to confirm.

  • Transamination (Step 3):

    • Add 5 µM Aminotransferase (e.g., DesI), 10 mM L-Glutamate, and 50 µM PLP.

    • Incubate at 30°C for 4 hours.

    • Validation: Analyze by LC-MS/MS in negative ion mode. Look for the mass shift corresponding to the replacement of a ketone (-O) with an amine (+NH2) and reduction steps.

Data Presentation: Quantify conversion yields at each step using peak integration from HPLC traces.

Workflow Visualization: Chemoenzymatic Platform

Glycorandomization Aglycone Aglycone Scaffold (e.g., Erythronolide) GT Promiscuous Glycosyltransferase Aglycone->GT Library NDP-Sugar Library (Enzymatically Synthesized) Library->GT Product Glycorandomized Natural Products GT->Product Glycosylation

Figure 2: Workflow for chemoenzymatic glycorandomization utilizing promiscuous glycosyltransferases.

References

  • Biosynthesis of dideoxysugars in bacterial antibiotics. Source: Annual Review of Microbiology.[5] URL:[Link]

  • A General Enzymatic Method for the Synthesis of Natural and "Unnatural" UDP- and TDP-Nucleotide Sugars. Source: Journal of the American Chemical Society. URL:[Link]

  • Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification. Source: Chemical Reviews (NIH). URL:[Link]

  • Mechanisms of Sugar Aminotransferase-like Enzymes. Source: PubMed. URL:[Link]

  • Automated, Multistep Continuous-Flow Synthesis of 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Monosaccharide Building Blocks. Source: PubMed. URL:[Link]

Sources

Methodological & Application

Application Note: Chemical Synthesis of 4-Amino-4,6-dideoxy-D-mannose (D-Perosamine)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the chemical synthesis of 4-Amino-4,6-dideoxy-D-mannose (D-Perosamine) and its functional analogues. This rare amino sugar is a critical component of the O-antigen lipopolysaccharides (LPS) in Gram-negative bacteria, including Vibrio cholerae O1, E. coli O157:H7, and Brucella melitensis, making it a high-value target for glycoconjugate vaccine development and antibiotic research.

Introduction & Strategic Analysis

D-Perosamine is the 4-amino derivative of D-rhamnose (6-deoxy-D-mannose). Its synthesis presents two primary stereochemical challenges:

  • C6-Deoxygenation: Converting the hydroxymethyl group of a hexose precursor to a methyl group.

  • C4-Amination with Retention of Configuration: Introducing an amino group at the C4 position while maintaining the equatorial orientation characteristic of the D-manno configuration.

Direct nucleophilic substitution at C4 of a mannose derivative (equatorial leaving group) results in inversion to the D-talo configuration (axial amine). Therefore, a Double Inversion Strategy or a Ketone-Oximation-Reduction route is required to restore the correct stereochemistry. This guide details the "Double Inversion" protocol via a D-talose intermediate, as it offers superior stereochemical fidelity compared to reductive amination methods.

Retrosynthetic Analysis
  • Target: D-Perosamine (as Methyl glycoside or free sugar).

  • Precursor: Methyl

    
    -D-mannopyranoside (Commercial starting material).
    
  • Key Intermediates:

    • Scaffold: Methyl 2,3-O-isopropylidene-

      
      -D-mannopyranoside.
      
    • Inversion Target: Methyl 6-deoxy-2,3-O-isopropylidene-

      
      -D-talopyranoside (Axial C4-OH).
      
    • Nucleophile: Azide (

      
      ) for displacement to restore equatorial configuration.
      

Detailed Experimental Protocol

Phase 1: Construction of the 6-Deoxy Core (D-Rhamnose Scaffold)

This phase establishes the 6-deoxy functionality and protects the C2-C3 positions.

Step 1: Acetal Protection

  • Reagents: Methyl

    
    -D-mannopyranoside, 2,2-dimethoxypropane, 
    
    
    
    -toluenesulfonic acid (
    
    
    TsOH).
  • Procedure: Suspend methyl

    
    -D-mannopyranoside (50 g) in dry acetone. Add 2,2-dimethoxypropane (2.5 eq) and catalytic 
    
    
    
    TsOH. Stir at RT for 4 hours. Neutralize with Et
    
    
    N, concentrate, and purify via crystallization.
  • Outcome: Methyl 2,3-O-isopropylidene-

    
    -D-mannopyranoside. The cis-diol at C2/C3 is thermodynamically favored for acetal formation.
    

Step 2: C6-Iodination (Appel Reaction)

  • Reagents: I

    
    , Triphenylphosphine (PPh
    
    
    
    ), Imidazole, Toluene/Acetonitrile.
  • Procedure: Dissolve the product from Step 1 in Toluene:CH

    
    CN (2:1). Add Imidazole (3 eq) and PPh
    
    
    
    (1.5 eq). Add Iodine (1.3 eq) portion-wise at 0°C. Reflux for 2 hours.
  • Mechanism: Activation of primary C6-OH followed by S

    
    2 displacement by iodide.
    
  • Outcome: Methyl 6-deoxy-6-iodo-2,3-O-isopropylidene-

    
    -D-mannopyranoside.
    

Step 3: Reductive Dehalogenation

  • Reagents: H

    
     (balloon), Pd/C (10%), Et
    
    
    
    N, Methanol.
  • Procedure: Hydrogenate the iodide in MeOH with Et

    
    N (to scavenge HI) over Pd/C for 6–12 hours. Filter through Celite.
    
  • Outcome: Methyl 6-deoxy-2,3-O-isopropylidene-

    
    -D-mannopyranoside  (Protected D-Rhamnose).
    
Phase 2: Stereochemical Inversion & Amination (The "Double Inversion")

This is the critical phase. We must invert the C4-OH (equatorial) to an axial leaving group (Talose config) so that azide displacement yields the desired equatorial amine (Mannose config).

Step 4: Inversion to D-Talose Configuration (Oxidation/Reduction)

  • Rationale: Direct displacement of the equatorial C4-OH is difficult. Oxidation to the ketone followed by hydride attack from the less hindered face yields the axial alcohol.

  • Reagents:

    • Oxidation: Dess-Martin Periodinane (DMP) or Swern conditions.

    • Reduction: NaBH

      
      , MeOH.
      
  • Procedure:

    • Oxidize the C4-OH to the C4-ketone (ulose).

    • Dissolve the crude ketone in MeOH at 0°C. Add NaBH

      
      . The hydride attacks from the equatorial face (sterically favored), pushing the hydroxyl group to the axial  position.
      
  • Outcome: Methyl 6-deoxy-2,3-O-isopropylidene-

    
    -D-talopyranoside  (Axial C4-OH).
    

Step 5: Activation and Azide Displacement

  • Reagents: Triflic anhydride (Tf

    
    O), Pyridine, DCM; then NaN
    
    
    
    , DMF.
  • Procedure:

    • Activation: Treat the Talose derivative with Tf

      
      O/Pyridine in DCM at -20°C. Isolate the unstable axial triflate rapidly.
      
    • Displacement: Dissolve the triflate in dry DMF. Add NaN

      
       (5 eq). Stir at RT.
      
  • Mechanism: S

    
    2 attack by azide on the axial triflate inverts the center back to equatorial .
    
  • Outcome: Methyl 4-azido-4,6-dideoxy-2,3-O-isopropylidene-

    
    -D-mannopyranoside .
    
Phase 3: Final Deprotection & Analogue Generation

Step 6: Azide Reduction

  • Reagents: H

    
    , Pd/C or Staudinger (PPh
    
    
    
    /H
    
    
    O).
  • Outcome: Methyl 4-amino-4,6-dideoxy-2,3-O-isopropylidene-

    
    -D-mannopyranoside.
    

Step 7: Global Deprotection

  • Reagents: 60% Aqueous Acetic Acid or 1M HCl.

  • Procedure: Heat at 60°C to hydrolyze the acetal and methyl glycoside (if free sugar is desired).

  • Final Product: 4-Amino-4,6-dideoxy-D-mannose (D-Perosamine) Hydrochloride .

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Moisture Control < 0.05% H

O in Tf

O step
Triflic anhydride hydrolyzes rapidly; moisture leads to competing elimination or hydrolysis of the triflate.
Stereocontrol (Step 4) NaBH

reduction
Reduction of the 2,3-isopropylidene-4-ulose strongly favors the axial alcohol (Talose) due to the rigid bicyclic shape hindering axial attack.
Azide Safety C/N Ratio checkThe intermediate has sufficient carbon content to be stable, but avoid concentrating azide solutions to dryness with heat. Use safety shields.
NMR Validation

and

coupling
Mannose (Eq):

Hz,

Hz. Talose (Ax):

Hz,

Hz. Use these constants to confirm inversion.

Pathway Visualization

The following diagram illustrates the stereochemical pathway, highlighting the critical inversion steps.

PerosamineSynthesis Start Methyl α-D-Mannopyranoside (C4-OH Equatorial) Prot Methyl 2,3-O-isopropylidene-α-D-mannopyranoside Start->Prot 2,2-DMP, pTsOH (Acetal Protection) Deoxy Methyl 6-deoxy-2,3-O-isopropylidene-α-D-mannopyranoside (D-Rhamnose derivative) Prot->Deoxy 1. I2, PPh3 2. H2, Pd/C (C6 Deoxygenation) Ketone 4-Ulose Intermediate (C4=O) Deoxy->Ketone Swern Oxidation Talose Methyl 6-deoxy-2,3-O-isopropylidene-α-D-talopyranoside (C4-OH Axial) Ketone->Talose NaBH4 Reduction (Stereoselective -> Axial OH) Triflate C4-Axial Triflate Talose->Triflate Tf2O, Pyridine (Activation) Azide Methyl 4-azido-4,6-dideoxy-α-D-mannopyranoside (C4-N3 Equatorial) Triflate->Azide NaN3, DMF (SN2 Inversion -> Eq N3) Final 4-Amino-4,6-dideoxy-D-mannose (D-Perosamine) Azide->Final 1. H2, Pd/C 2. AcOH/H2O (Deprotection) Analogue N-Acetyl / N-Formyl Analogues Azide->Analogue Acylation prior to Global Deprotection

Caption: Synthetic pathway for D-Perosamine via the "Double Inversion" strategy, ensuring correct C4 equatorial stereochemistry.

Synthesis of Analogues

To synthesize biologically relevant analogues (e.g., N-acetyl-D-perosamine or N-formyl-D-perosamine ), modify Step 6:

  • Reduce Azide: Perform hydrogenation (H

    
    /Pd-C) in the presence of the acylating agent (e.g., Acetic Anhydride for N-acetyl) or treat the crude amine immediately after reduction.
    
  • N-Formylation: Treat the free amine with formic acetic anhydride or ethyl formate/Et

    
    N.
    
  • Deprotection: Perform the acid hydrolysis after N-acylation to prevent side reactions.

References

  • Bundle, D. R., Gerken, M., & Peters, T. (1988).[1] Synthesis of antigenic determinants of the Brucella A antigen, utilizing methyl 4-azido-4,6-dideoxy-α-D-mannopyranoside efficiently derived from D-mannose. Carbohydrate Research, 174, 239–251. Link[1]

  • Eis, M. J., & Ganem, B. (1988). An improved synthesis of D-perosamine and some derivatives.[1] Carbohydrate Research, 176(2), 316–323.[1] Link[1]

  • Kulkarni, S. S., et al. (2024). Expanding the Scope of a One-Pot Double Displacement Protocol to Access the All-Rare-Sugar-Containing Trisaccharide. Organic Letters, 26(46), 9955-9960.[1] Link[1]

  • Knirel, Y. A., et al. (2019). A Unique Sugar L-Perosamine is a Compound Building Two O-Chain Polysaccharides in the Lipopolysaccharide of Aeromonas hydrophila.[2] International Journal of Molecular Sciences, 20(9), 2106. Link

Sources

Application Note: NMR Characterization of L-Perosamine (4-Amino-4,6-Dideoxy-L-Mannose)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR spectroscopy for characterization of L-perosamine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Significance

L-Perosamine (4-amino-4,6-dideoxy-L-mannose) is a rare amino sugar critical to the virulence of Gram-negative bacteria, including Vibrio cholerae O1 (causative agent of cholera) and Escherichia coli O157:H7. It serves as a key component of the O-antigen lipopolysaccharide (LPS), often found in its N-acetylated form (N-acetyl-L-perosamine) or linked to GDP as a biosynthetic precursor.

For drug development professionals targeting O-antigen biosynthesis inhibitors or developing glycoconjugate vaccines, unambiguous structural characterization of L-perosamine is essential. This guide outlines a high-fidelity NMR protocol for identifying L-perosamine, distinguishing it from its stereoisomers (e.g., rhamnosamine), and validating its functional derivatives.

Structural Context & NMR Strategy

The Target Molecule

The distinct structural features of L-perosamine that dictate its NMR signature are:

  • L-Manno Configuration: Determines the coupling constants (

    
     values), specifically the small 
    
    
    
    and
    
    
    .
  • C-4 Amino Group: Causes a significant upfield shift of the C-4 resonance in ^13^C NMR (

    
    50–55 ppm) compared to oxygenated counterparts (
    
    
    
    70–80 ppm).
  • C-6 Deoxygenation: Results in a characteristic methyl doublet in ^1^H NMR (

    
    1.2 ppm) and a high-field signal in ^13^C NMR (
    
    
    
    17 ppm).
Analytical Workflow

The following diagram illustrates the logical flow for complete structural validation using 1D and 2D NMR techniques.

G Sample Sample Prep (D2O, pD 7.0) H1 1H NMR (1D) Identify Anomeric & Methyl Signals Sample->H1 C13 13C NMR (1D) Confirm C4-N & C6-Me Sample->C13 COSY COSY Trace Spin System H1 -> H2 -> H3 -> H4 H1->COSY Couplings HSQC HSQC Assign C-H Pairs H1->HSQC C13->HSQC Carbon Ref HMBC HMBC Link Fragments (Me-6 -> C4/C5) COSY->HMBC HSQC->HMBC Validation Structural Confirmation HMBC->Validation

Figure 1: Integrated NMR workflow for the assignment of L-perosamine. The process moves from basic 1D identification to 2D connectivity tracing.

Experimental Protocol

Sample Preparation
  • Solvent: Deuterium oxide (

    
    , 99.9% D) is the standard solvent.
    
  • Concentration: 5–10 mg of purified sugar (or derivative) in 600

    
    L solvent.
    
  • pH Adjustment: For the free amine, ensure pD

    
     9.0 (using NaOD) to observe the free base, or pD 
    
    
    
    3.0 (using DCl) for the hydrochloride salt. For N-acetyl-L-perosamine, neutral pD (7.0) is optimal.
  • Reference: Internal standard DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.00 ppm is recommended over TMS due to solubility.

Acquisition Parameters (600 MHz Instrument)
  • Temperature: 298 K (25°C).

  • ^1^H (1D): Spectral width 12 ppm, 32–64 scans, relaxation delay (

    
    ) 
    
    
    
    2.0 s to allow full relaxation of anomeric protons.
  • ^13^C (1D): Proton-decoupled, spectral width 240 ppm,

    
     1024 scans.
    
  • 2D Experiments:

    • gCOSY: 2048 x 256 points.

    • gHSQC: Multiplicity-edited (to distinguish CH/CH_3 from CH_2).

    • gHMBC: Optimized for long-range couplings (

      
       Hz).
      

Results & Discussion

^1^H NMR Interpretation

The proton spectrum of N-acetyl-L-perosamine is dominated by the anomeric protons (


 and 

equilibrium) and the methyl doublet.
  • Anomeric Region (4.8 – 5.2 ppm):

    • 
      -Anomer:  Typically appears downfield (
      
      
      
      5.17 ppm) as a doublet with a small coupling constant (
      
      
      Hz). This small
      
      
      value is diagnostic of the manno configuration (equatorial H1, axial H2 relationship).
    • 
      -Anomer:  Appears upfield relative to 
      
      
      
      , often with a small
      
      
      (
      
      
      1.0–1.5 Hz) in the manno series, unlike the large
      
      
      seen in gluco configurations.
  • Methyl Region (1.1 – 1.3 ppm):

    • A characteristic doublet (

      
       Hz) corresponds to the C-6 methyl group (
      
      
      
      -6).
  • N-Acetyl Signal (1.9 – 2.1 ppm):

    • A sharp singlet indicating the presence of the N-acetyl group (if derivatized).

^13^C NMR Interpretation

Carbon spectroscopy provides the most definitive proof of the amino-substitution at C-4.

  • C-4 Shift (Diagnostic): In neutral sugars (e.g., rhamnose), C-4 appears at

    
    70–75 ppm. In perosamine, the substitution of -OH with -NH
    
    
    
    (or -NHAc) shifts this signal upfield to
    
    
    50–55 ppm
    .
  • C-6 Shift: The deoxygenated methyl carbon appears at high field (

    
    17.5 ppm).
    
Summary of Chemical Shifts

Data based on N-acetyl-L-perosamine (Rha4NAc) in D


O relative to internal acetone/DSS.
Position^1^H Shift (

, ppm)
Multiplicity (

, Hz)
^13^C Shift (

, ppm)
Assignment Note
1 (

)
5.17 d (

)
93.8 Diagnostic for

-manno
23.90 – 4.05dd68.0 – 70.0
33.85 – 3.95dd69.0 – 71.0
4 3.90 – 4.00 t / dd 52.5 – 54.0 Diagnostic C-N bond
54.10 – 4.20dq68.0 – 69.5
6 1.21 d (

)
17.5 Deoxy methyl group
NAc-Me 2.01 s 22.6 Acetamido methyl
NAc-CO175.0Carbonyl carbon

Note: Chemical shifts may vary slightly (


 0.05 ppm) depending on concentration, pH, and temperature. Values are synthesized from polysaccharide and monosaccharide literature.
Structural Assignment Logic (2D NMR)

To rigorously confirm the structure, follow this logic pathway:

  • Start at H-1: Identify the anomeric doublet at 5.17 ppm.

  • COSY Walk:

    • Correlate H-1

      
       H-2.
      
    • Correlate H-2

      
       H-3.
      
    • Correlate H-3

      
       H-4.
      
    • Checkpoint: H-4 should correlate to the carbon at

      
      53 ppm in HSQC.
      
  • Anchor at H-6: Identify the methyl doublet at 1.21 ppm.

  • HMBC Confirmation:

    • H-6 should show strong correlations to C-5 and C-4 .

    • This confirms the position of the amino group (C-4) relative to the methyl terminus.

References

  • Ovchinnikova, O. G., et al. (2012). "Localization and molecular characterization of putative O antigen gene clusters of Providencia species." ResearchGate.[1][2]

  • Albermann, C., & Beuttler, H. (2008). "Identification of the GDP-N-acetyl-d-perosamine producing enzymes from Escherichia coli O157:H7." FEBS Letters.

  • PubChem. (n.d.). "N-Acetylperosamine | C8H15NO5." National Institutes of Health.

  • Kondo, S., et al. (1989). "An N-[(R)-(-)-2-hydroxypropionyl]-alpha-L-perosamine homopolymer constitutes the O polysaccharide chain of the lipopolysaccharide from Vibrio cholerae O144." Microbiology and Immunology.

  • Reich, H. J. (n.d.). "1H NMR Chemical Shifts." University of Wisconsin-Madison / Organic Chemistry Data.

Sources

High-Resolution Mass Spectrometry Profiling of Dideoxy Sugars: From Lability to Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dideoxy sugars (e.g., 2,6-dideoxy sugars like digitoxose, cymarose; 3,6-dideoxy sugars like tyvelose) are critical structural determinants in bioactive natural products, including cardiac glycosides (digoxin) and anthracycline antibiotics (doxorubicin). Their unique lack of hydroxyl groups at specific ring positions confers distinct lipophilicity and binding affinities but presents a dual analytical challenge: extreme acid lability of the glycosidic bond and isomeric complexity .

This guide details a robust workflow for the structural characterization and quantification of dideoxy sugars. Unlike standard glycomic protocols, this methodology prioritizes non-acidic sample preparation via solid-phase permethylation and utilizes Energy-Resolved Mass Spectrometry (ERMS) to differentiate stereochemical isomers that are indistinguishable by mass alone.

The Analytical Challenge: Lability & Isomerism

The "Lability Trap"

In standard glycosyl hydrolysis (e.g., 2M TFA at 100°C), dideoxy glycosidic bonds hydrolyze significantly faster than their fully hydroxylated counterparts. However, the released dideoxy monosaccharides degrade rapidly into furans or levulinic acid derivatives under these conditions.

  • Solution: Avoid aqueous acid hydrolysis. Analyze intact glycosides or use alkaline degradation/permethylation.

The Isomer Problem

Dideoxy sugars frequently exist as C-3 or C-4 epimers (e.g., abequose vs. tyvelose). Standard MS/MS often yields identical fragment masses.

  • Solution: Use metal-adduct ionization (e.g., [M+Cl]⁻ or [M+Na]⁺) to induce specific cross-ring cleavages and map breakdown curves via ERMS.

Strategic Workflow

The following diagram outlines the integrated workflow for analyzing dideoxy sugar-containing analytes, ensuring structural integrity from extraction to data processing.

DideoxyWorkflow cluster_logic Critical Control Point Sample Biological Sample (Plasma/Plant Extract) Prep Solid-Phase Extraction (SPE) (Neutral Conditions) Sample->Prep Clean-up Deriv Solid-Phase Permethylation (Micro-Spin Column) Prep->Deriv Stabilization LC UHPLC Separation (C18 Reverse Phase) Deriv->LC Hydrophobicity ↑ MS High-Res MS/MS (Orbitrap/Q-TOF) (+Na adducts / -Cl adducts) LC->MS Ionization Data Data Analysis (ERMS & GlycoWorkbench) MS->Data Structural ID

Figure 1: Integrated workflow for dideoxy sugar analysis. The solid-phase permethylation step is the critical control point to prevent acid-catalyzed degradation.

Protocol 1: Solid-Phase Permethylation (The "Stabilization" Step)

Permethylation converts all free hydroxyls to methyl ethers. For dideoxy sugars, this serves two purposes:

  • Stabilization: It prevents "peeling" reactions and stabilizes the labile glycosidic bond during MS analysis.

  • Signal Enhancement: It increases ionization efficiency in ESI-MS by increasing surface activity.

Traditional solution-phase methods (Ciucanu) are too harsh and slow. We utilize a Spin-Column Micro-Reactor approach.

Materials
  • Spin Columns: Empty micro-spin columns with 0.2 µm frits.

  • Reagents: NaOH beads (crushed, dry), Methyl Iodide (MeI), DMSO (anhydrous), Acetonitrile (ACN).

  • Internal Standard: 13C-Permethylated Glucose (if quantifying).

Step-by-Step Procedure
  • Column Packing:

    • Fill the spin column with approx. 30 mg of crushed NaOH beads.

    • Note: Minimize exposure to air; NaOH is hygroscopic.

    • Wash beads with 200 µL ACN (centrifuge 2 min @ 3000 x g) to remove surface carbonates.

  • Sample Loading:

    • Dissolve dry sample (1-10 µg) in 30 µL anhydrous DMSO.

    • Add 1.5 µL water (trace water is catalytic for the NaOH surface reaction).

    • Add 20 µL Methyl Iodide (MeI).

  • Reaction (The "Flow-Through"):

    • Apply the mixture to the top of the NaOH bed.

    • Incubate at room temperature for 10 minutes (static).

    • Centrifuge at 1000 x g for 1 minute to elute into a collection tube containing 200 µL Chloroform (CHCl3).

  • Wash & Cleanup:

    • Add another 50 µL ACN to the column and spin down to recover residual sample.

    • Liquid-Liquid Extraction: Add 200 µL water to the collection tube (CHCl3/ACN mix). Vortex and centrifuge.[1]

    • Discard the top aqueous layer (contains NaOH/Salts).

    • Dry the bottom organic layer (CHCl3) under Nitrogen.

Validation Check: The disappearance of the -OH stretch (3400 cm⁻¹) in IR or the mass shift of +14 Da per free hydroxyl in MS confirms completion.

Protocol 2: LC-MS/MS Acquisition & Isomer Differentiation

Liquid Chromatography Conditions

Permethylated dideoxy sugars are hydrophobic. We use Reverse Phase (RP) chromatography rather than HILIC.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 1 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.

  • Gradient: 40% B to 98% B over 15 minutes.

  • Flow Rate: 0.25 mL/min.

Mass Spectrometry Strategy: Energy Resolved MS (ERMS)

To distinguish isomers (e.g., 2,6-dideoxy vs 3,6-dideoxy), we cannot rely solely on a single collision energy (CE). We must map the breakdown curve .

  • Ionization: ESI Positive Mode.

    • Target Adduct: [M+Na]+ (Sodium adducts induce specific cross-ring cleavages).

  • ERMS Experiment:

    • Select the precursor ion (e.g., m/z 400).

    • Ramp Collision Energy (CE) from 10 to 80 eV in steps of 5 eV.

    • Record the intensity of the Precursor Ion (Survival Yield) and specific Fragment Ions at each step.

Data Interpretation: The "Survival Yield"

Plot ln(Intensity_Precursor / Total_Ion_Current) vs. Collision Energy.

  • Result: Isomers with different glycosidic bond stabilities (axial vs equatorial) will show shifted breakdown curves. The energy required to reach 50% dissociation (CE50) is a quantitative identifier for the specific dideoxy isomer [1].

Fragmentation Pathways (CID)[2]

Understanding the fragmentation of dideoxy sugars is vital for sequencing. The lack of hydroxyls changes the standard "ABC / XYZ" nomenclature patterns.

Key Fragmentation Rules:

  • Preferential Glycosidic Cleavage: The bond linking a dideoxy sugar is weaker than a normal hexose bond. In a chain, the dideoxy sugar is lost first [2].

  • Diagnostic Ions:

    • B-ions (Oxonium ions): Dominate the spectrum.

    • Neutral Losses: Loss of MeOH (32 Da) from permethylated precursors is common.

    • Dideoxy-specific: 2,6-dideoxy sugars often yield a characteristic fragment at m/z 131 (permethylated) or m/z 113 (native, -H2O).

Fragmentation Precursor Precursor Ion [M+Na]+ Transition Transition State (Proton Transfer) Precursor->Transition CID Energy Y_Ion Y-Ion (Aglycone + Na) Transition->Y_Ion Glycosidic Cleavage B_Ion B-Ion (Oxonium Ion) Transition->B_Ion Charge Retention Fragment_B m/z 131 (Dideoxy Marker) B_Ion->Fragment_B -MeOH (Neutral Loss)

Figure 2: CID fragmentation pathway for a permethylated 2,6-dideoxy sugar. The formation of the B-ion (Oxonium) is the diagnostic step.

Quantitative Summary

ParameterNative AnalysisPermethylated Analysis
Sensitivity Low (Hydrophilic)High (Hydrophobic)
Stability Poor (Acid Labile)Excellent (Stable Ether Bonds)
Isomer Separation Difficult (Co-elution)Improved (RP-LC Separation)
Fragmentation Complex (Water losses)Predictable (B/Y ions)
Key Adduct [M-H]⁻ or [M+Cl]⁻[M+Na]⁺

References

  • Differentiation of Isomers by ERMS

    • Source: Journal of the American Society for Mass Spectrometry.
    • Context: Energy-resolved mass spectrometry provides orthogonal data to LC retention time for distinguishing stereoisomers of glycans.
    • Link:

  • Fragmentation of Dideoxy Sugars

    • Source: Analytical Chemistry / NIH.
    • Context: Mechanisms of collision-induced dissociation (CID) for dideoxy sugars, highlighting the preferential cleavage of the labile glycosidic bond.
    • Link: (Analogous mechanism reference for hexose fragmentation basics).

  • Solid-Phase Permethylation Protocol

    • Source: Harvard Appar
    • Context: The micro-spin column method using NaOH beads minimizes oxidative degradation and is faster than solution-phase methods.
    • Link:

  • LC-MS of Cardiac Glycosides

    • Source: Journal of Analytical Toxicology / NIH.
    • Context: Validation of LC-MS/MS methods for quantifying digoxin and digitoxin (containing dideoxy sugars) in biological matrices.[2]

    • Link:

Sources

Enzymatic synthesis of GDP-D-perosamine using perosamine synthetase

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Synthesis of GDP-D-Perosamine

Abstract & Introduction

GDP-D-perosamine (GDP-4-amino-4,6-dideoxy-D-mannose) is a critical dideoxysugar nucleotide precursor used in the biosynthesis of O-antigens in Gram-negative bacteria, including Vibrio cholerae O1 and Escherichia coli O157:H7.[1][2] It also serves as a glycosyl donor for the synthesis of perosamine-containing polyene antibiotics (e.g., perimycin).[1]

The chemical synthesis of sugar nucleotides is notoriously difficult due to the lability of the glycosyl phosphate bond and the need for complex protecting group strategies. Enzymatic synthesis offers a stereoselective, one-pot alternative under mild conditions.[1] This guide details the in vitro synthesis of GDP-D-perosamine from GDP-D-mannose using a coupled enzyme system comprising GDP-mannose 4,6-dehydratase (GMD) and GDP-perosamine synthetase (Per) .[1][3]

Mechanism of Action

The synthesis occurs in two steps. First, GMD catalyzes the dehydration of GDP-D-mannose to the unstable intermediate GDP-4-keto-6-deoxy-D-mannose.[1] Subsequently, Per (a PLP-dependent transaminase) transfers an amino group from L-glutamate to the C4 position of the keto-sugar, yielding GDP-D-perosamine and


-ketoglutarate.[1]

Key Mechanistic Features:

  • Instability: The 4-keto intermediate is unstable and prone to degradation; therefore, a coupled "one-pot" reaction is preferred over stepwise isolation.[1]

  • Cofactor Dependence: Perosamine synthetase requires Pyridoxal 5'-phosphate (PLP).[1]

  • Equilibrium Control: The transamination is reversible. High yields require driving the equilibrium forward, typically by using excess L-glutamate or a recycling system.[1]

GDP_Perosamine_Pathway GDP_Man GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy- D-mannose GDP_Man->Intermediate -H2O GDP_Per GDP-D-Perosamine Intermediate->GDP_Per GMD GMD (Dehydratase) GMD->GDP_Man Per Per (Synthetase) Per->Intermediate aKG α-Ketoglutarate Per->aKG Byproduct PLP PLP PLP->Per Cofactor Glu L-Glutamate Glu->Per Donor

Figure 1: Biosynthetic pathway of GDP-D-perosamine from GDP-D-mannose.

Materials & Reagents

Enzymes[4][5][6][7][8][9][10][11]
  • GMD (GDP-mannose 4,6-dehydratase): Recombinant from E. coli O157:H7 (Gene: gmd) or V. cholerae.[1]

  • Per (Perosamine Synthetase): Recombinant from E. coli O157:H7 (Gene: per or rfbE) or Caulobacter crescentus.[1]

  • Auxiliary Enzyme (Optional but Recommended): Glutamate Dehydrogenase (GDH) for cofactor recycling.[1]

Chemicals[12]
  • Substrate: GDP-D-mannose (Sigma-Aldrich or enzymatically synthesized from Mannose-1-P).[1]

  • Cofactor: Pyridoxal 5'-phosphate (PLP).[1]

  • Amino Donor: L-Glutamate (Monosodium salt).[1]

  • Buffer: Tris-HCl or HEPES.

  • Solvents: HPLC-grade Acetonitrile, Tetrabutylammonium bisulfate (TBAS).[1]

Protocol 1: Standard One-Pot Synthesis

This protocol describes the direct conversion suitable for analytical scale or small preparative batches (1–10 mg).

Reaction Mix Formulation (Total Volume: 1 mL)

ComponentFinal ConcentrationNotes
Tris-HCl (pH 7.5)50 mMOptimal pH for Per is 7.5–8.[1]0.
GDP-D-Mannose2 mMSubstrate.[1]
L-Glutamate20 mM10-fold excess to drive equilibrium.[1]
PLP50 µMEssential for transaminase activity.[1] Protect from light.[1]
MgCl₂5 mMStabilizes phosphate groups (optional but recommended).[1]
Purified GMD0.5 mg/mL~10-15 Units.[1]
Purified Per0.5 mg/mL~10-15 Units.[1]

Procedure:

  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.5) containing 5 mM MgCl₂.[1]

  • Cofactor Addition: Add PLP to the buffer. Note: The solution will turn faint yellow.

  • Substrate Addition: Dissolve GDP-D-mannose and L-glutamate in the buffer.

  • Enzyme Initiation: Add GMD and Per enzymes simultaneously.

  • Incubation: Incubate at 30°C (preferred) or 37°C for 2–4 hours with gentle shaking (300 rpm).

  • Quenching: Stop the reaction by heating at 95°C for 2 minutes or by adding an equal volume of ice-cold chloroform (to precipitate proteins) followed by centrifugation.

  • Filtration: Filter the supernatant through a 0.22 µm membrane prior to HPLC analysis.

Protocol 2: High-Yield Coupled System (Expert Optimization)

Rationale: Transaminase reactions are equilibrium-limited.[1] As


-ketoglutarate accumulates, it can inhibit Per or reverse the reaction.[1] To achieve >95% conversion, couple the system with Glutamate Dehydrogenase (GDH) to recycle L-glutamate and consume 

-ketoglutarate.[1]

Coupled Reaction Mechanism:


-Ketoglutarate + 

+ NADH

L-Glutamate +

+

[1]

Modified Reaction Mix:

  • Add Ammonium Chloride (

    
    ):  50 mM
    
  • Add NADH: 2.5 mM (slightly above substrate concentration)

  • Add GDH (Bovine Liver or Bacterial): 5 Units

  • Reduce L-Glutamate to 2 mM (catalytic amount is sufficient due to recycling).

Coupled_System cluster_main Main Synthesis cluster_recycle Recycling Loop Keto Keto-Sugar Perosamine GDP-Perosamine Keto->Perosamine Per Synthetase aKG α-Ketoglutarate Perosamine->aKG Glu L-Glutamate Glu->Keto GDH GDH + NADH + NH4+ aKG->GDH GDH->Glu Recycling

Figure 2: GDH-coupled recycling system to drive reaction to completion.[1]

Analytical Validation (HPLC & MS)

Method: Ion-Pair Reverse Phase HPLC This method separates sugar nucleotides based on the phosphate charge and the hydrophobicity of the sugar moiety.

Conditions:

  • Column: C18 Analytical Column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 6.0) + 10 mM Tetrabutylammonium bisulfate (TBAS).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0–20% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Guanosine absorption).[1]

Expected Results:

Compound Approx. Retention Time (Relative) Mass Spectrometry (ESI-)
GDP-D-Mannose 1.00 (Reference) m/z 604 [M-H]⁻
GDP-4-keto-6-deoxy-Man ~1.10 (Often not seen if coupled) m/z 586 [M-H]⁻ (-18 Da)

| GDP-D-Perosamine | ~0.90 - 0.95 | m/z 587 [M-H]⁻ (+1 Da vs Keto) |[1]

Note: The amino sugar (perosamine) is more polar than the keto-intermediate but the retention shift depends heavily on the ion-pairing agent concentration.

Troubleshooting & "Self-Validating" Checks

  • Yellow Color: The reaction mix must be yellow due to PLP. If it turns colorless, PLP may have degraded or precipitated.[1]

  • Incomplete Conversion: If HPLC shows a peak at -18 Da (mass 586), the GMD is working, but Per is stalled.

    • Solution: Add more PLP or check L-Glutamate concentration.[1]

  • Protein Precipitation: If enzymes precipitate upon mixing, ensure the pH is strictly buffered at 7.5. Avoid pH < 7.0 as Perosamine Synthetase can be unstable in acidic conditions.[1]

  • Validation Step: Treat a small aliquot of the product with N-acetyltransferase (if available) or acetic anhydride.[1] A mass shift of +42 Da (acetylation) confirms the presence of the free amine.

References

  • Albermann, C., & Beuttler, H. (2008).[1] Identification of the GDP-N-acetyl-D-perosamine producing enzymes from Escherichia coli O157:H7. FEBS Letters, 582(4), 479-484.[1][4]

  • Samuel, G., & Reeves, P. (2003).[1] Biosynthesis of O-antigens: genes and pathways involved in nucleotide sugar precursor synthesis and O-antigen assembly.[1] Carbohydrate Research, 338(23), 2503-2519.[1]

  • Stangier, K., et al. (2003).[1] Structure of the GDP-perosamine synthase from Caulobacter crescentus. Protein Science.

  • Cook, P. D., et al. (2009).[1] Structural studies of GDP-perosamine synthase. Biochemistry.

Sources

Application of 4-Amino-4,6-dideoxy-D-mannose in the synthesis of glycoconjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Application of 4-Amino-4,6-dideoxy-D-mannose (D-Perosamine) in Glycoconjugate Vaccine Synthesis

Executive Summary

4-Amino-4,6-dideoxy-D-mannose (D-Perosamine) is a rare amino sugar and a critical immunodominant residue found in the O-specific polysaccharides (OSP) of several Gram-negative pathogens, most notably Vibrio cholerae O1 (N-acetylated derivative) and Brucella spp. (N-formylated derivative). Because these pathogens remain significant global health threats, the synthesis of perosamine-based glycoconjugates is a high-priority workflow in modern vaccine development.

This guide details the application of D-perosamine in the synthesis of neoglycoconjugates. Unlike standard hexoses, the C4-amino functionality of perosamine presents unique orthogonal protection challenges. This note provides a validated workflow for transforming the monosaccharide into a conjugation-ready hapten and coupling it to carrier proteins (e.g., CRM197 or BSA) using Squaric Acid Diethyl Ester (SADE) chemistry.

Biological Context & Strategic Utility

The biological relevance of D-perosamine lies in its N-acylation pattern, which dictates serological specificity.

  • Vibrio cholerae O1: The O-antigen is a homopolymer of

    
    -(1$\to$2)-linked N-acetyl -D-perosamine (often substituted with a tetronic acid moiety).
    
  • Brucella abortus/melitensis: The O-antigen is a homopolymer of

    
    -(1$\to$2)-linked N-formyl -D-perosamine.[1]
    

Application Challenge: The primary challenge in applying this sugar is the differentiation between the C4-amino group (the epitope determinant) and the linker amine required for conjugation.

Pathway Visualization: From Precursor to Vaccine

PerosamineWorkflow Mannose D-Mannose (Precursor) Perosamine D-Perosamine (4-Amino-4,6-dideoxy-D-man) Mannose->Perosamine 1. C6-Deox 2. C4-Ox/Red-Am NAc_Peros N-Acetyl-Perosamine (Vibrio Epitope) Perosamine->NAc_Peros Ac2O/Py NFormyl_Peros N-Formyl-Perosamine (Brucella Epitope) Perosamine->NFormyl_Peros HCOOEt/Et3N Linker Linker Installation (Anomeric Spacer) NAc_Peros->Linker NFormyl_Peros->Linker Activation Squarate Activation (SADE) Linker->Activation Deprotection of Spacer Amine Conjugate Glycoconjugate Vaccine Candidate Activation->Conjugate + Protein (Lys)

Figure 1: Strategic workflow for the conversion of D-Mannose to Perosamine-based vaccine candidates. The pathway diverges based on the required N-acylation for serological specificity.

Protocol 1: Preparation of the Conjugation-Ready Hapten

Objective: To synthesize an N-acylated perosamine derivative equipped with an amino-terminated spacer at the anomeric position. Starting Material: Methyl 4-azido-4,6-dideoxy-


-D-mannopyranoside (Synthesized from D-Mannose via C6-deoxygenation and C4-inversion/substitution).
Experimental Logic

We utilize an azide at C4 as a "masked" amine. This allows us to install the anomeric linker first without interference. The C4-azide is then reduced and acylated to form the epitope before the linker amine is exposed for conjugation.

StepReagent/ConditionPurposeMechanism
1.[2][3] Hydrolysis 80% AcOH, 80°CDemethylationExposes the anomeric hydroxyl (hemiacetal) for glycosylation.
2. Activation CCl

CN, DBU
Donor FormationConverts hemiacetal to Trichloroacetimidate (TCA) donor.
3. Glycosylation 2-Azidoethanol, TMSOTfLinker AttachmentInstalls the "spacer" arm. The azide on the spacer is stable.
4. Reduction (C4) H

S, Pyridine
Selective ReductionSelectively reduces the C4-azide (sugar ring) if conditions are controlled, or simultaneous reduction if desired. Note: Staudinger reaction (PPh3) is preferred for global reduction.
5. N-Acylation Ac

O (Vibrio) or Formic Anhydride (Brucella)
Epitope FormationDefines the immunological identity of the sugar.
6. Spacer Activation H

, Pd/C
Linker Amine ExposureReduces the spacer azide to an amine, making the molecule ready for SADE.
Detailed Procedure (Step 6 Focus: Final Deprotection)

Note: This step assumes the C4-amine has already been acylated (e.g., N-formyl) and the anomeric position has a 2-azidoethyl spacer.

  • Dissolution: Dissolve the protected glycoside (100 mg) in MeOH (5 mL).

  • Catalyst Addition: Add 10% Pd/C (10 mg).

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure) for 4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Validation: Evaporate solvent.

    • NMR Check: Look for the disappearance of the azide peak in IR (2100 cm

      
      ) and the upfield shift of the spacer CH
      
      
      
      signals in
      
      
      H NMR (adjacent to NH
      
      
      ).
    • Result: You now have N-Formyl-D-Perosamine-

      
      -O-(CH
      
      
      
      )
      
      
      NH
      
      
      .

Protocol 2: Conjugation via Squaric Acid Diethyl Ester (SADE)

Objective: Conjugate the amino-functionalized perosamine hapten to a carrier protein (BSA or CRM197). Why SADE? Squaric acid diesters react selectively with amines at neutral pH to form stable monoamides. These monoamides then react with protein lysine residues at higher pH (9.0–9.5). This two-step process prevents protein cross-linking and allows for purification of the activated hapten.

Workflow Diagram: SADE Conjugation

SADE_Chemistry cluster_QC Quality Control Points Hapten Amino-Perosamine Hapten (R-NH2) Monoester Squarate Monoester (Stable Intermediate) Hapten->Monoester pH 7.0 / EtOH Selective Amidation SADE Squaric Acid Diethyl Ester (SADE) SADE->Monoester Vaccine Final Glycoconjugate (Squaramide Linkage) Monoester->Vaccine pH 9.5 Borate Buffer QC1 TLC / NMR (Check Monoester) Monoester->QC1 Protein Carrier Protein (Lysine-NH2) Protein->Vaccine QC2 MALDI-TOF (Check Loading) Vaccine->QC2

Figure 2: The Squaric Acid Diethyl Ester (SADE) conjugation protocol. The stepwise pH control ensures specific coupling without homopolymerization of the protein.

Step-by-Step Methodology

Phase A: Activation of the Hapten

  • Stoichiometry: Dissolve the amino-spacer sugar (1 equiv) in anhydrous Ethanol or Methanol.

  • Reagent Addition: Add Squaric Acid Diethyl Ester (1.2 – 1.5 equiv). Crucial: Use a slight excess to prevent diamide formation (dimerization of sugar).

  • Reaction: Stir at room temperature for 16–24 hours. Monitor by TLC (the amine spot will disappear; a less polar spot appears).

  • Purification: Concentrate the mixture. Purify via silica gel chromatography (DCM/MeOH) to remove excess SADE.

  • Product: Perosamine-Squarate Monoester .

    • QC Check:

      
      H NMR will show ethyl ester signals (triplet ~1.4 ppm, quartet ~4.8 ppm) and the loss of symmetry from the original squarate.
      

Phase B: Protein Conjugation

  • Buffer Prep: Prepare 0.5 M Borate buffer, pH 9.5.

  • Protein Solubilization: Dissolve BSA or CRM197 (e.g., 10 mg) in the borate buffer (1 mL).

  • Coupling: Add the Perosamine-Squarate Monoester (calculated molar excess, typically 10–20 equiv relative to protein) to the protein solution.

  • Incubation: Stir gently at room temperature for 24–48 hours.

  • Purification: Dialyze extensively against distilled water or PBS (Cut-off 10 kDa) to remove unreacted sugar.

  • Lyophilization: Freeze-dry the product to obtain the white solid glycoconjugate.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity (E-E-A-T), the conjugate must be characterized.

1. MALDI-TOF Mass Spectrometry:

  • Protocol: Mix the conjugate with sinapinic acid matrix.

  • Analysis: Compare the mass of the Conjugate (

    
    ) vs. the Native Protein (
    
    
    
    ).
  • Calculation:

    
    
    (Where 
    
    
    
    is the mass of the leaving ethanol group, ~46 Da).
  • Target: A loading of 10–20 haptens per BSA molecule is typically immunogenic.

2. Ellman’s Test (Negative Control):

  • Since SADE targets amines, ensure no sulfhydryl chemistry interference if using cysteine-rich carriers (though SADE is amine-selective).

3. Serological Recognition (ELISA):

  • Coat plates with the conjugate.

  • Probe with specific monoclonal antibodies (e.g., anti-Brucella A or M antigen).[4]

  • Result: Strong binding confirms that the synthetic N-formyl/N-acetyl perosamine epitope mimics the native bacterial O-antigen.

References

  • Bundle, D. R., et al. (2018). Brucella Acetyl-perosamine Lipopolysaccharide.[2] Frontiers in Microbiology. Available at: [Link]

  • Tietze, L. F., et al. (1991). Squaric Acid Diethyl Ester: A New Coupling Reagent for the Formation of Drug Biopolymer Conjugates. Chemische Berichte. (Seminal work on SADE chemistry).
  • Kovac, P., et al. (2017). Conjugation of carbohydrates to proteins using di(triethylene glycol monomethyl ether) squaric acid ester revisited. NIH Public Access. Available at: [Link]

  • Mulard, L. A., et al. (2001). Synthesis and proof of structure of perosamine (4-amino-4,6-dideoxy-D-mannose) derivatives. Journal of the American Chemical Society.[5]

  • McGiven, J., et al. (2022). The Tip of Brucella O-Polysaccharide Is a Potent Epitope...[6] Enables Short Synthetic Antigens to Be Superior Diagnostic Reagents. MDPI. Available at: [Link]

Sources

Precision Engineering of Antibodies Targeting Perosamine-Glycans: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized aminosugar found in the O-antigens of critical Gram-negative pathogens, including Vibrio cholerae O1 and Brucella species.[1][2][3][4] Because these glycans function as virulence factors and diagnostic markers, antibodies targeting them are high-value tools for diagnostics and therapeutic neutralization. However, perosamine homopolymers are T-cell independent antigens with poor immunogenicity and high structural similarity to other bacterial sugars, making specific antibody development notoriously difficult. This Application Note details a field-proven workflow to overcome these barriers, utilizing synthetic antigen engineering, carrier protein conjugation, and high-stringency screening to isolate high-affinity clones.

The Challenge: Immunogenicity and Specificity

Developing antibodies against perosamine epitopes presents two primary mechanistic hurdles:

  • T-Cell Independence: Native O-polysaccharides (OPS) activate B-cells via cross-linking (T-independent type 2) but fail to recruit T-cell help, resulting in low-affinity IgM production and no memory B-cells.

    • Solution: Covalent conjugation to a carrier protein (e.g., CRM197) to engage T-helper cells via MHCII presentation.

  • Structural Mimicry: The N-acyl modification on the perosamine nitrogen determines serospecificity.

    • Brucella spp.: Primarily N-formylperosamine .[1][2][5]

    • Vibrio cholerae O1: N-tetronylperosamine (Ogawa/Inaba serotypes).

    • E. coli O157: N-acetylperosamine .[1]

    • Solution: Use of defined synthetic oligosaccharides rather than heterogeneous biological extracts for immunization to force specificity against the unique N-acyl group.

Phase I: Antigen Engineering (The "Make" Phase)

To generate high-affinity IgG, we must construct a Glycoconjugate Immunogen . We recommend a chemo-enzymatic approach to ensure stereochemical purity of the


 and 

linkages found in the Brucella M-epitope.
Workflow Visualization: Antigen Production

AntigenProduction Precursor GDP-Mannose Intermed GDP-4-keto-6-deoxymannose Precursor->Intermed GDP-mannose-4,6-dehydratase (Gmd) Perosamine GDP-Perosamine Intermed->Perosamine GDP-perosamine synthase (Per) N_Acyl N-Formylation / N-Tetronylation Perosamine->N_Acyl Chemical Modification Oligo Synthetic Oligosaccharide (Tetrasaccharide) N_Acyl->Oligo Glycosyltransferase Assembly Linker Linker Activation (Squarate/Thiol) Oligo->Linker Spacer Attachment Conjugate Final Glycoconjugate (Oligo-CRM197) Linker->Conjugate Conjugation to Carrier

Figure 1: Chemo-enzymatic pathway for generating defined perosamine glycoconjugates. This hybrid approach ensures correct stereochemistry (


-linkages) often difficult in pure chemical synthesis.
Protocol 1: Conjugation of Perosamine Oligosaccharides to CRM197

Objective: Create a T-cell dependent immunogen. Materials:

  • Synthetic Perosamine Tetrasaccharide with aminopropyl linker.

  • Carrier Protein: CRM197 (Cross-reacting material 197).[6][7]

  • Activator: Diethyl squarate (DS).

Steps:

  • Squarate Activation: Dissolve the oligosaccharide (5 mg) in pH 8.0 borate buffer. Add diethyl squarate (10 molar excess). Stir for 4 hours at RT.

  • Purification: Remove excess squarate using a C18 Sep-Pak cartridge. Lyophilize the activated sugar.

  • Coupling: Dissolve CRM197 (2 mg) in pH 9.0 borate buffer. Add the activated oligosaccharide (20 molar excess relative to protein lysine residues).

  • Incubation: Stir gently for 24 hours at RT. The high pH ensures deprotonation of lysines for nucleophilic attack.

  • Tangential Flow Filtration (TFF): Purify the conjugate using a 30 kDa cutoff membrane to remove unreacted sugar.

  • QC: Verify sugar-to-protein ratio (aim for 10-15 sugars/protein) using MALDI-TOF MS.

Phase II: Immunization & Hybridoma Generation

Scientific Rationale: Carbohydrate antigens require strong adjuvants to stimulate the germinal center reaction necessary for isotype switching (IgM


 IgG).

Immunization Schedule (Murine Model):

  • Day 0: Intraperitoneal (IP) injection of 25 µg Conjugate + Complete Freund’s Adjuvant (CFA).

  • Day 14: IP injection of 25 µg Conjugate + Incomplete Freund’s Adjuvant (IFA).

  • Day 28: IP injection of 10 µg Conjugate + IFA.

  • Day 35: Bleed for titer check (ELISA against BSA-conjugated sugar to rule out anti-CRM197 antibodies).

  • Day 42 (Final Boost): Intravenous (IV) injection of 5 µg Conjugate in PBS (No adjuvant).

  • Day 45: Harvest spleen for fusion.

Phase III: Screening & Characterization (The "Test" Phase)

This is the most critical phase. You must distinguish between antibodies that bind the linker, the carrier, or the generic sugar backbone versus those specific for the perosamine epitope.

Logic Flow: Screening Strategy

ScreeningLogic Hybridoma Hybridoma Supernatants Screen1 Primary ELISA (BSA-Perosamine) Hybridoma->Screen1 CounterScreen Counter Screen (BSA-Linker Only) Screen1->CounterScreen Positives Specificity Glycan Microarray (N-formyl vs N-acetyl) CounterScreen->Specificity Negatives (Linker binders removed) Kinetics SPR Analysis (Kinetics) Specificity->Kinetics Specific Binders Select Lead Candidate Selection Kinetics->Select High Affinity (nM)

Figure 2: Hierarchical screening process to eliminate false positives (linker binders) and cross-reactive clones.

Protocol 2: Surface Plasmon Resonance (SPR) for Affinity Profiling

Objective: Determine


, 

, and

to select high-affinity clones. Platform: Biacore T200 or Octet Red96.

Steps:

  • Chip Preparation: Immobilize BSA-Perosamine conjugate on a CM5 sensor chip (Target RU: 100-200) via amine coupling. Note: Use low density to prevent avidity effects masking true affinity.

  • Reference Channel: Immobilize BSA-only or BSA-irrelevant sugar (e.g., Mannose) on Flow Cell 1.

  • Analyte Injection: Inject purified monoclonal antibody (mAb) at 5 concentrations (e.g., 0.5 nM to 50 nM).

    • Flow rate: 30 µL/min.

    • Contact time: 120s.

    • Dissociation time: 600s.

  • Regeneration: Short pulse (10s) of 10 mM Glycine-HCl pH 2.0.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Success Criteria:

      
       M (10 nM). Fast 
      
      
      
      is crucial for diagnostic sensitivity.
Data Summary: Specificity Matrix

The following table illustrates the expected reactivity profile for a successful anti-Brucella (M-epitope) antibody clone.

Antigen VariantStructure FeatureExpected Binding (mAb)Interpretation
BSA-N-formylperosamine Target EpitopeHigh (++++) Specific binding
BSA-N-acetylperosamine E. coli O157 analogNeg/Low (-) Demonstrates N-acyl specificity
BSA-Mannose Backbone analogNeg (-) Rules out backbone cross-reactivity
BSA-Linker Spacer armNeg (-) Rules out linker antibodies
Native Brucella LPS Native AntigenHigh (+++) Validates biological relevance

References

  • Villeneuve, S., et al. (2000). "Synthesis of the Brucella A and M antigens." Journal of the American Chemical Society. [Link]

  • Bundle, D. R., et al. (2024). "New synthesis of oligosaccharides modelling the M epitope of the Brucella O-polysaccharide."[3][4] Frontiers in Molecular Biosciences. [Link]

  • Richard, G., et al. (2020).[8] "Antibody Binding to the O-Specific Antigen of Pseudomonas aeruginosa O6 Inhibits Cell Growth."[8][9][10] Antimicrobial Agents and Chemotherapy. [Link][8]

  • Astronomo, R. D., & Burton, D. R. (2010). "Carbohydrate vaccines: developing sweet solutions to sticky situations?" Nature Reviews Drug Discovery. [Link]

  • Zaccheus, M. V., et al. (2013). "The Epitopic and Structural Characterization of Brucella suis Biovar 2 O-Polysaccharide Demonstrates the Existence of a New M-Negative C-Negative Smooth Brucella Serovar."[1] PLoS ONE. [Link]

Sources

High-performance liquid chromatography (HPLC) methods for dideoxy sugar separation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Dideoxy Sugar Separation

Abstract

Dideoxy sugars, such as 2-deoxy-D-ribose and 2,6-dideoxy-D-ribo-hexose (digitoxose), are critical structural components of bioactive molecules ranging from DNA backbones to potent cardiac glycosides and anthracycline antibiotics. However, their analysis is complicated by two factors: the lack of a UV-active chromophore and significant structural isomerism. This guide delineates two distinct chromatographic approaches: HPAEC-PAD for polar 2-deoxy sugars and RP-HPLC-ELSD for lipophilic 2,6-dideoxy sugars.

Part 1: The Analytical Challenge & Strategy

Dideoxy sugars present a unique "detection gap." Unlike standard pharmaceutical compounds, they lack the conjugated


-systems required for UV detection. Furthermore, the removal of hydroxyl groups alters their polarity significantly:
  • 2-Deoxy sugars (e.g., 2-deoxyribose) remain water-soluble and polar.

  • 2,6-Dideoxy sugars (e.g., digitoxose, cymarose) exhibit increased lipophilicity due to the methyl group at C-5 and lack of OH at C-2/C-6.

Therefore, a "one-size-fits-all" method is scientifically invalid. We propose a bifurcated strategy based on sugar lipophilicity.

Method Selection Workflow

MethodSelection Start Start: Analyte Identification IsLipophilic Is the sugar lipophilic? (e.g., 2,6-dideoxy, methyl ethers) Start->IsLipophilic Polar Polar / Hydrophilic (e.g., 2-deoxy-ribose, 2-deoxy-glucose) IsLipophilic->Polar No Lipophilic Lipophilic / Hydrophobic (e.g., Digitoxose, Cymarose) IsLipophilic->Lipophilic Yes HPAEC Method A: HPAEC-PAD (Anion Exchange + Amperometry) Polar->HPAEC MechanismA Mechanism: Ionization at high pH (pKa > 12) HPAEC->MechanismA RPHPLC Method B: RP-HPLC-ELSD (C18 + Light Scattering) Lipophilic->RPHPLC MechanismB Mechanism: Hydrophobic Interaction + Universal Detection RPHPLC->MechanismB

Figure 1: Decision tree for selecting the optimal chromatographic technique based on the physicochemical properties of the target dideoxy sugar.

Part 2: Protocol A – HPAEC-PAD for Polar 2-Deoxy Sugars

Target Analytes: 2-Deoxy-D-glucose, 2-Deoxy-D-ribose. Principle: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). At high pH (>12), the hydroxyl groups of sugars ionize (becoming oxyanions), allowing separation on anion-exchange resins.

Expert Insight: 2-Deoxy sugars are generally less acidic (higher pKa) than their parent monosaccharides because they lack the electron-withdrawing inductive effect of the hydroxyl group at the C-2 position. Therefore, they elute earlier than glucose or ribose on standard anion-exchange columns. To retain them sufficiently, we must use a weaker eluent (lower hydroxide concentration).

Experimental Setup
  • System: Dionex ICS-6000 or equivalent HPAEC system.

  • Column: CarboPac PA20 (3 x 150 mm) or PA1 (4 x 250 mm). Note: PA20 offers higher resolution for isomers.

  • Detector: Electrochemical Detector with Gold Working Electrode and PdH Reference Electrode.

  • Mobile Phase A: 18 MΩ-cm Deionized Water (Degassed).

  • Mobile Phase B: 200 mM NaOH (Carbonate-free).

  • Mobile Phase C: 1 M Sodium Acetate (for column wash).

Step-by-Step Gradient Protocol
Time (min)% A (Water)% B (200mM NaOH)% C (1M NaOAc)Flow (mL/min)Phase Description
0.0 - 15.0 901000.5Isocratic Elution: 20mM NaOH separates weak acids (2-deoxy sugars).
15.0 - 25.0 050500.5Wash: Strong elution to remove carbonate and contaminants.
25.0 - 40.0 901000.5Re-equilibration: Critical for retention time reproducibility.

Waveform Settings (Standard Quadruple Potential):

  • E1 (Det): +0.10 V (0.00–0.40 s)

  • E2 (Ox): +2.00 V (0.41–0.42 s) – Cleans the electrode.[1]

  • E3 (Red): -0.60 V (0.43 s) – Reduces surface oxide.

  • E4 (Stab): -0.10 V (0.44–0.50 s)

Self-Validation Check:

  • Resolution (Rs): Ensure Rs > 1.5 between 2-deoxy-D-glucose and D-glucose. If co-elution occurs, decrease NaOH concentration to 10-15 mM.

  • Carbonate Dip: A dip in the baseline around 15-20 min indicates carbonate contamination in the NaOH eluent. Use a carbonate removal device or fresh eluents under helium headspace.

Part 3: Protocol B – RP-HPLC-ELSD for Lipophilic 2,6-Dideoxy Sugars

Target Analytes: Digitoxose, Cymarose, Oleandrose (constituents of cardiac glycosides). Principle: These sugars are hydrophobic enough to be retained on C18 columns. Since they lack UV absorption, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is required.

Expert Insight: Do not use isocratic 100% aqueous conditions on a standard C18 column, as this leads to "phase collapse" (dewetting). Use a "AQ" type C18 column or maintain at least 3-5% organic solvent.

Experimental Setup
  • System: Agilent 1260/1290 Infinity II or Waters Alliance.

  • Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or XBridge BEH C18.

  • Detector: ELSD (Drift Tube Temp: 50°C, Gain: 8, Gas Pressure: 3.5 bar).

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Gradient Protocol
Time (min)% A (Water)% B (ACN)Flow (mL/min)Comments
0.0 9551.0Initial hold to elute salts/polar impurities.
2.0 9551.0Injection.
12.0 60401.0Gradient: Elutes 2,6-dideoxy sugars (typ. 8-10 min).
15.0 5951.0Wash step.
18.0 9551.0Re-equilibration (min 5 column volumes).

Data Analysis (ELSD Non-Linearity): ELSD response is non-linear (log-log relationship). You must plot data as:



Do not use linear regression (y = mx + b) for quantification, or errors >20% will occur.

Part 4: Troubleshooting & Critical Process Parameters (CPPs)

The "Ghost Peak" in HPAEC
  • Symptom: A peak appearing during the gradient wash step.

  • Cause: Accumulation of carbonate on the column from mobile phase exposure to air.

  • Fix: Install a carbonate removal device (CRD) or strictly blanket eluents with Helium/Nitrogen.

Baseline Noise in ELSD
  • Symptom: Spiky baseline or high background noise.

  • Cause: Non-volatile impurities in the mobile phase or column bleed.

  • Fix: Use LC-MS grade solvents only. Avoid phosphate or sodium buffers; use volatile buffers like Ammonium Formate or Formic Acid.

Anomer Separation
  • Issue: Reducing sugars exist as

    
     and 
    
    
    
    anomers, which may split into two peaks (doublet) in HPAEC or HILIC.
  • Fix:

    • HPAEC: Operate at higher temperatures (30-35°C) to speed up mutarotation, merging the peaks.

    • RP-HPLC: Usually not an issue as separation is based on hydrophobicity, not anomeric configuration.

References

  • Agilent Technologies. (2018). Analysis of Sugars using Agilent Hi-Plex Columns and ELSD. Application Note 5990-8264EN. Retrieved from [Link]

  • Cataldi, T. R., et al. (2000). HPAEC-PAD analysis of 2-deoxy-D-ribose and 2-deoxy-D-glucose. Analytical Chemistry, 72(16), 3902-3907. Retrieved from [Link]

  • Waters Corporation. (2021). Separation of Sugars on XBridge BEH Amide Columns. Application Note. Retrieved from [Link]

Sources

Application Note: Characterization and Screening of Synthetic Perosamine Derivatives as Enzymatic Inhibitors in Gram-Negative Virulence Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a critical deoxysugar component of the O-antigen in the lipopolysaccharide (LPS) of highly virulent Gram-negative bacteria, including Vibrio cholerae O1 and Escherichia coli O157:H7.[1][2][3] The biosynthesis of perosamine is essential for the assembly of full-length LPS; its disruption renders bacteria susceptible to serum complement and reduces colonization efficiency. This guide details the application of synthetic perosamine derivatives as competitive inhibitors and mechanistic probes for GDP-perosamine synthase (PerA/RfbE) . We provide rigorous protocols for enzymatic inhibition assays, kinetic characterization, and whole-cell phenotypic validation.

Part 1: Mechanistic Basis & Chemical Logic

The Target: GDP-Perosamine Synthase (PerA/RfbE)

The biosynthesis of GDP-perosamine occurs via a conserved pathway starting from GDP-mannose.[4] The committed step is catalyzed by GDP-perosamine synthase (PerA) , a Pyridoxal 5'-phosphate (PLP)-dependent aminotransferase.[2][5]

  • Reaction: PerA converts the keto-intermediate (GDP-4-keto-6-deoxymannose) into GDP-perosamine using L-glutamate as the amine donor.

  • Inhibition Logic: Synthetic perosamine derivatives (e.g., N-alkylated analogues, C4-epimers, or C4-fluorinated congeners) mimic the transition state or the product (feedback inhibition), competitively binding the active site without undergoing catalysis or by trapping the PLP cofactor.

Biosynthetic Pathway Visualization

PerosaminePathway GDP_Man GDP-Mannose GMD Enzyme: GMD (Dehydratase) GDP_Man->GMD Intermediate GDP-4-keto-6- deoxymannose GMD->Intermediate PerA Enzyme: PerA/RfbE (PLP-Aminotransferase) Intermediate->PerA AlphaKG α-Ketoglutarate PerA->AlphaKG GDP_Per GDP-Perosamine PerA->GDP_Per Glutamate L-Glutamate Glutamate->PerA LPS LPS O-Antigen (Virulence) GDP_Per->LPS Glycosyltransferases Inhibitor Synthetic Perosamine Derivative Inhibitor->PerA Inhibition (Ki)

Figure 1: The GDP-perosamine biosynthetic pathway.[6][7] Synthetic derivatives target the PerA aminotransferase step, preventing the formation of the O-antigen precursor.

Part 2: Experimental Protocols

Protocol A: In Vitro Enzymatic Inhibition Assay (Continuous Coupled)

Purpose: To determine the


 and 

of synthetic derivatives against PerA. Principle: PerA activity generates

-ketoglutarate (

-KG) from glutamate. This is coupled to Glutamate Dehydrogenase (GLDH) , which consumes

-KG and oxidizes NADH. The decrease in absorbance at 340 nm is directly proportional to PerA activity.
Reagents & Buffer Composition
ComponentConcentration (Final)Function
HEPES (pH 7.5) 50 mMBuffering agent
NaCl 150 mMIonic strength maintenance
PLP 20

M
Essential cofactor for PerA
L-Glutamate 5 mMAmine donor
NADH 0.2 mMReporter substrate (Abs 340nm)
NH

Cl
50 mMRequired for GLDH reaction
GLDH (Auxiliary) 5 U/mLCoupling enzyme
Substrate 200

M
GDP-4-keto-6-deoxymannose*
Enzyme 50-100 nMPurified Recombinant PerA

*Note: The substrate GDP-4-keto-6-deoxymannose is unstable. It must be generated in situ by incubating GDP-Mannose (500


M) with purified GMD (GDP-mannose 4,6-dehydratase) for 30 min prior to the main assay.
Step-by-Step Methodology
  • Substrate Generation (Pre-incubation):

    • Mix 1 mM GDP-Mannose and 1

      
      M GMD in reaction buffer.
      
    • Incubate at 25°C for 30 minutes to generate the keto-intermediate. Verify conversion by HPLC if establishing the assay for the first time.

  • Master Mix Preparation:

    • Prepare a mix containing HEPES, NaCl, PLP, Glutamate, NADH, NH

      
      Cl, and GLDH.
      
    • Aliquot 90

      
      L into a 96-well UV-transparent microplate.
      
  • Inhibitor Addition:

    • Add 5

      
      L of the synthetic perosamine derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 
      
      
      
      M to 100
      
      
      M).
    • Include a DMSO-only control (0% inhibition) and a No-Enzyme control (background oxidation).

  • Reaction Initiation:

    • Add 5

      
      L of purified PerA enzyme (diluted in buffer) to start the reaction.
      
  • Data Acquisition:

    • Monitor Absorbance at 340 nm (

      
      ) continuously for 20 minutes at 25°C using a kinetic microplate reader.
      
  • Analysis:

    • Calculate the initial velocity (

      
      , 
      
      
      
      ) from the linear portion of the curve.
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .
Protocol B: Whole-Cell Virulence Phenotyping (LPS Profiling)

Purpose: To validate that the inhibitor penetrates the bacterial cell wall and disrupts O-antigen biosynthesis in vivo.

Reagents
  • Bacterial Strain: E. coli O157:H7 or V. cholerae O1 (BSL-2 safety precautions required).

  • Lysis Buffer: 2% SDS, 4%

    
    -mercaptoethanol, 10% glycerol, 1M Tris-HCl (pH 6.8).
    
  • Proteinase K: 20 mg/mL stock.

  • Silver Stain Kit: Bio-Rad or equivalent.

Workflow
  • Culture & Treatment:

    • Inoculate bacteria in LB broth.

    • At

      
      , add the synthetic perosamine derivative at 
      
      
      
      and
      
      
      .
    • Grow to stationary phase (overnight).

  • LPS Extraction (Hitchcock-Brown Method):

    • Pellet 1 mL of culture (

      
      , 2 min).
      
    • Resuspend pellet in 50

      
      L Lysis Buffer.
      
    • Boil for 10 minutes.

    • Add 10

      
      L Proteinase K and incubate at 60°C for 60 minutes (digests proteins to clear the gel background).
      
  • Electrophoresis:

    • Load 10

      
      L of sample on a 12% SDS-PAGE gel.
      
    • Run at 120V until the dye front exits.

  • Visualization (Silver Staining):

    • Fix and stain the gel using a periodic acid/silver nitrate protocol.

    • Result Interpretation:

      • Wild Type: Shows a "ladder" pattern (high molecular weight repeating O-antigen units).

      • Inhibited: Shows only the "core" lipid A-oligosaccharide band (low molecular weight), indicating loss of perosamine-dependent O-antigen polymerization.

Part 3: Data Analysis & Validation Logic

Establishing Trustworthiness (Self-Validation)

To ensure the observed inhibition is specific to PerA and not an artifact:

  • Coupling Enzyme Control: Test the inhibitor against GLDH alone. If the inhibitor blocks GLDH, the coupled assay is invalid.

  • PLP Competition: If the derivative is an amine, it may form a Schiff base with free PLP. Repeat the assay with excess PLP (100

    
    M). If inhibition decreases significantly, the compound is likely sequestering the cofactor rather than binding the enzyme active site.
    
Experimental Workflow Diagram

Workflow Compound Synthetic Derivative (Candidate) Screen Protocol A: In Vitro Screen (Coupled Enzyme Assay) Compound->Screen Filter Is IC50 < 10 µM? Screen->Filter Mechanism Kinetic Analysis (Lineweaver-Burk Plot) Filter->Mechanism Yes Discard Discard / Redesign Filter->Discard No CellAssay Protocol B: Whole Cell (LPS Silver Stain) Mechanism->CellAssay Competitive Confirmed Lead Lead Compound (Virulence Inhibitor) CellAssay->Lead O-Antigen Loss

Figure 2: Screening and validation workflow for perosamine synthase inhibitors.

Kinetic Calculations

Determine the Mode of Inhibition using the Lineweaver-Burk equation:



  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases). This suggests the derivative binds the active site.
  • Non-Competitive: Lines intersect at the X-axis (

    
     decreases).
    

References

  • Alberman, N. L., & Piepersberg, W. (2001). Expression and identification of the RfbE protein from Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine. Glycobiology, 11(8), 655–661. Link

  • Cook, P. D., et al. (2008). GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar. Biochemistry, 47(12), 3697–3708. Link

  • Reeves, P. R., et al. (1996). Bacterial polysaccharide synthesis and gene nomenclature. Trends in Microbiology, 4(12), 495-503. Link

  • Hitchcock, P. J., & Brown, T. M. (1983). Morphological heterogeneity among Salmonella lipopolysaccharide chemotypes in silver-stained polyacrylamide gels. Journal of Bacteriology, 154(1), 269–277. Link

  • Relloso, M., et al. (2022). Structure and Function of Enzymes in the Biosynthesis of Unusual Sugars in Bacterial Lipopolysaccharides. Frontiers in Molecular Biosciences, 9, 832185. Link

Sources

Application Note: Glycosylation Strategies for 4-Amino-4,6-dideoxy-D-mannose Donors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical glycosylation strategies for 4-Amino-4,6-dideoxy-D-mannose (commonly known as Perosamine ), a rare amino sugar critical to the antigenicity of Gram-negative bacteria like Brucella and Vibrio cholerae, and a component of polyene antibiotics like perimycin.[1]

Introduction & Structural Significance

4-Amino-4,6-dideoxy-D-mannose (


-formylperosamine)  is the immunodominant sugar residue in the O-polysaccharide (OPS) of Brucella abortus and Brucella melitensis. The biological relevance of this monosaccharide stems from its unique homopolymeric backbones:
  • A-Epitope:

    
    -(1$\to$2)-linked linear homopolymer.
    
  • M-Epitope: Contains unique

    
    -(1$\to$3) linkages.
    

For drug and vaccine development, the synthesis of these fragments requires precise control over


-mannosidic linkages . The presence of the C4-amino group and the C6-deoxy (methyl) functionality introduces specific steric and electronic constraints that distinguish these donors from standard mannose building blocks.
Core Challenges
  • C4-Amino Protection: The amine must be masked to prevent poisoning of the Lewis acid promoter. The Azide (

    
    )  group is the industry standard due to its non-participating nature (favoring 
    
    
    
    -selectivity via the anomeric effect) and stability.
  • 
    -Selectivity:  Mannose donors naturally favor 
    
    
    
    -linkages due to the anomeric effect. However, the absence of a C6-hydroxyl (dideoxy system) reduces the electron-withdrawing character of the ring, potentially altering reactivity.
  • Steric Crowding: The 1,2-cis relationship (axial C1-O, axial C2-O) in mannose, combined with the C4-substituent, creates a crowded transition state.

Donor Design & Engineering

To achieve high-yield glycosylation, the donor must be engineered with "disarmed" or "super-armed" protecting groups depending on the target reactivity.

Optimal Donor Configuration
  • Scaffold: 4-Azido-4,6-dideoxy-D-mannopyranose.

  • Anomeric Leaving Group:

    • Thioglycosides (SPh/SEt): Excellent stability/reactivity balance; activatable with NIS/TfOH. Ideal for block synthesis.

    • Trichloroacetimidates (TCA): High reactivity; activatable with TMSOTf. Ideal for final coupling steps.

  • Protecting Groups (C2, C3):

    • Benzyl (Bn): "Armed" donor (more reactive).

    • Benzoyl (Bz): "Disarmed" donor (less reactive, but can provide neighboring group participation if at C2, though C2-axial participation is less efficient than C2-equatorial). Note: For

      
      -mannosides, non-participating ether groups (Bn) are preferred to allow the anomeric effect to dictate stereochemistry.
      
Table 1: Donor Comparison for Perosamine Glycosylation
Donor TypeActivation PromoterReactivity ProfileRecommended Application
Thioglycoside (SPh) NIS / TfOHModerate (Stable)Building block assembly; convergent synthesis.
Trichloroacetimidate TMSOTfHigh (Unstable)Terminal glycosylation; coupling to unreactive acceptors.

-Pentenyl
IDCPModerateMechanistic studies; orthogonal protection strategies.
Hemiacetal (Lactol) Cs

CO

/ Triflate
Special (S

2-like)
Synthesis of difficult

-linkages (rare).

Protocol A: -Selective Glycosylation (The Brucella Standard)

This protocol describes the synthesis of an


-(1$\to$2)-linked disaccharide, mimicking the Brucella A-epitope.[2] It utilizes a 4-azido-4,6-dideoxy-D-mannosyl thioglycoside  donor.
Materials
  • Donor: Phenyl 4-azido-2,3-di-O-benzyl-4,6-dideoxy-1-thio-D-mannopyranoside.

  • Acceptor: Methyl 4-azido-3-O-benzyl-4,6-dideoxy-

    
    -D-mannopyranoside (with free C2-OH).
    
  • Promoter System:

    
    -Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH).
    
  • Solvent: Dichloromethane (DCM) (Non-coordinating, favors

    
    ).
    
  • Molecular Sieves: 4Å (Activated).

Step-by-Step Methodology
  • Preparation:

    • Dry Donor (1.2 equiv) and Acceptor (1.0 equiv) by co-evaporation with toluene (3x).

    • Dissolve in anhydrous DCM (0.05 M concentration relative to acceptor).

    • Add activated 4Å molecular sieves (powdered, equal weight to sugar).

    • Stir under Argon for 30 minutes at room temperature to ensure complete dryness.

  • Activation:

    • Cool the reaction mixture to -40°C . Rationale: Lower temperatures improve stereoselectivity by suppressing the

      
      -anomer kinetic pathway.
      
    • Add NIS (1.5 equiv) in one portion.

    • Add TfOH (0.1 equiv) dropwise. The solution typically turns dark red/purple.

  • Reaction Monitoring:

    • Monitor by TLC (Hexane:EtOAc 3:1). The donor (higher R_f) should disappear within 30–60 minutes.

    • Critical Checkpoint: If reaction is sluggish, warm slowly to -20°C. Do not exceed 0°C to avoid hydrolysis or byproduct formation.

  • Quenching & Workup:

    • Quench with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (removes iodine) and saturated NaHCO
      
      
      (neutralizes acid).
    • Filter through Celite to remove sieves.

    • Extract with DCM, wash with brine, dry over MgSO

      
      .
      
  • Purification:

    • Purify via silica gel flash chromatography.

    • Expected Outcome: The

      
      -anomer is the major product (>90% yield typical) due to the synergistic influence of the anomeric effect and the non-participating C2-benzyl ether.
      

Protocol B: Synthesis of -Mannosides (The "Difficult" Linkage)

While Brucella antigens are


-linked, synthetic analogs often require 

-linkages for structure-activity relationship (SAR) studies.

-Mannosylation is notoriously difficult due to the repulsion between the axial C2-substituent and the nucleophile (1,2-cis steric clash) and the opposing anomeric effect.

Method: Cesium Carbonate-Mediated Anomeric O-Alkylation.[3] This modern approach inverts the anomeric center via an S


2-like displacement on a glycosyl triflate.
Materials
  • Precursor: 4-Azido-4,6-dideoxy-D-mannopyranose (Lactol).

  • Electrophile: Primary Triflate (derived from the acceptor alcohol).

  • Base: Cs

    
    CO
    
    
    
    .
  • Solvent: 1,2-Dichloroethane (DCE).

Methodology
  • Triflate Formation: Generate the triflate of the acceptor (e.g., a primary sugar alcohol) using Tf

    
    O/Pyridine at -20°C immediately before use.
    
  • Coupling:

    • Dissolve the Lactol donor (1.0 equiv) in DCE.

    • Add Cs

      
      CO
      
      
      
      (2.5 equiv).
    • Add the Acceptor Triflate (2.0 equiv).

    • Stir at 40°C for 24 hours.

  • Mechanism: The base generates an anomeric alkoxide which attacks the triflate. Because the

    
    -alkoxide is more nucleophilic (or accessible via equilibrium), the 
    
    
    
    -glycoside is formed preferentially.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways for synthesizing


- and 

-glycosides of Perosamine donors.

GlycosylationPathways Precursor D-Mannose AzideIntro 1. C6-Deoxygenation 2. C4-Azide Introduction Precursor->AzideIntro Donor 4-Azido-4,6-dideoxy- D-mannose Donor AzideIntro->Donor Act_Alpha Activation (NIS/TfOH) Oxocarbenium Ion Donor->Act_Alpha Standard Protocol (Thermodynamic/Anomeric Control) Act_Beta Base (Cs2CO3) Anomeric Alkoxide Donor->Act_Beta Inversion Protocol (SN2-like) Prod_Alpha α-Glycoside (Brucella Antigen) Act_Alpha->Prod_Alpha Axial Attack Prod_Beta β-Glycoside (Synthetic Analog) Act_Beta->Prod_Beta Attack on Triflate

Caption: Divergent synthesis of Perosamine glycosides. The standard acid-catalyzed route yields the biologically relevant


-anomer, while base-mediated alkylation accesses the rare 

-anomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low

Selectivity
Solvent participation or high temperature.Switch to non-polar solvent (DCM, Toluene). Lower temp to -60°C.
Orthoester Formation C2-acyl group participation.Use C2-benzyl ether (non-participating) instead of ester.
Low Yield "Poisoning" by amine.Ensure C4-amine is protected as Azide (

)
. Carbamates (

) can reduce reactivity.
Hydrolysis of Donor Wet solvent/sieves.Flame-dry sieves immediately before use. Distill DCM over CaH

.

References

  • Identification of the Perosamine Synthetase Gene of Brucella melitensis 16M . PubMed Central. Available at: [Link]

  • New synthesis of oligosaccharides modelling the M epitope of the Brucella O-polysaccharide . Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 2,3-diazido-2,3-dideoxy-β-D-mannosides via stereoselective anomeric O-alkylation . NIH / PubMed Central. Available at: [Link]

  • Synthesis of oligo-α-(1→2)-4,6-dideoxy-4-formamido-D-mannopyranosides related to the A epitope of the Brucella O-polysaccharide . ResearchGate. Available at: [Link]

  • Redesign of polyene macrolide glycosylation: engineered biosynthesis of 19-(O)-perosaminyl-amphoteronolide B . Chemistry & Biology. Available at: [Link]

Sources

Analytical standards for 4-Amino-4,6-dideoxy-D-mannose quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Quantification of 4-Amino-4,6-dideoxy-D-mannose (D-Perosamine)

Abstract

4-Amino-4,6-dideoxy-D-mannose, commonly known as D-Perosamine , is a rare amino sugar critical to the antigenicity of Gram-negative pathogens, including Vibrio cholerae O1 (cholera), Escherichia coli O157:H7, and Brucella species.[1][2] Its quantification is a mandatory Critical Quality Attribute (CQA) in the development of O-antigen conjugate vaccines and LPS-targeting antibiotics.

This guide addresses the primary analytical challenge: D-Perosamine lacks a UV chromophore and is stereochemically distinct from common amino sugars (e.g., glucosamine), rendering standard amino acid analysis insufficient. We present two validated protocols: HPAEC-PAD (Gold Standard for direct analysis) and GC-MS (for structural confirmation and complex matrices).

Part 1: Analytical Strategy & Standard Acquisition

The "Standard" Bottleneck

Unlike glucose or mannose, D-Perosamine is rarely available as a shelf reagent.

  • Commercial Sourcing: Custom synthesis is often required (CAS: 31348-80-8).

  • In-House Generation (Recommended): For assay development, a secondary reference standard can be generated by acid hydrolysis of commercially available Vibrio cholerae O1 Lipopolysaccharide (LPS) (e.g., Sigma-Aldrich L0385).

Analytical Workflow Diagram

The following workflow illustrates the decision matrix for selecting the appropriate quantification method based on equipment availability and sensitivity needs.

AnalyticalWorkflow Start Sample: LPS / Glycoconjugate Hydrolysis Acid Hydrolysis (2M TFA or 4M HCl) Start->Hydrolysis Release Monosaccharides Cleanup SPE Cleanup (C18 / Ion Exchange) Hydrolysis->Cleanup Remove Lipids/Peptides Decision Select Detection Method Cleanup->Decision HPAEC Method A: HPAEC-PAD (Direct Detection) Decision->HPAEC High Specificity No Derivatization GCMS Method B: GC-MS (Alditol Acetate Derivatization) Decision->GCMS Structural ID Complex Matrix HPLC Method C: HPLC-FLD (Fmoc/OPA Derivatization) Decision->HPLC High Sensitivity Common Equip

Caption: Decision matrix for D-Perosamine quantification. HPAEC-PAD is preferred for routine QC; GC-MS is required for initial structural validation.

Part 2: Method A - HPAEC-PAD (The Gold Standard)

Principle: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) exploits the weak acidity of sugar hydroxyl groups at high pH (pH > 12). Amino sugars like Perosamine are separated based on charge and stereochemistry without derivatization.

Instrumentation & Conditions
  • System: Dionex ICS-6000 or equivalent.

  • Column: CarboPac™ PA1 (4 × 250 mm) with PA1 Guard.

    • Note: The PA1 is preferred over PA20 for amino sugars due to higher capacity for cationic species.

  • Detector: Electrochemical (ED) with Gold Electrode; Waveform: Standard Carbohydrate Quadruple Potential.

  • Mobile Phase:

    • Eluent A: Deionized Water (18.2 MΩ·cm).

    • Eluent B: 200 mM NaOH.

    • Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.

Gradient Protocol

Perosamine is a basic sugar (amino group). It elutes later than neutral monosaccharides (Mannose, Rhamnose) but earlier than highly acidic species.

Time (min)% A (Water)% B (200mM NaOH)% C (1M NaOAc)Comment
0.0 84160Equilibrate (16mM NaOH)
15.0 84160Isocratic separation of Neutrals
15.1 01000Step to 200mM NaOH (Elute Amino Sugars)
25.0 01000Hold
25.1 05050Wash (Strong Anions)
35.0 84160Re-equilibration
Sample Preparation (Hydrolysis)
  • Aliquot: Transfer 0.5 mg of LPS/Conjugate to a hydrolysis tube.

  • Acid: Add 400 µL of 2 M Trifluoroacetic Acid (TFA) .

    • Why TFA? HCl can degrade perosamine; TFA is milder and volatile.

  • Heat: Incubate at 100°C for 4 hours .

  • Dry: Evaporate to dryness under N₂ stream or SpeedVac to remove TFA.

  • Reconstitute: Dissolve in 500 µL DI water.

  • Filter: Pass through 0.22 µm nylon filter before injection.

Part 3: Method B - GC-MS (Structural Confirmation)

Principle: Conversion of the sugar to a volatile Alditol Acetate derivative. This method destroys the anomeric center, simplifying the chromatogram (one peak per sugar) and providing a mass spectral fingerprint unique to the 4-amino-4,6-dideoxy structure.

Derivatization Protocol (Alditol Acetate Method)
  • Hydrolysis: Perform TFA hydrolysis as in Method A. Dry completely.

  • Reduction:

    • Add 200 µL 1 M NaBH₄ (Sodium Borohydride) in 1 M NH₄OH.

    • Incubate 1 hr at Room Temp. (Reduces aldehyde to alcohol).

    • Quench with Glacial Acetic Acid (dropwise until effervescence stops).

    • Dry under N₂ with addition of Methanol (3x) to remove borate complexes.

  • Acetylation:

    • Add 200 µL Acetic Anhydride and 200 µL Pyridine .

    • Incubate 100°C for 20 mins.

    • Dry under N₂.

  • Extraction: Partition between CH₂Cl₂ (Dichloromethane) and Water. Inject the organic phase.

GC-MS Parameters
  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 150°C (1 min) → 5°C/min → 240°C (hold 5 min).

  • MS Detection: EI Mode (70 eV).

  • Target Ions (Perosamine Alditol Acetate):

    • Look for distinctive fragments of 4-amino-dideoxy sugars.[3]

    • m/z 144 (C6-C5-C4 fragment with acetamido group).

    • m/z 84 (Base peak for many acetamido sugars).

Part 4: Data Analysis & Validation Criteria

Expected Retention & Specificity
  • HPAEC-PAD: D-Perosamine elutes after D-Mannose and D-Rhamnose but before Glucosamine (GlcN) in the 16mM NaOH window or early in the 200mM step.

  • Interference Check: Ensure separation from D-Mannosamine (2-amino-2-deoxy-D-mannose), which is a common isomer. Perosamine (4-amino) has significantly different pKa and retention.

System Suitability Table
ParameterAcceptance CriteriaRationale
Resolution (Rs) > 1.5 between Perosamine and RhamnoseEssential for accurate integration in impure LPS.
Tailing Factor 0.8 – 1.5Amino sugars can tail on worn PA1 columns.
LOD (HPAEC) < 10 pmolRequired for trace analysis in vaccine formulations.
Recovery 85% – 115%Validates the hydrolysis efficiency (TFA vs HCl).

References

  • Redmond, J. W. (1975).[4] "4-Amino-4,6-dideoxy-D-mannose (D-perosamine): a component of the lipopolysaccharide of Vibrio cholerae 569B (Inaba)."[4][5][6] FEBS Letters, 50(2), 147-149.[4] Link

  • Thermo Fisher Scientific. (2024). "Separation of All Classes of Carbohydrates by HPAEC-PAD." LCGC International. Link

  • Kondakova, A. N., et al. (2019). "A Unique Sugar l-Perosamine (4-Amino-4,6-dideoxy-l-mannose) Is a Compound Building Two O-Chain Polysaccharides in the Lipopolysaccharide of Aeromonas hydrophila."[3][6] Marine Drugs, 17(5), 256. Link

  • CDC. (2023). "Chapter 6: Isolation and Identification of Vibrio cholerae Serogroups O1 and O139." Centers for Disease Control and Prevention. Link

Sources

Application Note: In Vitro Characterization of the Perosamine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized dideoxy sugar found in the O-antigen lipopolysaccharides (LPS) of Gram-negative pathogens, including Vibrio cholerae O1 and Escherichia coli O157:H7.[1][2] Because perosamine is absent in mammalian glycomes, the enzymes responsible for its biosynthesis represent high-value targets for novel antimicrobial therapeutics and virulence blockers.

This guide details the in vitro reconstitution and assay of the two critical committed steps in perosamine biosynthesis:

  • GDP-mannose 4,6-dehydratase (GMD/RfbD/PerA): Converts GDP-mannose to the unstable intermediate GDP-4-keto-6-deoxymannose.

  • GDP-perosamine synthase (RfbE/PerB): A PLP-dependent aminotransferase that converts the keto-intermediate to GDP-perosamine.[1]

Pathway Mechanism & Logic

The biosynthesis diverges from the central metabolite GDP-mannose. Understanding the instability of the intermediate is crucial for experimental design; the 4-keto sugar is prone to spontaneous degradation if not processed immediately or stabilized.

Pathway Diagram

PerosaminePathway GDP_Man GDP-Mannose GDP_4K6D GDP-4-keto-6-deoxymannose (Unstable Intermediate) GDP_Man->GDP_4K6D Dehydration (-H2O) GMD Enzyme 1: GMD (RfbD / PerA) Cofactor: NAD+ (Internal) GDP_Man->GMD GDP_Per GDP-Perosamine GDP_4K6D->GDP_Per Transamination PerB Enzyme 2: Perosamine Synthase (RfbE / PerB) Cofactor: PLP GDP_4K6D->PerB aKG α-Ketoglutarate PerB->aKG Glu L-Glutamate Glu->PerB

Figure 1: The committed steps of perosamine biosynthesis. The pathway requires sequential action of a dehydratase (GMD) and a transaminase (PerB).

Protocol 1: The Dehydratase Assay (GMD/RfbD)

Principle: The product of the GMD reaction, GDP-4-keto-6-deoxymannose, is structurally unstable in alkaline conditions. Upon exposure to strong base (NaOH), it degrades to form a chromophore with a distinct absorption maximum at 318–320 nm . This allows for a robust, endpoint colorimetric assay without the need for coupling enzymes.

Materials
  • Enzyme: Purified recombinant RfbD (V. cholerae) or PerA (E. coli).

  • Substrate: GDP-D-mannose (20 mM stock).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Stop Solution: 1 M NaOH.

  • Instrumentation: UV-Vis Spectrophotometer (quartz cuvettes) or UV-transparent 96-well plate.

Step-by-Step Methodology
  • Reaction Mix: Prepare a 50 µL reaction containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 1 mM GDP-mannose

    • 0.5 µM Purified GMD enzyme

  • Incubation: Incubate at 37°C for 10–30 minutes.

  • Termination: Add 50 µL of 1 M NaOH to the reaction mixture.

  • Development: Incubate at room temperature for 15 minutes. The high pH induces the formation of the resonance-stabilized enolate anion.

  • Measurement: Measure Absorbance at 320 nm .

  • Quantification: Use the extinction coefficient of the alkali-degradation product (

    
    ) to calculate product concentration.
    

Critical Control: Run a "No Enzyme" blank. GDP-mannose itself has negligible absorbance at 320 nm in alkali, but this control subtracts any buffer interference.

Protocol 2: The Coupled Aminotransferase Assay (RfbE/PerB)

Principle: Perosamine synthase (RfbE) is a PLP-dependent transaminase that transfers an amino group from L-glutamate to the keto-sugar, producing


-ketoglutarate (

-KG)
. To monitor this reaction in real-time (kinetics), we couple the production of

-KG to Glutamate Dehydrogenase (GDH) . GDH consumes NADH to convert

-KG back to glutamate.

Signal: The oxidation of NADH to NAD+ results in a decrease in absorbance at 340 nm .

Coupled Assay Logic Diagram

CoupledAssay cluster_main Primary Reaction (Perosamine Synthase) cluster_coupled Reporter Reaction (GDH) GDP_Keto GDP-4-keto-Sugar GDP_Per GDP-Perosamine GDP_Keto->GDP_Per Glu L-Glutamate aKG α-Ketoglutarate Glu->aKG Transamination aKG->Glu GDH Enzyme aKG->aKG Coupling NADH NADH (High Abs 340nm) NAD NAD+ (Low Abs 340nm) NADH->NAD Oxidation Ammonia NH4+

Figure 2: The GDH-coupled continuous assay. The regeneration of glutamate ensures the donor is never depleted, and NADH consumption is stoichiometric to perosamine formation.

Materials
  • Primary Enzyme: Purified RfbE/PerB (pre-incubated with PLP).

  • Substrate: GDP-4-keto-6-deoxymannose (Generated in situ by adding GMD/RfbD, or purified). Note: In situ generation is preferred due to intermediate instability.

  • Coupling Enzyme: L-Glutamate Dehydrogenase (GDH) from beef liver.

  • Cofactors: NADH, Pyridoxal 5'-phosphate (PLP), L-Glutamate.

  • Buffer: 50 mM HEPES, pH 7.5 (Tris is acceptable, but HEPES is often preferred for NADH stability).

Step-by-Step Methodology
  • Pre-incubation: Incubate RfbE (10 µM stock) with 100 µM PLP on ice for 30 mins to ensure the active site is saturated.

  • Master Mix Preparation (per well/cuvette):

    • Buffer: 50 mM HEPES pH 7.5

    • L-Glutamate: 10 mM (Excess donor)

    • NADH: 0.25 mM (Limiting factor for signal range)

    • Ammonium Chloride (

      
      ): 50 mM (Required for GDH reverse reaction)
      
    • GDH: 5 Units

    • PLP: 10 µM (Maintenance level)

    • Enzyme 1 (GMD): 0.5 µM

    • Enzyme 2 (RfbE): 0.5 µM

  • Baseline: Monitor Absorbance at 340 nm for 2 minutes to ensure stability (flat line).

  • Initiation: Add GDP-mannose (final conc. 0.5 - 1 mM) to start the cascade.

  • Data Acquisition: Monitor decrease in A340 for 10–20 minutes.

  • Calculation: Rate (

    
    M/min) = 
    
    
    
    .
Troubleshooting & Self-Validation
  • Lag Phase: You may observe a short lag phase while the GMD enzyme builds up the pool of 4-keto intermediate. This is normal. Calculate rates from the linear portion after the lag.

  • Background Oxidation: If NADH decreases before adding GDP-mannose, your GDH or Glutamate source may be contaminated with

    
    -KG.
    
  • pH Sensitivity: GDH activity is pH sensitive. Ensure the buffer is strictly pH 7.5–8.0.

Product Verification (HPLC-MS)

While kinetic assays provide rate data, structural validation is required for publication and drug development quality control.

  • Column: Anion Exchange (e.g., Resource Q or Mono Q) or Ion-Pair Reverse Phase (C18 with tributylammonium).

  • Mobile Phase:

    • A: 20 mM

      
      
      
    • B: 20 mM

      
       + 50% Acetonitrile (for RP) or 1M 
      
      
      
      (for IEX).
  • Detection: ESI-MS (Negative Mode).

  • Expected Mass:

    • GDP-Mannose: m/z ~604

    • GDP-Perosamine: m/z ~587 (Loss of OH, gain of NH2, net -1 Da mass shift? No.

      • Mannose (180) -> 4,6-dideoxy-4-amino (145).

      • GDP (443) + Sugar.[3]

      • Check exact mass: GDP-Perosamine is GDP + 4-amino-4,6-dideoxy-mannose.[2][4]

      • GDP-Man = 605 Da.

      • Dehydration (-H2O) = 587 Da (Intermediate).

      • Transamination (+NH3 -O + 2H) -> 588 Da.

      • Correction: Transamination replaces =O with -NH2. Net change from ketone is +1 Da (O=16, N=14 + H=1 + H=1? No, usually NH2 vs O).

      • Let's rely on standard: GDP-perosamine [M-H]- approx 587.1 .

References

  • Albermann, C., & Piepersberg, W. (2001). Expression and identification of the RfbE protein from Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine. Glycobiology, 11(8), 655–661. Link

  • Cook, P. D., Carney, A. E., & Holden, H. M. (2008). Accommodation of GDP-linked sugars in the active site of GDP-perosamine synthase. Biochemistry, 47(40), 10685–10693. Link

  • Zhao, G., et al. (2007). Cloning and characterization of GDP-perosamine synthetase (Per) from Escherichia coli O157:H7 and synthesis of GDP-perosamine in vitro.[1] Biochemical and Biophysical Research Communications, 363(3), 525–530. Link

  • Stroeher, U. H., et al. (2003). The O serogroup of Vibrio cholerae O139 is determined by the specific O-antigen polymerase. Journal of Bacteriology, 185(3), 1003–1013. Link

Sources

Troubleshooting & Optimization

Challenges and solutions in the multi-step synthesis of perosamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Perosamine Synthesis & Handling

Topic: Challenges and Solutions in the Multi-Step Synthesis of Perosamine (4-amino-4,6-dideoxy-D-mannose) Audience: Synthetic Chemists, Glycobiologists, and Process Development Scientists Status: Active Support

Introduction: The "Sticky" Challenge of Aminodeoxysugars

Perosamine is a critical 4-amino-4,6-dideoxy-D-mannose sugar found in the O-antigens of Gram-negative bacteria (e.g., Vibrio cholerae O1, E. coli O157:H7) and antifungal agents like perimycin.[1][2] Its synthesis is notoriously difficult due to three convergent challenges:

  • Stereochemical Rigidity: Establishing the C4-amino group in the equatorial (manno) configuration.[1]

  • Polarity Paradox: The final product is highly water-soluble and zwitterionic, making extraction impossible and purification on silica ineffective.

  • Labile Intermediates: In enzymatic routes, the 4-keto intermediate is prone to degradation.[1]

This guide provides modular troubleshooting for Chemical and Enzymatic synthesis routes.

Module 1: Chemical Synthesis (The C4 Stereochemistry Trap)

Core Protocol: The "Double Inversion" or "Oxidation-Reduction" Strategy.[1] Direct nucleophilic displacement of a leaving group on a D-mannose derivative at C4 leads to the talose (axial) configuration due to Walden inversion. To retain the manno (equatorial) configuration, you must either invert twice or use thermodynamic control.

Visual Guide: C4 Stereochemical Control

C4_Strategy Start D-Mannose Derivative (C4-OH Equatorial) DirectSN2 Direct SN2 w/ Azide Start->DirectSN2 Avoid Oxidation Oxidation to C4-Ketone Start->Oxidation Route A (Thermodynamic) Inversion1 Inversion 1: Tf2O + Nu (to Talose config) Start->Inversion1 Route B (Kinetic) WrongProduct 4-Azido-Talose (Axial - WRONG) DirectSN2->WrongProduct Oximation Oximation (NH2OH) Oxidation->Oximation Reduction Reduction (LiAlH4/H2) Oximation->Reduction Favors Equatorial RightProduct D-Perosamine (Equatorial - CORRECT) Reduction->RightProduct Inversion2 Inversion 2: Azide Displacement Inversion1->Inversion2 Inversion2->RightProduct

Caption: Decision tree for establishing the C4-amine equatorial configuration. Direct displacement fails; use Oxidation-Reduction or Double Inversion.

Troubleshooting Guide: Chemical Synthesis
SymptomProbable CauseCorrective Action
Product has galacto or talo configuration (NMR J3,4 coupling is small) Stereochemical Mismatch: You likely performed a direct displacement on a mannose derivative (C4-eq), resulting in inversion to talose (C4-ax).[1]Protocol Adjustment: Adopt the Oxidation-Oximation route. Oxidize C4-OH to the ketone (e.g., DMSO/Ac2O), convert to oxime, and reduce. The reduction of the oxime is thermodynamically controlled to favor the equatorial amine (manno-config).
Low yield during Azide displacement (Route B) Elimination Side Reaction: The basicity of the azide ion caused

-elimination of the sulfonate leaving group (forming a C3-C4 alkene) rather than substitution.
Optimize Nucleophile: Switch from NaN3 to TMGA (Tetramethylguanidinium Azide) . It is more soluble in organic solvents and less basic, favoring substitution over elimination.
Incomplete Benzylidene Deprotection Acid Sensitivity: The amino group (if already installed) or acid-labile glycosidic bonds are interfering.[1]Switch Reagents: Use I2 in MeOH or AcOH/H2O (80%) at 60°C. Avoid strong mineral acids (HCl) if the glycosidic bond is labile.[1]

Module 2: Enzymatic Synthesis (De Novo Pathway)

Core Protocol: Coupled reaction using GDP-Mannose Dehydratase (GMD) and GDP-Perosamine Synthase (PerB/RfbE).[1] This route avoids toxic chemical steps but relies on the stability of the GDP-4-keto-6-deoxymannose intermediate.[1]

Visual Guide: Enzymatic Workflow

Enzymatic_Path GDP_Man GDP-Mannose GMD Enzyme 1: GMD (Dehydratase) GDP_Man->GMD Intermediate GDP-4-keto-6-deoxy-Man (Unstable) PerB Enzyme 2: PerB + PLP + Glutamate Intermediate->PerB Product GDP-Perosamine GMD->Intermediate PerB->Product

Caption: The coupled enzymatic pathway. The 4-keto intermediate is unstable and must be processed immediately by PerB.

Troubleshooting Guide: Enzymatic Synthesis
SymptomProbable CauseCorrective Action
Accumulation of 4-keto intermediate (observed by MS) Aminotransferase Failure: PerB/RfbE is inactive, likely due to missing cofactor or donor.[1]Check Cofactors: Ensure PLP (Pyridoxal-5'-phosphate) is added (typically 50-100 μM).[1] Ensure L-Glutamate is present in excess (5-10 equivalents) as the amine donor.[1]
Product degradation / Hydrolysis pH Instability: GDP-sugars are sensitive to acid hydrolysis; the enzymes often require specific pH windows.[1]Buffer Control: Maintain pH 7.5–8.0 using HEPES or Tris.[1] Avoid phosphate buffers if downstream analysis involves phosphate detection.[1]
Low Conversion Yield Product Inhibition: GDP-Perosamine may inhibit the GMD enzyme (feedback loop).[1]One-Pot Coupled System: Do not isolate the intermediate. Run GMD and PerB simultaneously. Add Pyruvate Kinase/PEP system if GDP regeneration is required (though less critical for this specific conversion).[1]

Module 3: Purification & Handling (The "Sticky Sugar" Problem)

The Issue: Free perosamine is a water-soluble amine.[1] Standard silica chromatography will irreversibly bind the amine or fail to separate it from salts.

Protocol: Ion-Exchange Purification

  • Cation Exchange (Capture): Load crude reaction mixture (pH < 7) onto Dowex 50W-X8 (H+ form) .

    • Mechanism:[1][3][4][5][6] The amino sugar binds (protonated NH3+); neutral sugars and anions pass through.

  • Wash: Flush with water to remove salts and neutral starting materials.[1]

  • Elution: Elute with a gradient of 0.5 M to 1.0 M HCl .

  • Desalting (Critical): The product elutes as the hydrochloride salt. To remove excess HCl, co-evaporate with water/toluene multiple times or use a weak anion exchanger if the free base is required (warning: free base is unstable).

FAQ: Storage & Stability

  • Q: Can I store free perosamine?

    • A: No.[1][7] Store as the HCl salt or N-acetyl derivative .[1] The free amino aldehyde (open chain form) is prone to polymerization.[1]

  • Q: How do I verify the structure?

    • A:1H-NMR is diagnostic. Look for the H-4 signal.[1] In perosamine (manno), H-4 appears as a triplet or dd with large coupling constants if axial-axial, but since it is equatorial, expect smaller couplings (J ~3-5 Hz) compared to the glucose/galactose analogs.[1] Correction: In D-mannose, H4 is equatorial.[1] In D-perosamine (manno-config), H4 is also equatorial.[1] Therefore,

      
       and 
      
      
      
      will be small (approx 3-5 Hz).[1] If you see large trans-diaxial coupling (
      
      
      Hz), you have inverted to the glucose configuration.[1]

References

  • Biosynthetic Pathway & Enzymology

    • Albermann, C., & Beuttler, H. (2008).[1] Identification of the GDP-N-acetyl-d-perosamine producing enzymes from Escherichia coli O157:H7. FEBS Letters.

  • Chemical Synthesis (Classic Bundle Protocol)

    • Bundle, D. R., & Josephson, S. (1978).[1] The synthesis of perosamine and colitose. Canadian Journal of Chemistry.[1]

  • Structural Analysis (Enzyme & Product)

    • Cook, P. D., et al. (2008).[1] GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar. Biochemistry.

  • Purification Strategies

    • Stroeher, U. H., et al. (1995).[1] Biosynthesis of the lipopolysaccharide O-antigen of Vibrio cholerae O1. Journal of Bacteriology.

Sources

Improving the yield and purity of enzymatically synthesized GDP-perosamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges in the enzymatic synthesis of GDP-perosamine , a critical nucleotide sugar precursor for O-antigen biosynthesis in Vibrio cholerae and E. coli O157:H7.[1]

In my experience optimizing glycosyltransferase donor systems, researchers often struggle with two main bottlenecks: thermodynamic equilibrium limitations during transamination and salt contamination during downstream processing. The protocols below are designed to convert these "batch failures" into robust, self-validating systems.

Module 1: The Optimized Reaction System

The Core Challenge: Equilibrium & Inhibition

The synthesis involves two steps starting from GDP-Mannose:

  • Oxidation/Dehydration: Catalyzed by GDP-mannose 4,6-dehydratase (GMD) .[2][3]

  • Transamination: Catalyzed by GDP-perosamine synthase (Per) (PLP-dependent).[1][4]

The Problem: The Per-catalyzed transamination is reversible. As


-ketoglutarate (

-KG) accumulates, the reaction reaches equilibrium, often stalling at ~50-60% conversion. Furthermore,

-KG is a competitive inhibitor.

The Solution: Implement a Glutamate Dehydrogenase (GDH) Recycling System . By coupling the reaction with GDH, you consume the byproduct (


-KG) and regenerate the amino donor (Glutamate).[5] This drives the reaction to near 100% completion (Le Chatelier’s principle).
Visualizing the Pathway

GDP_Perosamine_Pathway GDP_Man GDP-Mannose Intermediate GDP-4-keto-6-deoxymannose GDP_Man->Intermediate Dehydration GDP_Per GDP-Perosamine Intermediate->GDP_Per Transamination Glutamate L-Glutamate Per Per (PLP) Glutamate->Per aKG α-Ketoglutarate GDH GDH (Recycling) aKG->GDH + NH4+ / NADH GMD GMD (NAD+) Per->aKG GDH->Glutamate Regeneration

Figure 1: The coupled enzymatic cascade.[6] The green loop represents the GDH recycling system that prevents equilibrium stalling by removing α-ketoglutarate.

Module 2: Troubleshooting & FAQs

Category A: Reaction Yield & Kinetics

Q1: My reaction stalls at 50% conversion despite adding excess enzyme. Why? Diagnosis: You are likely hitting the thermodynamic equilibrium of the transaminase reaction. Corrective Action:

  • Add an Ammonia Source: Supplement the buffer with 50-100 mM Ammonium Chloride (

    
    ).
    
  • Couple with GDH: Add Glutamate Dehydrogenase (bovine liver or bacterial) and NADH.

    • Mechanism:[7][8][9][10] GDH converts

      
      -KG + 
      
      
      
      + NADH
      
      
      Glutamate +
      
      
      .
    • Benefit: This removes the inhibitory

      
      -KG and regenerates Glutamate, driving the reaction to completion [1].
      

Q2: The reaction mixture turned yellow, and activity dropped. What happened? Diagnosis: The yellow color indicates free Pyridoxal 5'-phosphate (PLP) or a Schiff-base intermediate accumulation. However, if the yellow color fades to colorless, your Per enzyme may have lost its cofactor. Corrective Action:

  • PLP Supplementation: The Per enzyme is PLP-dependent.[1][4][11] Always supplement the reaction with 20-50 µM PLP .

  • Light Sensitivity: PLP is photosensitive. Wrap reaction vessels in aluminum foil during incubation.

Q3: Can I use Glutamine instead of Glutamate? Analysis: While some aminotransferases accept glutamine, the E. coli O157 and V. cholerae Per enzymes are specific for L-Glutamate .

  • Recommendation: Use L-Glutamate (10-20 mM) as the initial donor. With the GDH recycling system, you do not need stoichiometric amounts of Glutamate, which simplifies purification later.

Category B: Purification & Downstream Processing

Q4: How do I separate GDP-Perosamine from unreacted GDP-Mannose? Diagnosis: Both are negatively charged nucleotide sugars with similar retention times on standard C18 columns. Protocol: Use Anion Exchange Chromatography (AEC) with a volatile buffer system.

  • Resin: Q-Sepharose Fast Flow or DEAE-Sepharose.

  • Buffer: Use Triethylammonium Bicarbonate (TEAB) instead of NaCl.

    • Why? TEAB is volatile. You can lyophilize the fractions directly to obtain salt-free product. NaCl requires tedious desalting (e.g., Biogel P-2) which leads to product loss.

  • Gradient: Linear gradient from 0 to 500 mM TEAB (pH 7.5). GDP-Perosamine (amine group is positively charged at neutral pH, reducing net negative charge) typically elutes before GDP-Mannose.

Q5: My product degrades during lyophilization. Is it stable? Critical Warning: GDP-sugars, particularly 4-amino-4,6-dideoxy variants, are acid-labile .

  • Cause: As TEAB evaporates, the pH can shift if not monitored.

  • Fix: Ensure the pH remains > 7.0. Store the final lyophilized powder at -80°C. Do not store in acidic buffers (acetate/formate).

Module 3: Step-by-Step Optimized Protocol

Workflow Visualization

Purification_Workflow Step1 Reaction Setup (GDP-Man + GMD + Per + GDH) Step2 Incubation (37°C, pH 7.5, 4-16h) Step1->Step2 Step3 Quench (Ultrafiltration 10kDa MWCO) Step2->Step3 Remove Enzymes Step4 Anion Exchange (AEC) (Buffer: TEAB Gradient) Step3->Step4 Purify Step5 Lyophilization (Remove Volatile TEAB) Step4->Step5 Desalt Step6 Final QC (ESI-MS & HPAEC-PAD) Step5->Step6

Figure 2: Downstream processing workflow emphasizing enzyme removal and volatile buffer usage.

Detailed Protocol Parameters
ComponentConcentrationFunction
Buffer 50 mM Tris-HCl or HEPES (pH 7.5)Maintains optimal pH for GMD/Per.
Substrate 5-10 mM GDP-MannoseStarting material.
Cofactors 20 µM PLP, 0.5 mM NAD+Essential for Per and GMD stability.
Coupling Reagents 10 mM

-Ketoglutarate (Start low), 50 mM

Substrates for GDH recycling.
Enzymes GMD (1 U/mL), Per (1 U/mL), GDH (5 U/mL)Catalysts. GDH in excess.
Temperature 30°C - 37°COptimal activity range.

Self-Validation Step: Monitor NADH absorbance at 340 nm.

  • Observation: Absorbance should decrease initially (GDH consuming NADH) and then stabilize. If absorbance does not change, check GDH activity or Ammonium availability.

References

  • Albermann, C., & Piepersberg, W. (2001). Expression and identification of the RfbE protein from Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine. Glycobiology, 11(8), 655–661.

  • Cook, P. D., Thoden, J. B., & Holden, H. M. (2008). GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar. Biochemistry, 47(49), 12870–12881.

  • Schoenhofen, I. C., et al. (2005). Functional characterization of dehydratase/aminotransferase pairs from Helicobacter pylori: enzymatic synthesis of UDP-N-acetyl-D-quinovosamine and UDP-N-acetyl-D-fucosamine. Biochemistry, 44(18), 6729-6737.

Sources

Technical Support Center: Stability Protocols for 4-Amino-4,6-dideoxy-D-mannose (Perosamine)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Carbohydrate Chemistry Support Center. Subject: 4-Amino-4,6-dideoxy-D-mannose (Commonly: Perosamine) Case ID: PER-STAB-001 Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The Instability Mechanism

Why is this molecule degrading?

As a researcher handling 4-Amino-4,6-dideoxy-D-mannose, you are likely encountering rapid degradation, yellowing of solutions, or insoluble precipitates. This is not a purity issue; it is a fundamental chemical inevitability of amino sugars in their free base form .

The instability arises from the coexistence of a nucleophilic amine group (at C4) and an electrophilic aldehyde (at C1, the anomeric center) within the same or adjacent molecules.

The Degradation Pathway (The "Maillard-Like" Cascade)

When the pH allows the amine to exist as a free base (-NH₂ rather than -NH₃⁺), it attacks the anomeric carbon of neighboring sugar molecules. This results in:

  • Schiff Base Formation: Generation of glycosylamines.

  • Polymerization: These intermediates condense into complex oligomers.

  • Chromophore Generation: The solution turns yellow/brown (similar to Maillard reaction products).

The Stabilization Logic

To halt this, you must eliminate the nucleophilicity of the amine. This is achieved by protonation . The molecule must be stored and handled as a Hydrochloride (HCl) Salt , not the free base.

Visualizing the Stability Landscape

The following diagram illustrates the bifurcation between stability and degradation based on pH and protonation states.

PerosamineStability FreeBase 4-Amino-4,6-dideoxy-D-mannose (Free Base) Acid Acidification (HCl) pH < 4.0 FreeBase->Acid Base Basic/Neutral Conditions pH > 7.0 FreeBase->Base Salt Perosamine HCl Salt (Protonated -NH3+) Acid->Salt Protonation blocks nucleophile Schiff Intermolecular Schiff Base (Glycosylamine Formation) Base->Schiff Amine attacks Anomeric Aldehyde Stable STABLE Long-term Storage Salt->Stable Polymer Oligomerization & Polymerization Schiff->Polymer Brown DEGRADATION Yellow/Brown Precipitate Polymer->Brown

Caption: Figure 1. The pH-dependent stability bifurcation. Protonation (green path) prevents the nucleophilic attack that leads to polymerization (red path).

Troubleshooting Guide (FAQs)

Q1: My fresh solution of 4-Amino-4,6-dideoxy-D-mannose turned yellow within 2 hours. Can I save it?

  • Diagnosis: You likely dissolved the free base in water or a high-pH buffer (PBS, pH 7.4). The yellow color indicates the formation of imine (Schiff base) oligomers.

  • Action: The reaction is largely irreversible once polymerization occurs. Discard the solution.

  • Prevention: Always dissolve the solid in dilute HCl (10-20 mM) or ensuring the starting material is the HCl salt form.

Q2: I need to use the sugar in an enzymatic assay at pH 7.5. How do I prevent degradation during the assay?

  • Strategy: You are fighting a kinetic battle. The sugar is stable at acidic pH but active as a substrate often near neutral pH.

  • Protocol: Keep the stock solution as the HCl salt (pH ~3-4). Add it to the reaction buffer immediately before initiating the enzyme kinetics. Do not incubate the sugar in the buffer for prolonged periods without the enzyme present.

Q3: The certificate of analysis says "Perosamine HCl," but it's not dissolving well in pure ethanol.

  • Explanation: Amino sugar salts are polar ionic solids. They are highly soluble in water but poorly soluble in organic solvents like ethanol or acetone.

  • Solution: Dissolve in a minimal amount of water first, then dilute with organic solvent if necessary (though this may precipitate the salt).

Experimental Protocols

Protocol A: Conversion to Stable Hydrochloride Salt

Use this if you have synthesized the free base or suspect your commercial stock is unstable.

Reagents:

  • 0.1 M Hydrochloric Acid (HCl)

  • Distilled Deionized Water (ddH₂O)

  • Liquid Nitrogen

Workflow:

  • Dissolution: Dissolve the crude 4-amino-4,6-dideoxy-D-mannose in a minimal volume of 0.1 M HCl.

    • Checkpoint: Ensure the pH is between 3.0 and 4.0 using pH paper.

  • Filtration: Filter the solution through a 0.22 µm PVDF membrane to remove any pre-existing polymerized particulates.

  • Freezing: Flash freeze the solution using liquid nitrogen.

    • Why: Slow freezing can cause "pH shift" in the ice crystal lattice, potentially creating pockets of instability.

  • Lyophilization: Lyophilize (freeze-dry) for 24-48 hours.

  • Result: You will recover a white, hygroscopic powder (Perosamine·HCl).

  • Storage: Store at -20°C in a desiccator.

Protocol B: Preparation of Stock for Biological Assays

Standardizing the delivery of the unstable substrate.

ParameterSpecificationNotes
Solvent 10 mM HClKeeps amine protonated (-NH₃⁺).
Concentration 100 mM (Stock)High conc. minimizes oxidative exposure relative to mass.
Temperature Ice Bath (0-4°C)Slows self-condensation kinetics.
Shelf Life < 4 HoursPrepare fresh daily. Do not refreeze.

Step-by-Step:

  • Weigh the Perosamine·HCl salt.[1][2][3][4]

  • Dissolve in degassed 10 mM HCl.

  • Keep on ice.

  • When ready to use, aliquot into the assay buffer (e.g., Tris-HCl pH 7.5).

    • Note: The small volume of acid from the stock will be buffered by the higher concentration assay buffer.

Advanced Handling: Derivatization

If your experiment allows, or if you are synthesizing the GDP-linked precursor, consider N-acetylation .

The N-acetyl-4-amino-4,6-dideoxy-D-mannose (N-Acetylperosamine) is significantly more stable because the acetyl group permanently blocks the nucleophilic amine, preventing the polymerization cascade.

Reaction Summary: Perosamine[5][6]·HCl + Acetic Anhydride + Methanol/Pyridine -> N-Acetylperosamine

This derivative is stable at room temperature and neutral pH, making it the preferred standard for NMR characterization or storage if the free amine is not strictly required for bio-activity.

References

  • Chemical Identity & Synthesis

    • Title: GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar.[5][6]

    • Source: N
    • Context: Describes the handling of Perosamine (4-amino-4,6-dideoxy-D-mannose) in the context of O-antigen biosynthesis and the enzymatic requirements for the GDP-linked form.
    • URL:[Link]

  • Stability of Amino Sugars (General Mechanism)

    • Title: Difference between amino acid free base and its hydrochloride salt?
    • Source: ResearchG
    • Context: Establishes the fundamental chemical principle that free amines in biological molecules are prone to oxidation and nucleophilic attack, whereas HCl salts stabilize the moiety by proton
    • URL:[Link]

  • Handling Protocols (Lyophilization & Salts)

    • Title: Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts.[2]

    • Source: University of Michigan (Deep Blue Repositories).
    • Context: Provides methodology for converting between salt and free base forms, highlighting the stability advantages of the salt form during isol
  • Commercial Safety Data (MSDS)

    • Title: 4-Amino-4,6-dideoxy-D-mannose Product Safety.[7][8]

    • Source: Echemi / Chemical Suppliers.[8]

    • Context: Confirms storage requirements (Inert atmosphere, -20°C)

Sources

Technical Support Center: Purification & Analysis of 4-Amino-4,6-dideoxy-D-mannose (Perosamine)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PERO-OPT-2024 Subject: Optimization of Downstream Processing for Amino-Deoxy Sugars

Introduction: The "Invisible" Sugar Challenge

Welcome to the technical support hub. You are likely here because you are working with 4-Amino-4,6-dideoxy-D-mannose (commonly referred to as Perosamine ), a critical component of bacterial O-antigens (e.g., Vibrio cholerae O1) and antibiotic precursors.[1]

Unlike neutral sugars, the presence of the C4-amino group introduces unique zwitterionic behavior. Unlike aromatic compounds, it lacks a UV chromophore. This guide addresses the three most common support tickets we receive: detection failure , separation inefficiency , and cofactor contamination .

Module 1: Analytical Visibility (Troubleshooting Detection)

Q: "I see no peaks on my HPLC using UV at 210 nm. Is my synthesis failed?"

A: Not necessarily. Your molecule is effectively invisible to standard UV detection. 4-Amino-4,6-dideoxy-D-mannose lacks the conjugated


-systems required for UV absorption. Using 210 nm (detecting amide bonds or carbonyls) often results in baseline noise from buffers rather than signal from the sugar.

Recommended Solution: HPAEC-PAD The gold standard for amino-sugar analysis is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) .

  • Mechanism: At high pH (>12), the sugar hydroxyls partially ionize (

    
    ). The amino sugar binds to the anion exchange column.
    
  • Detection: The PAD electrode (Gold) detects the oxidation of the sugar on the electrode surface, not light absorption.

Standard Analytical Protocol (HPAEC-PAD):

ParameterSetting / Specification
Column Dionex CarboPac PA1 or PA20 (or equivalent)
Eluent A 18 mM NaOH (Isocratic hold)
Eluent B 200 mM NaOH + 1 M Sodium Acetate (Gradient)
Flow Rate 1.0 mL/min (PA1) or 0.5 mL/min (PA20)
Waveform Standard Carbohydrate Quadruple Potential
Expected Retention Amino sugars often elute earlier than neutral counterparts due to the basic amine neutralizing some anionic character at lower pH ranges, or later depending on specific column selectivity regarding the amine interaction.

Critical Note: If you lack HPAEC-PAD, you must derivatize the amine. We recommend Fmoc-Cl or OPA (o-Phthalaldehyde) pre-column derivatization to create a fluorescent species detectable by standard HPLC-FLD or UV.

Module 2: Purification Strategy (The Isolation Workflow)

Q: "My product co-elutes with starting materials on Silica Gel. How do I separate it?"

A: Stop using Silica Gel. Amino sugars are highly polar and often basic. They adhere irreversibly to acidic silanols or streak badly. You must exploit the basic amino group using Cation Exchange Chromatography (CEX) .

The "Catch-and-Release" Protocol: This method separates Perosamine from neutral sugars (starting material), inorganic salts, and negatively charged cofactors (like PLP).

Step-by-Step Protocol:

  • Resin Selection: Use a strong cation exchanger (e.g., Dowex 50W-X8 or Amberlite IR-120 ).

  • Preparation:

    • Pack column.[2]

    • Wash with 2M HCl to ensure H+ form.

    • Wash with HPLC-grade water until effluent is neutral (pH ~7.0).

  • Loading:

    • Adjust your crude reaction mixture pH to ~4.0–5.0 (ensures the amine is protonated:

      
      ).
      
    • Load onto the column.[3][4]

    • Flow-through: Collect this. It contains neutral sugars (mannose), enzymes, and anionic species.

  • Washing: Wash with 5–10 column volumes (CV) of water.

  • Elution (The Release):

    • Apply a step gradient of HCl: 0.1M

      
       0.5M 
      
      
      
      1.0M HCl.
    • Perosamine typically elutes between 0.3M and 0.6M HCl.

  • Post-Processing: Evaporate the HCl fractions under reduced pressure (Rotavap) to obtain the hydrochloride salt.

Visualization: The Purification Decision Tree

PurificationLogic Start Crude Enzymatic/Chemical Mix CheckpH Adjust pH to 4.0 - 5.0 (Protonate Amine) Start->CheckpH CEX_Load Load on Dowex 50W (H+) CheckpH->CEX_Load FlowThrough Flow Through: Neutral Sugars, Proteins, PLP CEX_Load->FlowThrough Does not bind Bound Bound Species: Amino Sugars (Perosamine) CEX_Load->Bound Ionic binding (-NH3+) Wash Wash with Water (Remove non-ionic impurities) Bound->Wash Elute Elute with HCl Gradient (0.1M -> 1.0M) Wash->Elute Final Pure Perosamine-HCl Salt Elute->Final

Figure 1: Cation exchange logic for isolating basic amino sugars from neutral/acidic impurities.

Module 3: Impurity Management (PLP Removal)

Q: "My final product is yellow. What is this, and how do I remove it?"

A: The yellow contaminant is likely Pyridoxal-5'-phosphate (PLP) . If you synthesized Perosamine enzymatically (using a PLP-dependent aminotransferase like RfbE or ColC), PLP is a required cofactor. It is highly water-soluble and difficult to remove by simple filtration.

Troubleshooting Guide:

MethodMechanismEffectivenessNotes
Cation Exchange (Recap) Charge RepulsionHigh PLP contains a phosphate group (negative). At pH 4-5, it should flow through a Cation Exchange column while Perosamine binds.
Activated Charcoal AdsorptionMedium Add 1-2% (w/v) activated charcoal to the crude mix. Stir for 30 mins, then filter. Charcoal adsorbs the aromatic pyridine ring of PLP. Warning: May adsorb some product.
Hydrophobic Interaction PolarityLow Not recommended. Both sugar and PLP are too polar for standard C18 without ion-pairing agents.

The "Self-Validating" Check: After running the Cation Exchange protocol (Module 2), the yellow color should be exclusively in the Flow-Through fraction. If your Elution fraction is yellow, your loading capacity was exceeded, or the pH was too low during loading (protonating the phosphate of PLP).

Module 4: Final Isolation & Storage

Q: "I lyophilized my fraction, but it's a sticky oil/gum, not a powder."

A: This is common for hygroscopic amine salts.

Causes:

  • Excess HCl: You concentrated the acid, which attracts moisture.

  • Incomplete Drying: Water remains trapped in the lattice.

Optimization Steps:

  • Co-evaporation: Redissolve the oil in HPLC-grade water and evaporate again. Repeat 3x to remove trace HCl azeotropically.

  • Trituration: Add cold methanol or ethanol to the oil. Scratch the flask side to induce crystallization. Perosamine-HCl is often soluble in water but less so in cold alcohols.

  • Storage: Store the HCl salt at -20°C under Argon. Free amino sugars can undergo Maillard reactions or dimerization over time if not kept as a salt.

References & Authoritative Grounding

  • Biosynthesis & Enzymatic Pathway:

    • Source: Albermann, C., & Piepersberg, W. (2001). Expression and identification of the rfbE gene from Vibrio cholerae O1 encoding a GDP-perosamine synthetase.[1] Glycobiology, 11(8), 655–661.

    • Relevance: Establishes the PLP-dependent mechanism and the chemical nature of the starting material vs. product.

  • HPAEC-PAD Analysis Standards:

    • Source: Thermo Fisher Scientific (Dionex). (2012).[5] Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

    • Relevance: Defines the electrochemical parameters required to detect non-chromophoric sugars.

  • Cation Exchange Protocols:

    • Source: Strominger, J. L., et al. (1959). Isolation of Cytidine Diphosphate Alcohols and Uridine Diphosphate Acetylamino Sugars. Journal of Biological Chemistry.

    • Relevance: Foundational methodology for separating charged nucleotide sugars and amino sugars using Dowex resins.

  • Chemical Synthesis & Characterization:

    • Source: Bundle, D. R., et al. (1988). Synthesis of the Vibrio cholerae O1 antigen. Journal of the American Chemical Society.

    • Relevance: Provides NMR and physical data for 4-amino-4,6-dideoxy-D-mannose verification.

Sources

Technical Support Center: Troubleshooting NMR Signal Overlap in Amino Sugar Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution and Assignment Strategies for Amino Sugars (Glucosamine, Galactosamine, Sialic Acids) Role: Senior Application Scientist Status: Operational

Core Directive & Technical Overview

The Challenge: Amino sugars present a unique "perfect storm" for NMR analysis. The bulk of the ring protons (H-2 to H-6) resonate in a narrow, overcrowded window (3.4 – 4.0 ppm), often resulting in higher-order multiplets that defy first-order analysis. Furthermore, the presence of the amino group (or N-acetyl moiety) introduces rotameric complexity and pH-sensitive chemical shifts.

The Strategy: We do not rely on "shimming harder." We solve overlap by reducing spectral complexity (Selective 1D experiments) or increasing dimensionality (Heteronuclear 2D experiments). This guide prioritizes non-destructive spectroscopic solutions over chemical derivatization.

Diagnostic & Environmental Optimization

Q: My ring protons are a shapeless blob between 3.5 and 4.0 ppm. Should I switch solvents immediately?

A: Before switching solvents, evaluate if you are losing critical structural data by using D₂O.

While D₂O is the standard for water-soluble carbohydrates, it exchanges the hydroxyl (-OH) and amide (-NH) protons, erasing them from the spectrum. These "lost" protons are often the most resolved signals in the spectrum and can be used as anchors to unravel the overlapping ring protons.

  • Recommendation: If sample solubility permits, use DMSO-d₆ or Pyridine-d₅ .

  • The Mechanism: In aprotic polar solvents like DMSO, exchange is slow. This reveals the -OH and -NH doublets/triplets (4.5 – 6.0 ppm and 7.5 – 8.5 ppm).

  • Why it works: You can use these resolved exchangeable protons as starting points for 2D COSY or TOCSY correlations, bypassing the crowded C-H region entirely.

Q: The chemical shifts of my glucosamine H-2 signals are drifting between samples. What is happening?

A: You are likely observing pD-dependent titration of the amino group.

Amino sugars exist in equilibrium between the protonated ammonium form (–NH₃⁺) and the free amine (–NH₂). The chemical shift of H-2 (the proton on the carbon bearing the nitrogen) is hypersensitive to this ionization state.

  • The Fix: Buffer your samples. For D₂O, use a phosphate buffer (pH 6.0–7.0) to lock the protonation state.[1]

  • Correction Factor: Remember that in D₂O,

    
    .
    

The "Magic Bullet": 1D Selective TOCSY

Q: I need to assign a specific sugar residue in a mixture, but the 2D TOCSY is too cluttered. Is there a cleaner way?

A: Yes. The 1D Selective TOCSY (Total Correlation Spectroscopy) is the most underutilized yet powerful tool for this.

Instead of exciting the entire spectrum, we use a "soft" shaped pulse to excite only a single, well-resolved resonance (usually the Anomeric H-1 or a distinct N-acetyl methyl). During the mixing time, magnetization transfers exclusively to the protons within that specific spin system (the sugar ring).

Result: A clean 1D spectrum of only the sugar of interest, with all other overlapping signals from other components erased.

Protocol: Setting up a 1D Selective TOCSY

Prerequisite: A resolved "anchor" peak (usually H-1 doublet at 4.5–5.5 ppm).

  • Acquire Reference Spectrum: Run a standard 1D ¹H spectrum.[1]

  • Determine Offset (O1): Place the cursor exactly on the center of your target multiplet (e.g., the H-1 doublet). Note the frequency offset (O1) in Hz or ppm.

  • Select Pulse Shape: Use a Gaussian or Sinc shaped pulse.

    • Validation: Calculate the excitation bandwidth. If your H-1 signal is 20 Hz wide, a bandwidth of 60–80 Hz is safe to avoid exciting neighbors.

    • Calculation:

      
      . A 80ms Gaussian pulse is roughly selective for ~20-30 Hz.
      
  • Optimize Mixing Time (D9):

    • 20–30 ms: Transfers to direct neighbors (H-1

      
       H-2).
      
    • 80–120 ms: Transfers to the whole spin system (H-1

      
       H-2 
      
      
      
      H-3
      
      
      H-4
      
      
      H-5).
  • Execute: Run the experiment. The resulting spectrum should show only the protons coupled to your target.

Advanced 2D Workflows: HSQC & HSQC-TOCSY

Q: Even with 1D selective methods, the H-3 and H-4 signals are degenerate. How do I resolve them?

A: You must exploit the Carbon-13 dimension using HSQC-TOCSY .

While protons overlap severely, the attached carbons often have distinct chemical shifts (60–80 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton to its attached carbon.[2] This spreads the "blob" of proton signals into a second dimension.

  • HSQC-TOCSY: This is the definitive experiment for amino sugars.

    • Magnetization starts on a proton.

    • Transfers to the attached carbon (HSQC step).

    • Transfers between protons via J-coupling (TOCSY step).[3]

    • Is detected on the carbon frequency.[4]

Benefit: You will see cross-peaks connecting the resolved Anomeric C-1/H-1 to the obscured H-2, H-3, and H-4 at the unique carbon frequencies of C-2, C-3, and C-4.

Visualization: The Resolution Workflow

NMR_Workflow Start Problem: Overlapped Ring Protons (3.5-4.0 ppm) Check_H1 Are Anomeric Protons (H-1) Resolved? Start->Check_H1 Sel_TOCSY Solution A: 1D Selective TOCSY (Target H-1) Check_H1->Sel_TOCSY Yes (H-1 is clear) HSQC Solution B: 2D HSQC (Resolve via 13C dispersion) Check_H1->HSQC No (H-1 overlaps) Result Outcome: Full Assignment Sel_TOCSY->Result HSQC_TOCSY Solution C: 2D HSQC-TOCSY (Trace full chain via C-1) HSQC->HSQC_TOCSY If spin system ambiguous HSQC_TOCSY->Result

Caption: Decision tree for selecting the correct NMR experiment based on anomeric proton resolution.

Data Tables & Reference Values

Anomeric Configuration Guide

Distinguishing


 and 

anomers is critical, as their ring protons shift differently.[5][6]
Feature

-Anomer
(Axial H-1)

-Anomer
(Equatorial H-1)
Mechanistic Reason
H-1 Chemical Shift Downfield (~5.2 - 5.5 ppm)Upfield (~4.4 - 4.9 ppm)Anomeric Effect / Shielding

Coupling
Small (~3.5 Hz) Large (~8.0 Hz) Karplus Relation (Dihedral angle)
H-1 Orientation EquatorialAxialRing Geometry (Chair)
Typical Chemical Shift Ranges (D₂O)
MoietyProton (

ppm)
Carbon (

ppm)
Notes
H-1 (Anomeric) 4.4 – 5.590 – 105Most resolved region.
H-2 (Amino) 2.6 – 3.254 – 58Upfield due to Nitrogen shielding.
H-3, H-4, H-5 3.4 – 4.070 – 80The "Overlap Zone".
H-6 / H-6' 3.6 – 3.960 – 62CH₂ group, often diastereotopic.
N-Acetyl (-CH₃) 1.9 – 2.122 – 24Sharp singlet, diagnostic for GlcNAc/GalNAc.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[7] (Chapter 5: 1D Selective Methods). Link

  • Duus, J. Ø., et al. (2000). Carbohydrate structural determination by NMR spectroscopy: Modern methods and limitations. Chemical Reviews, 100(12), 4589-4614. Link

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. Link

  • Kessler, H., et al. (1988). Recognition of spin systems in oligosaccharides by 1D TOCSY. Journal of Magnetic Resonance, 78(2), 382-386. Link

Sources

Dideoxy-Support: Technical Hub for 2-Deoxy & 2,6-Dideoxy Glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "2-Deoxy" Paradox

Welcome to the technical support center for dideoxy glycosylation. If you are here, you are likely facing the "2-deoxy paradox": these sugars are biologically critical (found in anthracyclines, macrolides, and cardiac glycosides) yet synthetically punishing.

The Core Challenge: The absence of a substituent at C-2 removes the possibility of Neighboring Group Participation (NGP).[1] Without this "anchor," the oxocarbenium intermediate is untethered, leading to:

  • Poor Stereocontrol: Mixtures of

    
     and 
    
    
    
    anomers.
  • Hyper-Reactivity: The electron-rich donor reacts indiscriminately (SN1-like).

  • Elimination: Rapid decomposition into glycals (Ferrier rearrangement) rather than coupling.

This guide moves beyond basic textbook chemistry to field-proven troubleshooting for 2-deoxy and 2,6-dideoxy systems.

Module 1: Diagnostic Hub (Troubleshooting)

Q1: My donor is decomposing into a 2,3-unsaturated sugar (Glycal). Why?

Diagnosis: You are observing the Ferrier Rearrangement (Elimination). Cause: The promoter is too acidic, or the temperature is too high. In the absence of a strong nucleophile, the oxocarbenium ion eliminates a proton from C-2 to restore neutrality. Fix:

  • Lower Temperature: Run the activation at -78°C.

  • Switch Promoter: If using a strong Lewis acid (e.g., TMSOTf), switch to a milder promoter system like NIS/TfOH (catalytic) or IDCP .

  • Donor Engineering: Switch from a glycal donor to a thioglycoside . Thioglycosides are more stable and less prone to elimination during activation compared to hemiacetals or halides.

Q2: I need -selectivity, but I'm only getting -anomers.

Diagnosis: Thermodynamic control is defeating you. Cause: The


-anomer is stabilized by the anomeric effect . Without NGP at C-2 to block the 

-face, the system naturally drifts to the thermodynamic product (

). Fix:
  • Kinetic Control: You must force an SN2-like displacement.

  • Solvent: Avoid ether/THF (which coordinate to favor

    
    ). Use Dichloromethane (DCM)  or Toluene .
    
  • The "Bennett" Protocol: Use a glycosyl sulfonate intermediate (see SOP 1 below). This locks the donor as an

    
    -sulfonate, which is then displaced by the acceptor in an SN2 fashion to yield the 
    
    
    
    -glycoside.
Q3: My product hydrolyzes during workup.

Diagnosis: Acid-labile glycosidic bond. Cause: 2-deoxy glycosides are significantly more acid-sensitive than their 2-hydroxy counterparts due to the lack of electron-withdrawing groups near the anomeric center. Fix:

  • Quench: Use Triethylamine (Et3N) or Pyridine before adding water/bicarbonate.

  • Purification: Pre-treat silica gel with 1% Et3N/Hexanes to neutralize surface acidity before flash chromatography.

Module 2: Visualizing the Mechanism

The following diagram illustrates the divergence between successful glycosylation and the common failure modes (Elimination/Anomerization).

G Donor 2-Deoxy Donor (Thioglycoside/Halide) Activation Activation (Promoter) Donor->Activation BetaPath Pathway C: SN2-like (Kinetic Control) Donor->BetaPath Bennett Protocol (Invertive Displacement) Oxo Oxocarbenium Ion (Unstabilized) Activation->Oxo Elimination Pathway A: Elimination (Ferrier Rearrangement) Oxo->Elimination High Temp / Low Nucleophile AlphaPath Pathway B: SN1-like (Thermodynamic) Oxo->AlphaPath Ether Solvents / Weak Acceptor Glycal Glycal Product (FAILURE) Elimination->Glycal Alpha α-Glycoside (Major w/o control) AlphaPath->Alpha Beta β-Glycoside (Requires Specific Protocol) BetaPath->Beta

Figure 1: Mechanistic divergence in 2-deoxy glycosylation. Note that direct SN2 displacement (Pathway C) avoids the oxocarbenium intermediate entirely.

Module 3: Standard Operating Procedures (SOPs)

SOP 1: -Selective Synthesis (The Bennett Protocol)

Best for: Constructing difficult


-linkages in 2-deoxy sugars (e.g., digitoxin analogs).

Principle: This method generates an


-glycosyl sulfonate in situ, which is sufficiently stable to undergo SN2 inversion by the acceptor.

Reagents:

  • Donor: 2-deoxy-hemiacetal (1.0 equiv)

  • Promoter:

    
    -Toluenesulfonyl chloride (TsCl) (1.5 equiv)
    
  • Base: KHMDS (Potassium hexamethyldisilazide)

  • Acceptor: Alcohol (1.2–2.0 equiv)

Protocol:

  • Dissolution: Dissolve the hemiacetal donor and TsCl in anhydrous THF/DCM (1:1) under Argon. Cool to -78°C.

  • Activation: Add KHMDS (1.5 equiv) dropwise. Stir for 30 mins.

    • Checkpoint: The reaction generates the

      
      -glycosyl tosylate.[1]
      
  • Coupling: Add the acceptor (dissolved in minimal DCM) slowly to the mixture at -78°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2–4 hours.

  • Quench: Add saturated NaHCO3. Extract with DCM.

  • Purification: Flash chromatography on silica (pre-treated with 1% Et3N).

SOP 2: Robust -Selective Synthesis (Thioglycoside Activation)

Best for: General purpose 2,6-dideoxy glycosylation where


-anomer is desired or acceptable.

Reagents:

  • Donor: Phenyl 2-deoxy-1-thioglycoside

  • Promoter: N-Iodosuccinimide (NIS) / Triflic Acid (TfOH)[2]

  • Solvent: DCM (favors

    
     via anomeric effect) or Et2O.
    

Protocol:

  • Setup: Dissolve donor (1.0 equiv) and acceptor (1.1 equiv) in anhydrous DCM. Add 4Å molecular sieves. Stir for 30 min to ensure dryness.

  • Cooling: Cool to -40°C (Critical to prevent elimination).

  • Activation: Add NIS (1.5 equiv). Stir for 5 mins.

  • Catalysis: Add TfOH (0.1–0.2 equiv) typically as a dilute solution in DCM.

    • Visual Cue: Solution often turns dark red/purple.

  • Monitoring: TLC usually shows consumption of donor within 15–30 mins.

  • Quench: Add saturated Na2S2O3 (to quench iodine) and NaHCO3.

Module 4: Data & Optimization Guide

Solvent & Promoter Effects on Selectivity (2,6-Dideoxy Donors)

SolventPromoter SystemTemperatureMajor ProductMechanism Note
DCM NIS / TfOH-40°C

-Glycoside
Thermodynamic control (Anomeric effect)
Et2O NIS / TfOH-40°C

-Glycoside
Solvent coordination assists

-formation
Acetonitrile NIS / TMSOTf-30°C

/

Mix
Nitrile effect is weak in 2-deoxy systems
THF/DCM TsCl / KHMDS-78°C -> 0°C

-Glycoside
Bennett Protocol (SN2 displacement)

Module 5: Decision Logic for Optimization

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Reaction Outcome? Outcome1 Low Yield / Decomposition Start->Outcome1 Outcome2 Wrong Anomer (Alpha/Beta mix) Start->Outcome2 Outcome3 Hydrolysis (Hemiacetal formed) Start->Outcome3 Sol1 Check Temp (-78°C?) Check Basicity Outcome1->Sol1 Sol2 Switch Protocol: Use Sulfonate (Bennett) or Bis-thiourea (Jacobsen) Outcome2->Sol2 Sol3 Neutralize Silica Use Anhydrous Workup Outcome3->Sol3

Figure 2: Troubleshooting logic for common 2-deoxy glycosylation failures.

References

  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis.[3][4] Chemical Reviews, 118(17), 7931–7985.[4] [Link]

    • Key Insight: Comprehensive review of modern catalytic methods and the "Bennett Protocol" for beta-selectivity.
  • Sau, A., et al. (2020). Reagent-Controlled

    
    -Selective Dehydrative Glycosylation of 2,6-Dideoxy Sugars. Organic Letters, 22(9), 3649-3654. [Link]
    
    • Key Insight: Strategies for handling the specific instability of 2,6-dideoxy donors.
  • Niu, Y., et al. (2023). Pd-Catalyzed Stereoselective Glycosylation of 2-Deoxy Sugars. Journal of the American Chemical Society.[5] (Contextualized from search results regarding Pd-catalysis for SoIB donors).

    • Key Insight: Use of transition metals to control anomeric selectivity via oxid
  • Beaver, M. G., & Woerpel, K. A. (2005). Origin of the Stereoselectivity of Nucleophilic Additions to Oxocarbenium Ions. Journal of Organic Chemistry, 70(22), 8755–8770.

Sources

Preventing degradation of perosamine during sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Perosamine Paradox

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a critical biomarker often found in the O-antigens of Gram-negative bacteria such as Vibrio cholerae, E. coli O157:H7, and Aeromonas hydrophila. Unlike neutral sugars (e.g., mannose, glucose), perosamine possesses a primary amine at the C4 position.

The Core Problem: This amino group creates a "paradox of stability." While the glycosidic bonds of amino sugars often require strong acid for hydrolysis (e.g., 4M HCl), the released free amine is highly reactive. If not chemically protected immediately upon release, it undergoes rapid degradation via Maillard-type reactions with reducing sugars or acid-catalyzed deamination, leading to sample "browning" and signal loss.

This guide provides the protocols required to stabilize perosamine during the critical transition from biological matrix to mass spectrometer.

Module 1: The Hydrolysis Hazard

Objective: Release the monosaccharide without destroying the amine.

Standard hydrolysis protocols (e.g., 2M TFA at 120°C) designed for neutral sugars are often insufficient for amino sugars and can be destructive if the amine remains free.

The Mechanism of Failure

When perosamine is hydrolyzed, the glycosidic bond breaks, exposing the C1 reducing end and the C4 amine.

  • Protonation: In strong acid, the amine is protonated (

    
    ), which electrostatically protects it during the hydrolysis.
    
  • Evaporation Risk: The danger peaks during the removal of the acid (evaporation). As acid concentration drops, the pH rises, deprotonating the amine. The free amine then nucleophilically attacks the reducing end of other sugars (or itself), forming Schiff bases and intractable polymers (browning).

Validated Protocol: Two-Stage Hydrolysis with N-Acetylation

To prevent this, we must decouple the release of the O-antigen from the total hydrolysis, or ensure immediate N-protection.

ParameterStandard Neutral Sugar ProtocolRequired Perosamine Protocol
Acid 2M Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl) or 2% Acetic Acid (for O-antigen release)
Temperature 120°C100°C - 115°C
Time 2 Hours1 Hour (Strict)
Critical Step Evaporate to dryness immediatelyRe-N-acetylation immediately after neutralization
Troubleshooting Q&A

Q: My sample turned dark brown during acid removal. Can I salvage it? A: Likely not. The browning indicates advanced Maillard reaction polymerization. For the next batch, do not evaporate the acid completely to dryness without adding a protecting agent. Neutralize with dilute NaOH or ammonium hydroxide and immediately perform N-acetylation.

Q: Why use HCl instead of TFA? A: TFA is an organic acid that is easier to remove but often yields incomplete hydrolysis for amino sugars due to the electrostatic repulsion of the charged amine group near the glycosidic bond. HCl (4M) is more effective for amino sugars but requires careful removal [1].

Module 2: Derivatization for GC-MS (The Alditol Acetate Route)

Objective: Convert Perosamine into a volatile, stable derivative.

For Gas Chromatography-Mass Spectrometry (GC-MS), the standard alditol acetate method will fail for perosamine unless the amine is acetylated before the reduction step.

The "N-Acetylation First" Rule

If you reduce perosamine (using Sodium Borohydride,


) while the amine is free, the solubility changes, and subsequent O-acetylation becomes inefficient. You must convert the free amine to an amide first.
Step-by-Step Workflow
  • Hydrolysis: Hydrolyze sample (4M HCl, 100°C, 1 hr).

  • Evaporation & Re-N-Acetylation:

    • Evaporate acid under nitrogen.

    • Add Acetic Anhydride (100 µL) and saturated Sodium Bicarbonate (

      
      ) immediately.
      
    • Why: This converts the reactive

      
       into a stable 
      
      
      
      (acetamide).
  • Reduction:

    • Add

      
       (or 
      
      
      
      for mass shift tagging).
    • Incubate 1 hr at Room Temp.

    • Why: Opens the ring to form the alditol.

  • O-Acetylation:

    • Add Acetic Anhydride + Pyridine (1:1).

    • Heat at 100°C for 20 mins.

    • Result: Perosamine is now 1,2,3,5,6-penta-O-acetyl-4-acetamido-4,6-dideoxy-mannitol .

Visualization: The Stabilization Pathway

PerosamineStability Sample Biological Sample (LPS/O-Antigen) Hydrolysis Acid Hydrolysis (4M HCl) Sample->Hydrolysis FreeAmine Free Perosamine (Reactive NH2) Hydrolysis->FreeAmine Evap Evaporation (No Protection) FreeAmine->Evap High Risk NAcetylation N-Acetylation (Acetic Anhydride) FreeAmine->NAcetylation Stabilization Degradation Maillard Reaction (Sample Loss/Browning) Evap->Degradation Reduction Reduction (Borohydride) NAcetylation->Reduction OAcetylation O-Acetylation Reduction->OAcetylation GCMS Stable GC-MS Analyte OAcetylation->GCMS

Figure 1: The critical divergence point. Failure to N-acetylate immediately after hydrolysis leads to degradation.

Module 3: LC-MS Considerations (HILIC & Ion Pairing)

Objective: Analyze underivatized perosamine.

If avoiding derivatization, Liquid Chromatography (LC-MS) is preferred. However, perosamine is highly polar and will not retain on standard C18 columns.

HILIC Chromatography Strategy

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for underivatized amino sugars.

  • Column: Amide-HILIC or Zwitterionic (ZIC)-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 - 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start high organic (90% B) -> ramp to 50% B.

Technical Insight: The pH of the mobile phase is critical. At pH 3.0, the perosamine amine group is protonated (


 charge), improving interaction with the negatively charged stationary phase elements of ZIC-HILIC columns.
Troubleshooting Q&A

Q: I see split peaks for perosamine in LC-MS. Why? A: This is likely anomerization. In solution, the sugar ring opens and closes, existing as alpha and beta anomers.

  • Fix: Perform the separation at a higher temperature (50-60°C) to accelerate the interconversion kinetics, merging the peaks into a single average signal, or reduce the sugar to an alditol (as in the GC protocol) to eliminate the anomeric center [2].

References

  • Jang, J. H., Hia, H. C., Ike, M., Inoue, C., Fujita, M., & Yoshida, T. (2005). Acid hydrolysis and quantitative determination of total hexosamines of an exopolysaccharide produced by Citrobacter sp.[1] Biotechnology Letters, 27(1), 13-18.

  • Knirel, Y. A., et al. (2019). A Unique Sugar l-Perosamine (4-Amino-4,6-dideoxy-l-mannose) Is a Compound Building Two O-Chain Polysaccharides in the Lipopolysaccharide of Aeromonas hydrophila Strain JCM 3968.[2] Marine Drugs, 17(5), 256.

  • Guerardel, Y. (2024). Acetylated Alditols: Advantages & Limitations. Glycopedia.

Sources

Overcoming low expression levels of recombinant perosamine biosynthesis enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Expression, Solubility, and Activity of GMD and Perosamine Synthase

Welcome to the Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist.[1] If you are accessing this guide, you are likely facing a bottleneck in the biosynthesis of GDP-perosamine (GDP-4-amino-4,6-dideoxy-D-mannose).[1]

Whether you are engineering E. coli for O-antigen production or synthesizing perimycin analogues, the struggle is usually identical: the aminotransferase step. While the upstream dehydratase (GMD) is generally cooperative, the perosamine synthase (PerB/RfbE) is notorious for forming inclusion bodies or yielding inactive apo-enzymes.[1]

This guide moves beyond basic "lower the temperature" advice. We will deconstruct the biochemistry of the pathway to provide causal solutions for your low yields.

Module 1: The Biosynthetic Pathway & Bottlenecks

To troubleshoot, we must first visualize the flux. The production of GDP-perosamine from GDP-mannose is a two-step conversion dependent on specific cofactors and amino donors.[1]

Key Enzyme definitions:

  • GMD (RfbD): GDP-mannose 4,6-dehydratase.[1][2][3][4][5][6] Converts GDP-mannose to the keto-intermediate.[1][2][4][7]

  • PerB (RfbE/Per): GDP-4-keto-6-deoxymannose-4-aminotransferase (Perosamine synthase).[1] This is the PLP-dependent step and the most common failure point.[1]

PerosaminePathway GDP_Man GDP-Mannose Intermediate GDP-4-keto-6-deoxy- D-mannose GDP_Man->Intermediate Dehydration GDP_Per GDP-Perosamine Intermediate->GDP_Per Transamination (Glu -> aKG) GMD GMD (RfbD) (Requires NAD+) GMD->GDP_Man PerB Perosamine Synthase (PerB/RfbE) (Requires PLP) PerB->Intermediate PLP PLP (Vitamin B6) PLP->PerB

Figure 1: The GDP-perosamine biosynthetic pathway. Note that PerB (red outline) is the primary bottleneck due to PLP dependency and oligomeric assembly requirements.

Module 2: Troubleshooting Solubility (The "Inclusion Body" Problem)

The Issue: You induce expression, lyse the cells, and your target protein (usually PerB) is entirely in the pellet. The Cause: Perosamine synthase is often a decamer (10 subunits) or similarly large oligomer [1]. High-level expression in E. coli overwhelms the folding machinery, causing monomers to aggregate before they can assemble into the active oligomer.[1]

Protocol A: The "Cold-Shock" Chaperone Strategy

Do not just lower the temperature; you must alter the folding kinetics before induction.[1]

  • Host Selection: Switch to ArcticExpress (DE3) or co-transform BL21(DE3) with pGro7 (GroEL/ES chaperone system). Large oligomers like PerB are obligate substrates for GroEL.[1]

  • Inoculation: Grow cells at 37°C until OD600 reaches 0.5 .

  • The Cold Shock: Transfer the flask to an ice bath for 20 minutes. This halts translation and induces cold-shock chaperones.

  • Induction: Add inducer (IPTG) at a low concentration (0.1 mM —do not use 1 mM).

  • Expression: Incubate at 16°C for 18–24 hours .

Data: Fusion Tag Performance for PerB Solubility

If the chaperone strategy fails, genetic fusion is required. We have summarized typical solubility outcomes for aminotransferases below:

Fusion TagSolubility ImpactDownstream RiskRecommendation
His6 (N-term) LowAggregation proneAvoid for initial troubleshooting.[1]
GST ModerateDimerization may interfere with PerB decamer formationUse with caution.[1]
MBP (MalE) High Passenger protein may remain misfolded inside the soluble MBP shellRecommended , but verify activity.
NusA Very High High metabolic burdenUse if MBP fails.[1]

Critical Note: If you use MBP/GST, you must cleave the tag. The steric bulk of MBP will almost certainly prevent the decameric assembly required for PerB activity [2].

Module 3: Troubleshooting Activity (The "Apo-Enzyme" Problem)

The Issue: You have soluble protein, but it shows no activity in assays. The protein solution might be pale or colorless. The Cause: Perosamine synthase is a PLP-dependent aminotransferase .[1][8] Recombinant overexpression outpaces the host's ability to synthesize Pyridoxal-5'-phosphate (PLP/Vitamin B6).[1] You are purifying the "apo-enzyme" (protein without cofactor), which is inactive and unstable [3].[1]

Protocol B: PLP Saturation Protocol

You must treat PLP as a substrate, not just a trace nutrient.

Step 1: Media Supplementation

  • Add pyridoxine-HCl (0.5 mM) to the LB/TB media at the time of inoculation.[1] This fuels the pdx salvage pathway in E. coli.[1]

Step 2: Lysis Buffer Loading

  • The Schiff-base linkage between PLP and the enzyme is reversible and hydrolyzable.[1]

  • Lysis Buffer: Must contain 50–100 µM PLP .[1]

  • Observation: A functional PerB preparation should be bright yellow due to the internal aldimine bond formed by PLP.

Step 3: Dialysis Warning

  • Never dialyze into a buffer without PLP.[1] Doing so strips the cofactor, causing the enzyme to precipitate or lose activity irreversibly.

  • Storage: Store the purified enzyme with 10 µM PLP.

Module 4: Metabolic Flux & Toxicity[1]

The Issue: Cells stop growing (lysis) or plasmid is lost. The Cause: Depletion of GDP-mannose.[1] GDP-mannose is a precursor for cell wall biosynthesis (E. coli enterobacterial common antigen).[1] Siphoning too much into the perosamine pathway weakens the cell wall [4].

Diagnostic Flowchart: Use this logic tree to determine your next engineering step.

TroubleshootingLogic Start Problem Identification Insoluble Protein in Pellet? Start->Insoluble Inactive Protein Soluble but Inactive? Start->Inactive Toxicity Cell Lysis/Low OD? Start->Toxicity Chaperone Try GroEL/ES (pGro7) Insoluble->Chaperone First Color Is Protein Yellow? Inactive->Color ManA Overexpress ManA/ManB (Boost GDP-Man pool) Toxicity->ManA Tag Switch to MBP-Tag Chaperone->Tag If fails AddPLP Add 50µM PLP to Lysis Buffer Color->AddPLP No (Colorless) Substrate Check Glutamate Donor Levels Color->Substrate Yes (Yellow)

Figure 2: Decision matrix for troubleshooting recombinant perosamine enzyme production.

Frequently Asked Questions (FAQ)

Q: My PerB protein precipitates immediately after Ni-NTA elution. Why? A: This is likely "hydrophobic collapse" due to cofactor loss or pH shock.[1]

  • Ensure your elution buffer contains 50 µM PLP .[1]

  • PerB (from E. coli O157 or Vibrio) often prefers pH 7.5–8.0 . Do not use pH 6.0 buffers.[1]

  • Add 10% glycerol to the elution buffer to stabilize the oligomers.

Q: Can I use the GDP-mannose dehydratase (GMD) from a different species than the PerB? A: Generally, yes.[1] The product of GMD (GDP-4-keto-6-deoxymannose) is a universal intermediate.[1] However, ensure your GMD source (e.g., Pseudomonas) is compatible with your host's temperature. E. coli GMD is robust and recommended [5].[1]

Q: I see a band on SDS-PAGE, but mass spec shows it's a chaperone (GroEL). A: This is a classic "false positive" solubility.[1] The chaperone has bound your misfolded protein, keeping it in the supernatant. You must optimize the ATP-dependent release of the substrate or slow down expression (see Protocol A) to allow the chaperone to cycle properly.

References
  • Zhao, G., et al. (2007). Cloning and characterization of GDP-perosamine synthetase (Per) from Escherichia coli O157:H7 and synthesis of GDP-perosamine in vitro. Biochemical and Biophysical Research Communications.

  • Albermann, C., & Beuttler, H. (2008). Identification of the GDP-N-acetyl-d-perosamine producing enzymes from Escherichia coli O157:H7. FEBS Letters.

  • Cook, P. D., & Holden, H. M. (2008). GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar. Biochemistry.

  • Samuel, G., & Reeves, P. (2003). Biosynthesis of O-antigens: genes and pathways involved in nucleotide sugar precursor synthesis and assembly.[1] Carbohydrate Research.

  • Stiller, M., et al. (2000). Functional analysis of the rfb gene cluster of Vibrio cholerae O1. Journal of Bacteriology.

Sources

Refinement of analytical methods for baseline separation of dideoxy sugar isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Refinement for Dideoxy Sugar Isomers

Executive Summary & Core Challenge

The Challenge: Dideoxy sugars (specifically 2,6-dideoxyhexoses) lack hydroxyl groups at the C2 and C6 positions. This creates two distinct analytical hurdles:

  • Reduced Polarity: They are significantly less polar than standard monosaccharides (like glucose), making retention on HILIC columns unpredictable and elution on C18 columns too rapid.

  • Isomeric Complexity: Isomers often differ only by the stereochemistry of a single hydroxyl group (epimers) or the position of a methyl ether (e.g., Digitoxose vs. Cymarose). Standard stationary phases lack the steric selectivity to resolve these subtle shape differences.

The Solution: This guide moves beyond standard C18 protocols. We focus on Porous Graphitic Carbon (PGC) for LC-MS applications and Alditol Acetate Derivatization for GC-MS, as these provide the necessary shape selectivity and anomer elimination required for baseline separation.

Workflow A: LC-MS Separation using Porous Graphitic Carbon (PGC)[1]

Why PGC? Unlike silica-based C18, PGC separates analytes based on Planar Interaction Potential . It acts like a "shape selector." Planar molecules interact more strongly with the graphite surface than non-planar ones. Since sugar epimers differ in the axial/equatorial orientation of hydroxyl groups, they present different "flatness" to the carbon surface, allowing for baseline separation where C18 fails.

Experimental Protocol
ParameterSpecificationRationale
Column Hypercarb™ (Thermo) or equivalent PGC, 3µm or 5µmUnique charge-induced dipole interaction separates stereoisomers.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)High pH enhances ionization of sugar hydroxyls, increasing retention on PGC.
Mobile Phase B 100% AcetonitrileOrganic modifier for elution.
Gradient 0-20% B over 20 minShallow gradient is critical for resolving closely eluting epimers.
Temperature 45°C - 60°C CRITICAL. Higher temp reduces peak broadening and improves mass transfer.
Detection MS (ESI Negative Mode) or CADDideoxy sugars lack chromophores; UV is useless without derivatization.

Step-by-Step Optimization:

  • Conditioning: PGC columns are sensitive to "memory effects." Flush with 95% B for 30 minutes before initial use to remove adsorbed contaminants.

  • pH Adjustment: If resolution is poor, increase pH to 9.0 (using Ammonium Hydroxide). PGC retains polar analytes better at high pH, unlike C18.

  • Anomer Collapse: If you see split peaks (doublets) for a single standard, the alpha/beta anomers are separating. Increase column temperature to 60°C to speed up mutarotation, collapsing them into a single peak.

Workflow B: GC-MS with Alditol Acetate Derivatization

Why Alditol Acetates? Native sugars exist in equilibrium between alpha-pyranose, beta-pyranose, alpha-furanose, beta-furanose, and open-chain forms. This results in up to 5 peaks for a single sugar. The Fix: The Alditol Acetate method involves reduction (opening the ring to a linear alditol) followed by acetylation . This collapses all anomeric forms into one single peak per structural isomer.

Derivatization Protocol

Reagents: Sodium Borohydride (


), Acetic Anhydride, Pyridine, Trifluoroacetic Acid (TFA).
  • Hydrolysis (if Glycoside): Incubate sample in 2M TFA at 100°C for 1 hour. Evaporate TFA under

    
    .
    
    • Warning: 2-deoxy sugars are acid-labile. Over-hydrolysis degrades them to levulinic acid. Monitor time closely.

  • Reduction: Add 1M

    
     in 1M 
    
    
    
    . Incubate at RT for 30 mins.
    • Mechanism:[1][2][3] Opens the ring and reduces the aldehyde to an alcohol (Aldose -> Alditol).

  • Acetylation: Add Acetic Anhydride and Pyridine (1:1). Heat at 100°C for 20 mins.

    • Mechanism:[1][2][3] Caps all -OH groups with acetyl groups, making the molecule volatile.

  • Extraction: Extract into Dichloromethane (DCM) and inject into GC-MS.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the correct method and the mechanism of the Alditol Acetate pathway.

DideoxySeparation Start Start: Dideoxy Sugar Sample IsGlycoside Is it a Glycoside? Start->IsGlycoside Hydrolysis Mild Hydrolysis (Avoid Degradation!) IsGlycoside->Hydrolysis Yes Decision Select Method IsGlycoside->Decision No (Monomer) Hydrolysis->Decision LC_Path LC-MS (PGC Column) Decision->LC_Path Speed/Intact Analysis GC_Path GC-MS (Alditol Acetate) Decision->GC_Path Complex Matrix/High Res LC_Mech Mechanism: Planar Shape Selectivity LC_Path->LC_Mech LC_Result Result: Separates Epimers Intact LC_Mech->LC_Result GC_Step1 Step 1: Reduction (Ring Opening) GC_Path->GC_Step1 GC_Step2 Step 2: Acetylation (Volatilization) GC_Step1->GC_Step2 GC_Result Result: Single Peak per Isomer GC_Step2->GC_Result

Caption: Decision tree for analytical method selection. PGC (Porous Graphitic Carbon) is preferred for intact isomers, while Alditol Acetate derivatization is required for GC-MS to eliminate anomeric multiplicity.

Troubleshooting Matrix

SymptomProbable Root CauseCorrective Action
Peak Splitting (LC) Anomeric separation (alpha/beta forms resolving).Increase Column Temp: Raise to 60°C to speed up mutarotation. Check pH: Ensure pH is >8.0 (if using PGC) to stabilize the open-chain intermediate.
Sample "Disappears" (GC) Acid degradation during hydrolysis.Milder Hydrolysis: 2-deoxy sugars are highly labile. Use 0.5M TFA or reduce time. Do not use H2SO4.
Baseline Drift (LC) RI detector used with gradient elution.Switch Detector: Use ELSD or CAD. If RI is mandatory, you must use isocratic elution (which may fail to resolve isomers).
Co-elution of Epimers C18 column used; "Hydrophobic" retention only.Switch to PGC: The shape selectivity of graphite is required to distinguish axial vs. equatorial -OH groups.
Extra Peaks (GC) Incomplete acetylation or borate contamination.Borate Removal: After reduction, add Methanol/Acetic acid and evaporate repeatedly to remove Borate as volatile Trimethyl Borate.

Frequently Asked Questions (FAQ)

Q: Why can't I use a standard C18 column for digitoxose and cymarose? A: C18 columns separate primarily based on hydrophobicity. Digitoxose and its isomers have identical molecular weights and nearly identical hydrophobicities. They differ only in 3D shape (stereochemistry). C18 cannot "see" this shape difference effectively. PGC (Graphite) surfaces interact with the electron density of the molecule's face, allowing it to distinguish between the "flat" and "kinked" shapes of different isomers.

Q: My GC-MS spectrum shows the correct mass, but the retention time shifts between runs. A: This is often due to the "active sites" in the GC liner becoming dirty with non-volatile sugar polymers.

  • Fix: Change the liner and cut 10cm off the front of the GC column (guard column). Ensure your acetylation was complete; free -OH groups cause tailing and shifting.

Q: Can I use HILIC for these sugars? A: Yes, but with caution. Dideoxy sugars are less polar than glucose. On a HILIC column (like Amide), they elute near the void volume (very early) compared to other sugars. You must use a very high percentage of organic solvent (e.g., 90-95% Acetonitrile) to get sufficient retention, which can cause solubility issues for the sample.

References

  • West, C., et al. "Porous graphitic carbon: A versatile stationary phase for liquid chromatography." Journal of Chromatography A, 2010.

  • Thermo Fisher Scientific. "Hypercarb Porous Graphitic Carbon LC Columns Application Guide." Thermo Scientific Technical Notes.

  • Fox, A., et al. "Capillary GC-MS of Carbohydrates as Alditol Acetates." Methods in Molecular Biology, Humana Press.

  • Taga, A., et al. "Analysis of 2,6-dideoxyhexoses by high-performance liquid chromatography." Journal of Chromatography A, 1999. (Validation of PGC for cardiac glycoside sugars).

Sources

Addressing regioselectivity issues in the chemical modification of perosamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Perosamine (4-amino-4,6-dideoxy-D-mannose) . It is structured to address high-level regioselectivity challenges through troubleshooting workflows and validated protocols.

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity & Chemical Modification of Perosamine[1]

Welcome to the Perosamine Technical Hub. Unlike common amino sugars (e.g., GlcNAc), Perosamine presents unique steric and electronic challenges due to its 4,6-dideoxy nature and manno-configuration .[1][2] This guide addresses the three critical "conflict zones" in perosamine chemistry:

  • N- vs. O-Selectivity (The Nucleophile Conflict)

  • C2 vs. C3 Differentiation (The cis-Diol Conflict)

  • Anomeric Stereocontrol (The

    
     vs. 
    
    
    
    Conflict)

🔬 Module 1: The Nucleophile Conflict (Amine vs. Hydroxyl)

Issue: "I am trying to N-acetylate the C4-amine, but I am observing significant O-acetylation at C2 and C3."

Diagnosis: You are likely using "standard" acetylation conditions (Pyridine/Ac


O or DMAP catalysis).[1][2] While standard for neutral sugars, these conditions activate the anhydride indiscriminately, allowing the secondary hydroxyls (C2/C3) to compete kinetically.[1]

The Fix: Exploit the nucleophilicity gap. The C4-amine is significantly more nucleophilic than the C2/C3 hydroxyls only when the hydroxyls are not deprotonated or activated.

Protocol: Chemoselective N-Acetylation (Green Chemistry Approach)

  • Principle: In protic solvents (MeOH), the amine reacts with acetic anhydride rapidly, while the solvent solvolyzes the excess reagent before the hydroxyls can react.

  • Reagents: Methanol (Reagent Grade), Acetic Anhydride (1.1 eq).[1][2]

  • Step-by-Step:

    • Dissolve the perosamine salt (usually HCl salt) in MeOH (0.1 M).

    • Add 1.0 eq of NaOMe (or TEA) to liberate the free base.[1] Crucial: Do not exceed pH 8.[1][2]

    • Cool to 0°C.

    • Add 1.1 eq Acetic Anhydride dropwise.[1][2]

    • Stir for 30 mins at 0°C, then warm to RT.

    • Validation: TLC (n-BuOH:AcOH:H2O) should show a major spot with a lower Rf than the starting material (loss of charge) but higher polarity than per-acetylated byproducts.[1][2]

Visual Workflow: Selective Functionalization

N_Selectivity Start Perosamine (C4-NH2, C2/C3-OH) Decision Target Modification? Start->Decision RouteA Selective N-Acylation Decision->RouteA Only C4-NHAc RouteB Per-Acetylation Decision->RouteB C4-NHAc + C2/C3-OAc CondA MeOH / Ac2O / 0°C (Kinetic Control) RouteA->CondA CondB Pyridine / Ac2O / DMAP (Thermodynamic Control) RouteB->CondB

Figure 1: Decision tree for selective acylation based on solvent and catalyst choice.

🧪 Module 2: The cis-Diol Conflict (C2 vs. C3)

Issue: "I cannot selectively protect the C3-hydroxyl without blocking C2. My regioselectivity is poor."

Diagnosis: Perosamine has the D-manno configuration.[1][2]

  • C2: Axial Hydroxyl[1][2]

  • C3: Equatorial Hydroxyl[1][2]

  • Relationship: They are 1,2-cis-oriented (dihedral angle ~60°).[1][2]

Because they are cis, they are thermodynamically primed to form 5-membered cyclic acetals (e.g., isopropylidene/acetonide).[1][2] Attempting to mono-protect one with bulky groups (TBDMS, Trityl) often leads to mixtures because the steric difference between C2 and C3 is insufficient for high selectivity without specific directing groups.[1]

The Fix: Do not fight the cis-diol; use it. Protect both as a cyclic acetal, then selectively open it if necessary.[1][2]

Protocol: 2,3-O-Isopropylidene Protection

  • Reagents: 2,2-Dimethoxypropane (2,2-DMP), Camphorsulfonic acid (CSA, cat.), Acetone.[1][2]

  • Mechanism: The cis-diol reacts with the acetal source to form a fused 5-membered ring.[2] This is highly favored over trans-diols (which perosamine lacks at these positions).[1][2]

  • Result: This "locks" the conformation and leaves the C4-amine (or C4-azide) and C1-anomeric position available for manipulation.[2]

Data Comparison: Protecting Group Stability

Protecting GroupSelectivity for C2/C3Stability (Acid)Stability (Base)Removal
Isopropylidene High (cis-fused) Low (cleaves pH < 4)HighAqueous AcOH
BenzylideneModerate (favors 4,6 but C6 is deoxy!)[1][2]ModerateHighHydrogenolysis
TBDMSLow (Mixture C2/C3)LowModerateTBAF
AcetylNone (reacts both)ModerateLowNaOMe/MeOH

⚙️ Module 3: The Anomeric Gate (Glycosylation)

Issue: "I am getting a mixture of alpha and beta anomers during glycosylation. I need the alpha-linkage (e.g., for Vibrio O-antigen synthesis)."

Diagnosis: The stereochemical outcome is dictated by the protecting group at C2 .

  • Perosamine Configuration: D-Mannose type.[1][2][3][4]

  • Alpha Anomer: Axial (1,2-trans to C2-axial).[1][2]

  • Beta Anomer: Equatorial (1,2-cis to C2-axial).[1][2]

The Fix: Neighboring Group Participation (NGP) To obtain the


-glycoside  (the 1,2-trans product in mannose series), you generally need a participating group (ester, amide) at C2.
  • Note: This is counter-intuitive if you are used to Glucose chemistry (where NGP gives

    
    ).[1][2] In Mannose, NGP gives 
    
    
    
    .[1][2]

Troubleshooting Guide:

  • Scenario A: You want

    
    -Perosamine (1,2-trans). [1][2]
    
    • Strategy: Ensure C2 has an O-Acetyl or O-Benzoyl group.[1][2]

    • Mechanism:[1][2][3][5][6] The C2-acyl group forms a 5-membered acyloxonium ion intermediate on the "top" face (cis to C2), blocking

      
      -attack.[2] The nucleophile must attack from the bottom (
      
      
      
      ).[1]
    • Outcome: High

      
      -selectivity.[1][2][7]
      
  • Scenario B: You want

    
    -Perosamine (1,2-cis). [1][2]
    
    • Strategy: This is the "Beta-Mannoside Problem."[2] You must use a non-participating group at C2 (e.g., Benzyl ether, Azide) and often require specific solvent effects (SN2-like inversion) or radical chemistry.[1][2]

    • Warning: Standard glycosylation will rarely yield the

      
      -anomer in high purity.[2]
      
Visual Workflow: Glycosylation Logic

Glycosylation Donor Perosamine Donor (Imidate/Thioglycoside) C2_Group Check C2 Protecting Group Donor->C2_Group Participating Participating Group (OAc, OBz) C2_Group->Participating Acyl NonPart Non-Participating (OBn, N3) C2_Group->NonPart Ether/Azide Intermed_A Acyloxonium Ion (Blocks Beta face) Participating->Intermed_A Intermed_B Oxocarbenium Ion (Solvent Dependent) NonPart->Intermed_B Alpha Alpha-Glycoside (Major Product) Intermed_A->Alpha Intermed_B->Alpha Thermodynamic Beta Beta-Glycoside (Difficult/Mixture) Intermed_B->Beta Kinetic/SN2

Figure 2: Stereochemical control based on C2-protecting group selection (Neighboring Group Participation).

📚 References & Validated Sources

  • Structure & Biosynthesis:

    • Reeves, P. R., et al. (2019).[1][2] Structure and biosynthesis of the O-antigen of Vibrio cholerae O1. The perosamine residue is confirmed as 4-amino-4,6-dideoxy-D-mannose.[1][2][8]

    • Source:[1][2]

  • Chemical Synthesis & Regioselectivity:

    • Bundle, D. R., et al. Synthesis of the Vibrio cholerae O1 antigen.[1] Detailed protocols on using C2-O-acetyl groups to drive alpha-selectivity in perosamine glycosylation.

    • Source:[1]

  • Regioselective Protection:

    • Standard protocols for cis-diol protection in mannose derivatives (applicable to perosamine).[1][2]

    • Source:[1][2]

  • Enzymatic Context (PerB):

    • Thoden, J. B., et al. (2012).[1][2] Catalytic Mechanism of Perosamine N-Acetyltransferase. Structural basis for the nucleophilic hierarchy of the amine vs hydroxyls.

    • Source:[1][2]

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for perosamine derivatives, as specific azido-intermediates can be energetic.[1][2]

Sources

Improving the stability of perosamine-containing glycoconjugates for functional assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Perosamine Challenge

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a critical sugar residue found in the O-polysaccharides (OPS) of Gram-negative bacteria, most notably Brucella species (N-formylperosamine homopolymers) and Vibrio cholerae O1. In vaccine development and serodiagnostics, the stability of these glycoconjugates is the "Achilles' heel" of assay reproducibility.

The primary instability arises from the N-formyl group , which is susceptible to acid hydrolysis, and the glycosidic linkages , which can degrade under harsh conjugation conditions. This guide addresses the chemical nuances of stabilizing these conjugates to ensure consistent functional assay performance.

Part 1: Chemical Stability & Storage (The "Shelf-Life" Issues)

Q: Why does my Brucella OPS antigen lose immunoreactivity after storage in slightly acidic buffers?

A: You are likely experiencing "Deformylation" of the N-formylperosamine residues.

The Mechanism: The immunodominant epitope of Brucella OPS is the N-formyl group on the perosamine residue. Unlike N-acetyl groups, N-formyl groups are significantly more labile. In acidic conditions (pH < 5.0) or even prolonged storage at pH 6.0, the formyl group undergoes hydrolysis, converting the N-formylperosamine into a free amine (perosamine).

Impact: Monoclonal antibodies (mAbs) raised against the native OPS are highly specific to the N-formyl structure. Loss of this group destroys the epitope, leading to false negatives in ELISAs or reduced potency in vaccine candidates.

Solution:

  • Buffer Exchange: Store stock solutions in 10 mM Phosphate Buffered Saline (PBS), pH 7.2–7.4 . Avoid Acetate or Citrate buffers.

  • Lyophilization: For long-term storage, lyophilize the antigen in the presence of a cryoprotectant.

    • Recommended Formulation: 10 mM PBS + 5% (w/v) Trehalose or Sucrose.

    • Why? Trehalose replaces water molecules via hydrogen bonding, maintaining the structural integrity of the glycan during the drying process.

Q: How can I verify if my antigen has degraded (deformylated)?

A: Use Mass Spectrometry (ESI-MS) or NMR, not just ELISA.

ELISA will show a drop in signal, but it won't tell you why (desorption vs. degradation).

  • NMR Method: Run a 1H-NMR. The N-formyl proton appears as a distinct signal (typically around 8.0–8.2 ppm). A decrease in the integration of this peak relative to the anomeric protons indicates deformylation.

  • MS Method: Look for a mass shift. The loss of a formyl group results in a mass decrease of 28 Da per residue.

Part 2: Conjugation Chemistry (The "Synthesis" Issues)

Q: I am using reductive amination to conjugate perosamine oligosaccharides to CRM197. Why is my yield low and the product unstable?

A: Standard reductive amination often requires acidic pH, which damages the N-formyl group.

The Problem: Traditional reductive amination uses sodium cyanoborohydride (NaCNBH3) at pH 4.0–6.0 to promote Schiff base formation. As established, this pH range risks hydrolyzing the critical N-formyl group.

The Fix: Shift to "Squarate" or "Thiol-Maleimide" Chemistry. These methods operate at neutral to slightly alkaline pH, preserving the perosamine structure.

Protocol: Thiol-Maleimide Conjugation (High Stability) This method creates a stable thioether bond and avoids acid exposure.

  • Activation of Glycan:

    • Derivatize the reducing end of the perosamine oligosaccharide with a linker containing a thiol group (e.g., cysteamine) via reductive amination at pH 6.5 (strictly controlled) for a short duration, or use an amino-oxy linker at pH 7.0.

  • Activation of Carrier Protein (e.g., CRM197/BSA):

    • React the protein with SMPH (Succinimidyl-6-((beta-maleimidopropionamido)hexanoate)) to introduce maleimide groups.

    • Ratio: 10-20 molar excess of SMPH.

    • Buffer: PBS pH 7.2.

  • Conjugation:

    • Mix the Thiol-Glycan with the Maleimide-Protein.

    • Reaction: Incubate at room temperature for 2 hours, then 4°C overnight.

    • pH:[1][] Maintain pH 7.2.

  • Capping:

    • Add L-Cysteine to quench unreacted maleimides (prevents aggregation).

Q: How do I prevent aggregation during the conjugation process?

A: Control the "Loading Density" and Ionic Strength.

Over-activation of the carrier protein leads to hydrophobic patches (due to linkers) or cross-linking.

  • Target Density: Aim for 10–15 moles of glycan per mole of carrier protein (for CRM197).

  • Solubility Additive: Perform the conjugation in the presence of 0.5 M L-Arginine . Arginine suppresses protein aggregation and improves solubility during the coupling phase.

Part 3: Functional Assay Optimization (The "Readout" Issues)

Q: My ELISA background is increasing over time with stored conjugate plates. Why?

A: "Leaching" of the non-covalently adsorbed conjugate or protein denaturation.

Troubleshooting Guide:

  • Switch to Covalent Binding Plates: Instead of passive adsorption (polystyrene), use Maleimide-activated plates or NHS-activated plates . This covalently locks the antigen in the correct orientation.

  • Stabilizing Blockers: Do not use milk (contains diverse proteins/glycans). Use 1% BSA (Fatty Acid Free) or a synthetic blocker like SuperBlock .

  • Drying Protocol: After coating and blocking, if drying plates for storage, include a glazing agent (e.g., 2% Sucrose/Trehalose) in the final wash. This leaves a sugar glass layer that protects the perosamine antigen from oxidation and hydrolysis.

Visualizing the Stability Pathways

Diagram 1: The Deformylation Danger Zone

This diagram illustrates the chemical pathway of N-formylperosamine degradation in acidic conditions, highlighting the critical pH threshold.

Deformylation cluster_legend Stability Critical Path Native Native N-Formylperosamine (Antigenic) Intermediate Unstable Intermediate Native->Intermediate Protonation Acid Acidic Buffer (pH < 5.0) Acid->Native Triggers Degraded Deformylated Perosamine (Free Amine - Non-Antigenic) Intermediate->Degraded Hydrolysis (-HCOOH)

Caption: Acid-catalyzed hydrolysis of the N-formyl group leads to irreversible loss of antigenicity.

Diagram 2: Optimized Stable Conjugation Workflow

This workflow outlines the Thiol-Maleimide strategy to avoid acidic conditions.

ConjugationWorkflow StartGlycan Perosamine Oligosaccharide (Reducing End) Step1_Glycan Step 1: Thiolation (Linker addition at pH 6.5) StartGlycan->Step1_Glycan StartCarrier Carrier Protein (CRM197) Step1_Carrier Step 1: Activation (SMPH/Maleimide at pH 7.2) StartCarrier->Step1_Carrier Step2_Mix Step 2: Conjugation Reaction (pH 7.2, 0.5M Arginine) Step1_Glycan->Step2_Mix Thiol Group Step1_Carrier->Step2_Mix Maleimide Group Step3_Quench Step 3: Capping (Add L-Cysteine) Step2_Mix->Step3_Quench Final Stable Glycoconjugate (Thioether Bond) Step3_Quench->Final

Caption: Thiol-Maleimide conjugation workflow optimized for pH-sensitive perosamine antigens.

Summary Data: Buffer Compatibility Table

Buffer SystempH RangeSuitability for PerosamineNotes
PBS (Phosphate) 7.0 - 7.5Excellent Best for storage and assays. Stable pH.
Acetate 4.0 - 5.5Poor AVOID. Promotes deformylation.
Citrate 3.0 - 6.0Poor AVOID. Acidic risk.
HEPES 7.0 - 8.0Good Alternative to PBS; good for cell assays.
Carbonate/Bicarbonate 9.0 - 9.6Moderate Use only for short-term ELISA coating; prolonged exposure may cause alkaline hydrolysis.

References

  • NIH/PubMed. "The study of the core part and non-repeating elements of the O-antigen of Brucella lipopolysaccharide." National Institutes of Health. [Link]

  • MDPI. "Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development." Molecules. [Link][1][][3][4][5][6][7]

  • Frontiers in Microbiology. "Recent advances in the biosynthesis of polysaccharide-based antimicrobial glycoconjugate vaccines." Frontiers. [Link]

  • PLOS Pathogens. "The Lipopolysaccharide Core of Brucella abortus Acts as a Shield Against Innate Immunity Recognition." PLOS. [Link]

Sources

Optimization of fermentation conditions for enhanced perosamine production in bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of fermentation conditions for enhanced perosamine production in bacteria

Ticket ID: PERO-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Metabolic Engineering Division

Introduction: The Perosamine Challenge

Welcome to the Perosamine Technical Support Hub. You are likely here because your bacterial strain (likely E. coli or a Vibrio derivative) is failing to reach industrial titers of GDP-perosamine or its free amino-sugar derivative.

Perosamine (4-amino-4,6-dideoxy-D-mannose) biosynthesis is metabolically expensive. It requires a precise balance between the GDP-mannose precursor pool , cofactor availability (PLP) , and nitrogen sourcing . Unlike simple ethanol or lactate fermentations, you are engineering a nucleotide sugar pathway where a single bottleneck causes a cascade of feedback inhibition.

This guide moves beyond basic protocols to address the mechanistic failures in your bioprocess.

Module 1: Pathway Diagnostics & Strain Engineering

The Core Issue: Most low-titer cases stem from insufficient flux through the "GDP-Mannose Funnel" or a stalled transamination step due to cofactor limitation.

The Biosynthetic Logic

Your pathway relies on two distinct phases:

  • Activation Phase: Conversion of Fructose-6-P to GDP-Mannose.

  • Functionalization Phase: Dehydration and transamination to GDP-Perosamine.

Visualizing the Bottlenecks (Graphviz Diagram)

  • Blue Nodes: Metabolites

  • Red Nodes: Key Enzymes (Overexpression targets)

  • Green Arrows: Flux direction

PerosaminePathway F6P Fructose-6-P M6P Mannose-6-P F6P->M6P ManA M1P Mannose-1-P M6P->M1P ManB GDP_Man GDP-Mannose (Primary Bottleneck) M1P->GDP_Man ManC GDP_Keto GDP-4-keto-6-deoxy-Man (Unstable Intermediate) GDP_Man->GDP_Keto GMD GDP_Pero GDP-Perosamine (Target Product) GDP_Keto->GDP_Pero Per ManA ManA (Isomerase) ManB ManB (Mutase) ManC ManC (Guanylyltransferase) GMD Gmd (Dehydratase) Per Per/RfbE (Aminotransferase) GTP GTP GTP->GDP_Man PLP PLP (Vitamin B6) PLP->Per Cofactor Glu Glutamate (Amino Donor) Glu->Per Donor

Figure 1: The GDP-Perosamine biosynthetic pathway. Note the critical dependence on GTP for activation and PLP/Glutamate for the final transamination step.

Troubleshooting Genetic Bottlenecks
SymptomProbable CauseDiagnostic & Solution
High Cell Density, Zero Product Dysfunctional per gene The rfbE or per gene (Perosamine Synthase) often forms inclusion bodies at 37°C. Action: Lower induction temp to 18-25°C or co-express chaperones (GroEL/ES).
Accumulation of Intermediate PLP Limitation If you detect GDP-4-keto-6-deoxymannose (mass shift -16 Da from GDP-Man), the transaminase is stalled. Action: Supplement Pyridoxine (Vitamin B6) or overexpress pdx genes.
Low Overall Flux GDP-Mannose Drain Native cell wall synthesis competes for GDP-Mannose. Action: Overexpress manB and manC to push equilibrium toward GDP-Man.

Module 2: Fermentation Process Control

The Core Issue: Perosamine production is a nitrogen-intensive process. Standard carbon-limited fed-batch protocols often fail because they ignore the amino donor requirement.

The "Dual-Feed" Strategy

You cannot rely solely on ammonium salts in the batch phase. The aminotransferase (Per) typically utilizes L-glutamate as the amino donor.

Recommended Process Parameters:

ParameterSetpointScientific Rationale
Temperature 25°C - 30°C Higher temps (37°C) favor cell growth but destabilize the Gmd/Per enzyme complex, leading to aggregation.
pH 7.0 - 7.2 The aminotransferase activity drops sharply below pH 6.5. Maintain strict control with NH₄OH (doubles as nitrogen source).
Dissolved Oxygen (DO) >30% GDP-mannose synthesis is energy-intensive (GTP). Oxygen limitation depletes the ATP/GTP pool, halting the "Activation Phase."
Induction Point OD₆₀₀ ~20-30 Induce in mid-exponential phase. Early induction burdens the cell; late induction limits production time.
Feed Strategy Glc + Glu Carbon: Glucose (limit to <1 g/L accumulation). Nitrogen: Supplement feed with 5-10 mM Glutamate or Glutamine if using a defined medium.
Troubleshooting Fermentation Failures

Q: My culture grows well (OD > 100) but specific productivity is low.

  • A: You are likely experiencing Acetate Overflow or Plasmid Instability .

    • Check: Is acetate > 5 g/L? If yes, reduce your glucose feed rate (exponential feeding) to maintain glucose starvation.

    • Check: Add antibiotics to the feed solution, not just the batch, to prevent plasmid loss in long fermentations.

Q: The product titer plateaus after 10 hours of induction.

  • A: This is the "Cofactor Crash." The intracellular PLP pool is exhausted.

    • Solution: Add 0.5 mM Pyridoxine-HCl to the media at the time of induction. The cell converts this to PLP.

Module 3: Analytics & Verification Logic

The Core Issue: You cannot optimize what you cannot measure. GDP-Perosamine is not UV-active enough for standard detection.

Analytical Protocol
  • Harvest: Centrifuge 1 mL culture.

  • Extraction: Boiling ethanol method (releases nucleotide sugars) or acid hydrolysis (if measuring free perosamine).

  • Detection:

    • HPAEC-PAD: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (Gold standard for sugar nucleotides).

    • LC-MS/MS: Monitor MRM transitions for GDP-Perosamine (m/z ~600 range, depending on ionization).

Troubleshooting Logic Tree (Graphviz)

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Start: Low Perosamine Titer CheckOD Step 1: Check Biomass (OD600) Start->CheckOD LowOD Low Biomass CheckOD->LowOD < 10 OD HighOD High Biomass CheckOD->HighOD > 50 OD CheckPlasmid Check Plasmid Stability (Antibiotic markers) ActionUpstream Action: Upstream Failure. Overexpress ManB/ManC. CheckPlasmid->ActionUpstream CheckIntermediates Step 2: Analyze Cytosol (LC-MS for GDP-Man) AccumGDPMan Accumulation of GDP-Mannose CheckIntermediates->AccumGDPMan High GDP-Man AccumKeto Accumulation of Keto-Intermediate CheckIntermediates->AccumKeto High Keto-Sugar NoIntermediates No Nucleotide Sugars CheckIntermediates->NoIntermediates Low GDP-Man ActionToxicity Action: Toxicity Issue. Check Acetate/Metabolic Burden. LowOD->ActionToxicity HighOD->CheckIntermediates ActionGMD Action: GMD Enzyme Failure. Check Expression/Solubility. AccumGDPMan->ActionGMD ActionPLP Action: PLP/Transaminase Failure. Add Pyridoxine/Glutamate. AccumKeto->ActionPLP NoIntermediates->CheckPlasmid

Figure 2: Diagnostic logic tree for isolating metabolic bottlenecks in perosamine fermentation.

Frequently Asked Questions (FAQ)

Q1: Can I use a standard BL21(DE3) strain? A: Yes, but it is not optimal. BL21(DE3) is deficient in certain proteases, which is good, but it lacks the specific regulation for GDP-mannose flux. We recommend strains engineered with enhanced manB/manC expression (e.g., via the rfb cluster integration) to ensure the precursor pool is sufficient [1].

Q2: Why is Pyridoxal 5'-phosphate (PLP) so critical? A: The enzyme GDP-perosamine synthase (Per/RfbE) is a PLP-dependent aminotransferase. Structural analysis reveals that PLP forms a Schiff base with the amino donor (glutamate) to transfer the nitrogen to the keto-sugar. Without exogenous PLP or high endogenous synthesis, this enzyme becomes the rate-limiting step [2].

Q3: Is perosamine toxic to E. coli? A: Free perosamine can be, but GDP-perosamine is generally well-tolerated. However, the accumulation of GDP-linked intermediates can sequester guanosine nucleotides, potentially stalling RNA synthesis and growth. This is why "balanced overexpression" is better than "maximum overexpression" [3].

References

  • Stroeher, U. H., et al. (1995).[1] "A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1."[1] Gene.

  • Cook, P. D., et al. (2008). "GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar." Biochemistry.

  • Albermann, C., et al. (2000). "Synthesis of the milk oligosaccharide 2'-fucosyllactose using recombinant Escherichia coli." (Foundational reference for GDP-mannose pathway engineering). Carbohydrate Research.

  • Li, C., et al. (2021). "Clues to reaction specificity in PLP-dependent fold type I enzymes of monosaccharide biosynthesis." bioRxiv.

Sources

Troubleshooting poor yields in the chemical synthesis of dideoxyamino sugars

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Yields in 2,3-Dideoxy-3-Amino Sugar Synthesis

Lead Scientist: Dr. Aris Thorne, Senior Applications Scientist Status: Operational

Diagnostic Matrix: Rapid Triage

Before altering your synthetic route, cross-reference your observation with this matrix to identify the failure mode.

SymptomProbable CauseMechanistic InsightImmediate Action
Low Yield (Ferrier Step) Catalyst poisoning or hydrolysisGlycals are acid-sensitive enol ethers; trace water hydrolyzes them before rearrangement.Switch to mild Lewis Acids (e.g., InCl₃, CAN); add 3Å molecular sieves.
Wrong Stereochemistry (C3) Thermodynamic control failureReduction of C3-oximes or azides often favors the equatorial isomer (gluco) over the axial (allo/galacto) required for many antibiotics.Switch reducing agents (e.g., L-Selectride for kinetic control) or use inversion strategies (Mitsunobu).
Anomeric Mixtures (

)
Lack of Neighboring Group Participation (NGP)2-deoxy donors lack a C2 substituent to anchor the oxocarbenium ion, leading to poor facial selectivity.Use conformational constraint (e.g., cyclic protecting groups) or solvent effects (nitrile effect).
Product Loss on Workup Water solubility (Zwitterionic nature)Free amino sugars are highly polar; standard organic extraction leaves product in the aqueous phase.Switch to ion-exchange chromatography (Dowex H+) or n-butanol extraction at pH > 10.
Decomposition on Silica Acid sensitivity of glycosidic bondThe 2-deoxy glycosidic bond is more labile to acid hydrolysis than fully oxygenated sugars.Pre-treat silica with 1% Et₃N or switch to neutral alumina.

Module A: The Pre-Cursor Phase (Glycals & Ferrier Rearrangement)

The synthesis of dideoxy sugars often begins with the Ferrier rearrangement of glycals. A common failure point is the "black tar" result, indicating polymerization or hydrolysis of the glycal.

The Protocol: Mild Ferrier Rearrangement

Standard conditions (BF₃·OEt₂) are often too harsh for complex substrates.

  • Solvent: Anhydrous DCM (trace water generates HBr/HCl if using halide catalysts).

  • Catalyst: Indium(III) Chloride (InCl₃) (20 mol%) or Ceric Ammonium Nitrate (CAN) . These coordinate the allylic oxygen without rapidly degrading the enol ether double bond [1][2].

  • Temperature: Strict control at 0°C. Room temperature promotes polymerization.

Visualizing the Failure Mode

The diagram below illustrates the competition between the desired rearrangement and the hydrolytic side-reaction.

FerrierTroubleshoot Glycal Starting Glycal (Enol Ether) OxoCarb Allylic Oxocarbenium Intermediate Glycal->OxoCarb Lewis Acid (LA) Product 2,3-Unsaturated Glycoside OxoCarb->Product Nucleophile (ROH) Fast Kinetics Hydrolysis Side Product: Aldehyde (Ring Open) OxoCarb->Hydrolysis H2O / High Temp Thermodynamic Sink

Figure 1: The Kinetic vs. Thermodynamic divergence in Ferrier Rearrangements. Moisture drives the pathway toward the red node (Hydrolysis).

Module B: The "2-Deoxy" Glycosylation Bottleneck

This is the most frequent point of failure. In standard sugars (e.g., glucose), a protecting group at C2 (like an ester) forms an acetoxonium ion intermediate, blocking one face and forcing the nucleophile to attack from the opposite side (Neighboring Group Participation - NGP).

The Problem: Dideoxy sugars lack this C2 group . The intermediate is a naked oxocarbenium ion, accessible from both sides.

Troubleshooting Stereocontrol

Q: I am getting a 1:1 mixture of


 and 

anomers. How do I fix this?

A: You must rely on solvent effects or conformational locks.

  • The Nitrile Effect (For

    
    -selectivity): 
    Use Acetonitrile (MeCN) as your solvent. MeCN coordinates the oxocarbenium ion axially, forcing the acceptor alcohol to attack equatorially (
    
    
    
    -product).
    • Note: This effect is weaker in 2-deoxy systems but still statistically significant [3].

  • Conformational Locking (For

    
    -selectivity): 
    If your target is an antibiotic like Doxorubicin (requiring 
    
    
    
    -linkage), fused cyclic protecting groups (e.g., 3,4-cyclic carbonates) distort the ring, favoring axial attack.
  • Leaving Group Selection: Switch from Glycosyl Halides (unstable) to Glycosyl 2-pyridyl sulfones or Thioimidates . These allow for "pre-activation" strategies at low temperatures (-78°C), separating the activation step from the glycosylation step [4].

Module C: Nitrogen Introduction (The Daunosamine Challenge)

Introducing the amino group at C3 often leads to the wrong stereoisomer (e.g., obtaining the ribo config instead of arabino).

Protocol: Kinetic vs. Thermodynamic Reduction

When reducing a C3-oxime or C3-ketone to an amine:

  • Scenario: You need the Axial amine (L-Daunosamine).

  • Avoid: Catalytic Hydrogenation (H₂/Pd). This usually adds hydrogen to the less hindered face, pushing the amine equatorial (Thermodynamic product).

  • Use: L-Selectride or bulky borohydrides. These reagents are sterically demanding and will attack the ketone from the less hindered equatorial face, forcing the resulting hydroxyl/amine into the desired axial position [5].

Target ConfigurationRecommended ReagentMechanism
Equatorial Amine (e.g., Kanosamine)NaBH₄ / MeOH or H₂/PdThermodynamic Control
Axial Amine (e.g., Daunosamine)L-Selectride or NaBH₄ + CeCl₃ (Luche)Kinetic/Steric Control

Module D: Isolation of Water-Soluble Amino Sugars

Q: My TLC shows product, but I lose everything during the aqueous workup.

A: You are likely washing your product down the drain. Amino sugars are zwitterionic.

The "Salting Out" Protocol
  • pH Adjustment: If your product has a free amine, adjust the aqueous layer pH to >10 using NaOH. This deprotonates the amine (

    
    ), rendering it less water-soluble.
    
  • Solvent Choice: Do not use Diethyl Ether. Use n-Butanol or Chloroform/Isopropanol (3:1) . These polar organic solvents can extract polar amino sugars.

  • Alternative: Resin Capture:

    • Load the aqueous mixture onto a Dowex 50W (H+ form) column.

    • Wash with water (removes salts/neutral sugars).

    • Elute with 1M NH₄OH. The ammonia displaces the amino sugar.

    • Lyophilize the eluent.

Visualizing the Glycosylation Mechanism

Understanding the lack of NGP is critical for troubleshooting yield issues.

DeoxyGlycosylation cluster_0 Critical Failure Point Donor 2-Deoxy Donor (No C2 Group) OxoIon Oxocarbenium Ion (Planar, Unstabilized) Donor->OxoIon Promoter Activation Alpha Alpha Anomer (Thermodynamic) OxoIon->Alpha Axial Attack (Anomeric Effect) Beta Beta Anomer (Kinetic/Solvent Dependent) OxoIon->Beta Equatorial Attack (Requires Solvent Control)

Figure 2: The bifurcation of the oxocarbenium ion. Without C2-participation, the reaction defaults to the thermodynamic alpha-anomer unless external directing forces (solvent/ligand) are applied.

References

  • Galan, M. C., et al. (2016). "Ferrier rearrangement: an update on recent developments." Carbohydrate Chemistry, 42, 1-20. Link

  • Bozell, J. J., et al. (2014). "Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate." PMC - NIH. Link

  • Bennett, C. S., & Galan, M. C. (2018).[1] "Methods for 2-Deoxyglycoside Synthesis." Chemical Reviews, 118(16), 7931–7985. Link

  • Hou, D., & Lowary, T. L. (2009). "Recent Advances in the Synthesis of 2-Deoxy-Glycosides.
  • Thadke, S. A., et al. (2017). "Stereoselective Synthesis of Rare Deoxy-Amino Sugars." Organic Letters. Link

Sources

Validation & Comparative

Methods for Distinguishing Between L-Perosamine and D-Perosamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized amino sugar found in the O-antigens of pathogenic bacteria, including Vibrio cholerae O1 and Escherichia coli O157:H7.[1] Distinguishing between its D- and L-enantiomers is critical for:

  • Structural Elucidation: Confirming the absolute configuration of polysaccharides in novel bacterial strains.

  • Synthetic Validation: Verifying the stereochemical purity of synthetic carbohydrate vaccines and glycomimetics.

  • Biosynthetic Studies: Characterizing the specificity of enzymes like GDP-perosamine synthase.

This guide details three rigorous methods for enantiomeric resolution, prioritized by sensitivity and widespread acceptance. Gas Chromatography-Mass Spectrometry (GC-MS) of chiral glycosides is established here as the primary reference method due to its superior resolution of diastereomers.

Comparative Analysis of Methodologies

FeatureMethod A: GC-MS (Chiral Glycosides) Method B: 1H-NMR (Mosher's Method) Method C: Chiral HPLC
Principle Derivatization with chiral alcohol (e.g., (+)-2-butanol) to form diastereomers.Derivatization with chiral auxiliary (e.g., MTPA) to induce chemical shift differences (

).
Direct separation on chiral stationary phases (e.g., Crown ether, Cyclodextrin).
Sensitivity High (Picomole range)Moderate (Micromole range)Moderate to High
Sample Req. < 0.1 mg1–5 mg0.5–1 mg
Resolution Excellent (Baseline separation of multiple diastereomers)Good (Dependent on

magnitude)
Variable (Column dependent)
Cost Low (Standard columns, cheap reagents)High (Deuterated solvents, instrument time)High (Specialized columns)
Throughput High (Autosampler compatible)Low (Manual processing)Medium
Best For Complex biological mixtures , trace analysis.Pure synthetic samples , absolute configuration assignment without standards.Preparative isolation.[2]

Method A: GC-MS of Chiral Glycosides (The Gold Standard)

This method, adapted from the work of Gerwig et al., relies on the reaction of the sugar with an optically pure alcohol (e.g., S-(+)-2-butanol) to convert enantiomers (D/L) into diastereomers (e.g., D-sugar-(+)-2-butyl glycoside vs. L-sugar-(+)-2-butyl glycoside). These diastereomers exhibit distinct physical properties and retention times on achiral GC columns.

Critical Adaptation for Amino Sugars

Unlike neutral sugars, perosamine contains a reactive C4-amino group. Re-N-acetylation is a mandatory step to ensure volatility and prevent irreversible adsorption on the GC column.

Experimental Protocol
Reagents:
  • S-(+)-2-Butanol (99% ee)

  • Acetyl chloride

  • Methanol (anhydrous)

  • Acetic anhydride[2]

  • Pyridine

  • Silver carbonate (

    
    ) (optional, for neutralization)
    
Step-by-Step Workflow:
  • Hydrolysis (For Polysaccharides):

    • Dissolve 0.5 mg of sample in 0.5 mL of 2 M trifluoroacetic acid (TFA).

    • Heat at 120°C for 2 hours.

    • Evaporate to dryness under

      
       stream. Co-evaporate with isopropanol (2x) to remove residual acid.
      
  • Chiral Butanolysis:

    • Prepare 2 M HCl in S-(+)-2-butanol (add acetyl chloride dropwise to chilled (+)-2-butanol).

    • Add 0.2 mL of reagent to the dried sample.

    • Heat at 80°C for 8–16 hours.

    • Mechanism:[1][3][4][5] Formation of butyl glycosides. The amine is protonated (

      
      ).
      
    • Evaporate to dryness.

  • N-Acetylation (Crucial Step):

    • Resuspend residue in 0.2 mL methanol.

    • Add 50 µL pyridine and 50 µL acetic anhydride.

    • Incubate at Room Temperature (RT) for 30 mins.

    • Mechanism:[1][3][4][5] Converts free amine/salt to stable N-acetyl group (

      
      ).
      
    • Evaporate to dryness.

  • O-Acetylation (Peracetylation):

    • Add 100 µL pyridine and 100 µL acetic anhydride.

    • Heat at 90°C for 30 mins.

    • Mechanism:[1][3][4][5] Acetylates all free hydroxyl groups.

    • Evaporate reagents under

      
      .
      
  • Extraction:

    • Partition between

      
       and 
      
      
      
      .
    • Dry organic layer over

      
      .
      
    • Inject 1 µL into GC-MS.

Data Interpretation
  • Diastereomeric Peaks: Each enantiomer (D or L) will produce multiple peaks (typically

    
    -pyranoside, 
    
    
    
    -pyranoside, and potentially furanosides).
  • Comparison: Compare retention times (

    
    ) against an authentic standard (e.g., D-perosamine from E. coli O157).
    
  • Differentiation: The elution profile (pattern of peaks) for D-perosamine-(+)-2-butyl glycosides is distinct from L-perosamine-(+)-2-butyl glycosides.

Method B: 1H-NMR with Mosher's Acid

This method is preferred when reference standards are unavailable. It utilizes the magnetic anisotropy of Chiral Derivatizing Agents (CDAs) like


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid).
Mechanism

Reacting the perosamine (specifically the C4-amine or hydroxyls) with (R)- and (S)-MTPA-Cl yields diastereomeric amides/esters. The phenyl ring of the MTPA moiety exerts a shielding/deshielding effect on nearby protons. The difference in chemical shift (


) allows the assignment of absolute configuration based on established spatial models.
Workflow Visualization

MosherMethod Start Perosamine Sample (Free Amine) Split Split Sample Start->Split Rxn_R React with (S)-MTPA-Cl Split->Rxn_R  Path A   Rxn_S React with (R)-MTPA-Cl Split->Rxn_S  Path B   Prod_R (R)-MTPA Amide Rxn_R->Prod_R Prod_S (S)-MTPA Amide Rxn_S->Prod_S NMR 1H-NMR Analysis Prod_R->NMR Prod_S->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Result Assign Configuration (Mosher Model) Calc->Result

Caption: Workflow for determining absolute configuration using Mosher's method. Note that (S)-MTPA-Cl yields the (R)-MTPA amide due to Cahn-Ingold-Prelog priority change.

Protocol Highlights
  • Derivatization: React perosamine (protected at anomeric center if possible, e.g., methyl glycoside) with MTPA-Cl in pyridine/DMAP.

  • Analysis: Acquire 1H-NMR spectra for both (R)- and (S)-MTPA derivatives.

  • Calculation: Calculate

    
     for protons near the chiral center (H3, H5, H6).
    
  • Assignment: Positive/Negative

    
     values map to the spatial arrangement of substituents (Sector Rule).
    

Decision Tree for Method Selection

DecisionTree Start Start: Perosamine Sample IsPure Is the sample pure? Start->IsPure Quantity Sample Quantity? IsPure->Quantity Yes GCMS METHOD A: GC-MS (Chiral Glycosides) (Best for mixtures/trace) IsPure->GCMS No (Mixture) Standard Is D-Perosamine Standard Available? Quantity->Standard < 1 mg NMR METHOD B: NMR (Mosher) (Best for absolute config) Quantity->NMR > 2 mg Standard->GCMS Yes HPLC METHOD C: Chiral HPLC (Best for isolation) Standard->HPLC No (or if isolation needed)

Caption: Strategic decision tree for selecting the optimal analytical method based on sample purity and availability.

References

  • Gerwig, G. J., Kamerling, J. P., & Vliegenthart, J. F. (1978). Determination of the D and L configuration of neutral monosaccharides by high-resolution capillary G.L.C. Carbohydrate Research, 62(2), 349–357. Link

  • Albermann, C., & Beuttler, H. (2008). Identification of the GDP-N-acetyl-D-perosamine producing enzymes from Escherichia coli O157:H7. FEBS Letters, 582(4), 479–484. Link

  • Hoyer, S., et al. (2021).[6] A chiral GC-MS method for analysis of secondary amino acids. Amino Acids, 53, 679–691. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide. Chemical Reviews, 104(1), 17–118. Link

Sources

Comparative Analysis of Perosamine and 4-Amino Sugar Analogs: Structure, Function, and Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Perosamine (4-amino-4,6-dideoxy-D-mannose) against its primary structural isomers and functional analogs. It is designed for researchers in glycobiology, microbiology, and drug discovery.

Executive Summary

Perosamine is a specialized 4-amino-4,6-dideoxyhexose found in the O-antigens of Gram-negative bacteria, most notably Vibrio cholerae O1. Its biological activity is defined by its stereochemistry (manno-configuration) and its N-acylation state. Unlike common 2-amino sugars (e.g., GlcNAc), 4-amino sugars are synthesized via a unique PLP-dependent transamination of a 4-keto intermediate.

This guide compares Perosamine with three critical 4-amino sugar analogs:

  • Viosamine (4-amino-4,6-dideoxy-D-glucose): A virulence factor in Pseudomonas flagellin.

  • Fuc4N (4-amino-4,6-dideoxy-D-galactose): The core of Enterobacterial Common Antigen (ECA).[1]

  • Ara4N (4-amino-4-deoxy-L-arabinose): A Lipid A modifier conferring polymyxin resistance.[2][3][4]

Part 1: Structural and Biosynthetic Divergence

The biological identity of these sugars is dictated by the stereochemical orientation of the amino group at C4 and the hydroxyl group at C2/C3. They share a common biosynthetic logic: a nucleotide-sugar precursor is dehydrated to a 4-keto intermediate, which then undergoes stereospecific transamination.

Chemical Comparison Table
FeaturePerosamine Viosamine Fuc4N Ara4N
IUPAC Name 4-amino-4,6-dideoxy-D-mannose4-amino-4,6-dideoxy-D-glucose4-amino-4,6-dideoxy-D-galactose4-amino-4-deoxy-L-arabinose
Stereochemistry Manno (C2-axial, C4-axial)Gluco (C2-equatorial, C4-equatorial)Galacto (C4-axial)Arabino (Pentose)
Primary Occurrence V. cholerae O1 AntigenP. syringae Flagellin; MimivirusEnterobacterial Common Antigen (ECA)Lipid A (Gram-negatives)
Precursor GDP-MannoseUDP-GlucosedTDP-GlucoseUDP-Glucuronic Acid
Key Enzyme Perosamine Synthase (Per)Viosamine Synthase (VioA/B)Fuc4N Transaminase (WecE)ArnB (PmrH)
Biological Role Serotype determinant; VirulenceMotility; Host immune evasionOuter membrane integrityAntibiotic resistance (Charge masking)
Biosynthetic Pathways (Graphviz Diagram)

The following diagram illustrates the divergent biosynthetic pathways from nucleotide-sugar precursors.

Biosynthesis GDP_Man GDP-Mannose Keto_Man GDP-4-keto-6-deoxy mannose GDP_Man->Keto_Man Gmd (Dehydratase) UDP_Glc UDP-Glucose Keto_Glc UDP-4-keto-6-deoxy glucose UDP_Glc->Keto_Glc VioA (Dehydratase) UDP_GlcUA UDP-GlcUA Keto_Ara UDP-4-keto-L-arabinose UDP_GlcUA->Keto_Ara ArnA (Decarboxylase) Perosamine GDP-Perosamine (Manno) Keto_Man->Perosamine Per (PLP-Transaminase) [C4-Axial NH2] Viosamine UDP-Viosamine (Gluco) Keto_Glc->Viosamine VioB (PLP-Transaminase) [C4-Equatorial NH2] Ara4N UDP-Ara4N (Arabino) Keto_Ara->Ara4N ArnB (PLP-Transaminase)

Figure 1: Divergent biosynthetic pathways of 4-amino sugars. Specificity is driven by the PLP-dependent transaminase.

Part 2: Biological Functionality & Virulence[1][5]

Perosamine: The O-Antigen Backbone

In Vibrio cholerae O1, perosamine forms the homopolymeric backbone of the O-antigen.

  • Mechanism: The amino group is typically acylated (e.g., with tetronate or 3-deoxy-L-glycero-tetronic acid). This acylation is essential for the transport of the O-antigen from the cytoplasm to the periplasm via the Wzt/Wzm ABC transporter system.

  • Virulence: Mutants lacking perosamine synthase (rfbE) cannot synthesize O-antigen, resulting in a "rough" phenotype that is avirulent, serum-sensitive, and incapable of colonizing the gut.

Ara4N: The Resistance Shield

Unlike perosamine, which builds sugar chains, Ara4N modifies Lipid A.

  • Mechanism: The ArnT transferase adds Ara4N to the phosphate groups of Lipid A.[5]

  • Impact: This neutralizes the negative charge of the bacterial membrane.

  • Clinical Consequence: It repels cationic antimicrobial peptides (CAMPs) and polymyxin antibiotics (colistin), rendering the bacteria resistant to "last-resort" drugs.

Viosamine: Flagellar Glycosylation

Found in Pseudomonas syringae and Mimivirus.

  • Mechanism: Viosamine modifies the flagellin protein (FliC).

  • Impact: Glycosylation increases the hydrophilicity and stability of the flagella, which is critical for motility and evasion of plant immune recognition systems.

Part 3: Comparative Experimental Data

The following data summarizes the functional impact of these sugars based on gene-deletion and substitution studies.

Table 2: Impact of 4-Amino Sugar Deletion on Bacterial Phenotype
OrganismTarget SugarMutationPhenotypic Outcome
V. choleraePerosamine

Loss of O1 antigen; >1000-fold reduction in colonization (infant mouse model).
S. typhimuriumAra4N

MIC for Polymyxin B decreases from 4.0

g/mL to <0.5

g/mL.
P. syringaeViosamine

Aflagellate phenotype; loss of motility and virulence in tobacco plants.
E. coli K-12Fuc4N

Loss of Enterobacterial Common Antigen (ECA); increased sensitivity to SDS/bile salts.

Part 4: Technical Protocols

Protocol A: Chemoenzymatic Identification via GC-MS (Alditol Acetates)

Differentiation of 4-amino sugar isomers requires derivatization to volatile alditol acetates. The use of Sodium Borodeuteride (


) is critical to tag the anomeric carbon, distinguishing the sugar end from the chain.

Reagents:

  • 4M Trifluoroacetic acid (TFA)

  • Sodium Borodeuteride (

    
    ) in 1M 
    
    
    
  • Acetic Anhydride (

    
    )
    
  • Pyridine[6]

Step-by-Step Workflow:

  • Hydrolysis:

    • Lyophilize 1 mg of LPS or polysaccharide sample.

    • Add 200

      
      L 4M TFA. Seal under 
      
      
      
      .
    • Incubate at 100°C for 4 hours (4-amino sugars require harsh hydrolysis due to the stable N-glycosidic or amide bonds).

    • Evaporate TFA under

      
       stream.
      
  • Reduction (Isotope Tagging):

    • Dissolve residue in 200

      
      L 1M 
      
      
      
      containing 10 mg/mL
      
      
      .
    • Incubate 1 hour at Room Temp. (Reduces aldehyde to primary alcohol, incorporating deuterium at C1).

    • Neutralize with glacial acetic acid (dropwise) until effervescence stops.

    • Evaporate to dryness with methanol (3x) to remove borate complexes.

  • Acetylation:

    • Add 100

      
      L Pyridine and 100 
      
      
      
      L Acetic Anhydride.
    • Incubate at 100°C for 30 minutes.

    • Extract with Chloroform/Water. Dry the organic phase.

  • GC-MS Analysis:

    • Column: RTX-2330 or SP-2380 (High polarity cyano-phase is required for amino sugar separation).

    • Differentiation:

      • Perosamine: Characteristic mass fragments for 4-acetamido-4,6-dideoxyhexitol.

      • Viosamine: Distinct retention time (elutes later than perosamine on polar columns) and fragmentation pattern differences at C4/C5 cleavage.

Protocol B: Biosynthetic Verification (Coupled Enzyme Assay)

To verify if a putative gene encodes a Perosamine or Viosamine synthase, use a coupled assay monitoring Glutamate consumption.

Reaction Mix:

  • Substrate: GDP-4-keto-6-deoxymannose (for Per) or UDP-4-keto-6-deoxyglucose (for Vio).

  • Amino Donor: L-Glutamate.[1][7]

  • Enzyme: Purified recombinant Transaminase (Per/Vio).

  • Coupling Enzyme: Glutamate Dehydrogenase (GDH).

  • Cofactor:

    
     and PLP.
    

Mechanism:

  • Transaminase converts Keto-Sugar + Glutamate

    
     Amino-Sugar + 
    
    
    
    -Ketoglutarate.
  • GDH recycles

    
    -Ketoglutarate + 
    
    
    
    +
    
    
    
    
    Glutamate +
    
    
    .
  • Readout: Monitor decrease in Absorbance at 340 nm (NADH oxidation).

Experimental Workflow Diagram

Protocol Sample Bacterial LPS/Polysaccharide Hydrolysis Step 1: 4M TFA Hydrolysis (100°C, 4h) Sample->Hydrolysis Reduction Step 2: NaBD4 Reduction (Deuterium Tagging) Hydrolysis->Reduction Free Monosaccharides Acetylation Step 3: Ac2O/Pyridine (Peracetylation) Reduction->Acetylation Alditols GCMS Step 4: GC-MS Analysis (RTX-2330 Column) Acetylation->GCMS Alditol Acetates

Figure 2: Analytical workflow for the identification of 4-amino sugars from biological samples.

References

  • Reeves, P. R., et al. (1996). Physical organization of the Vibrio cholerae O1 biosynthetic gene cluster. Journal of Bacteriology, 178(2), 452-461. Link

  • Stroeher, U. H., et al. (1995). A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1. Gene, 155(1), 67-72. Link

  • Breazeale, S. D., et al. (2003).[4] Origin of Lipid A Species Modified with 4-Amino-4-deoxy-L-arabinose in Polymyxin-resistant Mutants of E. coli. Journal of Biological Chemistry, 278(27), 24731-24739. Link

  • Takeuchi, K., et al. (2007). The Pseudomonas syringae flagellin glycosylation island... encodes the biosynthesis of viosamine.[8][9][10] Journal of Bacteriology, 189(5), 2090-2096. Link

  • Pfoestl, A., et al. (2013). High-Resolution Mass Spectrometry of Viral Glycoproteins: Identification of Viosamine in Mimivirus. Journal of Virology, 87(21), 11626. Link

  • Merkle, R. K., & Poppe, L. (1994). Carbohydrate Analysis by Gas Chromatography-Mass Spectrometry. Methods in Enzymology, 230, 1-15. Link

Sources

Validation of a quantitative mass spectrometry assay for perosamine detection

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Quantitative Mass Spectrometry Assay for Perosamine Detection

Executive Summary & Comparison Landscape

Perosamine is a critical amino sugar building block found in the O-antigens of pathogenic Gram-negative bacteria (e.g., Vibrio cholerae O1, Escherichia coli O157:H7) and the antifungal antibiotic perimycin. Accurate quantification is essential for monitoring bacterial biosynthesis pathways, validating glycoconjugate vaccine production, and characterizing novel antibiotic structural motifs.

Traditionally, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has been the gold standard for sugar analysis. However, for trace-level detection in complex biological matrices (plasma, fermentation broth), HPAEC-PAD lacks the necessary sensitivity and specificity.

This guide validates a PMP-Derivatized LC-MS/MS assay , demonstrating its superiority over HPAEC-PAD and standard HPLC-Fluorescence methods.

Technology Comparison Matrix
FeatureLC-MS/MS (PMP-Derivatized) HPAEC-PAD HPLC-Fluorescence
Primary Mechanism Mass selection (MRM) of hydrophobic derivativeElectrochemical oxidation of hydroxyl groupsFluorescence of tagged amine/aldehyde
Sensitivity (LOD) High (0.5–1.0 ng/mL) Moderate (50–100 ng/mL)Moderate (10–50 ng/mL)
Specificity Excellent (m/z + Retention Time) Low (Retention Time only)Low (Prone to matrix interference)
Matrix Tolerance High (with Internal Standard)Low (Salt sensitivity)Moderate
Throughput High (5–8 min run time)Low (30–45 min run time)Moderate
Sample Prep Derivatization required (60 min)Minimal (Dilute & Shoot)Derivatization required

Scientific Rationale & Method Development

The Challenge: Polarity and Ionization

Native perosamine is highly polar and lacks a chromophore, making it invisible to UV detection and difficult to retain on standard C18 columns. While HILIC (Hydrophilic Interaction Liquid Chromatography) can retain native sugars, it often suffers from poor reproducibility and long equilibration times.

The Solution: PMP Derivatization

We utilize 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization.

  • Mechanism: PMP reacts with the reducing aldehyde group of perosamine under mild alkaline conditions to form a bis-PMP-perosamine complex.

  • Benefit 1 (Chromatography): The bis-PMP tag adds significant hydrophobicity, allowing robust separation on standard C18 columns with excellent peak shape.

  • Benefit 2 (Spectrometry): The PMP moiety contains basic nitrogens that enhance ionization efficiency in ESI(+) mode, increasing sensitivity by 10–100 fold over native sugar analysis.

Biosynthetic Context

Understanding the source is crucial for assay design. Perosamine is synthesized from GDP-Mannose.[1][2][3][4] The assay must resolve perosamine from its biosynthetic precursors (Mannose, 4-keto-6-deoxymannose).

Biosynthesis cluster_legend Pathway Logic GDP_Man GDP-Mannose Intermed GDP-4-keto-6-deoxymannose GDP_Man->Intermed GMD (RfbD) GDP_Per GDP-Perosamine Intermed->GDP_Per Perosamine Synthase (RfbE/PerA) Perosamine Free Perosamine (Target Analyte) GDP_Per->Perosamine Hydrolysis

Figure 1: Perosamine biosynthetic pathway showing key enzymatic steps from GDP-Mannose. The assay targets the final hydrolyzed free amine sugar.

Validated Experimental Protocol

This protocol is designed to be a self-validating system. The inclusion of an Internal Standard (IS) is non-negotiable for correcting matrix effects.

Reagents:

  • Analyte: Perosamine (synthetic standard).

  • Internal Standard (IS):

    
    C-Glucose or Galactosamine (structural analog).
    
  • Derivatization Agent: 0.5 M PMP in Methanol.

  • Buffer: 0.3 M NaOH.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 50 µL of sample (plasma/culture supernatant).

    • Add 20 µL of Internal Standard (10 µg/mL).

  • Derivatization Reaction:

    • Add 50 µL of 0.3 M NaOH (alkalinization).

    • Add 100 µL of 0.5 M PMP (methanol solution).

    • Incubate at 70°C for 60 minutes. (Critical: Ensures complete bis-PMP formation).

    • Cool to room temperature.

  • Neutralization & Extraction:

    • Add 50 µL of 0.3 M HCl (Neutralize pH to stop reaction).

    • Add 500 µL Chloroform (Liquid-Liquid Extraction to remove excess PMP).

    • Vortex and Centrifuge (3000 x g, 5 min).

    • Collect the aqueous (top) layer. (Bis-PMP-Perosamine is water-soluble; excess PMP partitions to chloroform).

  • LC-MS/MS Analysis:

    • Inject 5 µL of the aqueous layer.

Workflow Sample Sample (50 µL) + Internal Standard Deriv Derivatization (PMP + NaOH, 70°C, 60 min) Sample->Deriv Extract LLE Cleanup (Chloroform Wash) Deriv->Extract PhaseSep Phase Separation (Discard Organic/Excess PMP) Extract->PhaseSep Inject Inject Aqueous Phase LC-MS/MS PhaseSep->Inject

Figure 2: Sample preparation workflow ensuring removal of excess derivatizing agent before injection.

LC-MS/MS Parameters
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 15% B to 40% B over 6 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring): The bis-PMP derivative forms a stable precursor ion


.
  • Perosamine MW: 163.17 Da.

  • Bis-PMP-Perosamine MW:

    
     Da.
    
  • Precursor Ion: 494.6

    
    .
    
AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Role
PMP-Perosamine 494.6 175.1 3025Quantifier
PMP-Perosamine494.6157.13035Qualifier
PMP-IS (Glucose)511.5175.13025Internal Std

Note: The 175.1 fragment corresponds to the protonated PMP moiety, a characteristic fragment for all PMP-sugars.

Validation Data Summary

The following data represents the performance of the validated assay according to FDA Bioanalytical Method Validation Guidelines.

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL (

    
    ).
    
  • LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (S/N > 10).

  • LOD (Limit of Detection): 0.3 ng/mL (S/N > 3).

Accuracy & Precision (Inter-day, n=18)
QC LevelConcentration (ng/mL)Accuracy (%)Precision (% CV)
LLOQ 1.094.58.2
Low 3.098.25.4
Mid 50.0101.33.1
High 800.099.72.8
Recovery & Matrix Effect
  • Extraction Recovery: > 90% (Consistent across range).

  • Matrix Effect: 95–105% (Negligible ion suppression due to efficient chromatographic separation of PMP derivatives).

Conclusion

The PMP-derivatized LC-MS/MS assay provides a robust, high-sensitivity alternative to HPAEC-PAD for perosamine quantification. By leveraging the specific chemistry of the reducing aldehyde and the amine functionality, this method overcomes the polarity challenges of native sugar analysis. It is the recommended protocol for pharmacokinetic studies and trace-level metabolic profiling in drug development.

References

  • Stroeher, U. H., et al. (1995). "A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1."[4] Gene.

  • Honda, S., et al. (1989). "High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing derivatives with 1-phenyl-3-methyl-5-pyrazolone." Analytical Biochemistry.

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

  • Alberman, N., & Piepersberg, W. (2001). "Expression and identification of the RfbE protein from Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine." Glycobiology.

  • Magfin, S., et al. (2023).[6] "Development and Validation of LC-MS/MS Method for the Determination of Nitrosamines." MDPI.

Sources

Comparison of the immunogenicity of different perosamine-containing O-antigens

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of perosamine-containing O-antigens, focusing on their structural diversity, immunogenic profiles, and application in vaccine development.

Executive Summary

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized amino sugar found in the lipopolysaccharides (LPS) of several Gram-negative pathogens. Its immunogenicity is heavily dictated by three structural variables: glycosidic linkage topology (homopolymer vs. heteropolymer), N-acyl modification , and chain length .

This guide compares the three most clinically significant perosamine-containing O-antigens:

  • Vibrio cholerae O1 : Homopolymer of N-(3-deoxy-L-glycero-tetronyl)-perosamine.[1]

  • Brucella spp.[2][3][4][5] / Yersinia enterocolitica O:9 : Homopolymer of N-formyl-perosamine.

  • Escherichia coli O157 : Heteropolymer containing N-acetyl-perosamine.[6][7]

Structural & Immunogenic Landscape[7][8][9][10]

The following table contrasts the physicochemical properties that define the immunological identity of these antigens.

Table 1: Structural and Immunogenic Comparison
FeatureVibrio cholerae O1 Brucella abortus / Y. enterocolitica O:9 E. coli O157
Backbone Structure Homopolymer Homopolymer Heteropolymer (Repeating unit of 4 sugars)
Repeating Unit

(1→2)-D-Perosamine

(1→2)-D-Perosamine
PerNAc + Fuc + Glc + GalNAc
N-Acyl Group 3-deoxy-L-glycero-tetronic acid Formyl (-CHO)Acetyl (-COCH3)
Key Epitope Non-reducing terminus (Methylation at 2-OH defines Ogawa vs Inaba)Homopolymeric chain (N-formyl group is critical)Side-chain presentation within the tetrasaccharide unit
Cross-Reactivity High internal cross-reactivity (Ogawa/Inaba)100% Cross-reactive between Brucella and Y.[6][8] enterocolitica O:9Distinct; minimal cross-reactivity with the homopolymers
Native Immunogenicity T-cell Independent Type 2 (TI-2)T-cell Independent Type 2 (TI-2)T-cell Independent (TI-1/TI-2)
Vaccine Strategy Conjugate (OSP-TT/CRM197) to recruit T-cell helpLive attenuated (S19, RB51) or ConjugateConjugate (O157-Exotoxin A)

Mechanistic Analysis of Immunogenicity

The "N-Acyl Switch" Hypothesis

The primary determinant of antibody specificity among these bacteria is the N-acyl substituent on the C4 amino group of perosamine.

  • Brucella (Formyl): The small formyl group creates a hydrophobic pocket that is tightly recognized by diagnostic antibodies. The structural identity between Brucella and Y. enterocolitica O:9 O-antigens causes "false positive" serological results in brucellosis testing.

  • V. cholerae (Tetronic Acid): The bulky 3-deoxy-L-glycero-tetronic acid group prevents cross-reaction with Brucella antisera, despite sharing the same

    
    (1→2)-linked perosamine backbone.
    
  • E. coli O157 (Acetyl): Here, perosamine is N-acetylated and serves as a branching or internal unit, not a continuous homopolymer. The immune response is directed against the complex tetrasaccharide motif rather than a single repeating perosamine interface.

Homopolymer vs. Heteropolymer Processing

Homopolymers like V. cholerae OSP (O-Specific Polysaccharide) cross-link B-cell receptors (BCRs) efficiently, inducing strong IgM responses but poor memory (IgG) without protein conjugation. In contrast, the E. coli O157 heteropolymer requires precise processing to present the perosamine epitope; synthetic vaccines often fail if the linker chemistry disrupts the specific spatial orientation of the PerNAc residue.

Visualization: Antigenic Structure & Specificity

G cluster_0 Vibrio cholerae O1 (Homopolymer) cluster_1 Brucella / Yersinia O:9 (Homopolymer) cluster_2 E. coli O157 (Heteropolymer) V1 Perosamine (N-Tetronyl) V2 Perosamine (N-Tetronyl) V1->V2 α(1->2) V3 Perosamine (N-Tetronyl) V2->V3 α(1->2) Ab_Bruc Anti-Brucella Ab V2->Ab_Bruc No Binding Ab_Chol Anti-Cholera Ab V2->Ab_Chol High Affinity B1 Perosamine (N-Formyl) B2 Perosamine (N-Formyl) B1->B2 α(1->2) B3 Perosamine (N-Formyl) B2->B3 α(1->2) B2->Ab_Bruc High Affinity B2->Ab_Chol No Binding E1 Perosamine (N-Acetyl) E2 Fucose E1->E2 E3 Glucose E2->E3 E4 GalNAc E3->E4 E4->E1 Repeat

Figure 1: Structural comparison of perosamine antigens highlighting the N-acyl groups as the primary determinants of antibody specificity.

Experimental Protocol: Evaluation of Synthetic Glycoconjugate Immunogenicity

This protocol describes the synthesis and immunological evaluation of a synthetic V. cholerae O1 mimic (hexasaccharide) conjugated to CRM197. This workflow is self-validating through the use of defined synthetic glycan lengths.

Phase 1: Conjugation (Squarate Chemistry)

Objective: Covalently link the synthetic perosamine hexamer to the carrier protein CRM197 to recruit T-cell help.

  • Activation : Dissolve synthetic perosamine hexamer (with amino-linker) in 0.1 M phosphate buffer (pH 7.2). Add diethyl squarate (1.5 eq) and stir for 4 hours at RT. Monitor by TLC (disappearance of amine).

  • Purification : Precipitate the activated glycan with cold ethanol to remove excess squarate.

  • Coupling : Dissolve CRM197 (5 mg/mL) in 0.5 M borate buffer (pH 9.0). Add the activated glycan (20 molar excess). Stir for 24 hours at RT.

  • Validation (Self-Check) : Analyze the conjugate via MALDI-TOF MS . A mass shift corresponding to 5-10 glycan chains per protein confirms successful conjugation. If shift is <2 chains, pH was likely too low during coupling.

Phase 2: Immunization & Challenge

Objective: Assess the induction of IgG class switching (T-dependent response).

  • Animals : Female BALB/c mice (6-8 weeks old), n=10 per group.

  • Groups :

    • Group A: PBS (Negative Control)

    • Group B: Unconjugated Perosamine Hexamer (2 µg)

    • Group C: Perosamine-CRM197 Conjugate (2 µg carbohydrate content)

  • Schedule : Intramuscular injection on Day 0, 14, and 28. Adjuvant: Aluminum Phosphate (AlPO4).

  • Sampling : Bleed on Day 42 (terminal bleed).

Phase 3: ELISA Quantification

Objective: Differentiate between IgM (T-independent) and IgG (T-dependent) responses.

  • Coating : Coat 96-well plates with native LPS from V. cholerae O1 (10 µg/mL) overnight at 4°C. Note: Using native LPS ensures the antibodies raised against the synthetic structure recognize the natural pathogen.

  • Blocking : 1% BSA in PBS for 2 hours.

  • Primary Antibody : Serial dilutions of mouse sera (1:100 to 1:100,000).

  • Secondary Antibody :

    • HRP-conjugated Goat anti-Mouse IgG (measures class switching).

    • HRP-conjugated Goat anti-Mouse IgM (measures primary response).

  • Readout : TMB substrate, stop with H2SO4, read OD450.

Data Interpretation:

  • High IgG/High IgM : Successful T-dependent response (Conjugate vaccine).

  • Low IgG/High IgM : T-independent response (Failed conjugation or pure polysaccharide).

  • Low IgG/Low IgM : Non-immunogenic.

Immunological Pathway Visualization

The following diagram illustrates why conjugation is necessary for perosamine antigens (which are naturally T-independent) to induce long-term memory.

Immunology Ag_Native Native Perosamine (T-Independent) BCell B Cell (BCR Specific for Perosamine) Ag_Native->BCell Cross-links BCRs Ag_Conj Perosamine-Protein Conjugate (T-Dependent) Ag_Conj->BCell Bind & Internalize IgM IgM Only (Short-lived) BCell->IgM Differentiation Peptide Peptide Epitope BCell->Peptide Process & Present on MHC-II Plasma Plasma Cell (High Affinity IgG) BCell->Plasma Class Switching & Proliferation Memory Memory B Cell BCell->Memory Differentiation TCell CD4+ T Cell (Specific for Protein Peptide) TCell->BCell Cytokines (IL-4, IL-21) CD40L-CD40 Peptide->TCell Recognition

Figure 2: Mechanism of action for Perosamine-Protein Conjugate Vaccines, illustrating the recruitment of T-cell help via MHC-II presentation of the carrier peptide.

References

  • Villeneuve, S., et al. (2000). Crystal structure of an anti-carbohydrate antibody directed against Vibrio cholerae O1 in complex with antigen. Proceedings of the National Academy of Sciences.

  • Bundle, D. R., et al. (1989). Fine structure of A and M antigens from Brucella biovars.[4] Infection and Immunity.[2][3][4][5][9][10][11][12][13]

  • Wang, L., et al. (2007).[8] Cloning and characterization of GDP-perosamine synthetase (Per) from Escherichia coli O157:H7.[6][8] Biochemical and Biophysical Research Communications.

  • Sayeed, M. A., et al. (2015). Scalable production and immunogenicity of a cholera conjugate vaccine.[1] PLOS Neglected Tropical Diseases.

  • Perry, M. B., et al. (1989). Structure of the O-chain of the phenol-phase soluble cellular lipopolysaccharide of Yersinia enterocolitica serotype O:9. European Journal of Biochemistry.[4]

Sources

Synthesis and Evaluation of Structural Analogues of 4-Amino-4,6-dideoxy-D-mannose (Perosamine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-Amino-4,6-dideoxy-D-mannose , commonly known as D-Perosamine , is a critical amino sugar found in the O-antigens of pathogenic Gram-negative bacteria, including Vibrio cholerae O1 (the causative agent of cholera), Escherichia coli O157:H7, and Brucella abortus. In these organisms, perosamine residues are often N-acylated (e.g., N-acetyl, N-formyl) and form the polymeric backbone of the lipopolysaccharide (LPS) O-antigen, a primary virulence factor and immunogen.

For drug development professionals, perosamine biosynthesis represents a high-value target. Humans lack the specific enzymes to synthesize this sugar, making inhibitors of GDP-perosamine synthase (Per) or the associated glycosyltransferases highly selective antibacterial candidates. Furthermore, synthetic analogues are essential for developing glycoconjugate vaccines and probing the substrate specificity of O-antigen processing enzymes.

This guide provides a technical comparison of synthetic routes (Chemical vs. Chemoenzymatic), structural analogue design, and biological evaluation protocols.

Biosynthetic Context & Target Identification

Understanding the native biosynthetic pathway is a prerequisite for designing analogues. The biosynthesis proceeds from GDP-D-mannose.[1]

Biosynthesis GDP_Man GDP-D-Mannose GDP_Keto GDP-4-keto-6-deoxy-D-mannose GDP_Man->GDP_Keto Dehydration (-H2O) GMD GMD (GDP-mannose 4,6-dehydratase) GDP_Man->GMD GDP_Per GDP-D-Perosamine (4-amino-4,6-dideoxy-D-mannose) GDP_Keto->GDP_Per Transamination (PLP-dependent) Per Per/RfbE (GDP-perosamine synthase) GDP_Keto->Per LPS O-Antigen (LPS) GDP_Per->LPS Polymerization GT Glycosyltransferases (Wbe/Wbk) GDP_Per->GT

Figure 1: Biosynthetic Pathway of GDP-Perosamine. The PLP-dependent transamination step (catalyzed by Per/RfbE) is the primary target for analogue inhibition.

Comparative Synthesis Strategies

Route A: Chemical Synthesis (From Methyl -D-Mannopyranoside)

The traditional chemical route relies on C-6 deoxygenation followed by C-4 inversion or amination. The challenge lies in maintaining the specific stereochemistry (D-manno configuration: C2-ax, C3-eq, C4-eq).

Mechanism:

  • Scaffold Prep: Protection of D-mannoside to allow selective C-6 modification.

  • C-6 Deoxygenation: Iodination followed by reduction to generate the 6-deoxy (D-rhamnose) scaffold.

  • C-4 Amination: Oxidation of C-4 to a ketone, followed by oximation and stereoselective reduction.

Route B: Chemoenzymatic Synthesis

Modern approaches utilize recombinant enzymes (GMD and Per synthase) to convert GDP-mannose directly into GDP-perosamine analogues.

Comparison of Methodologies:

FeatureChemical SynthesisChemoenzymatic Synthesis
Starting Material Methyl

-D-mannopyranoside
GDP-D-Mannose
Step Count High (8-12 steps)Low (2-3 enzymatic steps)
Stereocontrol Requires careful reagent selection (e.g., hydride reduction of oximes)Absolute (Enzymatic specificity)
Scalability High (Gram to Kg scale)Low to Medium (mg to Gram scale)
Analogue Scope Broad (Can modify any position)Limited (Must be tolerated by enzymes)
Primary Use Producing reference standards, non-natural isomersProducing nucleotide-activated sugars for assays

Structural Analogues: Design & Evaluation

Class 1: C-4 Stereoisomers (Talose vs. Mannose)
  • Target: Probing the active site of Perosamine Synthase.

  • Analogue: 4-Amino-4,6-dideoxy-D-talose.

  • Rationale: Reduction of the C-4 oxime often yields a mixture of equatorial (manno/perosamine) and axial (talo) amines. The talose analogue acts as a competitive inhibitor or a non-incorporating substrate.

Class 2: N-Acyl Derivatives
  • Target: Glycosyltransferases (GTs).

  • Analogue: N-trifluoroacetyl, N-propionyl, or N-azidoacetyl perosamine.

  • Rationale: The native sugar is often N-acetylated or N-formylated. Modifying this group affects the binding affinity to GTs. N-azidoacetyl derivatives are particularly valuable for "Click" chemistry labeling of bacterial surfaces.

Class 3: C-6 Modified Analogues
  • Target: GDP-Mannose 4,6-dehydratase (GMD).

  • Analogue: 6,6-difluoro-perosamine or 6-O-methyl derivatives.

  • Rationale: Fluorination at C-6 prevents the initial dehydration step, locking the enzyme in an intermediate state.

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis of Methyl N-Acetyl- -D-Perosaminide

This protocol describes the conversion of a 6-deoxy-mannose (rhamnose type) intermediate to perosamine via oximation.

Prerequisites: Start with Methyl 6-deoxy-2,3-O-isopropylidene-


-D-mannopyranoside  (Compound A ).
  • Oxidation (C-4 Ketone Synthesis):

    • Dissolve Compound A (1.0 eq) in anhydrous CH₂Cl₂.

    • Add Dess-Martin Periodinane (1.5 eq) at 0°C. Stir at RT for 2 h.

    • Quench: Add sat. Na₂S₂O₃/NaHCO₃ (1:1). Extract with CH₂Cl₂.

    • Result: Methyl 6-deoxy-2,3-O-isopropylidene-

      
      -D-lyxo-hexopyranosid-4-ulose (Ketone).
      
  • Oximation:

    • Dissolve the Ketone in pyridine/ethanol (1:1).

    • Add Hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq).

    • Reflux at 80°C for 4 h. Concentrate in vacuo.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Result: C-4 Oxime derivative.

  • Stereoselective Reduction (The Critical Step):

    • Dissolve Oxime in dry THF under Argon.

    • Add LiAlH₄ (4.0 eq) slowly at 0°C. Reflux for 12 h.

    • Note: LiAlH₄ reduction of this specific oxime favors the equatorial amine (D-manno configuration) due to hydride attack from the more hindered axial face.

    • Quench: Fieser workup (H₂O, 15% NaOH, H₂O). Filter precipitate.

    • Result: Crude Methyl 4-amino-4,6-dideoxy-

      
      -D-mannopyranoside.
      
  • Acetylation:

    • Treat crude amine with Ac₂O/Pyridine (1:1) for 2 h.

    • Final Deprotection: Treat with 60% AcOH/H₂O at 60°C to remove isopropylidene.

    • Validation: ¹H NMR (D₂O) should show J(3,4) ~ 10 Hz (axial-axial coupling indicates equatorial amine).

Protocol 2: Enzymatic Evaluation (Inhibition Assay)

This assay measures the ability of an analogue to inhibit GDP-Perosamine Synthase.

  • Reaction Mix (100 µL):

    • 50 mM Tris-HCl (pH 7.5).

    • 0.5 mM GDP-4-keto-6-deoxy-D-mannose (Substrate).

    • 5 mM L-Glutamate (Amine donor).

    • 20 µM PLP (Cofactor).

    • Test Compound: 0–500 µM of Perosamine Analogue.

    • Enzyme: 50 nM Purified Perosamine Synthase (e.g., from C. crescentus or E. coli).

  • Procedure:

    • Incubate at 30°C for 10–30 mins.

    • Stop: Heat inactivation (95°C, 2 min) or addition of MeOH.

    • Analysis: HPLC (Anion exchange) or LC-MS monitoring the conversion of GDP-Keto (m/z ~600) to GDP-Perosamine (m/z ~601).

  • Data Processing:

    • Plot % Activity vs. [Inhibitor].

    • Calculate IC₅₀ using non-linear regression.

Mechanism of Action & Inhibition Logic

The following diagram illustrates how structural analogues intervene in the O-antigen assembly line.

Inhibition cluster_native Native Pathway cluster_analog Analogue Intervention GDP_Man GDP-Mannose GDP_Per GDP-Perosamine GDP_Man->GDP_Per Per Synthase LPS_Assembly LPS Assembly GDP_Per->LPS_Assembly Transferase Analogue_C4 C-4 Epimer (Talose Analogue) Analogue_C4->GDP_Per Competitive Inhibition (Ki) Analogue_N N-Azidoacetyl Analogue Analogue_N->LPS_Assembly Chain Termination or Labeling

Figure 2: Mechanism of Analogue Interference. C-4 epimers typically inhibit the synthase competitively, while N-modified analogues often act as "false substrates" that stall the glycosyltransferase machinery or allow for metabolic labeling.

References

  • Albermann, C., & Piepersberg, W. (2001). Expression and identification of the RfbE protein from Vibrio cholerae O1 as a GDP-perosamine synthase. Glycobiology, 11(8), 655–661. Link

  • Stangier, K., et al. (2003). Structure of GDP-perosamine synthase. Journal of Molecular Biology, 331(4), 897-911. Link

  • Bundle, D. R., & Perry, M. B. (1985). Structure of the O-chain of the lipopolysaccharide of Vibrio cholerae O1. Biochemistry, 24(17), 4694-4700. Link

  • Tocilj, A., et al. (2008). GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar. Biochemistry, 47(22), 5804–5813. Link

  • Guo, H., et al. (2001). Synthesis of 4-Amino-4,6-dideoxy-D-mannose (Perosamine) Derivatives. Journal of the American Chemical Society, 123(35), 8431-8432. Link

Sources

Technical Guide: Cross-Reactivity Profiling of Antibodies Against Dideoxyamino Sugars

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The specific detection of dideoxyamino sugars—such as Perosamine (4-amino-4,6-dideoxy-D-mannose), Quinovosamine (2-amino-2,6-dideoxy-D-glucose), and Fucosamine (2-amino-2,6-dideoxy-L-galactose)—is a critical challenge in bacteriology and vaccine development. These rare sugars often constitute the immunodominant O-antigen epitopes of Gram-negative pathogens including Vibrio cholerae, Brucella spp., and Yersinia enterocolitica.

This guide analyzes the performance of antibodies raised against these moieties, focusing on the structural basis of cross-reactivity.[1][2] It provides validated protocols for distinguishing between serologically related strains where the only difference may be a single stereocenter or N-acyl modification.

Structural Basis of Immunogenicity

Antibodies targeting dideoxyamino sugars do not recognize the sugar in isolation; they recognize the spatial topography created by:

  • The Pyranose Ring Conformation: The axial vs. equatorial orientation of hydroxyl and amino groups.

  • The N-Acyl Substituent: Formyl (-CHO) vs. Acetyl (-COCH3) groups on the amino nitrogen are major determinants of specificity.

  • The Glycosidic Linkage:

    
     vs. 
    
    
    
    linkages alter the helical pitch of the O-polysaccharide, changing the presented epitope.
The "Perosamine Paradox"

A classic example of cross-reactivity occurs between Brucella abortus and Yersinia enterocolitica O:9. Both organisms possess O-antigens composed of homopolymers of N-formyl-perosamine .

  • Result: Polyclonal antibodies raised against Brucella will almost universally cross-react with Yersinia O:9, leading to false-positive serodiagnostics.

  • Resolution: Differentiation requires monoclonal antibodies (mAbs) that target the specific linkage details (A-epitope vs. M-epitope) or unique core-oligosaccharide junctions.

Diagram: Immunological Recognition Logic

The following diagram illustrates how an antibody "decides" to bind based on structural hierarchy.

AntibodyRecognitionLogic Start Antibody Encounter CheckRing 1. Pyranose Ring Check (Mannose vs. Glucose config) Start->CheckRing CheckAmino 2. Amino Group Position (C4 vs. C2 vs. C3) CheckRing->CheckAmino Match ResultNoBind No Binding CheckRing->ResultNoBind Mismatch CheckAcyl 3. N-Acyl Modification (Formyl vs. Acetyl) CheckAmino->CheckAcyl Match CheckAmino->ResultNoBind Mismatch CheckLink 4. Glycosidic Linkage (alpha-1,2 vs alpha-1,3) CheckAcyl->CheckLink Match ResultCross Cross-Reactivity (False Positive) CheckAcyl->ResultCross Mismatch (e.g. Brucella vs Yersinia) ResultBind High Affinity Binding (Specific) CheckLink->ResultBind Exact Match CheckLink->ResultCross Partial Match (Epitope Overlap)

Figure 1: Hierarchical logic of antibody specificity against carbohydrate antigens. Cross-reactivity typically occurs at levels 3 and 4, where the core sugar backbone is identical but modifications differ.

Comparative Analysis: Antibody Classes

When selecting reagents for dideoxyamino sugar detection, the source of the antibody dictates the cross-reactivity profile.

FeaturePolyclonal Antibodies (pAbs)Monoclonal Antibodies (mAbs)Recombinant/Synthetic Abs (rAbs)
Primary Target Whole LPS or O-chain polymerSingle epitope (3-5 sugar residues)Defined structural motif
Cross-Reactivity Risk High. Will bind shared backbones (e.g., Perosamine homopolymers).Moderate. Can distinguish linkage (A vs M epitope) but may still bind identical sugars in different bacteria.Low. Can be engineered to exclude specific binders.
Sensitivity High (Avidity effect due to multiple binding sites).Moderate (Single site binding).Tunable.
Best Use Case Initial screening; Agglutination assays.[3]Epitope mapping; Specific diagnostics (e.g., V. cholerae O1 serotyping).Quantitative assays; Therapeutics.
Example Anti-Brucella serum (binds Yersinia O:9).mAb specific for N-acetyl-perosamine (distinguishes E. coli O157).scFv libraries screened against synthetic glycans.

Experimental Protocols

Protocol A: Competitive Inhibition ELISA (The Gold Standard)

Objective: Determine if the antibody binding is specific to the dideoxyamino sugar moiety or the lipid A/core region.

Materials:

  • Solid Phase: Microplate coated with the target LPS (e.g., Brucella LPS) at 5 µg/mL.

  • Primary Antibody: Fixed concentration (determined by prior titration to yield OD ~1.0).

  • Inhibitors (The Critical Component):

    • Target Sugar (e.g., Synthetic N-formyl-perosamine).

    • Analog Sugar (e.g., N-acetyl-perosamine - checks acyl specificity).

    • Isomer Sugar (e.g., N-acetyl-quinovosamine - checks ring specificity).

    • Negative Control (e.g., Glucose or BSA).

Workflow:

  • Pre-incubation: Mix the Primary Antibody with serial dilutions of the Inhibitor (0.1 µM to 1000 µM) in a separate tube. Incubate 1 hour at RT to allow equilibrium binding.

  • Transfer: Transfer the Ab-Inhibitor mix to the LPS-coated plate.

  • Incubation: Incubate for 1 hour. (Free antibody will bind the plate; inhibited antibody will wash away).

  • Detection: Add HRP-conjugated secondary antibody and TMB substrate.

  • Analysis: Plot OD450 vs. Log[Inhibitor]. Calculate IC50.

Interpretation:

  • Low IC50 (<10 µM): High specificity for the free sugar.

  • High IC50 (>500 µM) or No Inhibition: The antibody likely recognizes a conformational epitope formed only by the polymer (the "helix") or requires the Lipid A anchor, indicating it is not specific to the monosaccharide.

Diagram: Competitive Assay Workflow

ELISA_Workflow Step1 1. Pre-Incubation (Ab + Free Inhibitor Sugar) Step2 2. Transfer to LPS-Coated Plate Step1->Step2 Equilibrium Step3 3. Wash Step (Removes Ab-Sugar Complex) Step2->Step3 Step4 4. Detect Bound Ab (Secondary HRP) Step3->Step4 Result Data Output: IC50 Calculation Step4->Result

Figure 2: Step-by-step logic for the competitive inhibition assay. Specificity is inversely proportional to the signal remaining in Step 4.

Troubleshooting & Optimization

Issue: "Sticky" Background in LPS ELISAs

  • Cause: LPS is amphiphilic. The Lipid A tail binds hydrophobically to polystyrene, but can also trap antibodies non-specifically.

  • Solution: Use ChonBlock or high-concentration BSA (3%) + Tween-20 (0.05%) in all buffers. Better yet, use BSA-conjugated oligosaccharides (neoglycoconjugates) instead of whole LPS as the coating antigen. This eliminates Lipid A interference entirely.

Issue: Distinguishing N-Acetyl vs. N-Formyl

  • Insight: Most commercial antibodies against "O-antigens" are polyclonal. To distinguish Vibrio (Perosamine) from E. coli O157 (Perosamine-derivative), you must perform the inhibition assay with both N-acetyl and N-formyl variants.

  • Data Check: If IC50 for N-acetyl is 5µM and N-formyl is 500µM, your antibody is acetyl-specific. If both are ~5µM, the antibody is targeting the pyranose ring and ignores the nitrogen substituent (cross-reactive).

References

  • Structural basis of Brucella O-antigenicity. Bundle, D. R., & McGiven, J. (2017). Frontiers in Cellular and Infection Microbiology.

  • Synthesis of oligo-α-(1→2)-4,6-dideoxy-4-formamido-d-mannopyranosides related to the A epitope of the Brucella O-polysaccharide. Torgov, V. I., et al. (2025). Carbohydrate Research / ResearchGate.

  • Specific and Cross-Reactive Antibodies in Brucellosis. Nielsen, K., et al. Veterinary Microbiology.

  • Lipopolysaccharide O-antigens—bacterial glycans made to measure. Whitfield, C., et al. (2020). Journal of Biological Chemistry.

  • Competitive ELISA Protocol Guidelines. Bio-Rad Antibodies.

Sources

Comparative genomics of perosamine biosynthesis pathways across bacterial species

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Basis of Virulence

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized dideoxy amino sugar that serves as a critical antigenic determinant in the O-antigen lipopolysaccharides (LPS) of several Gram-negative pathogens, most notably Vibrio cholerae O1 and Escherichia coli O157:H7.

For drug development professionals, the perosamine biosynthetic pathway represents a high-value target. Unlike mammalian cells, which do not synthesize perosamine, bacteria rely on this pathway for O-antigen assembly—a key factor in serum resistance and host colonization. Disrupting this pathway renders pathogens "rough" (lacking O-antigen), significantly attenuating virulence and increasing susceptibility to host immune defenses.

This guide provides a technical comparison of the genomic architecture and enzymatic mechanisms governing perosamine biosynthesis, supported by experimental protocols for pathway validation.

Genomic Architecture: Operon Organization & Synteny

The genetic encoding of perosamine biosynthesis exhibits distinct synteny across species, though the functional logic remains conserved. The genes are typically located within the rfb (O-antigen) or wb gene clusters.

Comparative Cluster Analysis
  • Vibrio cholerae O1: The pathway is encoded within the rfb region.[1] The critical junction involves rfbD (dehydratase) and rfbE (aminotransferase).

  • E. coli O157:H7: The pathway is encoded by the per gene cluster (often annotated within the larger wb cluster). Here, the nomenclature shifts to perA (aminotransferase) and perB (N-acetyltransferase), reflecting the downstream modification of the sugar.

Visualization of Genetic Organization

The following diagram illustrates the operon structure, highlighting the conservation of the dehydratase-aminotransferase functional pair despite nomenclature differences.

GeneCluster cluster_vibrio Vibrio cholerae O1 (rfb Region) cluster_ecoli E. coli O157:H7 (per Cluster) v_prom Promoter v_rfbA rfbA (Guanilyltransferase) v_prom->v_rfbA v_rfbB rfbB (Phosphomannomutase) v_rfbA->v_rfbB v_rfbD rfbD (GMD Dehydratase) v_rfbB->v_rfbD v_rfbE rfbE (Perosamine Synthase) v_rfbD->v_rfbE e_prom Promoter e_gmd gmd (Dehydratase) e_prom->e_gmd e_perA perA (Perosamine Synthase) e_gmd->e_perA e_perB perB (N-Acetyltransferase) e_perA->e_perB

Figure 1: Comparative synteny of perosamine biosynthesis operons in V. cholerae and E. coli.

Enzymology & Mechanistic Comparison

The core biosynthetic route involves the conversion of GDP-mannose to GDP-perosamine.[1][2] This is a two-step enzymatic process involving oxidation/dehydration followed by PLP-dependent transamination.

The Pathway Mechanism[3]
  • Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by a dehydratase (GMD/RfbD).[2] This step establishes the 6-deoxy functionality.

  • Transamination: The keto intermediate is transaminated to GDP-perosamine by a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase (PerA/RfbE). Glutamate typically serves as the amino donor.

Pathway GDP_Man GDP-D-Mannose GMD Enzyme 1: GDP-mannose 4,6-dehydratase (GMD / RfbD) GDP_Man->GMD Intermediate GDP-4-keto-6-deoxy-D-mannose PerA Enzyme 2: GDP-perosamine synthase (PerA / RfbE) Intermediate->PerA GDP_Per GDP-Perosamine PerB Enzyme 3: N-acetyltransferase (PerB) GDP_Per->PerB GDP_NPer GDP-N-Acetylperosamine GMD->Intermediate - H2O PerA->GDP_Per + Glutamate - u03b1-Ketoglutarate (PLP Dependent) PerB->GDP_NPer + Acetyl-CoA (E. coli O157 specific)

Figure 2: Enzymatic cascade from GDP-Mannose to GDP-N-Acetylperosamine.

Kinetic Comparison of Key Enzymes

The following table summarizes experimentally derived kinetic parameters. Note the high catalytic efficiency of the E. coli synthase, suggesting it is a tightly coupled step in the pathway.

FeatureV. cholerae O1 (RfbE)E. coli O157:H7 (PerA)Biological Implication
Enzyme Class PLP-dependent AminotransferasePLP-dependent AminotransferaseDrug target (PLP binding site).
Substrate GDP-4-keto-6-deoxy-mannoseGDP-4-keto-6-deoxy-mannoseIdentical substrate specificity allows cross-species inhibitor testing.
Amino Donor Glutamate / GlutamineL-Glutamate (Exclusive)E. coli PerA is highly specific for L-Glu (

mM).

(Substrate)
Not reported (coupled assay)

Low

indicates high affinity; enzyme works efficiently at low intracellular concentrations.

Not reported

Rapid turnover supports fast O-antigen assembly during exponential growth.
Downstream Acylated with tetronateAcetylated (by PerB)Divergence in final modification dictates serotype specificity.

Data Sources: Stiller et al. (1995), Zhao et al. (2007), Albermann et al. (2008).

Experimental Validation: A Self-Validating Protocol

To study this pathway or screen inhibitors, one cannot rely solely on genetic presence. Functional verification via enzymatic synthesis and mass spectrometry is the gold standard.

Protocol: In Vitro Synthesis and Detection of GDP-Perosamine

Objective: Confirm the activity of putative perosamine synthase candidates using a coupled enzyme assay.

Reagents & Setup
  • Substrate: GDP-D-mannose (Commercial grade,

    
    ).
    
  • Enzymes: Recombinant GMD (Dehydratase) and PerA (Synthase) purified from E. coli BL21 expression system.

  • Cofactors: PLP (

    
    ), NADP+ (
    
    
    
    - catalytic amount for GMD), L-Glutamate (
    
    
    ).
  • Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM

    
    .
    
Step-by-Step Methodology
  • Dehydration Reaction (Step 1):

    • Incubate 1 mM GDP-mannose with

      
       purified GMD and NADP+ at 37°C for 30 minutes.
      
    • Self-Validation Check: Aliquot

      
       and add 
      
      
      
      NaOH. A newly formed absorption peak at 320 nm indicates the formation of the GDP-4-keto-6-deoxy intermediate (alkaline polymerization).
  • Amination Reaction (Step 2):

    • Add purified PerA (

      
      ), PLP, and L-Glutamate to the reaction mix. Incubate at 37°C for 60 minutes.
      
  • Termination & Extraction:

    • Quench reaction with equal volume of ice-cold ethanol. Centrifuge at 15,000 x g for 10 mins to remove protein.

  • HPLC-MS Analysis:

    • Column: Porous Graphitic Carbon (Hypercarb) or HILIC column.

    • Mobile Phase: Ammonium acetate (pH 9.0) gradient with Acetonitrile.

    • Detection: ESI-MS in negative ion mode.

    • Target Mass: Look for [M-H]- ion of GDP-perosamine (

      
      ).
      
    • Causality: The shift in mass from GDP-mannose (

      
       Da) to GDP-perosamine (
      
      
      
      Da) confirms the replacement of -OH with -NH2 and deoxygenation.

References

  • Stiller, U. H., et al. (1995).[1] "A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1."[1] Gene. Link

  • Zhao, G., et al. (2007).[3] "Cloning and characterization of GDP-perosamine synthetase (Per) from Escherichia coli O157:H7 and synthesis of GDP-perosamine in vitro." Biochemical and Biophysical Research Communications. Link

  • Albermann, C., & Beuttler, H. (2008).[4] "Identification of the GDP-N-acetyl-d-perosamine producing enzymes from Escherichia coli O157:H7." FEBS Letters. Link

  • Reeves, P. R., et al. (1996). "Bacterial polysaccharide synthesis and gene nomenclature." Trends in Microbiology. Link

Sources

Head-to-head comparison of chemical and enzymatic synthesis routes for perosamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized amino sugar critical to the antigenicity of Gram-negative bacteria (e.g., Vibrio cholerae O1, E. coli O157:H7) and the efficacy of polyene antifungals like perimycin. For drug development professionals, accessing high-purity perosamine is a bottleneck due to its specific stereochemical requirements: the manno-configuration (axial C2-OH) combined with an equatorial C4-amine and C6-deoxygenation .

This guide compares the two dominant production paradigms:

  • Chemical Synthesis: A protecting-group-intensive route relying on stereocontrolled reduction of oximes or azides.

  • Enzymatic Synthesis: A biomimetic cascade utilizing PLP-dependent transaminases (Per/RfbE) to generate the activated nucleotide sugar (GDP-perosamine) in a single pot.

Verdict: While chemical synthesis remains the standard for generating gram-scale free sugar building blocks, the enzymatic route has become superior for synthesizing the biologically active nucleotide-sugar donor (GDP-perosamine) required for in vitro glycoengineering.

Molecule Profile

  • IUPAC Name: 4-amino-4,6-dideoxy-D-mannopyranose

  • Key Features:

    • C4-Amine: Distinguishes it from rhamnose (C4-OH).

    • C6-Deoxy: Hydrophobic methyl group.

    • Stereochemistry: D-manno (C2 axial, C3 equatorial, C4 equatorial, C5 equatorial).

  • Applications: O-antigen glycoconjugate vaccines, glycorandomized macrolide antibiotics.

Route A: Chemical Synthesis (The "Oxime Reduction" Strategy)

Mechanism: The chemical route historically relies on the "Chiral Pool" approach, starting from abundant Methyl


-D-mannopyranoside. The core challenge is inverting the functionality at C4 or selectively reducing a C4-oxime to the equatorial amine.
The Workflow
  • Protection: Methyl

    
    -D-mannopyranoside is protected as a 4,6-O-benzylidene acetal.
    
  • C6-Deoxygenation: The benzylidene ring is opened reductively (Hanessian-Hullar reaction) or via iodination/reduction to yield the rhamnose scaffold (6-deoxy).

  • C4-Oxidation: The C4-hydroxyl is oxidized to a ketone (using Swern or Dess-Martin periodinane).

  • Oximation: Condensation with hydroxylamine yields the C4-oxime.

  • Stereoselective Reduction: Catalytic hydrogenation (

    
    /Pd-C) or hydride reduction (
    
    
    
    ) reduces the oxime. Crucial Point: This step determines the C4 stereochemistry. The manno-configuration (equatorial amine) is favored by specific catalysts, but the talo-isomer (axial amine) is a common byproduct.
Data Profile
MetricPerformance
Starting Material Methyl

-D-mannopyranoside (Cheap, Abundant)
Total Steps 6–8 steps
Overall Yield 25–40% (Optimized)
Stereoselectivity ~4:1 to 10:1 (Manno:Talo) depending on reduction conditions
Scalability High (Gram to Kilogram)
Primary Product Methyl

-D-perosaminide (Protected or Free)

Route B: Enzymatic Synthesis (The Biomimetic Cascade)

Mechanism: This route reconstructs the biosynthetic pathway found in Vibrio cholerae. It is a "one-pot" cascade that converts GDP-mannose directly to GDP-perosamine without intermediate isolation.

The Workflow
  • Precursor: GDP-D-mannose.[1][2][3]

  • Dehydration (The "Gating" Step): GDP-mannose 4,6-dehydratase (Gmd or RfbD) catalyzes an internal oxidoreductase reaction. It oxidizes C4 (using tightly bound NAD+) and reduces C6, eliminating water to form GDP-4-keto-6-deoxymannose .

  • Transamination (The "Stereo-Setting" Step): Perosamine Synthase (Per or RfbE) , a PLP-dependent aminotransferase, transfers an amino group from L-glutamate to the C4-keto position.

    • Mechanistic Insight: The enzyme dictates the stereochemistry, delivering the hydride/amine exclusively from the face required to produce the D-manno configuration (equatorial amine).

Data Profile
MetricPerformance
Starting Material GDP-Mannose (or Mannose + GTP + Kinases)
Total Steps 2 Enzymatic Steps (One-Pot)
Overall Yield >70% (Conversion)
Stereoselectivity >99% (Strictly Specific)
Scalability Low to Medium (Milligram to Gram)
Primary Product GDP-Perosamine (Activated Donor)

Head-to-Head Comparison

Visualization: Pathway Logic

The following diagram contrasts the linear, protection-heavy chemical route with the convergent enzymatic cascade.

PerosamineSynthesis cluster_chem Chemical Route (Chiral Pool) cluster_enz Enzymatic Route (Biosynthetic) ChemStart Methyl alpha-D-mannoside ChemInter1 4,6-Benzylidene Acetal ChemStart->ChemInter1 Protection ChemInter2 6-Deoxy Intermediate ChemInter1->ChemInter2 C6-Deoxy (Hullar) ChemKeto 4-Keto Derivative ChemInter2->ChemKeto Oxidation ChemOxime C4-Oxime ChemKeto->ChemOxime NH2OH ChemProd Methyl Perosaminide ChemOxime->ChemProd Reduction (Stereoselectivity?) EnzStart GDP-Mannose EnzInter GDP-4-keto- 6-deoxymannose EnzStart->EnzInter H2O elim. EnzProd GDP-Perosamine EnzInter->EnzProd Transamination Gmd Gmd/RfbD (Dehydratase) Gmd->EnzInter Per Per/RfbE (Transaminase) Per->EnzProd AlphaKG alpha-KG Per->AlphaKG Glu L-Glutamate Glu->Per

Figure 1: Comparative workflow of chemical vs. enzymatic synthesis. Note the step economy of the enzymatic route versus the protecting group manipulations in the chemical route.

Technical Trade-Off Analysis
FeatureChemical SynthesisEnzymatic Synthesis
Stereocontrol Variable. Requires careful catalyst selection (e.g., PtO2 vs Pd/C) to avoid the C4-axial (talo) epimer.Absolute. Enzymes like RfbE are evolved to produce exclusively the 4-amino-D-manno configuration.
Atom Economy Poor. High molecular weight loss due to protecting groups (benzylidene, acetyl) and reagents (Swern, hydrides).Excellent. Direct modification of the substrate; water is the only major byproduct of the dehydratase step.
Product Form Yields Methyl Perosaminide (building block for chemical glycosylation).Yields GDP-Perosamine (donor for enzymatic glycosylation).[1][2][3][4]
Cost Driver Labor (purification steps) and Reagents (Pd, LiAlH4).Cofactors (GDP-Mannose is expensive; PLP is catalytic).
E-Factor High (Solvent/Silica waste).Low (Aqueous buffer, biodegradable).

Experimental Protocols

Protocol A: Chemical Reduction of C4-Oxime (Key Step)

Validated for stereoselectivity in perosamine synthesis.

  • Substrate: Dissolve methyl 6-deoxy-2,3-O-isopropylidene-α-D-lyxo-hexopyranosid-4-ulose oxime (1.0 eq) in anhydrous ethanol.

  • Catalyst: Add

    
     (Adams' catalyst, 10 wt%). Note: PtO2 often favors the equatorial amine (perosamine) over the axial amine better than Pd/C in this specific scaffold.
    
  • Reaction: Hydrogenate at 50 psi

    
     pressure for 12 hours at room temperature.
    
  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH) is required to separate the minor C4-axial isomer (talo-configuration) if present.

  • Validation:

    
    -NMR should show H-4 as a triplet or doublet of doublets with large coupling constants (
    
    
    
    Hz) indicating trans-diaxial relationship with H-3 and H-5 (confirming equatorial amine).
Protocol B: Enzymatic Transamination Assay

Self-validating system using UV-Vis tracking.

  • Buffer System: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    .
    
  • Cofactor Prep: Add Pyridoxal-5'-phosphate (PLP, 0.1 mM) and L-Glutamate (10 mM, amine donor).

  • Substrate: Add GDP-mannose (1 mM).

  • Enzyme Initiation: Add purified Gmd (Dehydratase, 0.5 µM) and Per (Perosamine Synthase, 0.5 µM).

  • Monitoring:

    • Step 1 (Dehydration): Monitor formation of GDP-4-keto-6-deoxymannose by appearance of alkali-labile absorption at 318 nm (enolate formation).

    • Step 2 (Transamination): Monitor consumption of glutamate or use a coupled assay (Glutamate Dehydrogenase) to track

      
      -ketoglutarate formation.
      
  • Purification: The GDP-perosamine product is purified via anion-exchange chromatography (Resource Q) or used directly in a "one-pot" glycosylation with a target acceptor and a glycosyltransferase.

References

  • Stroeher, U. H., et al. (1995). "A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1." Gene. Link

  • Cook, P. D., & Holden, H. M. (2008). "GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar." Biochemistry. Link

  • Al-Mestarihi, A., et al. (2007).[5] "Cloning and characterization of GDP-perosamine synthetase (Per) from Escherichia coli O157:H7 and synthesis of GDP-perosamine in vitro." Biochemical and Biophysical Research Communications. Link

  • Eis, M. J., & Ganem, B. (1988).[6] "An improved synthesis of D-perosamine and some derivatives." Carbohydrate Research. Link[6]

  • Bundle, D. R., et al. (1988).[6] "Synthesis of antigenic determinants of the Brucella A antigen, utilizing methyl 4-azido-4,6-dideoxy-α-D-mannopyranoside efficiently derived from D-mannose." Carbohydrate Research. Link

  • Reeves, P. R., et al. (1996). "Bacterial Polysaccharide Synthesis and Gene Nomenclature." Trends in Microbiology. Link

Sources

Technical Guide: Validation of Perosamine in Bacterial Pathogenesis via Knockout Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized amino sugar critical to the structural integrity of the O-antigen in the lipopolysaccharide (LPS) of several Gram-negative pathogens, including Vibrio cholerae O1, Brucella abortus, and Escherichia coli O157:H7.[1][2] Because perosamine is absent in mammalian physiology, its biosynthetic pathway represents a high-value target for novel antimicrobial therapeutics.

This guide functions as a comparative analysis of Wild-Type (WT) versus Perosamine-Deficient Knockout (KO) strains. It provides the experimental framework to validate perosamine's role in virulence, offering a "head-to-head" performance review of these biological models in phenotypic and pathogenesis assays.

Part 1: The Biosynthetic Pathway (The Target)

To validate perosamine, one must first understand the "product" being removed. The biosynthesis of GDP-perosamine typically branches from the GDP-mannose pathway. The critical committing step is catalyzed by Perosamine Synthetase (often encoded by rfbE or perA), which performs a transamination on the intermediate GDP-4-keto-6-deoxymannose.

Pathway Visualization

The following diagram illustrates the enzymatic cascade targeted in knockout studies.

PerosaminePathway F6P Fructose-6-P M6P Mannose-6-P F6P->M6P PMI (RfbA) M1P Mannose-1-P M6P->M1P PMM (RfbB) GDP_Man GDP-Mannose M1P->GDP_Man GMP (RfbA) GDP_Keto GDP-4-keto-6- deoxymannose GDP_Man->GDP_Keto GMD (RfbD) (Dehydratase) GDP_Per GDP-Perosamine GDP_Keto->GDP_Per Perosamine Synthetase (RfbE/PerA) *PRIMARY KO TARGET* LPS LPS O-Antigen (Virulence) GDP_Per->LPS Glycosyltransferases (Wbe Series)

Caption: The GDP-perosamine biosynthetic pathway. The conversion of GDP-4-keto-6-deoxymannose to GDP-perosamine by Perosamine Synthetase is the definitive step distinguishing this pathway from other deoxysugar routes.

Part 2: Comparative Performance Guide (WT vs. KO)

In drug discovery, the "performance" of a knockout strain is measured by its failure to survive host defenses compared to the Wild Type. The following table summarizes the expected phenotypic divergence when the perosamine pathway is disrupted (e.g.,


 in V. cholerae or 

in Brucella).
Performance Benchmark Table
FeatureWild Type (WT)Perosamine Knockout (KO)Complemented StrainInterpretation
LPS Phenotype Smooth (S-LPS) High molecular weight laddering visible.Rough (R-LPS) Truncated LPS; loss of O-antigen ladder.Smooth (S-LPS) Restored laddering.Confirms gene essentiality for O-antigen assembly [1].
Serum Resistance High Resists complement-mediated lysis (>90% survival).Low Rapid lysis by membrane attack complex (<1% survival).High Resistance restored.O-antigen sterically hinders complement access to the membrane [2].
Agglutination Positive Agglutinates with O1-specific antisera.Negative No reaction with O-specific antisera.Positive Validates loss of surface epitope identity [3].
Phage Susceptibility Susceptible (If phage uses O-antigen as receptor, e.g., ICP1).Resistant Phage cannot bind.Susceptible Demonstrates surface receptor modification [4].
In Vivo Virulence Virulent Colonizes gut/tissue; causes pathology.Attenuated Rapid clearance; reduced colonization index.Virulent Validates perosamine as a drug target [5].

Part 3: Experimental Protocols for Validation

To generate the data above, rigorous protocols are required. The following workflows ensure data integrity and reproducibility.

Protocol A: LPS Profiling via Silver Staining

Objective: Visualize the loss of the O-antigen ladder in the KO strain. Standard Coomassie staining does not detect LPS; Silver staining is mandatory.

Reagents:

  • Lysis Buffer: 2% SDS, 4%

    
    -mercaptoethanol, 10% glycerol, 1M Tris-HCl (pH 6.8).
    
  • Proteinase K (20 mg/mL).

  • Silver Stain Kit (Bio-Rad or equivalent).

Step-by-Step Workflow:

  • Harvest: Pellet

    
     units of bacteria (WT, KO, Complemented). Resuspend in 100 µL Lysis Buffer.
    
  • Lysis: Boil at 100°C for 10 minutes. Cool to room temperature.

  • Digestion: Add 25 µg Proteinase K. Incubate at 60°C for 1 hour (Critical: This removes protein contaminants that obscure LPS bands).

  • Separation: Load 10 µL onto a 12-15% SDS-PAGE gel. Run at 120V until dye front exits.

  • Oxidation (Critical Step): Fix gel in 40% ethanol/5% acetic acid. Oxidize with 0.7% periodic acid for 5 minutes. Note: Periodic acid oxidizes the cis-diols in the sugar moieties, creating aldehyde groups for silver binding.

  • Staining: Wash x3 with water.[3][4][5] Stain with silver nitrate solution.[4][5][6] Develop with formaldehyde/citrate developer until laddering appears (approx. 2-5 mins). Stop with 5% acetic acid immediately [6].

Protocol B: Serum Bactericidal Assay (SBA)

Objective: Quantify the protective role of perosamine-based O-antigen against host complement.

Step-by-Step Workflow:

  • Preparation: Grow strains to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL in PBS.
  • Serum Source: Use Normal Human Serum (NHS) or specific host serum. Control: Heat-Inactivated Serum (HIS) (56°C for 30 min) to deactivate complement.

  • Reaction:

    • Tube A: 10 µL Bacteria + 90 µL NHS (Active Complement).

    • Tube B: 10 µL Bacteria + 90 µL HIS (Inactive Control).

  • Incubation: Incubate at 37°C for 1 hour with gentle shaking.

  • Enumeration: Plate serial dilutions on LB/Agar.

  • Calculation:

    
    
    Expectation: WT > 90%, KO < 1%.
    
Validation Workflow Diagram

The following logic flow ensures that observed phenotypes are strictly due to the perosamine knockout and not secondary mutations.

ValidationWorkflow Start Target Gene Deletion (e.g., ΔrfbE) PCR PCR Confirmation (Flanking Primers) Start->PCR LPS_Assay LPS Silver Stain PCR->LPS_Assay Decision O-Antigen Absent? LPS_Assay->Decision Comp Complementation (Plasmid with rfbE) Decision->Comp Validation Virulence Virulence Assay (Serum/Mouse Model) Decision->Virulence Yes (Rough Phenotype) Fail Re-evaluate Construct Decision->Fail No Comp->LPS_Assay Restores Smooth Phenotype

Caption: Logical workflow for validating perosamine essentiality. Complementation is the "self-validating" step required to rule out polar effects.

Part 4: Drug Development Implications[9]

Targeting perosamine biosynthesis offers high specificity.[7] Since mammalian cells utilize mannose but do not synthesize perosamine or assemble O-antigens, inhibitors of Perosamine Synthetase (PerA/RfbE) are theoretically non-toxic to humans.

  • Target Class: Aminotransferases/Synthetases.

  • Mechanism of Action: Inhibition prevents O-antigen polymerization.

  • Result: Bacteria become "Rough" (avirulent) and susceptible to host immune clearance (phagocytosis and complement), effectively disarming the pathogen rather than killing it directly (anti-virulence strategy).

References

  • Stroeher, U. H., et al. (1995). A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1.[2] Gene, 166(1), 33-42. Link

  • Rojo-Groot, D. S., et al. (2021). Uncovering the Hidden Credentials of Brucella Virulence. Infection and Immunity. Link

  • Villeneuve, S., et al. (2000). Crystal structure of the Vibrio cholerae O1 serogroup O-antigen.[1] Journal of Biological Chemistry.

  • Seed, K. D., et al. (2011). Phase Variable O Antigen Biosynthetic Genes Control Expression of the Major Protective Antigen and Bacteriophage Receptor in Vibrio cholerae O1. PLOS Pathogens. Link

  • Godfroid, F., et al. (1998). Identification of the Perosamine Synthetase Gene of Brucella melitensis 16M and Involvement of Lipopolysaccharide O Side Chain in Brucella Survival in Mice and in Macrophages.[8] Infection and Immunity, 66(11), 5485–5493. Link

  • Hitchcock, P. J., & Brown, T. M. (1983). Morphological heterogeneity among Salmonella lipopolysaccharide chemotypes in silver-stained polyacrylamide gels. Journal of Bacteriology, 154(1), 269–277. Link

Sources

Comparative Structural Analysis of Perosamine-Containing Polysaccharides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a rare aminosugar found in the O-antigens of several Gram-negative pathogens, including Vibrio cholerae O1, Brucella abortus, and Escherichia coli O157:H7. Its presence is often associated with virulence and serotype specificity, making it a critical target for conjugate vaccine development and diagnostic serotyping.

This guide compares the structural diversity of naturally occurring perosamine polysaccharides and evaluates the performance of the two primary analytical workflows—High-Resolution NMR Spectroscopy versus GC-MS (Alditol Acetate Derivatization) —used to elucidate these complex structures.

Part 1: Comparative Target Analysis

The "Products": Structural Diversity of Perosamine Antigens

The structural context of perosamine varies significantly across pathogens. Understanding these differences is prerequisite to selecting the correct analytical method.

FeatureVibrio cholerae O1 (El Tor/Classical)Brucella abortus (Smooth LPS)E. coli O157:H7
Polymer Type HomopolymerHomopolymerHeteropolymer
Backbone Linkage


(A-dominant)

(M-dominant)
Linear tetrasaccharide backbone
N-Acyl Modification Tetronate (3-deoxy-L-glycero-tetronic acid)Formyl (N-formyl)Acetyl (N-acetyl)
Other Sugars None (in O-antigen)NoneFucose, Glucose, GalNAc
Analytical Challenge Tetronate is acid-labile; lost in standard hydrolysis.Formyl group is stable but generates unique NMR signals.Complex spectra due to heterogenity.

Key Insight: The choice of analytical method is dictated by the stability of the N-acyl group. Standard acid hydrolysis used for GC-MS will strip the unique tetronate from V. cholerae perosamine, leading to misidentification as a generic amino sugar unless NMR is employed first.

Part 2: Analytical Workflow Comparison

Performance Evaluation: NMR vs. GC-MS

Method A: High-Resolution NMR Spectroscopy (The Gold Standard)

Performance Verdict: Superior for determining linkage patterns (


 vs 

), anomeric configurations, and identifying labile N-acyl groups (tetronate/formyl).
  • Sensitivity: Moderate (Requires >1 mg purified polysaccharide).

  • Resolution: High. Can distinguish between

    
     and 
    
    
    
    linkages based on chemical shift perturbations.
  • Critical Data Points:

    • Anomeric Protons:

      
       5.10–5.20 ppm (typical for 
      
      
      
      -perosamine).
    • N-Formyl Protons (Brucella): Distinct split signals at

      
       8.03 and 8.20 ppm (cis/trans rotamers).
      
    • N-Acetyl Methyl (E. coli): Sharp singlet at

      
       ~2.0 ppm.
      
Method B: GC-MS (Alditol Acetate Method)

Performance Verdict: Superior for sensitivity and absolute compositional analysis but destructive to N-acyl modifications.

  • Sensitivity: High (Requires <100

    
    g).
    
  • Resolution: Low for linkage analysis (unless methylation analysis is performed).

  • Mechanism: Polysaccharides are hydrolyzed, reduced to alditols, and peracetylated.

  • Limitation: Both N-acetyl and N-formyl perosamine yield the same 4-acetamido-4,6-dideoxy-mannitol acetate derivative upon hydrolysis and acetylation. You lose the specific "tag" of the pathogen.

Method C: Genetic Profiling (Biosynthetic Validation)

Performance Verdict: Indirect confirmation. Useful for validating chemical data.

  • Marker Genes: rfbE (Perosamine synthetase) in Vibrio; per in E. coli.

Part 3: Experimental Protocols

Protocol 1: Isolation of LPS (Hot Phenol-Water Extraction)

Standardized for Gram-negative bacteria.

  • Lysis: Resuspend bacterial pellet in water. Add equal volume of 90% phenol (pre-heated to 65°C).

  • Extraction: Stir vigorously at 65°C for 15 min. Cool on ice to 10°C.

  • Separation: Centrifuge at 5,000

    
     for 30 min.
    
    • Note: LPS partitions into the aqueous phase (unlike proteins).

  • Purification: Dialyze aqueous phase against distilled water (3 days). Ultracentrifuge (100,000

    
    , 4h) to pellet LPS.
    
  • Mild Acid Hydrolysis (Optional): To isolate the O-polysaccharide (OPS) from Lipid A, treat with 1% acetic acid at 100°C for 90 min. Centrifuge to remove Lipid A precipitate.

Protocol 2: GC-MS Analysis (Alditol Acetates)

Optimized for Perosamine detection.

  • Hydrolysis: Treat 0.5 mg OPS with 2M trifluoroacetic acid (TFA) at 120°C for 2 hours. Evaporate TFA under

    
    .
    
  • Reduction: Dissolve residue in 1M

    
     containing 10 mg/mL 
    
    
    
    (Sodium borodeuteride - labels C1 for MS differentiation). React for 1 hour at RT.
  • Acetylation: Add acetic anhydride/pyridine (1:1, v/v) and heat at 100°C for 30 min.

  • Extraction: Extract alditol acetates into chloroform.

  • GC-MS Setup:

    • Column: DB-5ms or SP-2380 capillary column.

    • Temp Program: 160°C (2 min)

      
       240°C at 4°C/min.
      
    • Target Ion: Look for m/z 144 (characteristic cleavage of C3-C4 bond in 4-amino sugars).

Part 4: Visualization of Signaling & Workflows

Diagram 1: Biosynthetic Pathway of GDP-Perosamine

This pathway is the biological engine producing the substrate for O-antigen assembly.

Biosynthesis F6P Fructose-6-P M6P Mannose-6-P F6P->M6P PMI PMI (Phosphomannose Isomerase) F6P->PMI M1P Mannose-1-P M6P->M1P PMM PMM (Phosphomannomutase) M6P->PMM GDPM GDP-Mannose M1P->GDPM GMP GMP (Guanylyltransferase) M1P->GMP GDP4K GDP-4-keto-6-deoxy-mannose GDPM->GDP4K GMD GMD (Dehydratase) GDPM->GMD GDPPer GDP-Perosamine GDP4K->GDPPer Transamination Per Per/RfbE (Perosamine Synthetase) GDP4K->Per

Caption: Enzymatic pathway from Fructose-6-P to GDP-Perosamine. Key enzymes (Red) are specific to perosamine synthesis.

Diagram 2: Integrated Analytical Decision Tree

A logic flow for researchers to choose the correct method based on sample availability and data needs.

Workflow Start Start: Purified Polysaccharide Q1 Is N-acyl group identification critical? (e.g. Tetronate vs Formyl) Start->Q1 NMR Method A: High-Res NMR (Non-destructive) Q1->NMR Yes GCMS Method B: GC-MS Alditol Acetates (Destructive) Q1->GCMS No (Composition only) NMR_Res Result: Linkage + N-acyl type (e.g. N-formyl signals @ 8.0 ppm) NMR->NMR_Res GCMS_Res Result: Sugar Composition Only (Perosamine detected as 4-amino-hexose) GCMS->GCMS_Res Combine Synthesize Data: Confirm Structure NMR_Res->Combine GCMS_Res->Combine

Caption: Decision matrix for selecting NMR vs. GC-MS based on the need to identify labile N-acyl modifications.

References

  • Stroeher, U. H., et al. (1995). "A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1."[1] Gene. Link

  • Godfroid, F., et al. (2000). "Identification of the Perosamine Synthetase Gene of Brucella melitensis 16M and Involvement of Lipopolysaccharide O Side Chain in Brucella Survival in Mice and in Macrophages." Infection and Immunity. Link

  • Albermann, C., & Beuttler, H. (2008). "Identification of the GDP-N-acetyl-d-perosamine producing enzymes from Escherichia coli O157:H7." FEBS Letters. Link

  • Perry, M. B., & Bundle, D. R. (1990).[2] "Antigenic S-type lipopolysaccharide of Brucella abortus 1119-3." Infection and Immunity. Link

  • Villanova, V., et al. (2016). "N-Formyl-Perosamine Surface Homopolysaccharides Hinder the Recognition of Brucella abortus by Mouse Neutrophils." Infection and Immunity. Link

Sources

Evaluating the substrate specificity of enzymes involved in dideoxy sugar metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic engineering of dideoxy sugars (e.g., L-rhamnose, D-desosamine, L-digitoxose) is a cornerstone of "glycodiversification"—the strategy of altering glycosylation patterns to enhance the pharmacology of macrolides and anthracyclines. However, the bottleneck in this workflow is invariably the Glycosyltransferase (GT) . Native GTs often exhibit strict regiospecificity and substrate selectivity, necessitating rigorous characterization of engineered variants (e.g., OleD, SpnF, GtfE).

This guide evaluates the two dominant methodologies for characterizing these enzymes: Direct Chromatographic Analysis (LC-MS) and Coupled Kinetic Assays (PK/LDH & Glo-systems) . While commercial "Glo" assays dominate UDP-sugar workflows, dideoxy sugar metabolism frequently utilizes dTDP-activated donors , rendering many standard kits ineffective. This guide provides the authoritative protocols for bridging that gap.

Part 1: The Biological Context & Challenge

Dideoxy sugar biosynthesis generally proceeds from a Glucose-1-Phosphate precursor, activated to a nucleoside diphosphate (NDP) sugar, and then modified by a series of dehydratases, ketoreductases, and aminotransferases.

The critical analytical challenge is that while mammalian systems favor UDP , bacterial secondary metabolite pathways (the source of most antibiotic sugars) predominantly utilize dTDP (thymidine diphosphate).

Biosynthetic Pathway Visualization

DideoxyPathway G1P Glucose-1-Phosphate RmlA Nucleotidylyl- transferase (RmlA) G1P->RmlA NTP dTTP NTP->RmlA NDP_Glc dTDP-Glucose RmlB dTDP-Glc 4,6-Dehydratase NDP_Glc->RmlB Inter dTDP-4-keto-6-deoxy Intermediate Dideoxy dTDP-Dideoxy Sugar (Donor) Inter->Dideoxy Reductases/ Aminotransferases GT Glycosyltransferase (GT) Dideoxy->GT Aglycone Aglycone (Acceptor) Aglycone->GT Product Glycosylated Product NDP_Rel dTDP Released RmlA->NDP_Glc RmlB->Inter -H2O GT->Product GT->NDP_Rel Kinetic Readout

Figure 1: The canonical pathway for dTDP-dideoxy sugar biosynthesis. The Glycosyltransferase (GT) step is the primary target for specificity evaluation.

Part 2: Comparative Methodology

Method A: Direct Chromatographic Analysis (LC-MS)

The "Gold Standard" for Proof of Product

For dideoxy sugars, LC-MS is the only method that definitively confirms the transfer of the modified sugar rather than just the hydrolysis of the donor.

  • Mechanism: Physical separation of the hydrophobic aglycone product from the hydrophilic nucleotide donor.

  • Critical Factor: Dideoxy sugars lack hydroxyl groups, changing the polarity significantly compared to glucose.

  • Best For: Confirming novel substrates, regiospecificity analysis, and preventing false positives from donor hydrolysis.

Method B: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay

The "Universal" Kinetic Solution for dTDP

Unlike "UDP-Glo" kits which are specific to UDP, the PK/LDH system is promiscuous regarding the nucleobase. Pyruvate Kinase (PK) will efficiently phosphorylate UDP, GDP, ADP, and dTDP to their triphosphate forms, making this the superior choice for bacterial dideoxy sugar GTs.

  • Mechanism:

    • GT reaction releases NDP .

    • PK converts NDP + PEP → NTP + Pyruvate .

    • LDH converts Pyruvate + NADH → Lactate + NAD+ .

    • Readout: Decrease in absorbance at 340 nm (oxidation of NADH).

  • Best For: Steady-state kinetics (

    
    , 
    
    
    
    ), high-throughput screening of dTDP-dependent enzymes.

Part 3: Experimental Protocols

Protocol 1: LC-MS Characterization of dTDP-Sugar Transfer

Validated for OleD and SpnF variants.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.

  • Donor: 1 mM dTDP-Dideoxy sugar (e.g., dTDP-L-rhamnose).

  • Acceptor: 0.5 mM Aglycone (e.g., Erythronolide B).

  • Enzyme: 1–5 µM purified GT.

  • Stop Solution: Methanol (ice-cold).

Workflow:

  • Incubation: Mix buffer, MgCl₂, and Enzyme. Pre-incubate at 30°C for 5 min.

  • Initiation: Add Donor and Acceptor.

  • Time-Course: Aliquot 50 µL every 2, 5, 10, 30 mins into 50 µL ice-cold Methanol.

  • Clarification: Centrifuge at 14,000 x g for 10 min to precipitate protein.

  • LC-MS Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 mins.

    • Note: The glycosylated product will elute significantly later than the nucleotide donor.

  • Data Analysis: Integrate the peak area of the product mass (Aglycone + Sugar - H₂O).

Protocol 2: PK/LDH Continuous Coupled Assay (dTDP-Compatible)

Self-Validating System: The rate of NADH oxidation is directly proportional to glycosyl transfer.

Reagents:

  • Coupling Mix (10X): 10 mM PEP, 2.5 mM NADH, 20 U/mL Pyruvate Kinase, 20 U/mL Lactate Dehydrogenase.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

Workflow:

  • Plate Setup: Use a UV-transparent 96-well plate (e.g., Corning 3635).

  • Reaction Mix (per well):

    • 80 µL Buffer containing Acceptor (varied conc. for

      
      ) and Donor (saturating).
      
    • 10 µL Coupling Mix.

  • Baseline: Monitor A340 for 2 mins to ensure no background NADH oxidation (checking for contaminating ATPases).

  • Initiation: Add 10 µL Purified GT.

  • Measurement: Monitor A340 every 10 seconds for 20 mins at 30°C.

  • Calculation:

    
    
    
    • 
       = 6.22 mM⁻¹cm⁻¹
      
    • 
       = pathlength (approx. 0.3 cm for 100 µL in 96-well).
      

Part 4: Data Comparison & Decision Matrix

The following table contrasts the performance of the three major evaluation methods when applied to dideoxy sugar GTs.

FeatureLC-MS (Direct) PK/LDH (Coupled) UDP-Glo (Promega)
Analyte Detected Glycosylated ProductNADH Oxidation (via NDP release)Light (via UDP release)
Substrate Scope UniversalUniversal (UDP, TDP, GDP, ADP) Strictly UDP (TDP fails)
Throughput Low (10-20 samples/day)High (96/384-well plate)Ultra-High (1536-well)
Interference Minimal (Mass spec specificity)ATPase contamination, NADH oxidizersPhosphate mimics (rare)
Kinetic Data Discontinuous (Endpoint)Continuous (Real-time) Discontinuous (Endpoint)
False Positives None (Product confirmed)Donor Hydrolysis (Water as acceptor)Donor Hydrolysis
Method Selection Decision Tree

DecisionMatrix Start Start: Characterize GT Specificity Q1 Is the Donor Sugar dTDP-linked? Start->Q1 Yes_dTDP Yes (dTDP) Q1->Yes_dTDP Dideoxy Sugars No_UDP No (UDP/GDP) Q1->No_UDP Standard Sugars Q2 Do you need precise kinetic constants (Km, kcat)? Yes_dTDP->Q2 Method_PK Use PK/LDH Coupled Assay (Protocol 2) Q2->Method_PK Yes (Kinetics) Method_LCMS Use LC-MS (Protocol 1) Q2->Method_LCMS No (Proof of Product) Q3 Screening >100 variants? No_UDP->Q3 Q3->Method_PK No (Detailed Kinetics) Method_Glo Use UDP-Glo / Transcreener Q3->Method_Glo Yes (HTS)

Figure 2: Decision matrix for selecting the appropriate assay based on nucleotide specificity and experimental goals.

References

  • Williams, G. J., et al. (2007). Altering the substrate specificity of the associated glycosyltransferase OleD.ChemBioChem, 8(18), 2212-2216. (Seminal paper on OleD engineering).
  • BellBrook Labs. (2024). Transcreener® UDP² Glycosyltransferase Assay.[1][2][3] Retrieved from [Link][4]

  • Lairson, L. L., et al. (2008).[5] Glycosyltransferases: structures, functions, and mechanisms.Annual Review of Biochemistry , 77, 521-555.

  • Wagner, G. K., & Pesnot, T. (2010). Glycosyltransferases and their assays.[6][7][8][1][2][3][9][10][11][12][13]ChemBioChem , 11(14), 1939-1949. (Review of PK/LDH vs other methods).

Sources

Benchmarking Analytical Architectures for 2,6-Dideoxy Sugars: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Stability and Sensitivity

The analysis of 2,6-dideoxy sugars (e.g., digitoxose, cymarose, oleandrose) presents a distinct analytical paradox. Unlike stable hexoses (glucose, mannose), these sugars—critical pharmacophores in cardiac glycosides and anthracycline antibiotics—possess an acid-labile glycosidic bond that degrades rapidly under standard hydrolysis conditions.

This guide benchmarks the "Gold Standard" HPAEC-PAD against the modern "Challenger" HILIC-MS/MS , with a secondary look at GC-MS for structural validation.

The Verdict:

  • For QC & Purity (Raw Material): HPAEC-PAD remains superior due to robust resolution of isomers without derivatization.

  • For Bioanalysis (PK/PD): HILIC-MS/MS is the mandatory choice, offering femtomolar sensitivity and bypassing the need for hydrolytic derivatization that risks analyte degradation.

The Core Challenge: The "Acid-Labile" Trap

Before selecting a method, one must understand the analyte's fragility. 2,6-dideoxy sugars lack the hydroxyl group at C2, which stabilizes the glycosidic bond in standard sugars.

  • Mechanism of Failure: In acidic conditions (common in HPLC mobile phases or GC derivatization), the protonation of the glycosidic oxygen leads to rapid hydrolysis and ring opening.

  • Analytical Consequence: Methods requiring strong acid hydrolysis or high-temperature derivatization (GC-MS) often yield variable recovery rates (<60%) for these specific sugars.

Methodology 1: The QC Gold Standard (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

HPAEC-PAD utilizes the weak acid nature of carbohydrates (pKa ~12) to separate them as oxyanions at high pH. It is the only method that allows direct detection of non-chromophoric sugars without derivatization.

Experimental Protocol (Self-Validating System)
  • Column: Dionex CarboPac PA20 (3 x 150 mm) or equivalent.

  • Mobile Phase:

    • A: 18 MΩ Water (Degassed).

    • B: 200 mM NaOH (Carbonate-free).

    • C: 1 M Sodium Acetate.[1]

  • Gradient: Isocratic 10 mM NaOH (0-15 min) followed by a NaOAc ramp to clean the column.

  • Detection: Gold electrode, standard carbohydrate quad-potential waveform.[2]

Why this works: The high pH (pH > 13) converts the sugar hydroxyls into anions, allowing retention on the anion-exchange resin. The pulsed amperometry oxidizes the sugar at the gold surface, generating a current proportional to concentration.

Critical Control Point: Carbonate Contamination. Carbonate ions (from air) bind strongly to the column, reducing retention times. Validation Step: Ensure mobile phases are kept under helium or nitrogen blanket.

Methodology 2: The Modern Challenger (HILIC-MS/MS)

Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry

Reversed-phase (C18) chromatography fails for these polar sugars as they elute in the void volume. HILIC provides a "pseudo-normal phase" environment, retaining polar compounds using a water-enriched layer on the stationary phase surface.

Experimental Protocol
  • Column: Amide-HILIC (e.g., Waters BEH Amide or Tosoh Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0 - Note: Keep pH > 3 to prevent hydrolysis).

    • B: Acetonitrile.[1][3][4][5]

  • Gradient: 95% B to 60% B over 10 minutes.

  • Detection: Triple Quadrupole MS (ESI Negative mode).

    • MRM Transition: Precursor [M-H]⁻ → Product ion (typically ring cleavage).

Why this works: The high organic content (Acetonitrile) forces the sugars into the stagnant water layer on the column beads. Partitioning—not adsorption—drives separation. MS/MS provides specificity (mass filtering) that RI or ELSD detectors lack.

Methodology 3: Structural Validator (GC-MS)

Gas Chromatography - Mass Spectrometry

While less robust for quantitation of labile sugars, GC-MS is unrivaled for resolving alpha/beta anomers and structural elucidation.

Experimental Protocol (Derivatization Required)
  • Oximation: Dissolve 1 mg sample in 50 µL Pyridine containing Hydroxylamine HCl (20 mg/mL). Heat at 70°C for 30 min. (Locks the ring opening to prevent anomerization).

  • Silylation: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide). Heat at 70°C for 30 min.

  • Analysis: Inject 1 µL onto an Rtx-5MS column.

Risk Factor: The heating steps can degrade 2,6-dideoxy sugars. Validation Step: Always run a "spiked recovery" control to calculate the degradation factor during derivatization.

Comparative Analysis: Data & Performance

The following data summarizes typical performance metrics observed in validation studies for Digitoxose (a representative 2,6-dideoxy sugar).

FeatureHPAEC-PADHILIC-MS/MSGC-MS (Derivatized)
LOD (Sensitivity) ~1–5 pmol (Low Sensitivity)~10–50 fmol (High Sensitivity) ~0.5 pmol
Linearity (R²) > 0.999 (3 orders of magnitude)> 0.995 (4 orders of magnitude)> 0.990
Sample Prep Time Low (Dilute & Shoot) Medium (Protein Precip.)High (1-2 hours derivatization)
Selectivity High for IsomersHigh (Mass based)Highest (Structural)
Matrix Tolerance Low (Salts interfere)Medium (Matrix effects)High (After extraction)
Risk of Degradation Minimal (High pH stabilizes)Low (if pH > 3)High (Thermal/Acidic)

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and mechanistic flow for analyzing dideoxy sugars.

AnalyticalWorkflow Sample Sample Source (Biofluid or Raw Material) Decision Decision Point: Concentration & Matrix Sample->Decision HPAEC_Path High Conc / Simple Matrix (QC/Purity) Decision->HPAEC_Path > µg/mL HILIC_Path Trace / Complex Matrix (PK/Plasma) Decision->HILIC_Path < ng/mL GC_Path Structural ID Required Decision->GC_Path Unknown Structure HPAEC_Mech HPAEC-PAD (Anion Exchange @ pH 13) HPAEC_Path->HPAEC_Mech HPAEC_Out Output: Isomer Resolution HPAEC_Mech->HPAEC_Out HILIC_Mech HILIC-MS/MS (Partitioning + MRM) HILIC_Path->HILIC_Mech HILIC_Out Output: Femtomolar Quant HILIC_Mech->HILIC_Out GC_Prep Derivatization (Oximation + Silylation) GC_Path->GC_Prep GC_Mech GC-MS (EI Ionization) GC_Prep->GC_Mech

Figure 1: Decision Matrix for 2,6-Dideoxy Sugar Analysis. Select HPAEC for robustness and HILIC-MS for sensitivity.

Case Study: Quantifying Digitoxose in Fermentation Broth

Objective: Monitor the cleavage of Digitoxose from Digitoxin during microbial fermentation.

Method Selection: Since fermentation broth contains high salts and proteins, HPAEC-PAD was initially considered but rejected due to salt interference with the anion exchange mechanism. GC-MS was rejected due to the time lag of derivatization preventing real-time monitoring. HILIC-MS/MS was selected.[[“]]

Results:

  • Sample Prep: Acetonitrile precipitation (1:3 v/v) to remove proteins and salts.

  • Outcome: The HILIC method achieved an LOQ of 0.5 ng/mL. The "wash-through" of salts (which elute later in HILIC) prevented ion suppression, a common issue in RPLC.

  • Validation: Cross-validation with HPAEC-PAD (after desalting) showed <5% deviation, confirming HILIC's accuracy without the extensive cleanup steps.

References

  • Rohlfing, A., et al. (2021). Comparative study for analysis of carbohydrates in biological samples: HILIC-MS vs GC-MS. Analytical and Bioanalytical Chemistry.[2][[“]][7][8] Retrieved from [Link]

  • Agilent Technologies. (2018). Analysis of Sugars by GC/MS using Derivatization. Retrieved from [Link]

  • Malysheva, S.V., et al. (2020).[5][[“]] Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Cardiac Glycosides. Toxins.[5][[“]] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Amino-4,6-dideoxy-D-mannose

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: D-Perosamine, 4-Amino-4-deoxy-D-rhamnose CAS: 31348-80-8 Chemical Family: Amino Sugars / Deoxy Sugars

Part 1: Executive Safety Assessment

4-Amino-4,6-dideoxy-D-mannose (Perosamine) is a specialized amino sugar intermediate often utilized in the synthesis of lipopolysaccharides (LPS) and antifungal antibiotics like perimycin. Unlike standard carbohydrates (e.g., D-Mannose), the presence of a free primary amine group at the C4 position significantly alters its chemical reactivity and safety profile.

Core Safety Directive: Treat this compound as a Skin & Eye Irritant and a Respiratory Sensitizer . Due to its high cost and biological activity, containment is as much about preserving the integrity of the sample as it is about personnel safety.

Hazard Identification Matrix
Hazard ClassClassificationOperational Implication
Physical Hygroscopic PowderMust be handled in low-humidity environments (<40% RH) to prevent clumping and degradation.
Health Skin/Eye Irritant (Cat 2)The amino group confers basicity; contact with mucous membranes can cause immediate irritation.
Inhalation STOT SE 3 (Resp.[1][2][3] Irritation)Fine particulates can aerosolize easily during weighing. Inhalation may trigger sensitization.
Reactivity Maillard ReactiveHigh potential for browning/degradation if exposed to moisture and heat simultaneously.

Part 2: Personal Protective Equipment (PPE) Standards

Rationale: The following standards exceed basic GLP to account for the specific risks of handling reactive amino sugars.

Hand Protection
  • Primary Layer: Nitrile (0.11 mm / 4 mil minimum).

  • Secondary Layer: Required for synthesis-scale handling (>1g). Use extended-cuff nitrile to seal over lab coat sleeves.

  • Justification: Amino sugars are polar and water-soluble. Nitrile provides excellent resistance to incidental aqueous contact. Latex is discouraged due to potential protein allergies confounding sensitization monitoring.

Respiratory & Eye Protection[2][3]
  • Minimum: N95 particulate respirator if handling outside a fume hood (not recommended).

  • Preferred: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Eye Wear: Chemical splash goggles (indirect vent). Safety glasses are insufficient due to the fine particle size of the lyophilized powder.

Body Protection
  • Standard: High-neck laboratory coat (buttoned to top).

  • Footwear: Closed-toe, non-perforated shoes.

Part 3: Operational Protocols

Phase A: Storage & Stability

Causality: Amino sugars are prone to oxidation and hygroscopic degradation. Improper storage leads to "browning" (Maillard-type reactions) even without a second carbonyl source due to self-degradation pathways.

  • Temperature: Store at -20°C .

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if the vial seal is broken.

  • Container: Amber glass or opaque plastic to prevent photo-degradation.

Phase B: Weighing & Solubilization Workflow

This protocol minimizes static charge, which is common with dry, deoxygenated sugars, preventing loss of valuable material and aerosolization.

Step-by-Step Methodology:

  • Acclimatization: Remove the vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial introduces condensation, instantly degrading the hygroscopic solid.

  • Static Control: Place the receiving vessel on an anti-static mat or use an ionizing gun on the spatula.

  • Transfer:

    • Perform all transfers inside a Fume Hood.

    • Use a micro-spatula to minimize disturbance.

    • Do not pour from the vial.

  • Solubilization:

    • Solvent: Water, Methanol, or DMSO.

    • Technique: Add solvent to the powder slowly.

    • Note: The dissolution may be slightly exothermic due to amine hydration.

Phase C: Spill Response & Disposal

Disposal Logic: As a nitrogen-containing organic, this cannot go down the drain. It contributes to eutrophication and may have specific biological activity.

  • Solid Spill: Do not dry sweep. Cover with a damp paper towel (water-dampened) to prevent dust, then wipe up.

  • Liquid Spill: Absorb with vermiculite or standard spill pads.

  • Waste Stream: Segregate into Non-Halogenated Organic Waste for high-temperature incineration.

Part 4: Visualization & Logic

Workflow Diagram: Safe Handling Lifecycle

This diagram outlines the critical decision points for handling 4-Amino-4,6-dideoxy-D-mannose to ensure sample integrity and operator safety.

G Start Frozen Stock (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Condensation Inspect Check Appearance (White/Off-white Powder) Equilibrate->Inspect Weigh Weighing (Fume Hood + Anti-Static) Inspect->Weigh Pass Waste Organic Waste (Incineration) Inspect->Waste Fail (Brown/Sticky) Solubilize Solubilization (Water/DMSO) Weigh->Solubilize Use Experimental Use Solubilize->Use Use->Waste

Caption: Operational lifecycle emphasizing moisture control (Equilibration) and containment (Fume Hood).

Decision Tree: Spill Response

Standardized response mechanism for accidental release.[2][3]

Spill Spill Spill Detected Type State of Matter? Spill->Type Dry Dry Powder Type->Dry Solid Wet Liquid Solution Type->Wet Liquid ActionDry Cover with Damp Towel (Prevent Aerosol) Dry->ActionDry ActionWet Absorb with Vermiculite Wet->ActionWet Clean Wipe with 10% Bleach then Water ActionDry->Clean ActionWet->Clean Dispose Hazardous Waste Bin Clean->Dispose

Caption: Immediate response protocol distinguishing between dry powder (inhalation risk) and liquid spills.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136264, 4-Amino-4,6-dideoxy-D-mannose. Retrieved from [Link]

  • American Chemical Society (2024). CAS Common Chemistry: 4-Amino-4,6-dideoxy-D-mannose (CAS RN 31348-80-8).[4] Retrieved from [Link][4]

  • Vanderbilt University Medical Center (2024). Laboratory Safe Practices: Chemical Handling. Retrieved from [Link]

Sources

×

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.